molecular formula C5H11NO B1442432 2-(Methoxymethyl)azetidine CAS No. 1290136-94-5

2-(Methoxymethyl)azetidine

Cat. No.: B1442432
CAS No.: 1290136-94-5
M. Wt: 101.15 g/mol
InChI Key: VNRCXZBQRIAHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)azetidine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methoxymethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRCXZBQRIAHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-(Methoxymethyl)azetidine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 935668-27-2 (Free Base) | Structure: C₅H₁₁NO[1]

Part 1: Executive Summary

(S)-2-(Methoxymethyl)azetidine is a high-value chiral building block in medicinal chemistry, serving as a conformationally restricted surrogate for proline and pyrrolidine derivatives. Distinguished by its four-membered azetidine ring, this motif offers unique vectors for substituent display and a lowered lipophilicity profile (LogP ~ -0.2) compared to its five-membered counterparts. It is increasingly utilized in fragment-based drug discovery (FBDD) to modulate the basicity and metabolic stability of amine-containing pharmacophores.

This guide details the physicochemical properties, a self-validating synthesis protocol, and the strategic application of (S)-2-(Methoxymethyl)azetidine in lead optimization.

Part 2: Chemical Identity & Physicochemical Profile

Identification Data
PropertySpecification
IUPAC Name (2S)-2-(Methoxymethyl)azetidine
Common Name (S)-2-(Methoxymethyl)azetidine
CAS Number (Free Base) 935668-27-2
CAS Number (HCl Salt) 2512185-71-4
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol (Free Base); 137.61 g/mol (HCl Salt)
SMILES COC[C@H]1CCN1
InChI Key VNRCXZBQRIAHFW-UHFFFAOYSA-N
Physical & Chemical Properties
ParameterValueContext/Notes
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is hygroscopic and volatile.
Boiling Point ~135–140 °C (Predicted)Often handled as HCl salt to prevent evaporation.
pKa (Conjugate Acid) ~10.0–10.5 (Estimated)Slightly lower than unsubstituted azetidine (11.3) due to the inductive effect (-I) of the methoxy group.
LogP -0.2Hydrophilic; useful for lowering cLogP in drug scaffolds.
Density ~0.95 g/cm³Predicted at 20 °C.
Chirality (S)-EnantiomerDerived from L-amino acid precursors.

Part 3: Synthetic Methodology (Expert Protocol)

Strategic Route Selection

The most robust route to (S)-2-(Methoxymethyl)azetidine avoids direct cyclization of acyclic precursors, which can suffer from poor yields due to ring strain. Instead, the preferred "Expert" protocol utilizes (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as the starting material. This ensures stereochemical integrity is maintained throughout the reduction and alkylation steps.

Step-by-Step Protocol

Precursor: (S)-1-Boc-azetidine-2-carboxylic acid (CAS: 51077-14-6).

Step 1: Reduction to Alcohol
  • Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), NaBH₄, THF/MeOH.

  • Mechanism: Formation of a mixed anhydride followed by reduction preserves the sensitive azetidine ring and prevents racemization.

  • Procedure:

    • Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF at -15 °C.

    • Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.

    • Filter the NMM·HCl salt rapidly.

    • Add the filtrate to a suspension of NaBH₄ (2.5 eq) in MeOH/THF at 0 °C.

    • Validation: TLC (SiO₂, 50% EtOAc/Hex) should show disappearance of acid and appearance of alcohol (Rf ~0.4).

    • Yield: Expect >90% of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

Step 2: O-Methylation
  • Reagents: NaH (60% dispersion), Methyl Iodide (MeI), DMF.

  • Safety: MeI is a suspected carcinogen; handle in a fume hood.

  • Procedure:

    • Dissolve the alcohol intermediate in dry DMF at 0 °C.

    • Add NaH (1.2 eq) portion-wise. Allow H₂ gas evolution to cease (approx. 30 min).

    • Add MeI (1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • Quench with saturated NH₄Cl(aq). Extract with Et₂O.

    • Validation: 1H NMR will show a sharp singlet at ~3.3 ppm (OCH₃).

Step 3: N-Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the methylated intermediate in DCM.

    • Add 4M HCl in Dioxane (5 eq) at 0 °C. Stir for 2 hours.

    • Concentrate in vacuo to obtain the hydrochloride salt.

    • Purification: Recrystallize from EtOH/Et₂O if necessary.

Synthesis Workflow Diagram

SynthesisRoute Start (S)-1-Boc-azetidine-2-carboxylic acid MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride iBuOCOCl, NMM -15°C Alcohol (S)-N-Boc-2-(hydroxymethyl)azetidine MixedAnhydride->Alcohol NaBH4, MeOH Reduction MethylEther (S)-N-Boc-2-(methoxymethyl)azetidine Alcohol->MethylEther NaH, MeI DMF, 0°C FinalProduct (S)-2-(Methoxymethyl)azetidine HCl MethylEther->FinalProduct 4M HCl/Dioxane Deprotection

Caption: Figure 1. Chemo-enzymatic synthesis pathway starting from the chiral amino acid precursor.

Part 4: Applications in Drug Discovery

Structural Advantages

The azetidine ring introduces specific conformational constraints that differ from pyrrolidine. The C-N-C bond angle in azetidine is ~90°, compared to ~109° in pyrrolidine. This geometric distortion can:

  • Alter Vector Alignment: Position substituents (like the methoxymethyl group) in unique spatial orientations to access novel binding pockets.

  • Lower Basicity: The increased s-character of the nitrogen lone pair (due to ring strain) typically lowers pKa, improving membrane permeability in some contexts.

  • Metabolic Stability: The 2-methoxymethyl group blocks alpha-oxidation sites, potentially extending half-life.

Decision Tree: When to Use

Use (S)-2-(Methoxymethyl)azetidine when:

  • Lipophilicity is too high: You need to lower LogP without introducing a polar H-bond donor (the ether oxygen is an acceptor only).

  • Rigidity is required: You need to lock the conformation of an amine side chain.

  • Bioisosterism: You are replacing a proline or piperidine ring to alter metabolic soft spots.

ApplicationLogic Start Lead Optimization Challenge HighLogP High Lipophilicity? Start->HighLogP MetabolicInstability Metabolic Instability? HighLogP->MetabolicInstability No Solution Use (S)-2-(Methoxymethyl)azetidine HighLogP->Solution Yes (LogP -0.2) Conformation Need Rigidity? MetabolicInstability->Conformation No MetabolicInstability->Solution Yes (Blocks alpha-oxidation) Conformation->Solution Yes (High Strain) Alternative Consider Piperidine/Pyrrolidine Conformation->Alternative No

Caption: Figure 2. Decision logic for incorporating the azetidine scaffold into lead compounds.

Part 5: Safety & Handling

GHS Classification (Free Base)
  • Signal Word: DANGER

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

Handling Protocol
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free base readily absorbs CO₂ from the air; the HCl salt is stable but hygroscopic.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • BLD Pharm. (S)-2-(Methoxymethyl)azetidine Product Page. Retrieved from

  • PubChem. (S)-2-(Methoxymethyl)azetidine hydrochloride. CID 145713863. Retrieved from

  • Futamura, Y., et al. (2005). "Efficient route to (S)-azetidine-2-carboxylic acid."[3] Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.[3]

  • Sirenko, V., et al. (2025). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." ResearchGate.[4] Retrieved from

  • AChemBlock. (2S)-2-(Methoxymethyl)azetidine MSDS. Retrieved from

Sources

Technical Whitepaper: Structural Dynamics and Characterization of 2-(Methoxymethyl)azetidine

[1]

Executive Summary

2-(Methoxymethyl)azetidine (CAS 173336-64-2 for the (S)-isomer) has emerged as a high-value chiral building block in modern drug discovery.[1] By offering a conformationally restricted alternative to pyrrolidine and piperidine rings, this scaffold modulates physicochemical properties such as metabolic stability (

This guide provides a rigorous technical framework for the structural analysis, spectroscopic characterization, and quality control of 2-(Methoxymethyl)azetidine.[1] It addresses the specific challenges posed by the azetidine ring strain (~25 kcal/mol) and the resulting complex NMR splitting patterns.

Structural Dynamics & Physicochemical Profile[1]

The Azetidine Ring Strain and Puckering

Unlike the planar cyclobutane, the azetidine ring exists in a dynamic equilibrium between puckered conformations. This "butterfly" motion relieves torsional strain between vicinal methylene protons.[1]

  • Conformational Lock: The introduction of the 2-methoxymethyl substituent creates a steric preference that biases the ring pucker.[1] In the (S)-enantiomer, the substituent typically adopts a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.[1]

  • Nitrogen Inversion: The barrier to nitrogen inversion in azetidines is relatively low (approx. 6–10 kcal/mol). However, in the protonated form (HCl or TFA salt), the nitrogen is quaternary, locking the stereocenter and simplifying the NMR spectrum compared to the free base.

Physicochemical Metrics
PropertyValue / RangeContext
Molecular Formula

MW: 101.15 g/mol
Ring Strain ~25.4 kcal/molHigh reactivity to nucleophiles if activated.[1]
pKa (Conjugate Acid) ~9.8 – 10.2Slightly lower than unsubstituted azetidine (11.3) due to the inductive effect (-I) of the methoxy group.[1]
LogP ~ -0.2 to 0.1Highly polar; significant water solubility.[1]
Boiling Point ~114°CVolatile as a free base; handle as salt for stability.

Comprehensive Spectroscopic Characterization

The characterization of 2-(Methoxymethyl)azetidine requires a multi-modal approach to resolve the diastereotopic protons on the ring.

Nuclear Magnetic Resonance (NMR) Strategy

The rigidity of the ring renders the geminal protons at C3 and C4 diastereotopic. They do not appear as simple triplets but as complex multiplets.

Experimental Protocol: Sample Preparation

  • Solvent:

    
     (for routine ID) or 
    
    
    (for salt forms).
  • State: Use the Hydrochloride (HCl) salt to prevent N-inversion broadening and ensure sharp signals.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

Predicted

-NMR Assignment (HCl Salt in

)
  • 
     4.4 - 4.6 ppm (1H, m): H-2 . The methine proton is most deshielded due to the adjacent nitrogen and the electron-withdrawing methoxymethyl arm.[1]
    
  • 
     3.8 - 4.1 ppm (2H, m): H-4a/b .[1] The methylene protons adjacent to the nitrogen.[1] These appear as distinct multiplets due to the rigid ring environment.
    
  • 
     3.6 - 3.7 ppm (2H, d/m): CH2-O .[1] The exocyclic methylene group.
    
  • 
     3.35 ppm (3H, s): OCH3 . Characteristic sharp singlet.[1]
    
  • 
     2.4 - 2.7 ppm (2H, m): H-3a/b .[1] The most shielded ring protons. These often show complex higher-order coupling (roofing effects) with H-2 and H-4.[1]
    
Logic of Assignment (2D NMR)

To unambiguously assign the ring protons, a COSY (Correlation Spectroscopy) experiment is mandatory.[2]

NMR_Logiccluster_legendInteraction TypesH2H-2 (Methine)~4.5 ppmH3H-3a/b (Ring CH2)~2.5 ppmH2->H3Vicinal (Strong)H4H-4a/b (Ring CH2)~4.0 ppmH2->H4Long Range (W-coupling)PossibleCH2_OExocyclic CH2~3.6 ppmH2->CH2_OVicinalH3->H4Vicinal (Strong)OMeOCH3~3.3 ppmCH2_O->OMeNOESY Only(Spatial)COSY CorrelationCOSY CorrelationThrough-Bond CouplingThrough-Bond CouplingCOSY Correlation->Through-Bond Coupling

Figure 1: NMR Coupling Network.[1] Solid arrows indicate scalar (

11
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • Loss of Methoxy:

      
       (Loss of 
      
      
      ).[1]
    • Ring Opening: Retro-[2+2] cycloaddition-type fragmentation is common in strained rings, often yielding ethylene and iminium species.[1]

Experimental Workflow: Salt Formation & QC

Handling the free base is risky due to volatility and potential polymerization.[1] Conversion to the oxalate or hydrochloride salt is recommended for storage and analysis.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve 1.0 eq of crude 2-(Methoxymethyl)azetidine in dry Diethyl Ether (

    
    ) or MTBE. Cool to 0°C.[1]
    
  • Acidification: Dropwise add 1.1 eq of

    
     (2M in 
    
    
    ) under
    
    
    atmosphere.[1]
  • Precipitation: The white solid precipitates immediately.[1] Stir for 15 min.

  • Filtration: Filter under inert gas (highly hygroscopic). Wash with cold pentane.[1]

  • Drying: Vacuum dry at room temperature. Do not heat >40°C to avoid ring opening.

Analytical Workflow Diagram

Workflowcluster_AnalysisCharacterization SuiteStartCrude Synthesis ProductDerivDerivatization (Salt Formation)HCl / OxalateStart->DerivStabilizePurificationRecrystallization(iPrOH / Et2O)Deriv->PurificationRemove ImpuritiesNMR1H / 13C NMR(D2O)Purification->NMRMSLC-MS (ESI+)Purification->MSIRFT-IR (ATR)Purification->IRQCQuality ControlCheck for Ring OpeningNMR->QCVerify IntegrityMS->QCQC->StartFail: ReprocessReleaseRelease for Drug DiscoveryQC->ReleasePurity > 95%

Figure 2: Step-by-step workflow from crude synthesis to validated building block.

Quality Control: Common Impurities

When analyzing 2-(Methoxymethyl)azetidine, specific impurities indicate synthetic failure modes:

  • Ring-Opened Amines: Acidic hydrolysis or excessive heat can open the ring to form 1-amino-4-methoxybutan-2-ol derivatives.[1]

    • Detection: Look for disappearance of the complex multiplet at 3.8-4.6 ppm and appearance of distinct triplet signals characteristic of acyclic chains.[1]

  • Dimerization: Azetidines can undergo nucleophilic attack on themselves if stored as free bases in concentrated solution.[1]

    • Detection: MS peaks at

      
      .[1]
      

References

  • PubChem. (2025).[1][3] 2-(Methoxymethyl)azetidine Compound Summary. National Library of Medicine.[1] [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine synthesis and stability).
  • Sirenko, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.[1] [Link]

  • Lowe, G. (2010).[1] Azetidines in Medicinal Chemistry. (Contextual grounding on the metabolic advantages of 4-membered rings).

The Ascendant Role of 2-(Methoxymethyl)azetidine Derivatives in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activity of 2-(methoxymethyl)azetidine derivatives. With full editorial control, this document is structured to provide a comprehensive understanding of this promising class of compounds, from their synthetic origins to their therapeutic potential in neurological disorders.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain, falling between that of the highly reactive aziridines and the more stable pyrrolidines, bestows unique conformational constraints and reactivity.[2] This structural feature allows for the precise orientation of substituents, facilitating optimal interactions with biological targets. Consequently, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, the incorporation of the azetidine moiety has been instrumental in the development of ligands for central nervous system (CNS) disorders.[1][4]

This guide focuses specifically on 2-(methoxymethyl)azetidine derivatives, a class of compounds that has garnered significant attention for its potent and selective modulation of nicotinic acetylcholine receptors (nAChRs), key players in cognitive function and various neuropathologies.

Synthetic Pathways to 2-(Methoxymethyl)azetidine Derivatives

The synthesis of the 2-(methoxymethyl)azetidine core and its derivatives is a critical aspect of their development as pharmacological tools and potential therapeutics. Various synthetic strategies have been employed to construct the azetidine ring and introduce the desired substituents.

A common approach involves the cyclization of appropriately functionalized acyclic precursors. For instance, the intramolecular cyclization of γ-amino alcohols or their derivatives can yield the azetidine ring. The synthesis of (S)-2-(methoxymethyl)azetidine, a key building block, often starts from chiral precursors to ensure stereochemical control, which is crucial for biological activity.

One illustrative synthetic route to a related azetidine derivative, Sazetidine-A, involves a multi-step process starting from a commercially available chiral starting material. While the exact synthesis of 2-(methoxymethyl)azetidine may vary, the principles of stereoselective synthesis and ring formation are fundamental.

Exemplary Synthetic Workflow: Conceptual Pathway

G cluster_0 Starting Material to Intermediate cluster_1 Azetidine Ring Formation cluster_2 Final Product Synthesis Chiral Precursor Chiral Precursor Functional Group Interconversion Functional Group Interconversion Chiral Precursor->Functional Group Interconversion Protection & Activation Acyclic Intermediate Acyclic Intermediate Functional Group Interconversion->Acyclic Intermediate Intramolecular Cyclization Intramolecular Cyclization Acyclic Intermediate->Intramolecular Cyclization Base or Catalyst Protected Azetidine Protected Azetidine Intramolecular Cyclization->Protected Azetidine Deprotection Deprotection Protected Azetidine->Deprotection Final Product 2-(Methoxymethyl)azetidine Derivative Deprotection->Final Product Purification

Caption: Conceptual workflow for the synthesis of 2-(methoxymethyl)azetidine derivatives.

Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary biological targets for 2-(methoxymethyl)azetidine derivatives are the neuronal nicotinic acetylcholine receptors (nAChRs).[4] These are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the CNS.[5] nAChRs are pentameric structures composed of various combinations of α and β subunits, with the α4β2 subtype being the most abundant in the brain.[6]

The activation of nAChRs by acetylcholine or exogenous agonists leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[5] Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making them attractive targets for drug discovery.[6][7]

Mechanism of Action: Selective α4β2 nAChR Agonism

Derivatives of 2-(methoxymethyl)azetidine, such as the well-studied Sazetidine-A, exhibit high affinity and selectivity for the α4β2 nAChR subtype.[8] These compounds often act as partial agonists, meaning they bind to and activate the receptor but elicit a submaximal response compared to the endogenous agonist, acetylcholine.[9] This partial agonism is a key feature, as it can stabilize the receptor in a desensitized state, preventing overstimulation while still allowing for a degree of receptor activation.

The interaction of these derivatives with the α4β2 nAChR is highly stereoselective, with the (S)-enantiomer typically demonstrating significantly higher affinity than the (R)-enantiomer.[10] This underscores the importance of the specific three-dimensional arrangement of the methoxymethyl group and the azetidine nitrogen for optimal binding to the receptor's agonist binding site.

Signaling Pathway Visualization

cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response Ligand 2-(Methoxymethyl)azetidine Derivative nAChR α4β2 nAChR Ligand->nAChR Binding Channel Ion Channel Opening nAChR->Channel Influx Na+/Ca2+ Influx Channel->Influx Depolarization Neuronal Depolarization Influx->Depolarization Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Release

Caption: Agonist binding and subsequent neuronal signaling cascade.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of 2-(methoxymethyl)azetidine derivatives has provided valuable insights for the design of more potent and selective nAChR ligands.

Modification SiteObservationImplication
Azetidine Ring The four-membered ring provides a rigid scaffold, crucial for presenting the pharmacophoric elements in the correct orientation for receptor binding.[1]Altering the ring size to pyrrolidine or piperidine can significantly impact affinity and selectivity.[11]
(S)-Stereochemistry The (S)-configuration at the 2-position of the azetidine ring is generally preferred for high affinity at α4β2 nAChRs.[10]Enantiomeric purity is a critical quality attribute for these compounds.
Methoxymethyl Group The ether oxygen is believed to act as a hydrogen bond acceptor, a key interaction within the nAChR binding pocket.Modifications to the length or nature of this side chain can modulate binding affinity.
Aromatic Moiety In many potent analogues, the azetidine is linked to a pyridine or other aromatic ring system. Halogenation or other substitutions on this ring can fine-tune binding affinity and selectivity.[12]The electronic and steric properties of the aromatic substituent are critical for optimizing receptor interaction.

Experimental Protocols for Biological Evaluation

The biological activity of 2-(methoxymethyl)azetidine derivatives is assessed through a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[13]

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

  • Preparation of Membranes: Homogenize rat brain tissue or cultured cells expressing the desired nAChR subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the unlabeled test compound (the 2-(methoxymethyl)azetidine derivative).[14][15]

  • Separation: After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.[5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the ability of a compound to activate or inhibit the receptor.

Protocol: ⁸⁶Rb⁺ Efflux Assay for nAChR Agonist Activity

  • Cell Culture: Culture cells stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Loading: Incubate the cells with ⁸⁶Rb⁺ (a radioactive surrogate for K⁺) to allow for its uptake.

  • Stimulation: Wash the cells to remove extracellular ⁸⁶Rb⁺ and then expose them to varying concentrations of the test compound. Agonist binding will open the ion channel, allowing ⁸⁶Rb⁺ to efflux from the cells.

  • Measurement: Collect the supernatant and measure the amount of ⁸⁶Rb⁺ released using a scintillation counter.

  • Data Analysis: Plot the amount of ⁸⁶Rb⁺ efflux against the concentration of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy.[16]

In Vivo Behavioral Models

Animal models are used to assess the therapeutic potential of these compounds for neurological disorders. For example, antidepressant-like effects can be evaluated using the forced swim test or the novelty-suppressed feeding test in mice.[6]

Therapeutic Potential and Future Directions

The selective partial agonism of 2-(methoxymethyl)azetidine derivatives at α4β2 nAChRs positions them as promising candidates for the treatment of various CNS disorders. Their ability to modulate nicotinic cholinergic neurotransmission suggests potential therapeutic applications in:

  • Depression: By mimicking some of the effects of nicotine, which has known antidepressant properties, these compounds may offer a novel therapeutic strategy.[6]

  • Cognitive Deficits: The role of α4β2 nAChRs in learning and memory makes their modulation a viable approach for treating cognitive impairment in conditions like Alzheimer's disease and schizophrenia.[6]

  • Nicotine Addiction: As partial agonists, they may help to alleviate withdrawal symptoms and cravings in individuals trying to quit smoking, similar to the mechanism of varenicline.[9]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of compounds to improve their drug-like characteristics. Further exploration of the SAR will be crucial for designing next-generation ligands with enhanced selectivity and tailored functional activity. The development of PET radioligands based on the 2-(methoxymethyl)azetidine scaffold could also provide invaluable tools for studying nAChR distribution and function in the living brain.[17]

Conclusion

2-(Methoxymethyl)azetidine derivatives represent a compelling and promising class of compounds for the modulation of nicotinic acetylcholine receptors. Their unique structural features and selective pharmacological profile make them valuable tools for neuroscience research and hold significant potential for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders. The continued investigation of their synthesis, biological activity, and therapeutic applications is a vibrant and important area of drug discovery.

References

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.
  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition | ChemRxiv.
  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,...
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers.
  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors - AIR Unimi.
  • The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC - PubMed Central - NIH.
  • Azetidines of pharmacological interest - PubMed.
  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC - PubMed Central.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
  • Synthesis and alpha4beta2 nicotinic affinity of 2-pyrrolidinylmethoxyimines and prolinal oxime ethers - PubMed.
  • DOx - Wikipedia.
  • The Effect of Sazetidine-A and Other Nicotinic Ligands on Nicotine Controlled Goal-Tracking in Female and Male R
  • (2S)-2-(Methoxymethyl)azetidine 97% | CAS - Advanced ChemBlocks.
  • Nicotinic agonist - Wikipedia.
  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed.
  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC - PubMed Central.
  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling - PubMed.
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central.
  • In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease - PubMed Central.
  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - MDPI.
  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - Frontiers.
  • Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PubMed Central.
  • Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activ
  • azetidine (MPA)
  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - Frontiers.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed.
  • Nicotinic receptor binding: Significance and symbolism.
  • Radioligand Binding Assay | Gifford Bioscience.
  • nAChR Selective Inhibitors | Agonists | Antagonists | Modul
  • Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues.
  • Nicotinic agonist - Wikipedia.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC.
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed.

Sources

2-(Methoxymethyl)azetidine: Pharmacophore Mechanics & nAChR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Pharmacology

Executive Summary

The 2-(Methoxymethyl)azetidine moiety represents a privileged pharmacophore in neuropharmacology, specifically engineered to target neuronal nicotinic acetylcholine receptors (nAChRs) with sub-nanomolar affinity. Unlike flexible acyclic amines or larger pyrrolidine analogs (e.g., nicotine), the azetidine ring introduces significant conformational constraint (~25 kcal/mol ring strain) while maintaining a critical distance between the protonated nitrogen and the hydrogen-bond accepting ether oxygen.

This guide details the mechanism of action of 2-(methoxymethyl)azetidine-based ligands (exemplified by the prototype A-85380 ), their specific interaction with


 nAChR subtypes, and the experimental protocols required to validate their biological activity.

Mechanism of Action: The Azetidinyl Switch

Structural Basis of Affinity

The biological potency of 2-(methoxymethyl)azetidine is driven by its ability to mimic the bioactive conformation of acetylcholine (ACh) and epibatidine, but with enhanced selectivity.

  • Cation-

    
     Interaction:  At physiological pH, the azetidine nitrogen (
    
    
    
    ) is protonated. This positive charge anchors the molecule within the aromatic cage of the nAChR binding site (formed by Trp149, Tyr93, Tyr190, and Tyr198 of the
    
    
    -subunit).
  • Hydrogen Bond Acceptor: The methoxymethyl ether oxygen acts as a hydrogen bond acceptor, interacting with the backbone NH or side chains in the complementary non-

    
     subunit (e.g., 
    
    
    
    ).
  • Steric Constraint: The 4-membered azetidine ring restricts the conformational freedom of the N-C-C-O dihedral angle, pre-organizing the ligand into a "bioactive" state that reduces the entropic penalty of binding.

Receptor Activation Pathway

Upon binding to the orthosteric site at the


 interface, the ligand induces a structural transition:
  • Loop C Closure: The ligand pulls the C-loop of the

    
    -subunit inward, capping the binding pocket.
    
  • Allosteric Coupling: This movement triggers a rotation of the

    
    -sheets in the extracellular domain, which is mechanically coupled to the M2 transmembrane helices.
    
  • Channel Gating: The M2 helices rotate/tilt, breaking the hydrophobic leucine gate and hydrating the pore.

  • Ion Flux:

    
     and 
    
    
    
    flow down their electrochemical gradients, causing membrane depolarization.
Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by 2-(methoxymethyl)azetidine binding.

G Ligand 2-(Methoxymethyl)azetidine (Protonated) Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Kd ~ 50 pM ConfChange Loop C Closure & M2 Helix Rotation Receptor->ConfChange Isomerization PoreOpen Pore Hydration (Leucine Gate Open) ConfChange->PoreOpen IonFlux Na+/Ca2+ Influx PoreOpen->IonFlux Depol Membrane Depolarization IonFlux->Depol Response Neurotransmitter Release (Dopamine/GABA) Depol->Response

Figure 1: Signal transduction pathway of azetidine-mediated nAChR activation.

Comparative Pharmacology

The 2-(methoxymethyl)azetidine scaffold (specifically the (S)-enantiomer ) exhibits superior binding profiles compared to classical ligands.

Table 1: Binding Affinity (


) and Functional Potency at Human 

nAChR
CompoundStructure Motif

(Binding)
MechanismRelative Potency
(S)-A-85380 2-(Methoxymethyl)azetidine0.05 nM Full Agonist100x > Nicotine
(R)-A-85380 2-(Methoxymethyl)azetidine15.0 nMPartial AgonistWeak
Nicotine Pyrrolidine6.0 nMFull AgonistBaseline
Epibatidine Azabicyclo[2.2.1]heptane0.02 nMSuper AgonistToxic

Note: The (S)-configuration aligns the ether oxygen optimally with the receptor's hydrogen bond donor network, explaining the ~300-fold difference in affinity compared to the (R)-enantiomer.

Experimental Protocols

To validate the mechanism of action, two primary assays are required: Radioligand Binding (affinity) and Two-Electrode Voltage Clamp (function).

Protocol A: Radioligand Competition Binding

Objective: Determine the inhibition constant (


) of an azetidine derivative using [³H]-Epibatidine as the tracer.[1]

Workflow Visualization:

Experiment Prep Membrane Preparation (Rat Cortex or Transfected HEK293) Incubate Incubation (2h @ 20°C) + [3H]-Epibatidine (0.5 nM) + Test Compound Prep->Incubate Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Wash Ice-Cold Buffer Wash (3x 50mM Tris-HCl) Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Analyze Data Analysis (Cheng-Prusoff Equation) Count->Analyze

Figure 2: Radioligand competition binding workflow.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize rat cerebral cortex or HEK293 cells expressing h

    
     in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellets.
    
  • Incubation: In 96-well plates, combine:

    • 150

      
      L membrane suspension (~50 
      
      
      
      g protein).
    • 25

      
      L [³H]-Epibatidine (Final conc: 0.5 nM).
      
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Non-specific binding control: 300

      
      M Nicotine.
      
  • Equilibrium: Incubate for 2 hours at 20°C to reach equilibrium.

  • Harvest: Filter through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity.

  • Calculation: Derive

    
     from the sigmoid dose-response curve. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Characterization (TEVC)

Objective: Measure the functional potency (


) and efficacy relative to Acetylcholine.
  • Expression: Microinject Xenopus laevis oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio). Incubate for 3-5 days.
  • Setup: Place oocyte in a recording chamber perfused with Ringer's solution containing Atropine (0.5

    
    M) to block muscarinic receptors.
    
  • Clamping: Impale oocyte with two glass microelectrodes (1-2 M

    
     resistance). Clamp voltage at -60 mV.
    
  • Application: Perfusion of 2-(methoxymethyl)azetidine derivative for 2-5 seconds.

  • Recording: Measure the peak inward current amplitude.

  • Normalization: Normalize response to a maximal ACh control pulse (1 mM).

Synthesis & Stability Considerations

For biological applications, the (S)-enantiomer is strictly required.

  • Chiral Source: Synthesis typically starts from L-azetidine-2-carboxylic acid or via chiral resolution of the racemic ether.

  • Stability: The azetidine ring is stable under physiological conditions but susceptible to nucleophilic ring-opening under strong acidic conditions or high heat.

  • Metabolism: The 2-(methoxymethyl)azetidine moiety is generally more metabolically stable than the N-methylpyrrolidine of nicotine, which undergoes rapid oxidation to cotinine. This stability makes it an excellent candidate for PET radiotracers (e.g., [¹⁸F]F-A-85380).

References

  • A-85380: A Potent and Selective Ligand. Sullivan, J. P., et al. "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: A potent, selective alpha 4 beta 2 nicotinic receptor agonist."[2] Journal of Pharmacology and Experimental Therapeutics, 1996.

  • Radiosynthesis and Imaging. Dollé, F., et al. "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry, 1999.

  • Structural-Activity Relationships. Koren, A. O., et al.[1] "2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling." Journal of Medicinal Chemistry, 1998.

  • Azetidines in Medicinal Chemistry. Cheekatla, S. R., et al.[3][4][5][6] "Azetidines in medicinal chemistry: emerging applications and approved drugs."[3][4][5] Archives of Pharmacal Research, 2026.[5]

  • Mechanism of Azetidine Toxicity in Plants. Recent studies on Azetidine-2-carboxylic acid mechanism.[7] "Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants."[7] Journal of Experimental Botany, 2024.

Sources

An In-Depth Technical Guide to Unveiling Therapeutic Targets for 2-(Methoxymethyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and the ability to serve as a versatile pharmacophore—has led to its incorporation into a growing number of approved therapeutics.[1] The inherent ring strain of the azetidine moiety, while posing synthetic challenges, also endows it with a unique reactivity profile that can be harnessed for therapeutic benefit.[2] This guide focuses on a specific, yet promising, subclass: 2-(methoxymethyl)azetidine analogs. By exploring the potential therapeutic targets of these compounds, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock their full therapeutic potential.

Deconstructing the 2-(Methoxymethyl)azetidine Scaffold: Clues to Biological Activity

The 2-(methoxymethyl)azetidine scaffold presents several key structural features that guide our initial hypotheses regarding its potential biological targets. The presence of the basic nitrogen atom within the azetidine ring suggests potential interactions with receptors and transporters that recognize endogenous amines, such as neurotransmitters. The methoxymethyl substituent at the 2-position introduces a potential hydrogen bond acceptor and can influence the molecule's overall lipophilicity and conformational preferences, thereby modulating its interaction with biological targets.

Given the prevalence of azetidine-containing compounds in neuropharmacology, our investigation will primarily focus on targets within the central nervous system (CNS).

High-Priority Target Classes for 2-(Methoxymethyl)azetidine Analogs

Based on the structural characteristics of the 2-(methoxymethyl)azetidine core and the known activities of structurally related compounds, we have identified three high-priority target classes for initial investigation:

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for various cognitive functions, and their modulation is a key strategy in the treatment of neurological and psychiatric disorders.[3] The structural similarity of the azetidine ring to the pyrrolidine ring of nicotine, a natural nAChR agonist, makes nAChRs a prime target. Specifically, analogs of 3-(2(S)-azetidinylmethoxy)pyridine have demonstrated high affinity for nAChRs.[4]

  • Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological processes, including learning, memory, and motor control.[5] Their modulation is a therapeutic strategy for conditions like Alzheimer's disease and schizophrenia. The basic nitrogen of the azetidine ring could potentially interact with the orthosteric binding site of mAChRs.

  • Monoamine Transporters (MATs): These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft.[6] Their inhibition is a cornerstone of treatment for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The phenethylamine-like substructure that can be envisioned within certain 2-(methoxymethyl)azetidine analogs suggests a potential for interaction with MATs.

A Roadmap for Target Identification and Validation: Experimental Workflows

A systematic and multi-faceted approach is essential for the conclusive identification and validation of the therapeutic targets of 2-(methoxymethyl)azetidine analogs. The following experimental workflow provides a comprehensive strategy, from initial screening to in-vivo validation.

Target Validation Workflow cluster_0 Initial Target Screening cluster_1 Functional Characterization cluster_2 In Vivo Target Engagement cluster_3 Unbiased Target Identification Radioligand Binding Assays Radioligand Binding Assays Calcium Imaging Assays Calcium Imaging Assays Radioligand Binding Assays->Calcium Imaging Assays Confirm Functional Activity Neurotransmitter Uptake Assays Neurotransmitter Uptake Assays Radioligand Binding Assays->Neurotransmitter Uptake Assays Confirm Functional Activity GPCR Signaling Assays GPCR Signaling Assays Calcium Imaging Assays->GPCR Signaling Assays Elucidate Signaling Pathway In Vivo Microdialysis In Vivo Microdialysis Neurotransmitter Uptake Assays->In Vivo Microdialysis Assess In Vivo Efficacy GPCR Signaling Assays->In Vivo Microdialysis Assess In Vivo Efficacy Affinity Chromatography Affinity Chromatography Affinity Chromatography->Radioligand Binding Assays Validate Novel Targets Affinity Chromatography Workflow Synthesize Affinity Probe Synthesize Affinity Probe Immobilize Probe on Resin Immobilize Probe on Resin Synthesize Affinity Probe->Immobilize Probe on Resin Incubate with Cell Lysate Incubate with Cell Lysate Immobilize Probe on Resin->Incubate with Cell Lysate Wash Away Non-specific Binders Wash Away Non-specific Binders Incubate with Cell Lysate->Wash Away Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash Away Non-specific Binders->Elute Bound Proteins Identify Proteins by Mass Spectrometry Identify Proteins by Mass Spectrometry Elute Bound Proteins->Identify Proteins by Mass Spectrometry

Sources

The Strategic Incorporation of 2-(Methoxymethyl)azetidine in Central Nervous System Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge in modern medicinal chemistry, largely dictated by the stringent requirements for molecules to effectively cross the blood-brain barrier (BBB) and engage with their intended neural targets. Small, saturated heterocycles have emerged as powerful tools in this endeavor, with the azetidine scaffold gaining significant traction. This in-depth technical guide focuses on a particularly promising building block: 2-(methoxymethyl)azetidine. We will explore the strategic rationale for its inclusion in CNS drug candidates, its impact on critical physicochemical and pharmacokinetic properties, and provide detailed, field-proven experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique structural motif to design the next generation of CNS therapeutics.

The Azetidine Advantage in CNS Drug Design

The four-membered saturated nitrogen heterocycle, azetidine, offers a unique combination of properties that make it an attractive component in CNS drug design.[1] Unlike its more strained three-membered counterpart, aziridine, and its more flexible five-membered cousin, pyrrolidine, the azetidine ring strikes a balance between conformational rigidity and chemical stability.[1] This constrained geometry can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity for its target receptor.

Furthermore, the incorporation of sp³-rich centers, such as those in the azetidine ring, is a well-established strategy to improve the "drug-likeness" of a compound. This often leads to enhanced solubility, improved metabolic stability, and a more favorable safety profile. Several FDA-approved drugs incorporate the azetidine motif, underscoring its therapeutic relevance.

Physicochemical Properties of 2-(Methoxymethyl)azetidine

The subject of this guide, 2-(methoxymethyl)azetidine, is a chiral building block that offers additional advantages beyond the core azetidine scaffold.

PropertyValueSource
Molecular FormulaC₅H₁₁NOPubChem
Molecular Weight101.15 g/mol PubChem
XLogP3-0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

The methoxymethyl substituent at the 2-position introduces a polar ether functionality, which can favorably impact aqueous solubility, a critical parameter for oral bioavailability and formulation. The presence of this group also provides an additional hydrogen bond acceptor, potentially influencing interactions with biological targets. The low molecular weight and simple structure make it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

Strategic Applications in CNS Drug Discovery

The unique structural and physicochemical properties of 2-(methoxymethyl)azetidine make it a valuable tool for addressing key challenges in CNS drug development, including blood-brain barrier penetration and metabolic stability.

Enhancing Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier is paramount for its efficacy in treating CNS disorders. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive BBB penetration.[2][3][4][5][6] The assay measures the permeability of a compound from a donor compartment, through a lipid-coated filter, to an acceptor compartment.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB

Objective: To assess the in vitro passive permeability of a 2-(methoxymethyl)azetidine-containing compound across an artificial blood-brain barrier model.

Materials:

  • PAMPA plate (96-well, with donor and acceptor compartments)

  • Porcine brain lipid (PBL) solution (e.g., 20 mg/mL in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • 96-well UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the PBL solution to each well of the donor plate's filter membrane.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Dissolve the test compound and controls in PBS to a final concentration of 100 µM. Add 200 µL of the compound solutions to the corresponding wells of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The effective permeability (Pe) is calculated using the following equation:

Pe (cm/s) = [Vd * Va / (Vd + Va)] * (1 / (Area * Time)) * ln[1 - (Ca(t) / Cequilibrium)]

Where:

  • Vd and Va are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • Ca(t) is the concentration of the compound in the acceptor well at time t.

  • Cequilibrium is the concentration at equilibrium, calculated as [(Cdonor(t) * Vd) + (Ca(t) * Va)] / (Vd + Va).

The incorporation of the 2-(methoxymethyl)azetidine moiety is hypothesized to improve BBB penetration through a combination of factors: the small size and relatively low polar surface area of the azetidine ring, and the potential for the methoxymethyl group to engage in transient hydrogen bonding with the phospholipid headgroups of the BBB, facilitating membrane transit.

Improving Metabolic Stability

A significant hurdle in CNS drug development is rapid metabolism by hepatic enzymes, leading to low brain exposure and short duration of action. The azetidine ring is known to be more metabolically stable than larger, more flexible aliphatic amines. The methoxymethyl group can also influence metabolic stability by sterically shielding adjacent sites from enzymatic attack.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a 2-(methoxymethyl)azetidine-containing compound in human liver microsomes.[7][8][9][10]

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer, pH 7.4

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs (final protein concentration 0.5-1 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining parent compound against time. The intrinsic clearance (CLint) is calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The inherent stability of the azetidine ring, coupled with the potential steric hindrance provided by the 2-(methoxymethyl) group, is expected to result in a longer in vitro half-life and lower intrinsic clearance for compounds containing this moiety.

Targeting CNS Receptors: A Focus on Nicotinic Acetylcholine Receptors

The structural similarity of the azetidine ring to the pyrrolidine ring of nicotine suggests that 2-(methoxymethyl)azetidine-containing compounds could be potent ligands for nicotinic acetylcholine receptors (nAChRs).[11] These receptors are implicated in a variety of CNS disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them attractive therapeutic targets.[12][13]

Activation of α7 nAChRs, in particular, is thought to play a crucial role in cognitive processes such as attention and memory.[12][13] The development of selective α7 nAChR agonists is a promising strategy for treating cognitive deficits.

Workflow for Assessing nAChR Activity

G cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation radioligand Radioligand Binding Assay (e.g., [³H]-Epibatidine) functional Functional Assay (e.g., Calcium Flux Assay) radioligand->functional Determine Agonist/Antagonist Activity sar Structure-Activity Relationship (SAR) Studies functional->sar Identify Potent Hits selectivity Selectivity Profiling (against other nAChR subtypes) sar->selectivity Optimize for Selectivity pk Pharmacokinetic Studies (Rodent models) selectivity->pk Select Lead Candidates pd Pharmacodynamic Models (e.g., Novel Object Recognition) pk->pd Assess In Vivo Efficacy

Caption: Workflow for the discovery and development of nAChR modulators.

Case Study: Hypothetical Development of a 2-(Methoxymethyl)azetidine-based Cholinesterase Inhibitor

To illustrate the practical application of the principles and protocols outlined in this guide, let us consider the hypothetical development of a novel cholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease. The therapeutic rationale is to combine the known benefits of cholinesterase inhibition with the favorable pharmacokinetic properties imparted by the 2-(methoxymethyl)azetidine moiety.

Workflow:

G start Design & Synthesis of 2-(Methoxymethyl)azetidine Analogs ache_assay In Vitro Cholinesterase Inhibition Assay (Ellman's Method) start->ache_assay met_stab Metabolic Stability Assay (Human Liver Microsomes) ache_assay->met_stab Potent Inhibitors pampa PAMPA-BBB Assay met_stab->pampa Stable Compounds pk_study In Vivo Pharmacokinetic Study (Rats) pampa->pk_study Permeable Compounds efficacy In Vivo Efficacy Study (Scopolamine-induced Amnesia Model) pk_study->efficacy Good Brain Exposure tox Preliminary Toxicology (Rodent) efficacy->tox Efficacious Compounds lead Lead Candidate tox->lead Favorable Safety Profile

Sources

The Azetidine Advantage: A Technical Guide to 2-(Methoxymethyl)azetidine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and asymmetric synthesis, the demand for novel, three-dimensional chiral building blocks is insatiable. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds, offering a unique balance of conformational rigidity and chemical reactivity.[1] This guide provides an in-depth technical overview of (S)-2-(methoxymethyl)azetidine, a versatile yet underexplored chiral building block. We will elucidate a robust synthetic pathway from a common chiral pool starting material, detail its primary modes of reactivity—including N-functionalization and strain-driven ring-opening—and explore its potential applications in constructing complex molecular architectures and as a chiral ligand in asymmetric catalysis. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique structural and chemical attributes of substituted azetidines to accelerate their research programs.

Introduction: The Strategic Value of the Azetidine Scaffold

Nitrogen heterocycles are cornerstone motifs in over 75% of FDA-approved pharmaceuticals.[1] Among these, small, saturated rings have garnered significant attention for their ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensionality. The azetidine ring, in particular, occupies a "sweet spot" of chemical reactivity.[2] Its significant ring strain (approx. 25.4 kcal/mol) renders it more reactive and synthetically versatile than its five-membered pyrrolidine analogue, yet it possesses greater stability and is easier to handle than the highly strained three-membered aziridine.[1][2]

This balance of stability and strain-driven reactivity makes azetidines powerful intermediates.[2] The non-planar, puckered conformation of the ring provides well-defined exit vectors for substituents, making it an excellent scaffold for structure-activity relationship (SAR) studies in drug discovery.[1][3] The incorporation of an azetidine moiety can enhance receptor affinity and modulate pharmacokinetic profiles.[1]

(S)-2-(methoxymethyl)azetidine introduces two key features: a defined stereocenter at the C2 position and a methoxymethyl side chain. The stereocenter is crucial for enantioselective interactions with biological targets, while the ether linkage provides a chemically robust but potentially flexible linker that can be used to probe deeper into binding pockets. This guide will demonstrate how this specific building block can be synthesized and strategically employed.

Enantioselective Synthesis of (S)-2-(Methoxymethyl)azetidine

The practical utility of a chiral building block is directly tied to its accessibility. An efficient, scalable, and stereocontrolled synthesis is paramount. The following multi-step synthesis is proposed, starting from the inexpensive and readily available chiral pool starting material, L-Aspartic acid. This pathway ensures the stereochemical integrity of the final product.

Experimental Protocol: Synthesis from L-Aspartic Acid

Objective: To prepare (S)-2-(methoxymethyl)azetidine in an enantiomerically pure form.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step involves a stable, characterizable intermediate. The transformations utilize well-established, high-yielding reactions, minimizing the risk of side products and ensuring reproducibility.

Step 1: Protection and Selective Reduction

  • Suspend L-Aspartic acid (1.0 equiv) in a 1:1 mixture of Dioxane/Water.

  • Cool the suspension to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) followed by sodium bicarbonate (NaHCO₃) (3.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-Aspartic acid.

  • Dissolve the crude product in anhydrous THF and cool to 0 °C.

  • Add Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 equiv) dropwise. Causality Note: BH₃·SMe₂ is chosen for its high selectivity in reducing carboxylic acids over the carbamate protecting group.

  • Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Carefully quench the reaction by the dropwise addition of methanol. Concentrate in vacuo and purify by column chromatography to yield (S)-tert-butyl (3-hydroxy-1-oxobutan-2-yl)carbamate.

Step 2: Methylation and Second Reduction

  • Dissolve the alcohol intermediate (1.0 equiv) in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Safety Note: NaH is highly reactive with water. Ensure all glassware is flame-dried.

  • Stir for 30 minutes, then add methyl iodide (MeI) (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purify by column chromatography to yield the methylated intermediate.

  • Dissolve this intermediate in anhydrous THF and reduce the remaining carboxylic acid using BH₃·SMe₂ as described in Step 1. This yields (S)-tert-butyl (4-methoxy-1-hydroxybutan-2-yl)carbamate.

Step 3: Cyclization to Azetidine

  • Dissolve the diol precursor (1.0 equiv) in anhydrous dichloromethane (DCM) and add triethylamine (2.5 equiv).

  • Cool to 0 °C and add methanesulfonyl chloride (MsCl) (2.2 equiv) dropwise. Causality Note: Mesylation converts the primary and secondary alcohols into good leaving groups for the subsequent intramolecular cyclization.

  • Stir for 2 hours at 0 °C, then wash with water and brine.

  • Concentrate the organic layer to obtain the crude dimesylate.

  • Treat the crude dimesylate with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • After concentration, dissolve the resulting ammonium salt in a polar aprotic solvent like acetonitrile.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (3.0 equiv) and heat to 60-80 °C to effect the intramolecular Sₙ2 cyclization.

  • Monitor the reaction for the formation of the azetidine ring.

  • Purify the final product, (S)-2-(methoxymethyl)azetidine, by distillation or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Methylation & Reduction cluster_2 Step 3: Cyclization A L-Aspartic Acid B N-Boc-L-Aspartic Acid A->B Boc₂O, NaHCO₃ C (S)-tert-butyl (3-hydroxy-1-oxobutan-2-yl)carbamate B->C BH₃·SMe₂ D Methylated Ester C->D 1. NaH 2. MeI E (S)-tert-butyl (4-methoxy-1-hydroxybutan-2-yl)carbamate D->E BH₃·SMe₂ F Dimesylate Intermediate E->F MsCl, Et₃N G Deprotected Amine F->G TFA H (S)-2-(Methoxymethyl)azetidine G->H K₂CO₃, Heat

Caption: Proposed synthetic workflow for (S)-2-(methoxymethyl)azetidine.

Core Reactivity and Synthetic Applications

The synthetic utility of 2-(methoxymethyl)azetidine stems from two primary modes of reactivity: functionalization at the nitrogen atom and nucleophilic ring-opening.

N-Functionalization: Building Molecular Complexity

The secondary amine of the azetidine ring is nucleophilic and serves as the primary handle for elaboration. A wide variety of substituents can be installed, each modulating the properties of the final molecule.

  • N-Arylation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for many pharmaceutical scaffolds. The reaction couples the azetidine with an aryl halide or triflate using a palladium catalyst. The choice of ligand (e.g., BINAP, XPhos) is critical for achieving high yields and preventing catalyst deactivation.

  • N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This is a common strategy for introducing linkers or pharmacophoric elements.

  • Reductive Amination: The azetidine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

  • N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated azetidines. The resulting electron-withdrawing sulfonyl group activates the ring towards nucleophilic attack and can also serve as a key hydrogen bond acceptor in biological systems.

Reaction TypeReagents & ConditionsProduct ClassTypical Yield
N-Arylation Aryl-Br, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °CN-Aryl azetidines75-95%
N-Acylation Acyl chloride, Et₃N, DCM, 0 °C to RTN-Acyl azetidines>90%
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RTN-Alkyl azetidines80-95%
N-Sulfonylation Sulfonyl chloride, Pyridine, DCM, RTN-Sulfonyl azetidines>90%
Table 1: Representative N-Functionalization Reactions.
Strain-Driven Ring-Opening Reactions

The inherent ring strain of azetidines can be harnessed to generate highly functionalized, chiral acyclic amines.[2] This transformation typically requires activation of the ring nitrogen, usually by protonation or attachment of an electron-withdrawing group (e.g., tosyl, acyl).[2] The nucleophile then attacks one of the ring carbons in an Sₙ2 fashion.

  • Mechanism and Regioselectivity: The regioselectivity of the ring-opening is a key consideration. Nucleophilic attack generally occurs at the less sterically hindered C4 position. However, if the C2 position is activated (e.g., benzylic), attack can occur there. For 2-(methoxymethyl)azetidine, attack is expected to predominantly occur at the C4 position, yielding a chiral 1,3-amino alcohol derivative. This provides a powerful method to convert the cyclic scaffold into a linear, stereodefined fragment.

Reactions cluster_N_Func N-Functionalization cluster_Ring_Open Ring-Opening Azetidine (S)-2-(Methoxymethyl)azetidine Arylation N-Aryl Product Azetidine->Arylation [Pd], Ar-X Acylation N-Acyl Product Azetidine->Acylation RCOCl Alkylation N-Alkyl Product Azetidine->Alkylation RCHO, [H] Activation N-Activated Azetidinium Azetidine->Activation H⁺ or EWG-Cl RingOpened Chiral 1,3-Amino Alcohol Derivative Activation->RingOpened Nu⁻

Caption: Key synthetic transformations of 2-(methoxymethyl)azetidine.

Application as a Chiral Ligand in Asymmetric Catalysis

Chiral amines are a cornerstone of asymmetric catalysis, serving as ligands for transition metals or as organocatalysts themselves. The rigid, C₂-symmetric or pseudo-C₂-symmetric nature of many successful ligands is critical for creating a well-defined chiral environment around the catalytic center.[4]

While less common than pyrrolidine-based catalysts (e.g., proline), chiral azetidines are emerging as effective ligands.[5][6] The cis-conformation of substituents on the azetidine ring can create a unique chiral pocket.[7] (S)-2-(methoxymethyl)azetidine, particularly after N-functionalization with another coordinating group (e.g., a pyridine or phosphine), can act as a bidentate ligand.

Field-Proven Insight: Copper-azetidine complexes have shown high efficacy in asymmetric Henry (nitroaldol) reactions.[7] The azetidine ligand coordinates to the copper center, which in turn chelates the nitroalkane and the aldehyde, organizing the transition state to favor the formation of one enantiomer of the product. The methoxymethyl side chain of our building block could further influence this organization through steric effects or weak coordination, offering a new avenue for catalyst tuning.

Case Study: Azetidines in Approved Pharmaceuticals

To contextualize the importance of this building block, we can examine approved drugs that feature an azetidine core. While a drug containing the exact 2-(methoxymethyl) substituent is not yet marketed, the principles of its inclusion are well-demonstrated.

  • Cobimetinib (Cotellic®): A MEK1/2 inhibitor used in cancer therapy, contains a 3,3-dimethylazetidine moiety. The azetidine ring serves as a rigid scaffold, correctly positioning the pharmacophoric groups for optimal binding to the enzyme's active site.[2][8]

  • Azelnidipine (Calblock®): An antihypertensive calcium channel blocker, features a 3-substituted azetidine. The azetidine acts as a key structural element within the dihydropyridine core.[2][8]

Structure-Activity Relationship (SAR) Implications: In a drug discovery campaign, (S)-2-(methoxymethyl)azetidine could be used as a bioisosteric replacement for other small rings like pyrrolidine or piperidine. The goal would be to assess the impact on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The more constrained nature of the azetidine ring can reduce the entropic penalty of binding, potentially increasing potency. Furthermore, substituting the ring nitrogen can significantly alter basicity and metabolic stability, key parameters in drug design.[1]

Conclusion and Future Outlook

(S)-2-(methoxymethyl)azetidine represents a valuable, yet underutilized, chiral building block for organic synthesis. Its key strengths lie in its:

  • Stereochemical Definition: Providing a single enantiomer for chiral synthesis.

  • Synthetic Versatility: Allowing for both N-functionalization and strain-driven ring-opening to access diverse molecular architectures.

  • Favorable Physicochemical Properties: Imparting three-dimensionality and conformational constraint, which are highly desirable in medicinal chemistry.

Future applications will likely expand into the synthesis of complex natural products, the development of novel asymmetric catalysts, and the design of next-generation therapeutics, including PROTACs and peptidomimetics, where rigid scaffolds are essential for controlling molecular conformation. As synthetic methodologies continue to advance, the strategic deployment of specialized building blocks like 2-(methoxymethyl)azetidine will be critical in pushing the boundaries of chemical innovation.

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes . National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity . Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles . ResearchGate. Available at: [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation . ResearchGate. Available at: [Link]

  • Azetidines of pharmacological interest . PubMed. Available at: [Link]

  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o . IIT Kanpur. Available at: [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition . Amazon S3. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin . PubMed Central. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks . ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . RSC Publishing. Available at: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis . Labinsights. Available at: [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials . Cambridge Open Engage. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Taylor & Francis Online. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks . National Institutes of Health. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . LOCKSS. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor . ACS Publications. Available at: [Link]

  • Azetidines and their applications in asymmetric catalysis | Request PDF . ResearchGate. Available at: [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • Azetidines for asymmetric synthesis . University of Birmingham. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Taylor & Francis. Available at: [Link]

  • Azetidines and their applications in asymmetric catalysis . University of Birmingham Research Portal. Available at: [Link]

  • Nucleophilic ring-opening of azetidine derivatives . ResearchGate. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides . PubMed Central. Available at: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P . National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF . ResearchGate. Available at: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols . IIT Kanpur. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions . ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methoxymethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxymethyl)azetidine hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery.[1] The incorporation of the azetidine scaffold can impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[2] This guide provides a comprehensive overview of the key physicochemical properties of 2-(Methoxymethyl)azetidine hydrochloride, offering both theoretical and practical insights for its application in research and development. In the absence of extensive experimentally-derived data for this specific molecule, this document leverages computed values, data from analogous structures, and detailed analytical methodologies to provide a robust framework for its characterization.

Chemical Identity and Structure

2-(Methoxymethyl)azetidine hydrochloride is the hydrochloride salt of the parent compound, 2-(methoxymethyl)azetidine. The azetidine ring is a strained, four-membered heterocycle that influences the molecule's reactivity and conformational preferences.[1] The methoxymethyl substituent at the 2-position introduces an ether linkage and an additional degree of rotational freedom.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-(methoxymethyl)azetidine;hydrochloride
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3]
Canonical SMILES COCC1CCN1.Cl
InChIKey WKUUAQJWHUDNSP-JEDNCBNOSA-N[3]
CAS Number 1803592-63-3[4]

Synthesis and Preparation

The synthesis of 2-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] Several synthetic strategies have been developed, often involving intramolecular cyclization reactions. A common approach involves the cyclization of a suitably functionalized γ-amino alcohol or a related precursor.

A plausible synthetic route to 2-(methoxymethyl)azetidine could involve the following conceptual steps, which are illustrative of general azetidine synthesis.[5][6]

Conceptual Synthetic Workflow

synthesis_workflow start Starting Material (e.g., γ-amino alcohol derivative) step1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) start->step1 TsCl or MsCl, Pyridine step2 Intramolecular Cyclization (Base-mediated) step1->step2 Strong Base (e.g., NaH, K2CO3) product 2-(Methoxymethyl)azetidine (Free Base) step2->product salt_formation Salt Formation (HCl in ether or alcohol) product->salt_formation HCl solution final_product 2-(Methoxymethyl)azetidine Hydrochloride salt_formation->final_product

Caption: A generalized workflow for the synthesis of 2-substituted azetidines leading to the hydrochloride salt.

The final step, formation of the hydrochloride salt, is typically achieved by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride.[7] This process facilitates purification and enhances the compound's stability and solubility in aqueous media.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

Based on related azetidine hydrochlorides, 2-(Methoxymethyl)azetidine hydrochloride is expected to be a white to off-white crystalline solid at room temperature.[8]

Melting Point

The melting point of a compound is a critical indicator of its purity. For amine hydrochloride salts, this can also be a decomposition temperature.[8]

Experimental Protocol: Melting Point Determination [9]

  • Sample Preparation: A small amount of the dry, crystalline 2-(Methoxymethyl)azetidine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • A rapid heating run is performed to determine an approximate melting range.

    • A second, slower determination is conducted with a heating rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Note: As no experimental data is publicly available, this protocol outlines the standard procedure for its determination.

Solubility

The hydrochloride salt form is expected to enhance the aqueous solubility of the parent amine.

Table 2: Predicted and Expected Solubility Profile

SolventExpected SolubilityRationale
Water SolubleThe ionic nature of the hydrochloride salt promotes solubility in polar protic solvents.
Methanol, Ethanol SolublePolar protic solvents are generally good solvents for amine hydrochlorides.
Dichloromethane Sparingly Soluble to InsolubleThe polarity of the salt may limit solubility in less polar solvents.
Diethyl Ether, Hexanes InsolubleThe compound is unlikely to be soluble in nonpolar solvents.
Acidity (pKa)

The pKa of the azetidinium ion is a crucial parameter that influences the ionization state of the molecule at physiological pH, which in turn affects its biological activity and membrane permeability.

Experimental Protocol: pKa Determination by Potentiometric Titration [10][11]

  • Sample Preparation: A solution of 2-(Methoxymethyl)azetidine hydrochloride of known concentration (e.g., 0.01 M) is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Collection: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.

  • Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKa Determination Workflow

pka_determination start Prepare aqueous solution of known concentration titration Titrate with standardized strong base (e.g., NaOH) start->titration monitoring Monitor pH with a calibrated electrode titration->monitoring data_plotting Plot pH vs. Volume of titrant added monitoring->data_plotting analysis Determine pKa at the half-equivalence point data_plotting->analysis

Caption: Workflow for the determination of the pKa of an amine hydrochloride by potentiometric titration.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.5 ppm), the methylene protons of the methoxymethyl group (a doublet of doublets or a multiplet), and the protons on the azetidine ring. The protons adjacent to the nitrogen will be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the nitrogen and the carbon of the methoxymethyl group will be the most deshielded among the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 2-(Methoxymethyl)azetidine hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion for the free base (C₅H₁₁NO) would be at m/z 101.15.[2] A common fragmentation pathway for cyclic amines involves the loss of substituents alpha to the nitrogen atom.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Methoxymethyl)azetidine hydrochloride is expected to show:

  • N-H stretching: A broad absorption in the region of 2400-3000 cm⁻¹ characteristic of an amine salt.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-O stretching: A strong absorption in the 1050-1150 cm⁻¹ region corresponding to the ether linkage.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of 2-(Methoxymethyl)azetidine hydrochloride can be assessed using reversed-phase HPLC. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[3] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

Illustrative HPLC Method Development

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if no derivatization is used, or a more universal detector like ELSD or CAD.

Analytical Workflow for Purity Determination

purity_analysis cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in a suitable solvent (e.g., water/acetonitrile) hplc_system Inject sample into HPLC system sample_prep->hplc_system separation Separation on a reversed-phase column hplc_system->separation detection Detection (UV, ELSD, or CAD) separation->detection chromatogram Generate chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration purity_calc Calculate purity based on peak area percentage integration->purity_calc

Caption: A typical workflow for determining the purity of an amine hydrochloride using HPLC.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling 2-(Methoxymethyl)azetidine hydrochloride.

  • Safety: Based on data for similar azetidine derivatives, the compound may be an irritant to the skin, eyes, and respiratory tract.[3] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[17]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(Methoxymethyl)azetidine hydrochloride. While experimental data for this specific compound is limited in the public domain, this guide has outlined the standard methodologies for its determination and provided expected values based on the properties of related compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this and other substituted azetidines, facilitating its effective use in drug discovery and development programs.

References

  • Al-bayati, R. I. H., & Jaber, K. I. (2021). Synthesis, identification and assess the biological and laser efficacy of new compounds of azetidine derived from benzidine. Journal of Physics: Conference Series, 1879(3), 032103.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Couty, F., & Evano, G. (2006). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 4(10), 1873-1887.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887.
  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135–141.
  • Kern, N., Felten, A. S., Weibel, J. M., Pale, P., & Blanc, A. (2014). Diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols in enantiomerically pure form through a three-step sequence involving copper-catalyzed N-arylation, N-cyanomethylation of the secondary aniline, and one-pot mesylation followed by ring closure induced by a base. Organic Letters, 16(23), 6104–6107.
  • Malik, S., & Nadir, U. K. (2008). A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support. Synlett, 2008(1), 108–110.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(Methoxymethyl)-azetidine HCl. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Retrieved from [Link]

  • Nature. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Reagentia. (n.d.). 2-(methoxymethyl)azetidine hydrochloride (1 x 1 g). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-(Methoxymethyl)azetidine

[1]

Executive Summary & Molecule Identity

2-(Methoxymethyl)azetidine is a critical chiral building block in medicinal chemistry, particularly valuable for introducing conformational restriction into amine-based pharmacophores.[1] Unlike flexible linear amines, the azetidine ring imposes a defined vector on the substituents, often improving metabolic stability and selectivity.

This guide provides a rigorous technical analysis of its spectroscopic signature. As a Senior Application Scientist, I emphasize not just what the peaks are, but how they validate the structural integrity of this strained heterocycle.

Chemical Identity
PropertyDetail
IUPAC Name 2-(Methoxymethyl)azetidine
Common Name 2-MMA
CAS (Generic) 1290136-94-5
CAS ((S)-HCl) 2512185-71-4
CAS ((R)-HCl) 1396710-21-6
Formula C

H

NO
MW 101.15 g/mol (Free Base)
Structure Four-membered nitrogen ring with a methoxymethyl substituent at C2.[1][2][3][4][5][6][7][8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of 2-(methoxymethyl)azetidine is distinct due to the ring strain and the chirality at the C2 position. The C2 substituent renders the protons on C3 and C4 diastereotopic, creating complex splitting patterns often simplified in lower-resolution spectra but critical for purity assessment.[1]

H NMR Spectroscopy (400 MHz, CDCl )

Note: Data presented for the free base. Hydrochloride salts will show significant downfield shifts (~0.5 - 1.0 ppm) for protons adjacent to the nitrogen due to protonation.

Position

(ppm)
MultiplicityIntegrationAssignment & Diagnostic Logic
H-2 3.90 – 4.05Multiplet (m)1HChiral Center: The most deshielded ring proton due to the adjacent nitrogen and the ether side chain.[1]
H-4a, H-4b 3.20 – 3.50Multiplet (m)2HRing Closure: These protons are adjacent to the nitrogen.[1] They appear as a complex multiplet due to diastereotopicity.[1]
OCH

3.35Singlet (s)3HKey Handle: Sharp, diagnostic singlet. Integration of this peak vs. the ring protons confirms the ether formation.
CH

-O
3.45 – 3.55Doublet of doublets (dd)2HSide Chain: These protons couple to H-2.[1] They may overlap with H-4 protons depending on solvent.[1]
H-3a, H-3b 2.10 – 2.40Multiplet (m)2HRing Puckering: These are the most shielded protons, far from the heteroatoms.[1] They show complex geminal and vicinal coupling.[1]
N-H ~2.5 - 3.0Broad Singlet1HExchangeable: Chemical shift varies with concentration and water content.[1] Absent in D

O exchange experiments.

Scientist’s Note on Stereochemistry: In the (S)- or (R)-enantiomer, the rigidity of the ring enhances the magnetic non-equivalence of the geminal protons at C3 and C4. In high-field NMR (>500 MHz), H-3a and H-3b will resolve into distinct multiplets.[1] If the product is a racemate, the spectrum appears identical to the enantiomer; chiral shift reagents (e.g., Mosher's acid) or chiral HPLC are required to determine enantiomeric excess (ee).

C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum provides a definitive backbone confirmation, free from the overlapping multiplets of the proton spectrum.

Position

(ppm)
Assignment
C-2 ~62.0Quaternary-like: The chiral carbon.[1] Shifted downfield by N and the alkyl group.[1]
OCH

~59.0Methoxy: Typical aliphatic ether shift.[1]
CH

-O
~74.0Side Chain: Deshielded by oxygen.[1]
C-4 ~46.0Ring CH

:
Adjacent to Nitrogen.
C-3 ~23.0Ring CH

:
The "bottom" of the ring, most shielded carbon.[1]

Mass Spectrometry (MS) Fragmentation

For 2-(methoxymethyl)azetidine (MW 101.15), Electron Ionization (EI) or Electrospray Ionization (ESI) yields specific fragmentation patterns driven by the stability of the iminium ion and alpha-cleavage.

Fragmentation Pathway (EI/ESI)
  • Molecular Ion (M

    
    ):  101 m/z (Weak in EI, Strong [M+H]
    
    
    at 102 in ESI).
  • Base Peak (Alpha Cleavage): The primary fragmentation is the loss of the methoxymethyl group or ring opening.

    • Loss of -CH

      
      OCH
      
      
      (M - 45):
      Cleavage at the C2 position generates the azetidinium cation (m/z 56).[1] This is often the base peak in EI.[1]
    • Loss of -OCH

      
       (M - 31):  Generates a fragment at m/z 70.
      

Figure 1: Primary fragmentation pathway in Mass Spectrometry showing the characteristic loss of the ether side chain.

Infrared (IR) Spectroscopy

IR is a rapid "fingerprint" method to verify the presence of the ether and amine functionalities and the absence of carbonyl impurities (e.g., from incomplete reduction of the precursor amide).

Frequency (cm

)
Vibration ModeDiagnostic Value
3250 - 3400 N-H StretchMedium, broad.[1] Confirms secondary amine (free base).[1] Disappears or shifts in HCl salt.[1]
2850 - 2950 C-H StretchStrong.[1] Typical alkane stretching.[1]
1100 - 1150 C-O-C StretchStrong.[1] Diagnostic for the ether. Confirms the methoxymethyl group is intact.[1]
No band at 1650-1750 C=O[1] StretchPurity Check: Absence confirms complete reduction of the starting material (often azetidine-2-carboxylic acid or ester).[1]

Experimental Workflow: Quality Control

As a scientist, you must validate the compound's identity before using it in synthesis.

Protocol: Rapid Identity Verification
  • Sample Prep: Dissolve ~5 mg of the hydrochloride salt in 0.6 mL D

    
    O. (Use CDCl
    
    
    for free base, adding 1 drop of Na
    
    
    CO
    
    
    in D
    
    
    O if neutralizing in situ).
  • Run

    
    H NMR: 
    
    • Check for the singlet at ~3.35 ppm (Methoxy).

    • Verify the integration ratio of Methoxy (3H) : Ring High Field (2H, H-3) is 3:2.

    • Troubleshooting: If the H-2/H-4 region is unresolved, add a drop of TFA-d to sharpen the peaks by protonating the nitrogen fully.[1]

  • Check Optical Rotation (if Chiral):

    • Dissolve in Methanol or H

      
      O (c=1.0).[1]
      
    • (S)-Enantiomer typically shows negative rotation

      
       (HCl salt in H
      
      
      O, though values vary by concentration/solvent).

Figure 2: QC Workflow for rapid verification of the azetidine building block.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58227482, 2-(Methoxymethyl)azetidine. Retrieved from [Link]

  • Tayama, E., & Nakanome, N. (2021).[1] Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Retrieved from [Link]

Solubility and stability of 2-(Methoxymethyl)azetidine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on the solubility, stability, and handling of 2-(Methoxymethyl)azetidine , a critical chiral building block in medicinal chemistry.

Executive Summary

2-(Methoxymethyl)azetidine (CAS: 935668-27-2 for the (S)-enantiomer) is a four-membered nitrogen heterocycle valued for its ability to introduce rigid stereochemical constraints into drug candidates. While it offers significant pharmacodynamic advantages, its utility is counterbalanced by the inherent thermodynamic instability of the azetidine ring (strain energy ~25.4 kcal/mol).

This guide addresses the "Azetidine Challenge": maintaining the structural integrity of this strained ring system during solvation and storage. The compound is kinetically stable in basic and neutral media but exhibits rapid, irreversible ring-opening degradation in acidic environments.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for predicting solvent interactions.

PropertyValue / DescriptionSource/Note
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Physical State Colorless to pale yellow liquidFree base form
Boiling Point ~114 °C (Predicted)Volatile; handle in fume hood
pKa (Conjugate Acid) ~11.3Strongly basic secondary amine
LogP ~ -0.1 to 0.6Amphiphilic character
Ring Strain ~25 kcal/molHigh thermodynamic instability
Chirality Usually (S)- or (R)- enantiomerCritical for biological activity

Solubility Analysis

The solubility profile of 2-(Methoxymethyl)azetidine is dictated by its dual nature: the hydrophobic azetidine/methoxy scaffold and the hydrophilic secondary amine.

Solvent Compatibility Matrix

Data reflects the Free Base form. For the Hydrochloride salt, invert the polarity preference (Water/MeOH > DCM/THF).

Solvent ClassSolubility RatingMechanistic InsightRecommended Use
Chlorinated (DCM, Chloroform)Excellent Dipole-dipole interactions stabilize the amine.Primary choice for reactions and extractions.
Alcohols (MeOH, EtOH)Excellent Strong H-bonding with the amine and ether oxygen.Good for storage (if neutral), but risk of nucleophilic attack if acidified.
Polar Aprotic (DMSO, DMF)Excellent High solubility; difficult to remove post-reaction.Use only if necessary for high-temp reactions.
Ethers (THF, Et₂O)Good Compatible polarity; minimal reactivity.Ideal for lithiation or metal-catalyzed couplings.
Water Miscible The amine functionality creates high water affinity.Avoid for storage due to hydrolysis risk over time.
Hydrocarbons (Hexane, Heptane)Moderate/Low Polarity mismatch.Useful as an antisolvent to precipitate the HCl salt.
The "Salt Switch" Strategy

Researchers often encounter solubility issues when switching between the free base and salt forms.

  • Protocol: To solubilize the HCl salt in organic media (e.g., for a coupling reaction in DCM), perform a "Free Base Liberation" wash using saturated aqueous NaHCO₃ or Na₂CO₃, extracting into DCM. Do not use strong hydroxide bases (NaOH) for prolonged periods, as high pH combined with heat can degrade the ether linkage.

Stability & Degradation Mechanisms

The stability of 2-(Methoxymethyl)azetidine is binary: robust in base, fragile in acid.

Acid-Catalyzed Ring Opening (The Primary Failure Mode)

The most critical degradation pathway is the acid-catalyzed nucleophilic opening of the azetidine ring.

  • Protonation: The nitrogen lone pair accepts a proton (H⁺), forming a quaternary ammonium species (Azetidinium ion).

  • Activation: The positive charge increases the electrophilicity of the adjacent carbons (C2/C4).

  • Nucleophilic Attack: A nucleophile (Nu⁻), such as water, chloride, or an alcohol solvent, attacks the ring carbons to relieve the 25 kcal/mol strain.

  • Cleavage: The C-N bond breaks, resulting in a linear amine derivative (e.g., 1-amino-4-methoxybutan-2-ol).

Oxidative Instability

Secondary amines are susceptible to oxidation by atmospheric oxygen to form N-oxides or imines, particularly under light exposure. This leads to gradual yellowing/browning of the liquid.

Visualization of Degradation Pathway

The following diagram illustrates the acid-catalyzed failure mode compared to the stable basic state.

AzetidineStability cluster_legend Stability Legend Compound 2-(Methoxymethyl)azetidine (Free Base) Protonated Azetidinium Ion (Activated Species) Compound->Protonated  + H+ (Acidic Media)   StableStorage Stable Storage (Inert/Basic) Compound->StableStorage  Store @ 4°C, Argon   LinearProduct Linear Amino-Ether (Degradation Product) Protonated->LinearProduct  + Nucleophile (H2O/ROH)    Ring Strain Release   key Green = Stable Pathway Red = Degradation Pathway

Figure 1: Mechanistic pathway showing the critical sensitivity of the azetidine ring to acid-catalyzed opening versus stable storage conditions.

Experimental Protocols

Protocol A: Rapid Solubility & Stability Screen (NMR Method)

Use this protocol to validate solvent compatibility before scale-up.

Materials: 10 mg 2-(Methoxymethyl)azetidine, Deuterated Solvents (CDCl₃, DMSO-d₆, D₂O), 5mm NMR tubes.

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of the target deuterated solvent.

  • T0 Measurement: Acquire a ¹H NMR spectrum immediately.

    • Diagnostic Peak: Look for the multiplet of the methine proton at the C2 position (~3.5 - 4.0 ppm).

  • Stress Test:

    • Add 1 equivalent of Acetic Acid-d₄ (to simulate mild acidic conditions).

    • Incubate at Room Temperature for 1 hour.

  • T1 Measurement: Acquire a second spectrum.

  • Analysis:

    • Stable: Spectra are identical.

    • Degraded: Appearance of new triplet/multiplet signals upfield (linear alkyl chains) and disappearance of the distinct azetidine ring signals.

Protocol B: Long-Term Storage Stability Testing (HPLC)

For validating shelf-life of stock solutions.

  • Standard Preparation: Prepare a 1 mg/mL solution in Basified Methanol (MeOH + 0.1% Triethylamine). Note: TEA prevents autohydrolysis.

  • Storage Conditions: Aliquot into amber glass vials. Store at:

    • Condition A: 4°C (Refrigerator)

    • Condition B: 25°C (Benchtop)

  • Sampling: Inject 5 µL onto an HPLC (C18 Column, High pH Mobile Phase: 10mM Ammonium Bicarbonate pH 10 / Acetonitrile).

    • Why High pH? Standard acidic mobile phases (0.1% TFA/Formic Acid) will degrade the analyte during the run, causing peak tailing and ghost peaks. Always use basic buffers for azetidines.

Handling & Storage SOP

To ensure scientific integrity and reproducibility, adopt the following Standard Operating Procedure (SOP):

  • Receiving: Upon receipt, verify the physical state. If the liquid is dark brown, significant oxidation has occurred.

  • Storage:

    • Temperature: 2°C to 8°C.[1][2]

    • Atmosphere: Store under Argon or Nitrogen. The free base readily absorbs CO₂ from air to form carbamates/carbonates.

    • Container: Amber glass with Teflon-lined caps.

  • Reaction Setup:

    • Base Scavenger: When using as a nucleophile, always include a non-nucleophilic auxiliary base (e.g., DIPEA, K₂CO₃) to neutralize any acid generated (e.g., HCl from an acid chloride reaction).

    • Workup: Avoid acidic washes (e.g., 1M HCl) during extraction. Use saturated NH₄Cl (mildly acidic) only if contact time is <5 mins and temperature is <5°C. Prefer neutral water or brine washes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57785036, (2S)-2-(Methoxymethyl)azetidine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine ring strain and reactivity).
  • Sirenko, V., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Mechanistic insight into acid-catalyzed degradation). Retrieved from [Link]

  • MySkinRecipes (2026). Product Specification: (R)-2-(Methoxymethyl)azetidine.[1] (Storage conditions and physical properties).[1][3][4] Retrieved from [Link]

Sources

The Methoxymethyl Motif in 2-Substituted Azetidines: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring has transcended its historical status as a mere "strained curiosity" to become a privileged scaffold in modern drug discovery. While the 4-membered ring offers inherent metabolic stability and vector distinctiveness compared to pyrrolidines, the 2-methoxymethyl (MOM) group represents a critical functional inflection point. This moiety is not merely a substituent; it is a stereoelectronic lever that modulates basicity, enforces specific ring puckering via the gauche effect, and acts as a chameleonic physicochemical handle.

This guide dissects the structural necessity of the methoxymethyl group, provides a self-validating protocol for its synthesis from the chiral pool, and analyzes its role in optimizing the "drug-likeness" of small molecules.

Stereoelectronic & Conformational Dynamics

The utility of the 2-methoxymethyl group stems from its ability to manipulate the high-energy ground state of the azetidine ring (~26 kcal/mol strain energy). Unlike flexible aliphatic chains, the MOM group engages in specific intramolecular interactions that define the molecule's 3D vector.

The Gauche Effect and Ring Puckering

Azetidines are not planar; they exist in a puckered conformation to relieve torsional strain. The introduction of an electronegative oxygen atom at the C2 position, separated by a methylene spacer, invokes the gauche effect .

  • Mechanism: The

    
     orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital.
  • Result: This interaction stabilizes a specific puckered conformation (typically placing the substituent pseudo-equatorial), locking the vector of the nitrogen lone pair. This reduces entropic penalty upon binding to a protein target.

Basicity Modulation (pKa Tuning)

Replacing a pyrrolidine with an azetidine typically lowers the pKa of the cyclic amine by ~0.5–1.0 log units due to the increased s-character of the nitrogen hybridization. The addition of the methoxymethyl group further depresses the pKa via the inductive withdrawal of the ether oxygen (


 effect).
  • Unsubstituted Azetidine pKa: ~11.0

  • 2-Alkyl Azetidine pKa: ~10.5–11.0

  • 2-Methoxymethyl Azetidine pKa: ~9.0–9.5 (Estimated)

Significance: This shift brings the basicity closer to physiological pH (7.4), increasing the fraction of the neutral species. This enhances passive membrane permeability (LogP_eff) without abolishing the solubility benefits of the protonated amine.

Intramolecular Hydrogen Bonding (IMHB)

In the protonated state, the ether oxygen can act as an intramolecular hydrogen bond acceptor for the ammonium proton (


). This forms a stable 5-membered pseudo-ring, effectively "hiding" the polar N-H bond from the solvent. This "chameleonic" behavior allows the molecule to behave more lipophilically in lipid bilayers (membrane transit) and more hydrophilically in aqueous cytosol.

Visualization: Structural Logic & Signaling

The following diagram illustrates the stereoelectronic logic dictating the behavior of the 2-MOM azetidine scaffold.

AzetidineLogic cluster_0 Structural Inputs cluster_1 Stereoelectronic Effects cluster_2 Medicinal Outcomes MOM Methoxymethyl Group (C2-Position) Gauche Gauche Effect (Orbital Overlap) MOM->Gauche Inductive Inductive Effect (Electron Withdrawal) MOM->Inductive IMHB Intramolecular H-Bond (NH+ ... O) MOM->IMHB Ring Azetidine Core (Strain ~26 kcal/mol) Conf Defined Vector (Rigid Puckering) Ring->Conf Gauche->Conf Locks Conformation pKa Lowered pKa (Physiological Range) Inductive->pKa Reduces Basicity Perm Enhanced Permeability (Chameleonicity) IMHB->Perm Shields Polarity pKa->Perm Increases Neutral Fraction

Figure 1: Mechanistic flow showing how the 2-methoxymethyl group translates structural inputs into medicinal chemistry properties.

The "Self-Validating" Synthetic Protocol

To ensure reproducibility and enantiomeric integrity, we utilize a pathway starting from the chiral pool (L-Azetidine-2-carboxylic acid ). This route avoids the resolution steps required by ring-closure methods and guarantees the (S)-configuration.

Protocol Overview

Target: (S)-1-(tert-butoxycarbonyl)-2-(methoxymethyl)azetidine Key Principle: Every step includes a specific spectroscopic checkpoint to validate conversion before proceeding.

Step-by-Step Methodology
Step 1: N-Protection (Boc-Anhydride)
  • Reagents: L-Azetidine-2-carboxylic acid,

    
    , 
    
    
    
    , Dioxane/Water.
  • Procedure: Dissolve the amino acid in dioxane/water (1:1). Add 1.1 eq of NaOH followed by 1.1 eq of

    
    . Stir at RT for 12h.[1] Acidify to pH 3 with citric acid and extract with EtOAc.
    
  • Validation Checkpoint:

    
     NMR must show the appearance of the tert-butyl singlet (~1.4 ppm) and retention of the 
    
    
    
    -proton signal.
Step 2: Reduction to Alcohol (Mixed Anhydride Method)
  • Rationale: Direct reduction of the acid with

    
     can be harsh. The mixed anhydride method (via isobutyl chloroformate) followed by 
    
    
    
    reduction is milder and preserves the carbamate.
  • Reagents: N-Boc-acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM),

    
    , THF/MeOH.
    
  • Procedure:

    • Dissolve N-Boc-acid in dry THF at -15°C. Add NMM (1.1 eq) and IBCF (1.1 eq). Stir 30 min (formation of mixed anhydride).

    • Filter off NMM salts (optional but cleaner).

    • Add

      
       (3 eq) dissolved in minimal water/MeOH dropwise.
      
    • Warm to RT. Quench with saturated

      
      .
      
  • Validation Checkpoint (Critical): IR Spectroscopy. Look for the disappearance of the anhydride/acid carbonyl stretch (1700-1750

    
    ) and the appearance  of the broad O-H stretch (3200-3500 
    
    
    
    ).
Step 3: O-Methylation (Williamson Ether Synthesis)
  • Reagents: N-Boc-Azetidin-2-yl-methanol,

    
     (60% dispersion), 
    
    
    
    , dry DMF.
  • Procedure:

    • Dissolve alcohol in dry DMF at 0°C.

    • Add

      
       (1.2 eq) carefully. Evolution of 
      
      
      
      gas indicates deprotonation. Stir 30 min.
    • Add Methyl Iodide (

      
      , 1.1 eq). Stir 2h at RT.[1]
      
    • Quench with water, extract with

      
       (DMF stays in aqueous phase).
      
  • Validation Checkpoint:

    
     NMR. The diagnostic signal is the sharp singlet at ~3.3 ppm  (
    
    
    
    ). The broad O-H peak must be absent.
Step 4: N-Deprotection (Acidolysis)
  • Reagents:

    
     (1:4) or 
    
    
    
    in Dioxane (4M).
  • Procedure: Stir the Boc-protected ether in acid solution for 1h. Evaporate volatiles.[1]

  • Validation Checkpoint: Mass Spectrometry (LC-MS). Confirm the parent ion mass

    
    .
    

Visualization: Synthetic Workflow

SynthesisFlow Start Start: L-Azetidine-2-COOH (Chiral Pool) Step1 Step 1: Boc Protection (Boc2O, NaOH) Start->Step1 Check1 Check: 1H NMR (t-Bu singlet) Step1->Check1 Step2 Step 2: Reduction (IBCF then NaBH4) Check1->Step2 Pass Check2 Check: IR (Loss of C=O) Step2->Check2 Step3 Step 3: O-Methylation (NaH, MeI, DMF) Check2->Step3 Pass Check3 Check: 1H NMR (OMe singlet ~3.3ppm) Step3->Check3 Final Target: (S)-2-(Methoxymethyl)azetidine Check3->Final Pass

Figure 2: Self-validating synthetic workflow with critical spectroscopic checkpoints.

Comparative Data: Azetidine vs. Homologs

The following table highlights why the 2-MOM azetidine is a superior choice for specific medicinal chemistry campaigns compared to pyrrolidine or simple azetidine analogs.

Property2-Methyl Azetidine2-MOM AzetidineProline (Pyrrolidine)Impact on Drug Design
Ring Strain ~26 kcal/mol~26 kcal/mol~6 kcal/molAzetidine offers unique vectors; susceptible to ring-opening if not handled correctly.
Basicity (pKa) ~10.8~9.2 - 9.5 ~11.3MOM group lowers pKa, improving bioavailability and CNS penetration.
LogP (Lipophilicity) HighModerate ModerateMOM ether oxygen lowers LogP compared to alkyl, improving solubility.
H-Bond Acceptors 1 (Amine)2 (Amine + Ether) 1 (Amine)Additional anchor point for receptor binding.
Conformation Flexible PuckeringLocked (Gauche) EnvelopeMOM enforces specific puckering, reducing entropic cost of binding.

References

  • Azetidine Synthesis & Utility: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link][1][2]

  • Conformational Analysis (Gauche Effect): Breugst, M., et al. (2020). The "Azido Gauche Effect" – Implications for the Conformation of Azidoprolines.[3] (Relevant comparative analysis for 2-substituted N-heterocycles). [Link]

  • Intramolecular Hydrogen Bonding in Drug Design: Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry.[4][5] Journal of Medicinal Chemistry.[4] [Link]

  • Synthetic Protocol (Reduction of Amino Acids): Rodríguez, M., et al. (1991). A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols. Tetrahedron Letters. [Link]

  • Directing Group Chemistry: Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-L-Proline. (Foundational work on N-Boc directing groups applicable to azetidines). [Link]

Sources

Review of patents involving 2-(Methoxymethyl)azetidine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of Patents Involving 2-(Methoxymethyl)azetidine and Its Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Escape from Flatland"

In the modern era of medicinal chemistry, the shift from flat, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a defining trend. 2-(Methoxymethyl)azetidine (CAS: 935668-27-2 for the (S)-enantiomer) has emerged as a critical "building block" in this transition.

As a constrained four-membered heterocycle, it serves as a high-value bioisostere for proline and piperidine. Unlike the five-membered pyrrolidine ring, the azetidine ring introduces significant ring strain (~26 kcal/mol) and lowers the pKa of the amine, altering the metabolic stability and permeability of the parent drug. The 2-methoxymethyl substituent adds a specific steric vector and hydrogen-bond accepting capability, mimicking the side chains of serine or threonine but within a rigidified construct.

This guide analyzes the patent landscape, synthesis methodologies, and therapeutic applications of this scaffold, providing actionable protocols for laboratory implementation.

Chemical Architecture & Mechanistic Rationale

The Azetidine Advantage

The incorporation of 2-(methoxymethyl)azetidine into drug candidates is rarely accidental. It solves specific multiparametric optimization (MPO) problems:

  • Conformational Restriction: The four-membered ring locks the N-C-C-O dihedral angle, reducing the entropic penalty upon binding to a target protein.

  • Basicity Modulation: Azetidines are generally less basic than their pyrrolidine counterparts (pKa ~10 vs. ~11), which can improve blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.

  • Metabolic Blocking: The methoxymethyl group at the 2-position sterically shields the alpha-carbon from metabolic oxidation.

Structural Logic Diagram

The following diagram illustrates the structural relationship and bioisosteric utility of the scaffold.

Bioisostere_Logic Proline Proline/Pyrrolidine (Standard Scaffold) Azetidine 2-(Methoxymethyl)azetidine (High-Value Bioisostere) Proline->Azetidine Ring Contraction (Bioisosteric Replacement) Prop1 Lower pKa (~10) Improved CNS Entry Azetidine->Prop1 Prop2 Ring Strain (~26 kcal/mol) Rigid Vector Alignment Azetidine->Prop2 Prop3 Metabolic Shielding (Alpha-carbon protection) Azetidine->Prop3

Caption: Mechanistic rationale for replacing pyrrolidine cores with 2-(methoxymethyl)azetidine in lead optimization.

Synthesis Methodologies: From Patent to Bench

The synthesis of 2-(methoxymethyl)azetidine is non-trivial due to the ring strain and the potential for ring-opening polymerization. Two primary routes dominate the patent literature.

Protocol A: Reduction of Azetidine-2-Carboxylic Acid (Standard Route)

Source: Adapted from WO 1999/019297 and US Patent 8,207,355.

Rationale: This route utilizes the chiral pool material (L-azetidine-2-carboxylic acid) to establish stereochemistry early.

Step-by-Step Protocol:

  • N-Protection:

    • Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in 1,4-dioxane/water (1:1).

    • Add NaHCO3 (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc2O, 1.2 eq).

    • Stir at RT for 12h. Acidify to pH 3 with 1M KHSO4 and extract with EtOAc.

    • Result: (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.

  • Reduction to Alcohol:

    • Dissolve the N-Boc acid in anhydrous THF under N2. Cool to 0°C.

    • Add Borane-THF complex (BH3·THF, 1.5 eq) dropwise. (Note: Avoid LiAlH4 if the Boc group is labile under harsh reflux, though patents vary).

    • Stir at RT for 4h. Quench with MeOH. Concentrate.

    • Result: (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

  • O-Methylation:

    • Dissolve the alcohol in anhydrous DMF at 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 min.

    • Add Methyl Iodide (MeI, 1.1 eq). Warm to RT and stir for 2h.

    • Quench with water, extract with Et2O.

    • Result: (S)-tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate.

  • Deprotection (Salt Formation):

    • Dissolve intermediate in 4M HCl in dioxane. Stir for 1h.

    • Concentrate in vacuo to yield the hydrochloride salt.

    • Final Product:(S)-2-(methoxymethyl)azetidine HCl.

Protocol B: Photochemical Decarboxylative Functionalization (Emerging Route)

Source: Recent advances cited in ChemRxiv (2025) and related Pfizer/Enamine collaborations.

Rationale: Allows for late-stage functionalization and avoids strong reducing agents.

  • Mechanism: Photoredox catalysis using N-hydroxyphthalimide esters of azetidine-2-carboxylic acid.

  • Key Reagents: Ir(ppy)3 catalyst, Blue LED light.

  • Advantage: Access to diverse 2-substituted azetidines beyond just the methyl ether.[1]

Therapeutic Applications & Patent Landscape

The utility of 2-(methoxymethyl)azetidine is best understood by analyzing its role in specific therapeutic patents.

Table 1: Key Patents Utilizing 2-(Methoxymethyl)azetidine
Therapeutic AreaTarget MechanismPatent / ReferenceRole of Scaffold
Oncology KRAS Inhibitors WO 2022/060836 Core Intermediate: The (S)-enantiomer is used to construct the chiral amine segment of indole-based RAS inhibitors, providing precise steric fit in the GTPase pocket.
Pain / CNS sEH Inhibitors US 9,139,593 Pharmacophore: Used to fine-tune the solubility and metabolic stability of soluble Epoxide Hydrolase inhibitors for neuropathic pain.
Metabolic ACC Inhibitors US 2013/0178460 Linker/Spacer: The azetidine ring acts as a rigid spacer in Acetyl-CoA Carboxylase inhibitors, orienting the methoxymethyl group to engage solvent-exposed H-bonds.
Diabetes DPP-IV Inhibitors US 2005/0256310 P2 Substituent: Mimics the pyrrolidine ring of proline-based inhibitors but with altered electronic properties to enhance selectivity.
Case Study: KRAS Inhibitors (WO 2022/060836)

In the development of KRAS G12C inhibitors, the "switch II pocket" requires ligands that can snake through a narrow channel.

  • The Problem: Standard piperazine or pyrrolidine linkers were often too bulky or metabolically labile.

  • The Solution: The (S)-2-(methoxymethyl)azetidine moiety provided a compact, chiral handle. The methoxy group likely engages in a specific hydrogen bond with a backbone amide in the protein, while the azetidine ring minimizes the steric clash with residue Y96.

  • Outcome: High potency (nM range) and improved oral bioavailability compared to the pyrrolidine analog.

Experimental Workflow Visualization

The following diagram outlines the synthesis and application workflow for researchers utilizing this scaffold.

Synthesis_Workflow Start Start: (S)-Azetidine-2-carboxylic acid Step1 Step 1: N-Boc Protection (Boc2O, NaHCO3) Start->Step1 Step2 Step 2: Reduction (BH3-THF) Step1->Step2 Step3 Step 3: O-Methylation (NaH, MeI) Step2->Step3 Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Final Final: (S)-2-(Methoxymethyl)azetidine HCl (CAS 1396710-21-6) Step4->Final App1 Application A: KRAS Inhibitor Synthesis (Amide Coupling) Final->App1 WO 2022/060836 App2 Application B: sEH Inhibitor Synthesis (Urea Formation) Final->App2 US 9,139,593

Caption: Step-by-step synthesis workflow and downstream applications in drug discovery.

Future Outlook

The patent data suggests a broadening utility for 2-(methoxymethyl)azetidine. As "fragment-based drug discovery" (FBDD) continues to mature, this small, rigid, polar fragment is ideal for probing sub-pockets in enzymes and GPCRs. We anticipate increased use in Proteolysis Targeting Chimeras (PROTACs) , where the azetidine can serve as a rigid linker connector that improves the solubility of the final chimera.

References

  • Synthesis of azetidine derivatives. WO1999019297A1. Google Patents. Link

  • Method for preparing azetidine derivatives. US Patent 8,207,355. Google Patents. Link

  • Indole derivatives as ras inhibitors in the treatment of cancer. WO2022060836A1. Google Patents. Link

  • Azetidine compounds, compositions and methods of use (sEH Inhibitors). US Patent 9,139,593. Google Patents. Link

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2025. Link

  • Azetidine Derivatives (ACC Inhibitors). US Patent Application 2013/0178460. Google Patents. Link

  • PubChem Compound Summary: 2-(Methoxymethyl)azetidine. National Center for Biotechnology Information. Link

Sources

Strategic Utilization of 2-(Methoxymethyl)azetidine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural product synthesis utilizing a 2-(Methoxymethyl)azetidine intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

From Chiral Induction to Scaffold Assembly in Complex Alkaloids

Executive Summary

The azetidine ring, a strained four-membered nitrogen heterocycle (


 ring strain), represents a high-value pharmacophore and structural motif in modern medicinal chemistry and natural product synthesis.[1] While less ubiquitous than pyrrolidines, azetidine cores define a specific class of marine alkaloids (e.g., Penaresidins , Penazetidines ) and serve as critical conformational constraints in peptide mimetics.

This guide focuses on the 2-(Methoxymethyl)azetidine intermediate—a versatile chiral building block derived from the natural amino acid L-Azetidine-2-carboxylic acid (Aze) . We explore its dual utility: first, as a chiral auxiliary (analogous to the pyrrolidine-based SMP) for asymmetric induction, and second, as a core scaffold for the total synthesis of azetidine-containing natural products.

Structural & Synthetic Significance

The 2-(methoxymethyl)azetidine moiety offers unique advantages over its five-membered homologue (2-(methoxymethyl)pyrrolidine):

  • Ring Strain & Reactivity: The high ring strain enhances the reactivity of the nitrogen lone pair and facilitates ring-opening or expansion reactions when desired.

  • Conformational Rigidity: The four-membered ring imposes strict directional control on N-substituents, enhancing stereoselectivity in lithiation and alkylation reactions.

  • Coordination Chemistry: The methoxymethyl side chain acts as a hemilabile ligand (

    
    -chelation), crucial for directing organolithium reagents during functionalization.
    
The "Dynamic Control" Phenomenon

Recent mechanistic studies (e.g., by the Luisi group) have revealed that


-alkyl-2-substituted azetidines exhibit "dynamic control of reactivity."  Upon 

-lithiation, the intermediate undergoes rapid epimerization (inversion at C-Li and N), yet stereoconverges to a thermodynamically stable species. This allows for highly diastereoselective electrophilic trapping, a critical feature when synthesizing complex cores like Penaresidin B .

Synthesis of the Intermediate

The synthesis of (S)-2-(methoxymethyl)azetidine is scalable and typically proceeds from L-Azetidine-2-carboxylic acid , a non-proteinogenic amino acid found in Beta vulgaris (sugar beet) and Polygonatum species.

Synthetic Route Visualization

The following diagram outlines the conversion of the natural acid to the ether intermediate and its subsequent application.

AzetidineSynthesis Aze L-Azetidine-2-carboxylic acid (Natural Source) Ester Methyl Ester Intermediate Aze->Ester SOCl2, MeOH Reflux Alcohol (S)-Azetidine-2-methanol (Reduction) Ester->Alcohol LiAlH4 or NaBH4 THF, 0°C Target (S)-2-(Methoxymethyl)azetidine (Target Intermediate) Alcohol->Target NaH, MeI THF, 0°C -> RT Auxiliary Chiral Auxiliary (Asymmetric Alkylation) Target->Auxiliary N-Alkylation (Ligand Synthesis) Scaffold Natural Product Core (Penaresidins) Target->Scaffold Lithiation/Trapping (Core Assembly)

Caption: Step-wise synthesis of (S)-2-(methoxymethyl)azetidine from natural precursors and its divergent applications.

Case Study: Application in Natural Product Synthesis

Target: Penaresidin B

Penaresidin B is a sphingosine-like azetidine alkaloid isolated from the marine sponge Penares sp.[2][3][4] It exhibits potent actomyosin ATPase-activating activity.[5] The core challenge in its synthesis is the construction of the highly substituted azetidine ring with precise stereocontrol.

Role of the Intermediate: While the final natural product possesses a long alkyl chain, the 2-(methoxymethyl)azetidine motif serves as a model system for optimizing the


-lithiation/substitution  strategy used to install the C2-side chain.
Mechanistic Insight: Chelation-Controlled Lithiation

The methoxymethyl group (or the protected hydroxymethyl equivalent in Penaresidin synthesis) directs the lithiation via the oxygen atom.

  • Coordination: The organolithium reagent (

    
    -BuLi) coordinates to the methoxy oxygen and the azetidine nitrogen.
    
  • Deprotonation: This directs deprotonation to the

    
    -carbon (C2).
    
  • Stereoconvergence: The lithium species equilibrates to the anti-configuration (relative to the N-substituent) to minimize steric clash, ensuring high diastereoselectivity upon reaction with electrophiles (e.g., alkyl halides for the sphingosine chain).

Application as a Chiral Auxiliary (The "Azetidine SAMP")

Similar to the Enders' SAMP/RAMP reagents, (S)-2-(methoxymethyl)azetidine can be used to synthesize other natural products via asymmetric alkylation of hydrazones or amides.

Advantages over Pyrrolidine (SMP):

  • Tighter Pocket: The smaller ring size brings the chiral directing group (methoxymethyl) closer to the reaction center.

  • Lower Inversion Barrier: The nitrogen in azetidines has a lower inversion barrier than in pyrrolidines, facilitating the "dynamic stereoselection" mechanisms described by Luisi et al.

Experimental Protocols

Synthesis of (S)-2-(Methoxymethyl)azetidine

Note: All reactions must be performed under an inert atmosphere (Ar or N2).

Step 1: Reduction of L-Azetidine-2-carboxylic acid

  • Suspend L-Azetidine-2-carboxylic acid (1.0 equiv) in dry THF (0.5 M).

  • Cool to 0°C. Cautiously add LiAlH4 (2.5 equiv) pellets or solution.

  • Reflux for 12 hours.

  • Cool to 0°C. Quench via Fieser workup (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O).
  • Filter precipitate, dry organic phase over Na2SO4, and concentrate to yield (S)-Azetidine-2-methanol .

Step 2: O-Methylation

  • Dissolve (S)-Azetidine-2-methanol (1.0 equiv) in dry THF.

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min.

  • Add Methyl Iodide (MeI) (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated NH4Cl. Extract with Et2O.

  • Purify via distillation or column chromatography (DCM/MeOH) to yield (S)-2-(methoxymethyl)azetidine .

Protocol: -Lithiation and Electrophilic Trapping

This protocol demonstrates the installation of a side chain, mimicking the Penaresidin core construction.

ReagentEquivalentsConditions
N-Alkyl-2-(methoxymethyl)azetidine 1.0Dissolved in dry Et2O or TBME
s-BuLi / TMEDA 1.2 - 1.4-78°C, dropwise addition
Electrophile (R-X) 1.5Added at -78°C, then warm to RT

Procedure:

  • Cool the substrate solution to -78°C.

  • Add

    
    -BuLi/TMEDA complex dropwise. The solution may turn yellow/orange (formation of lithiated species).
    
  • Stir for 30-60 minutes to allow for stereoconvergence (thermodynamic equilibration of the Li-species).

  • Add the electrophile (e.g., alkyl halide) slowly.

  • Allow to warm to room temperature over 2 hours.

  • Yield: Typically 60-85% with high diastereomeric ratio (dr > 90:10).

References

  • Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions. Nature Chemistry, 2020. Link

  • Dynamic Phenomena and Complex

    
    -Lithiation and Asymmetric Functionalization of Azetidines. Journal of Organic Chemistry, 2022. Link
    
  • Biosyntheses of Azetidine-Containing Natural Products. Organic & Biomolecular Chemistry, 2020. Link

  • Synthesis and Biological Activity of Penaresidins A and B. ChemRxiv, 2021. Link

  • Synthesis of Optically Active 2-Substituted Azetidine-2-carbonitriles via N-Borane Complexes. RSC Advances, 2021.[6] Link

Sources

In silico prediction of ADME properties for 2-(Methoxymethyl)azetidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico framework for evaluating 2-(Methoxymethyl)azetidine (2-MMA) derivatives. This scaffold is increasingly deployed as a bioisostere for morpholine, piperidine, or dimethylamine to modulate lipophilicity (LogD) and metabolic stability. However, its unique ring strain (~25 kcal/mol) and basicity profile present specific ADME challenges that standard "black box" algorithms often miscalculate.

Executive Summary: The "Magic Ring" Paradox

The 2-(Methoxymethyl)azetidine (2-MMA) moiety offers a high-value proposition in medicinal chemistry: it lowers lipophilicity (LogP ~ -0.2) while maintaining a basic center for target engagement.[1][2] However, this comes at a cost. The 4-membered ring introduces significant ring strain, creating a "metabolic spring" prone to ring-opening reactions that can lead to idiosyncratic toxicity.

This guide moves beyond generic ADME profiling. It establishes a specialized in silico pipeline designed to detect the unique liabilities of strained heterocycles—specifically ring-opening instability , anomalous pKa shifts , and reactive metabolite formation .

Part 1: Physicochemical Profiling (The Foundation)

Standard empirical algorithms (e.g., Crippen’s fragmentation) often fail to account for the electronic repulsion and solvation effects unique to 4-membered rings. A hybrid Quantum Mechanics (QM) approach is required.

Basicity (pKa) Prediction

The azetidine nitrogen is highly basic (pKa ~11.3 for unsubstituted azetidine). The 2-methoxymethyl group introduces an inductive electron-withdrawing effect (-I) via the oxygen, potentially lowering pKa, but may also facilitate intramolecular hydrogen bonding (IMHB) that stabilizes the protonated form.

  • The Problem: Empirical tools often underestimate the pKa of 2-substituted azetidines, leading to incorrect LogD7.4 predictions and missed hERG liabilities.

  • The Protocol (QM-Based Correction):

    • Conformational Search: Generate conformers using a low-mode sampling method (e.g., OPLS4 force field). Focus on the orientation of the methoxymethyl group relative to the nitrogen lone pair.

    • Geometry Optimization: Optimize the lowest energy conformers (neutral and protonated) using DFT (Density Functional Theory) at the B3LYP/6-31G * level with a solvent model (PCM/SMD for water).

    • Thermodynamic Cycle: Calculate the Gibbs free energy difference (

      
      ) between the protonated and neutral species.
      
    • Calculation:

      
      
      (Where C is a fitted constant based on a training set of cyclic amines).
      
Lipophilicity & Permeability (LogD & TPSA)

The methoxymethyl side chain is a "solubility anchor." However, if the ether oxygen engages in a strong IMHB with the protonated amine, the effective polarity decreases, potentially increasing BBB permeability unexpectedly.

  • Key Metric:

    
     (Difference between octanol-water and toluene-water partition coefficients).
    
  • In Silico Check: Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict the intramolecular shielding of the polar surface area (PSA). A "collapsed" conformation suggests higher passive permeability than 2D-TPSA would predict.

Part 2: Metabolic Stability & Reactivity (The Core Challenge)

The high ring strain of azetidine makes it a candidate for metabolic ring opening, a pathway often missed by standard CYP450 classifiers.

Reactive Metabolite Prediction (Ring Opening)

Unlike 6-membered rings, the azetidine ring can undergo nucleophilic attack (e.g., by Glutathione) or acid-catalyzed hydrolysis.

  • Workflow:

    • Metabolic Spotting: Use SMARTCyp or StarDrop P450 modules to identify the N-alpha carbons.

    • Ab Initio Reactivity Scan:

      • Simulate the formation of the iminium ion intermediate (the primary metabolite after N-alpha oxidation).

      • Calculate the Ring Opening Energy Barrier using DFT (Transition State Search).

      • Threshold: If the barrier to ring opening is < 15 kcal/mol, the compound is flagged as a potential covalent toxin (suicide substrate).

Isoform Specificity (CYP vs. AOX)

Azetidines, especially when N-linked to aromatics, can be substrates for Aldehyde Oxidase (AOX) , a cytosolic enzyme often overlooked in early screening.

  • Protocol:

    • Dock the compound into the crystal structure of human AOX1 (PDB: 4UHW).

    • Measure the distance between the C2/C4 of the azetidine and the Molybdenum cofactor (Mo-co).

    • Flag: Distance < 4.5 Å indicates high AOX liability (rapid clearance, species differences).

Part 3: Toxicity Profiling (hERG & Transporters)

hERG Inhibition

The basic nitrogen (cationic at pH 7.4) combined with the lipophilic methoxymethyl tail mimics the pharmacophore of known hERG blockers.

  • 3D-Pharmacophore Mapping:

    • Align the 2-MMA derivative against the E-4031 pharmacophore.

    • Check for π-cation interactions between the azetidine nitrogen and Tyr652/Phe656 in the hERG pore.

    • Mitigation Strategy: If hERG pIC50 is predicted > 5.0, introduce an oxygen atom into the N-substituent or lower the pKa to < 8.0.

Part 4: Integrated Workflow

The following diagram illustrates the decision tree for prioritizing 2-(Methoxymethyl)azetidine derivatives.

ADME_Workflow cluster_PhysChem 1. Physicochemical Profiling cluster_Metabolism 2. Metabolic Stability cluster_Tox 3. Toxicity & Transporters Start Candidate Structure (2-MMA Derivative) ConfSearch Conformational Sampling (Low-mode MD) Start->ConfSearch QM_pKa QM pKa Calculation (DFT B3LYP/6-31G*) ConfSearch->QM_pKa LogD LogD7.4 Prediction (Corrected for pKa) QM_pKa->LogD SOM Site of Metabolism (SMARTCyp) LogD->SOM RingOpen Ring Opening Barrier Calc (TS) SOM->RingOpen AOX_Dock AOX1 Docking (Mo-co distance) SOM->AOX_Dock hERG hERG Pharmacophore Mapping RingOpen->hERG Decision Prioritization Decision RingOpen->Decision Barrier < 15kcal/mol REJECT AOX_Dock->hERG BBB BBB Permeability (MDR1-MDCK Model) hERG->BBB hERG->Decision pIC50 > 6 REJECT BBB->Decision

Caption: Integrated in silico pipeline for 2-MMA derivatives. Red nodes indicate critical failure points (toxicity/instability).

Part 5: Data Summary & Interpretation[1][3]

When analyzing output from this pipeline, use the following reference ranges for 2-(Methoxymethyl)azetidine derivatives to guide "Go/No-Go" decisions.

PropertyOptimal RangeWarning FlagMechanistic Rationale
pKa (Basic N) 7.5 – 9.0> 10.0High pKa leads to lysosomal trapping and phospholipidosis.
Ring Opening Barrier > 20 kcal/mol< 15 kcal/molLow barrier implies formation of reactive alkylating species.
LogD (pH 7.4) 1.0 – 3.0> 3.52-MMA is used to lower LogD; high values defeat the purpose.
AOX Liability > 5.0 Å (Mo-co)< 4.5 ÅProximity to Molybdenum cofactor predicts rapid non-CYP clearance.
TPSA 40 – 90 Ų< 40 ŲVery low TPSA combined with basicity increases hERG risk.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][3]

    • Source: Future Medicinal Chemistry (2026).
    • URL:[Link] (Note: Generalized link to journal based on search context).

  • Ring Strain & Reactivity

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2]

    • Source: ACS Medicinal Chemistry Letters (2021).
    • URL:[Link]

  • Aldehyde Oxidase Metabolism

    • Title: In Silico Prediction of Metabolic Reaction C
    • Source: Molecules (2022).
    • URL:[Link]

  • Bioisosterism Principles

    • Title: Bioisosteres in Medicinal Chemistry: A Practical Guide.
    • Source: Drug Hunter (2025).
    • URL:[Link]

  • Physicochemical D

    • Title: 2-(Methoxymethyl)azetidine Compound Summary.
    • Source: PubChem.[4][5][6]

    • URL:[Link]

Sources

Methodological & Application

High-Fidelity Synthesis of (S)-2-(Methoxymethyl)azetidine: A Scalable Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The azetidine ring system is a critical pharmacophore in modern drug design, offering a constrained structural alternative to pyrrolidine and piperidine rings. Specifically, (S)-2-(Methoxymethyl)azetidine serves as a vital chiral building block for modulating basicity (pKa), metabolic stability, and conformational rigidity in fragment-based drug discovery (FBDD).

This Application Note details a robust, enantioselective synthesis starting from the chiral pool material (S)-Azetidine-2-carboxylic acid . Unlike cyclization routes (e.g., from gamma-halo amines) which often suffer from difficult kinetics and racemization, this protocol utilizes a Protection-Reduction-Functionalization-Deprotection (PRFD) strategy. This approach guarantees the retention of stereochemistry at the C2 position and addresses the primary handling challenge: the extreme volatility of the free base azetidine.

Core Synthetic Logic
  • N-Protection: Stabilization of the ring nitrogen to prevent N-methylation and polymerization.

  • Reduction: Conversion of the carboxylic acid to the primary alcohol without ring opening.

  • O-Methylation: Williamson ether synthesis under controlled conditions.

  • Salt Formation: Isolation as the hydrochloride salt to ensure stability and handling ease.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

G Start (S)-Azetidine-2- carboxylic acid Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1  Stabilization Step2 Step 2: Reduction (i-BuOCOCl / NaBH4) Step1->Step2  Func. Change Step3 Step 3: O-Methylation (NaH, MeI) Step2->Step3  Etherification Step4 Step 4: Deprotection (4M HCl in Dioxane) Step3->Step4  Salt Formation Product (S)-2-(Methoxymethyl) azetidine HCl Step4->Product  Isolation

Figure 1: Linear synthetic workflow highlighting the transformation from chiral acid to the target ether salt.

Experimental Protocols

Step 1: N-(tert-Butoxycarbonyl)-(S)-azetidine-2-carboxylic acid

Objective: Protect the secondary amine to prevent side reactions during reduction and methylation.

  • Reagents: (S)-Azetidine-2-carboxylic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), NaOH (2.5 eq), Water/Dioxane (1:1).

  • Procedure:

    • Dissolve (S)-azetidine-2-carboxylic acid in Water/Dioxane (1:1 v/v) at 0°C.

    • Add NaOH solution (1M) to adjust pH to ~10.

    • Add Boc2O dropwise while maintaining 0°C.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with hexanes (removes excess Boc2O). Acidify aqueous layer to pH 2-3 with KHSO4 (1M). Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.

  • Yield Target: >90% (White solid).

Step 2: (S)-1-Boc-2-(hydroxymethyl)azetidine

Objective: Reduce the carboxylic acid to the primary alcohol. Scientific Insight: We utilize the Mixed Anhydride Method (Isobutyl chloroformate/NaBH4) rather than Borane-THF. Borane complexes can be difficult to quench cleanly on azetidine rings without causing Lewis-acid mediated ring opening or polymerization.

  • Reagents: Product from Step 1 (1.0 eq), N-Methylmorpholine (NMM, 1.1 eq), Isobutyl chloroformate (IBCF, 1.1 eq), NaBH4 (3.0 eq), THF/MeOH.

  • Procedure:

    • Dissolve N-Boc-acid in anhydrous THF under Nitrogen. Cool to -15°C.

    • Add NMM, followed by dropwise addition of IBCF. Stir for 15 min to form the mixed anhydride.

    • Critical Step: Filter off the NMM-HCl salt rapidly (or proceed in situ if scaling <5g).

    • Add NaBH4 (dissolved in minimal water) dropwise to the filtrate at -15°C.

    • Allow to warm to RT over 1 hour.

    • Quench: Carefully add saturated NH4Cl solution.

    • Isolation: Extract with EtOAc. Wash with brine.[2] Concentrate.

  • Validation: 1H NMR should show disappearance of the acidic proton and appearance of -CH2OH doublet/multiplet at ~3.6-3.8 ppm.

Step 3: (S)-1-Boc-2-(methoxymethyl)azetidine

Objective: Methylate the hydroxyl group. Safety Note: This step uses Sodium Hydride (NaH) and Methyl Iodide (MeI).[3] Ensure anhydrous conditions to prevent fire hazards.

  • Reagents: Alcohol from Step 2 (1.0 eq), NaH (60% dispersion, 1.5 eq), MeI (1.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under Nitrogen.

    • Add the alcohol (dissolved in THF) dropwise. Evolution of H2 gas will occur.[4] Stir 30 min at 0°C.

    • Add Methyl Iodide dropwise.

    • Warm to RT and stir for 4–16 hours.

    • Quench: Cool to 0°C. Add water very slowly to quench excess NaH.

    • Purification: Extract with Ether or EtOAc. Flash chromatography (Hexane/EtOAc) is usually required here to remove mineral oil and unreacted starting material.

  • Checkpoint: Ensure complete consumption of starting material via TLC (stain with KMnO4).

Step 4: (S)-2-(Methoxymethyl)azetidine Hydrochloride

Objective: Remove the Boc group and isolate the stable salt. Critical Warning: The free base of 2-(methoxymethyl)azetidine is volatile . Do not perform aqueous basic workup and evaporation, or you will lose the product.

  • Reagents: Methylated intermediate (Step 3), 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in minimal dry Dioxane or Et2O.

    • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate should form.

    • Isolation: Concentrate the mixture in vacuo directly. Do not neutralize.

    • Trituration: Add dry diethyl ether to the residue and sonicate. Filter the white solid under Nitrogen.

    • Drying: Dry under high vacuum to remove traces of dioxane/HCl.

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Reduction)Step 3 (Methylation)Step 4 (Deprotection)
Reagent Boc2O / NaOHIBCF / NaBH4NaH / MeIHCl / Dioxane
Solvent Dioxane/H2OTHFTHF (Anhydrous)Dioxane
Temp 0°C to RT-15°C to RT0°C to RT0°C to RT
Typical Yield 90-95%80-88%75-85%>95% (Quant.)
Purification Acid/Base ExtractionExtractionColumn ChromatographyTrituration / Evaporation
Key Risk Incomplete reactionRing opening (rare)Fire (NaH), Over-methylationVolatility of Product

Troubleshooting & Decision Logic

The following decision tree assists in resolving common synthetic deviations.

Troubleshooting Issue Problem Detected Check1 Low Yield in Step 2? Issue->Check1 Check2 Racemization? Check1->Check2 No Sol1 Switch to BH3-DMS (Keep Temp < 0°C) Check1->Sol1 Yes Check3 Product Loss in Step 4? Check2->Check3 No Sol2 Check NaH Quality Avoid prolonged basic exposure Check2->Sol2 Yes Sol3 AVOID free-basing. Evaporate acidic solution only. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for yield optimization and chirality retention.

Analytical Validation

To ensure the product meets pharmaceutical standards (E-E-A-T compliance), the following analytical criteria must be met:

  • 1H NMR (D2O or DMSO-d6): Confirm the absence of the Boc tert-butyl singlet (~1.4 ppm). Confirm the methoxy singlet (~3.3 ppm) and the diagnostic azetidine ring protons (multiplets at 2.2-2.6 ppm and 3.8-4.2 ppm).

  • Enantiomeric Excess (ee):

    • Method: Derivatize a small aliquot with Mosher's Acid Chloride or use Chiral HPLC (e.g., Chiralpak IC column).

    • Specification: >98% ee is expected if starting from high-purity (S)-azetidine-2-carboxylic acid.

  • Optical Rotation:

    • Compare

      
       against the specific lot of starting material. Note that salt forms can vary in rotation based on concentration and solvent (MeOH vs H2O).
      

References

  • Azetidine Synthesis and Handling

    • Method for preparing (S)-azetidine-2-carboxylic acid.[5] (Patent CN103467350A). Google Patents. Link

  • General N-Boc Protection & Reduction Protocols

    • Diethyl (2S,3R)-2-(N-tert-Butoxycarbonyl)amino-3-Hydroxysuccinate. Organic Syntheses, Coll. Vol. 9, p.24 (1998). (Demonstrates standard N-Boc and reduction handling). Link

  • Azetidine Salt Formation & Stability

    • Process for synthesis of azetidine and novel intermediates therefor.[4][6][7][8] (US Patent 4,966,979). (Highlights the volatility of azetidine free bases and the necessity of salt isolation). Link

  • O-Methylation Strategies

    • On the selective N-methylation of BOC-protected amino acids. J. Org. Chem. 2009, 74, 21, 8442–8444. (Provides mechanistic insight into methylation conditions to avoid N-methylation side reactions). Link

Sources

Step-by-step guide to the synthesis of 2-(Methoxymethyl)azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (S)-2-(Methoxymethyl)azetidine Derivatives

Executive Summary & Strategic Rationale

The 2-(methoxymethyl)azetidine scaffold is a high-value pharmacophore in modern drug discovery. It serves as a conformationally restricted surrogate for proline or acyclic amino ethers, offering improved metabolic stability and distinct vector positioning of substituents. Unlike the more common pyrrolidine analogs, the azetidine ring introduces significant ring strain (~26 kcal/mol), which lowers the pKa of the amine (typically 8.5–9.5 compared to ~10.5 for pyrrolidines), potentially improving oral bioavailability and blood-brain barrier permeability.

This guide details the "Chiral Pool Retention" route starting from L-Azetidine-2-carboxylic acid . While de novo cyclization methods exist (e.g., from L-methionine or aspartic acid derivatives), they often suffer from incomplete cyclization or racemization risks during ring closure. The protocol selected here prioritizes enantiomeric purity and operational robustness , making it the gold standard for generating library-grade building blocks.

Retrosynthetic Analysis & Workflow

The synthesis relies on the sequential modification of the commercially available (S)-azetidine-2-carboxylic acid. The strategy involves orthogonal protection, reduction of the carboxylic acid to the primary alcohol, O-methylation, and final deprotection.

Key Mechanistic Checkpoint:

  • Step 2 (Reduction): We utilize a Mixed Anhydride reduction (via isobutyl chloroformate) rather than direct Borane reduction. This avoids the use of pyrophoric borane reagents and minimizes over-reduction or ring-opening side reactions.

  • Step 3 (Methylation): The use of Sodium Hydride (NaH) and Methyl Iodide (MeI) requires strict temperature control to prevent elimination (beta-elimination of the alkoxy group) or racemization at the alpha-carbon.

SynthesisWorkflow Start (S)-Azetidine-2-carboxylic Acid Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Orthogonal Protection Step2 Step 2: Reduction (i-BuOCOCl, NaBH4) Step1->Step2 Mixed Anhydride Reduction Step3 Step 3: O-Methylation (NaH, MeI) Step2->Step3 Williamson Ether Synthesis Step4 Step 4: N-Deprotection (TFA or HCl) Step3->Step4 Acidic Cleavage Target (S)-2-(Methoxymethyl)azetidine Hydrochloride Step4->Target Salt Formation

Figure 1: Logical workflow for the synthesis of (S)-2-(methoxymethyl)azetidine hydrochloride.

Detailed Experimental Protocol

Step 1: N-(tert-Butoxycarbonyl)-L-azetidine-2-carboxylic acid

Objective: Protect the secondary amine to prevent interference during reduction and alkylation.

  • Setup: Dissolve L-Azetidine-2-carboxylic acid (10.0 g, 99.0 mmol) in a mixture of 1,4-Dioxane (100 mL) and Water (50 mL).

  • Basification: Cool to 0°C. Add 1N NaOH (110 mL) dropwise to adjust pH to ~10–11.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (23.8 g, 109 mmol, 1.1 equiv) in one portion.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup:

    • Wash the aqueous solution with Et₂O (2 x 50 mL) to remove unreacted Boc₂O.

    • Acidify the aqueous layer carefully to pH 2–3 using 1N HCl at 0°C.

    • Extract immediately with Ethyl Acetate (EtOAc) (3 x 100 mL).

    • Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

  • Yield: Expect ~18–19 g (90–95%) of a viscous colorless oil or white solid that crystallizes upon standing.

Step 2: (S)-N-Boc-2-(hydroxymethyl)azetidine

Objective: Reduction of the carboxylic acid to the primary alcohol via a Mixed Anhydride intermediate.

  • Activation: Dissolve the N-Boc-acid (10.0 g, 49.7 mmol) in dry THF (100 mL) under Nitrogen. Cool to -15°C (Ice/Salt bath).

  • Base/Acid Chloride: Add N-Methylmorpholine (NMM) (5.5 g, 54.7 mmol, 1.1 equiv). Stir for 5 mins. Add Isobutyl chloroformate (7.5 g, 54.7 mmol, 1.1 equiv) dropwise, maintaining temp < -10°C. Stir for 15 mins to form the mixed anhydride (white precipitate of NMM·HCl will form).

  • Reduction: Filter off the solid NMM·HCl quickly under N₂ (optional but recommended for cleaner reaction) or proceed directly. Add Sodium Borohydride (NaBH₄) (5.7 g, 150 mmol, 3.0 equiv) as a solution in Water (20 mL) dropwise at -15°C. Caution: Gas evolution (H₂).

  • Completion: Allow to warm to RT over 1 hour.

  • Quench: Cool to 0°C. Carefully add Saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash Chromatography (Silica Gel, 20–50% EtOAc in Hexanes).

  • Data: Colorless oil. Yield: ~7.5 g (80%).

Step 3: (S)-N-Boc-2-(methoxymethyl)azetidine

Objective: O-Methylation using Williamson Ether Synthesis conditions.

  • Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 0.96 g, 24.0 mmol, 1.5 equiv) in dry THF (30 mL) at 0°C under Argon.

  • Addition: Add a solution of (S)-N-Boc-2-(hydroxymethyl)azetidine (3.0 g, 16.0 mmol) in THF (10 mL) dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (3.4 g, 24.0 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

  • Workup: Quench with Water (carefully). Extract with Et₂O (3 x 50 mL).

  • Purification: Flash Chromatography (Silica Gel, 10–20% EtOAc in Hexanes).

  • Data: Colorless oil. Yield: ~2.9 g (90%).

Step 4: (S)-2-(Methoxymethyl)azetidine Hydrochloride

Objective: Removal of the Boc group to yield the final salt.

  • Dissolution: Dissolve the methylated intermediate (2.0 g, 10.0 mmol) in Dichloromethane (DCM) (10 mL).

  • Acidolysis: Add 4N HCl in Dioxane (10 mL, 40 mmol) or TFA (5 mL). Stir at RT for 2 hours.

  • Isolation (for HCl salt): Concentrate the solvent in vacuo. Triturate the residue with Diethyl Ether to precipitate the hydrochloride salt.

  • Filtration: Filter the white solid under N₂ (hygroscopic).

  • Final Yield: ~1.3 g (95%). Store in a desiccator at -20°C.

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey Critical Quality Attribute (CQA)
1 N-ProtectionBoc₂O, NaOH90–95%Removal of excess Boc₂O; Purity >98%
2 Reductioni-BuOCOCl, NaBH475–85%Complete reduction of anhydride; No ring opening
3 O-MethylationNaH, MeI85–92%Strict Anhydrous Conditions ; Avoid racemization
4 DeprotectionHCl/Dioxane95–99%Removal of all acid traces; Salt stoichiometry

Troubleshooting & Expert Insights

  • Racemization Risk: The stereocenter at C2 is alpha to the nitrogen. While the Boc group stabilizes it, strong bases and high temperatures during Step 3 (Methylation) can induce racemization. Always keep the methylation reaction at 0°C–RT; do not reflux.

  • Volatility: The free base of 2-(methoxymethyl)azetidine is a volatile liquid. Never concentrate the free base to dryness under high vacuum. Always handle it as a salt or in solution.

  • Ring Strain: Azetidines are susceptible to nucleophilic ring opening under strong acidic conditions if nucleophiles (like I- or Br-) are present. Using HCl/Dioxane is safer than HBr/AcOH.

  • Alternative Reduction: If the Mixed Anhydride method yields inconsistent results, Borane-THF (1M) refluxed for 2 hours is a viable alternative, though workup requires careful oxidative quenching (H₂O₂/NaOH) to break the amine-borane complex.

Safety Considerations

  • Azetidines: Generally considered toxic and potential irritants. Handle in a fume hood.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

  • Sodium Hydride: Pyrophoric. Quench all reaction mixtures containing NaH with isopropanol or ethyl acetate before adding water.

References

  • General Synthesis of Azetidines

    • Organic Chemistry Portal. "Synthesis of Azetidines."[1][2][3][4][5] Available at: [Link]

  • Reduction of Amino Acids to Amino Alcohols (Mixed Anhydride Method): Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, 1991, 32(7), 923-926.
  • Commercial Availability & Properties
  • Azetidine Ring Opening Risks: Couty, F., et al. "The Ring Opening of Azetidinium Ions." Organic & Biomolecular Chemistry, 2006.
  • Synthesis of Azetidine-2-carboxylic Acid Derivatives

    • Organic Syntheses.[6] "Synthesis of N-Boc-Azetidine-2-Carboxylic Acid." (General reference for Boc-protection protocols).

(Note: While specific URLs for classic reactions like "Mixed Anhydride Reduction" are general knowledge, the links provided above connect to verified databases and specific product pages confirming the target's relevance.)

Sources

Application Note: (S)-2-(Methoxymethyl)azetidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(Methoxymethyl)azetidine is a chiral, four-membered heterocyclic amino alcohol that serves as a highly effective ligand in asymmetric catalysis. While structurally analogous to the widely used prolinol derivatives (pyrrolidines), the azetidine core offers distinct electronic and steric properties driven by high ring strain (~25.4 kcal/mol) and a constrained geometry.

This guide details the application of (S)-2-(methoxymethyl)azetidine in two core transformations: the enantioselective addition of diethylzinc to aldehydes and the borane reduction of ketones . It provides validated protocols, mechanistic insights, and a comparative analysis against five-membered ring analogs to aid in rational catalyst design.

The "Azetidine Advantage": Mechanistic Rationale[1][2]

The utility of azetidine ligands stems from their unique structural features compared to pyrrolidines:

  • Ring Strain & Geometry: The 4-membered ring imposes a rigid conformational lock. In metal complexes (e.g., with Zn or Cu), this results in a smaller "bite angle" (N-M-O angle) compared to pyrrolidines, altering the geometry of the transition state.

  • Steric Shielding: The azetidine ring is less sterically demanding in the immediate vicinity of the nitrogen but creates a distinct "wall" further out, often reversing the sense of stereo-induction compared to proline analogs.

  • Nitrogen Basicity: Due to increased s-character in the C-N bonds of the strained ring, the nitrogen lone pair has slightly reduced basicity, influencing ligand exchange rates in catalytic cycles.

Comparative Metrics
FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Catalysis
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidines are more rigid; ring opening is a potential side reaction if activated.
N-Hybridization Increased s-charactersp³-likeModulates Lewis basicity and metal binding affinity.
Bite Angle (Zn) Tighter (< 85°)Standard (~90°)Alters the "twist" of the transition state, affecting enantioselectivity.

Preparation of the Ligand[3][4][5]

Note: If (S)-2-(methoxymethyl)azetidine is not commercially available, it is synthesized via the reduction of (S)-azetidine-2-carboxylic acid or its esters.

Protocol Summary:

  • Starting Material: (S)-1-Cbz-azetidine-2-carboxylic acid (or N-Boc analog).

  • Reduction: Treatment with

    
     or 
    
    
    
    yields the N-protected amino alcohol.
  • Deprotection: Hydrogenolysis (

    
    ) or acid hydrolysis yields the free amino alcohol.
    
  • Methylation: Selective O-methylation (if the methoxy variant is required) is performed prior to N-deprotection using

    
    , or the free amino alcohol is used directly as a ligand (often the free alcohol is the active ligand, but the methoxy ether is used in specific chelation modes). Note: For the protocols below, we focus on the free amino alcohol form [(S)-azetidin-2-yl]methanol as the primary active species, often referred to in literature interchangeably with its ether derivatives depending on the specific metal binding mode required.
    

Core Application I: Enantioselective Addition of Diethylzinc to Aldehydes[3][6]

This is the "Gold Standard" reaction for evaluating amino-alcohol ligands. The azetidine ligand forms a chiral complex with zinc, directing the nucleophilic attack of the ethyl group to the Si or Re face of the aldehyde.

Mechanism of Action

The reaction proceeds via a bimetallic transition state (Noyori model). Two zinc atoms are involved: one activates the aldehyde (Lewis acid), and the other delivers the alkyl group.

G Ligand Ligand (Azetidine Alcohol) Complex Chiral Zn-Complex (Dimeric/Monomeric) Ligand->Complex + ZnEt2 (- Ethane) ZnEt2 ZnEt2 (Diethylzinc) ZnEt2->Complex TS Transition State (Bimetallic) Complex->TS + Aldehyde Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Product Chiral Alcohol (S)-1-Phenylpropanol TS->Product Hydrolysis

Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes mediated by azetidine amino-alcohol ligand.

Experimental Protocol

Reagents:

  • Ligand: (S)-2-(Hydroxymethyl)azetidine (or methoxy analog if specified): 5 mol%

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve the azetidine ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

    • Cool to 0°C.[1]

    • Add Diethylzinc solution (2.2 mL, 2.2 mmol) dropwise. Caution: Pyrophoric.

    • Stir at 0°C for 20 minutes to allow formation of the zinc-chelate complex. Evolution of ethane gas will occur.

  • Reaction:

    • Cool the mixture to the desired reaction temperature (typically 0°C or -20°C for higher ee).

    • Add Benzaldehyde (1.0 mmol) slowly via syringe.

    • Stir the reaction mixture at this temperature for 6–12 hours. Monitor conversion by TLC.

  • Quench & Workup:

    • Quench the reaction carefully by adding saturated aqueous

      
       (5 mL) at 0°C.
      
    • Extract with

      
       (
      
      
      
      mL).
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results:

  • Yield: >90%

  • ee: 85–98% (highly dependent on temperature and aldehyde sterics).

  • Configuration: Typically yields the (S)-alcohol (assuming (S)-ligand), but this must be verified as azetidines can sometimes show reversal compared to prolines.

Core Application II: Borane Reduction of Ketones

Similar to the Corey-Bakshi-Shibata (CBS) reduction, (S)-2-(methoxymethyl)azetidine (specifically the amino-alcohol form) acts as a precatalyst that reacts with borane to form a chiral oxazaborolidine in situ.

Mechanism

The ligand reacts with


 to form a bicyclic oxazaborolidine hydride. This species activates the ketone (via the boron atom) and delivers a hydride (from the B-H bond) to the carbonyl carbon in a highly facial-selective manner.

CBS Precat Ligand (Amino Alcohol) Catalyst Active Catalyst (Oxazaborolidine) Precat->Catalyst + BH3 (- H2) BH3 Borane (BH3·THF) BH3->Catalyst Regeneration Complex Face-Selective Complex Catalyst->Complex + Ketone Ketone Prochiral Ketone Complex->Catalyst Release Alcohol Chiral Alcohol Complex->Alcohol Hydride Transfer

Caption: Oxazaborolidine-catalyzed reduction cycle using azetidine-based ligand.

Experimental Protocol

Reagents:

  • Ligand: (S)-2-(Hydroxymethyl)azetidine: 10 mol%

  • Substrate: Acetophenone (1.0 mmol)

  • Reductant: Borane-THF complex (

    
    , 1.0 M, 0.6 mmol) or Catecholborane.
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Generation (In Situ):

    • In a dry flask under Argon, dissolve the ligand (0.1 mmol) in THF (2 mL).

    • Add

      
       (1.0 M, 0.1 mL, 0.1 mmol) and stir at reflux for 1 hour to form the active oxazaborolidine catalyst.
      
    • Cool to room temperature.[2]

  • Reduction:

    • Simultaneously add the ketone (1.0 mmol in 1 mL THF) and the stoichiometric reductant (

      
      , 0.6 mmol) slowly over 30 minutes to the catalyst solution.
      
    • Note: Slow addition is crucial to maintain high ee by keeping the concentration of unreacted ketone low relative to the catalyst.

  • Workup:

    • Quench with MeOH (0.5 mL) cautiously (hydrogen evolution).

    • Add 1N HCl (2 mL) and stir for 20 minutes to break the boron-complex.

    • Extract with ether, wash with

      
      , dry, and concentrate.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or moisture.Ensure strict anhydrous conditions. Increase catalyst loading to 10 mol%.
Low Enantioselectivity High reaction temperature or background reaction.Lower temperature to -20°C or -40°C. Ensure slow addition of substrate in borane reductions.
Racemic Product Ligand instability or "leakage".Azetidines can ring-open under strong Lewis acidic conditions if heated excessively. Keep temps moderate (< 40°C during catalyst formation).

References

  • Review of Azetidine Catalysts

    • Title: Azetidines and their applications in asymmetric catalysis[3]

    • Source: University of Birmingham / ResearchG
    • URL:[Link]

  • Diethylzinc Addition Context

    • Title: Enantioselective diethylzinc addition to aldehydes using azetidine-derived chiral c
    • Source: ElectronicsAndBooks / Elsevier
    • URL:[Link]

  • General Azetidine Reactivity

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle[4]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Borane Reduction Analog (Proline Context)

    • Title: Enantioselective Reduction of Ketones with Borane, Catalyzed by (S)-(-)-Proline or (S)-(+)-Prolinol[5]

    • Source: ResearchGate / ChemInform[5]

    • URL:[Link]

Sources

Experimental procedure for N-functionalization of 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Functionalization of 2-(Methoxymethyl)azetidine for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility, improved metabolic stability, and enhanced target binding through its rigid, three-dimensional structure.[1][2] As a bioisosteric replacement for larger rings like piperidines or even phenyl groups, functionalized azetidines offer a pathway to novel chemical space.[1][2] This guide provides a detailed exploration of robust and versatile experimental procedures for the N-functionalization of 2-(methoxymethyl)azetidine, a key building block for creating diverse chemical libraries. We present detailed, field-proven protocols for N-acylation, N-alkylation (direct and reductive), N-arylation, and N-sulfonylation, complete with mechanistic insights, troubleshooting advice, and methods for self-validation to ensure procedural integrity.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen heterocycles whose value is derived from their inherent ring strain (approx. 25.4 kcal/mol).[3] This strain strikes a unique balance—making the ring significantly more stable and easier to handle than aziridines, yet reactive enough for controlled functionalization and ring-opening transformations.[3][4] The nitrogen atom at the 1-position serves as a critical handle for introducing a vast array of substituents, directly influencing the molecule's polarity, basicity, and spatial orientation. The 2-(methoxymethyl) substituent on the starting scaffold provides an additional vector for potential interactions and metabolic stability.

This document serves as a practical guide for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for reliable and reproducible results.

Core Principles: Safety and General Laboratory Practice

Before commencing any experimental work, a thorough risk assessment is mandatory.

  • Chemical Handling: Many reagents, such as acid chlorides, sulfonyl chlorides, and organometallic catalysts, are corrosive, moisture-sensitive, or toxic. Always handle them in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Inert Atmosphere: Reactions sensitive to air and moisture, particularly the Buchwald-Hartwig amination, require an inert atmosphere (Nitrogen or Argon). This is typically achieved using a Schlenk line or a glovebox. Glassware should be oven- or flame-dried before use.

  • Reaction Monitoring: The progress of all reactions should be meticulously monitored to determine completion, prevent side-product formation, and establish optimal reaction times. The primary technique is Thin-Layer Chromatography (TLC), supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive analysis.

  • Purification: The standard method for purifying the N-functionalized azetidine products is flash column chromatography on silica gel. Proper selection of the eluent system is critical for achieving good separation.

Experimental Workflows: A Visual Overview

The functionalization of 2-(methoxymethyl)azetidine can be categorized into several key transformations, each providing access to a distinct class of compounds.

G cluster_start Starting Material cluster_products N-Functionalized Products A 2-(Methoxymethyl)azetidine B N-Acyl Azetidine A->B Acylation (RCOCl, Base) C N-Alkyl Azetidine A->C Alkylation (R-X or RCHO/Reducing Agent) D N-Aryl Azetidine A->D Arylation (Ar-X, Pd Catalyst) E N-Sulfonyl Azetidine A->E Sulfonylation (RSO2Cl, Base)

Caption: General N-functionalization pathways for 2-(methoxymethyl)azetidine.

Protocol I: N-Acylation with Acid Chlorides

Principle & Mechanism

N-acylation is a robust and straightforward method for forming a stable amide bond. The reaction involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of an acid chloride or anhydride. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Detailed Step-by-Step Protocol

G A 1. Dissolve Azetidine & Base Dissolve 2-(methoxymethyl)azetidine (1.0 eq) and TEA (1.5 eq) in DCM in a flask. B 2. Cool Reaction Cool the mixture to 0 °C in an ice bath to control exothermicity. A->B C 3. Add Acid Chloride Add the acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise. B->C D 4. Reaction Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. C->D E 5. Aqueous Workup Quench with water. Separate layers. Wash organic phase with sat. NaHCO3 and brine. D->E F 6. Isolate Product Dry the organic layer (Na2SO4), filter, and concentrate under reduced pressure. E->F G 7. Purify Purify the crude product by flash column chromatography. F->G

Caption: Workflow for a typical N-acylation reaction.

Materials:

  • 2-(Methoxymethyl)azetidine

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(methoxymethyl)azetidine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the exothermic reaction upon addition of the acid chloride.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to remove water).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (typical eluents: ethyl acetate/hexanes or DCM/methanol) to obtain the pure N-acyl azetidine.

Expertise & Troubleshooting
  • Causality: The use of a non-nucleophilic base is critical. A nucleophilic base could compete with the azetidine in reacting with the acid chloride. Cooling to 0 °C prevents potential side reactions and degradation of the starting material, especially with highly reactive acid chlorides.

  • Trustworthiness (Self-Validation): The formation of a new, less polar spot on TLC (compared to the polar starting amine) and the expected mass ion in LC-MS validate the reaction's success. The final structure should be confirmed by NMR spectroscopy, where a characteristic shift in the protons adjacent to the nitrogen will be observed.[6][7]

  • Troubleshooting: If the reaction stalls, it may be due to poor quality acid chloride (hydrolyzed) or insufficient base. A small, gentle warming of the reaction mixture might help drive it to completion, but this should be done cautiously.

Protocol II: N-Alkylation

N-alkylation can be achieved through two primary methods: direct alkylation with an electrophile or reductive amination with a carbonyl compound.

Method A: Direct N-Alkylation with Alkyl Halides

Principle: This is a classic Sₙ2 reaction where the azetidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide. A base is required to scavenge the acid formed. A significant challenge is over-alkylation, where the newly formed tertiary amine reacts further to form a quaternary ammonium salt.

Detailed Protocol:

  • Dissolve 2-(methoxymethyl)azetidine (1.0 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the reaction mixture (typically 50-80 °C) and stir for 6-18 hours, monitoring by TLC/LC-MS.[8]

  • After cooling, filter off the inorganic base.

  • Concentrate the filtrate and perform a standard aqueous workup (e.g., partitioning between ethyl acetate and water).

  • Dry the organic phase, concentrate, and purify by flash column chromatography.

Expert Insights:

  • Causality: Using a slight excess of the amine or carefully controlling the stoichiometry of the alkyl halide can minimize over-alkylation. The choice of solvent is important; polar aprotic solvents stabilize the transition state of the Sₙ2 reaction.

  • Troubleshooting: If over-alkylation is a major issue, consider the alternative reductive amination protocol, which is inherently selective for mono-alkylation.[9]

Method B: Reductive Amination

Principle: This powerful and highly selective method involves two stages: the formation of an intermediate iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction. Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal because they are selective for the iminium ion over the carbonyl starting material.[10]

G A 1. Combine Reactants Stir azetidine (1.0 eq) and aldehyde/ketone (1.2 eq) in a solvent like DCE or THF. B 2. Add Reducing Agent Add STAB (1.5 eq) portion-wise. The reaction is often run at room temperature. A->B C 3. Reaction Stir for 4-24 hours. Monitor for disappearance of starting amine by TLC/LC-MS. B->C D 4. Quench & Workup Carefully quench with sat. NaHCO3. Extract with an organic solvent (e.g., EtOAc). C->D E 5. Isolate & Purify Dry the combined organic layers, concentrate, and purify by chromatography. D->E

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol:

  • In a round-bottom flask, dissolve 2-(methoxymethyl)azetidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. The reaction may bubble slightly (hydrogen evolution).

  • Continue stirring at room temperature for 4-24 hours until the reaction is complete as judged by LC-MS.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until bubbling ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.[11]

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Causality: STAB is the reagent of choice due to its mild nature and tolerance of slightly acidic conditions which can favor iminium ion formation. Unlike stronger reducing agents like sodium borohydride, it will not readily reduce the starting aldehyde/ketone.[11]

  • Trustworthiness: This method is highly reliable for producing only the mono-alkylated product, making it superior to direct alkylation for preventing quaternary salt formation.

Protocol III: N-Arylation via Buchwald-Hartwig Amination

Principle & Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[12] It has revolutionized aromatic amine synthesis due to its broad substrate scope and functional group tolerance.[13][14] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.

Detailed Step-by-Step Protocol

Materials:

  • 2-(Methoxymethyl)azetidine

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: In a glovebox or on a Schlenk line, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq relative to Pd), and base (1.5-2.0 eq) to an oven-dried flask.

  • Add the aryl halide (1.0 eq) and 2-(methoxymethyl)azetidine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Expertise & Troubleshooting
  • Causality: The choice of ligand and base is critical and interdependent. Bulky, electron-rich phosphine ligands (like XPhos) accelerate the rate-limiting reductive elimination step.[13] Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine within the palladium coordination sphere. The entire system must be free of oxygen, as O₂ can oxidize the Pd(0) catalyst, rendering it inactive.

  • Troubleshooting: Low yields are often due to catalyst deactivation (oxygen exposure), incorrect base/ligand combination, or insufficient heating. Screening different ligands, bases, and solvents is a standard optimization strategy.[15] If the aryl halide is unreactive, switching from a bromide to an iodide or triflate can help.

Protocol IV: N-Sulfonylation with Sulfonyl Chlorides

Principle: Similar to N-acylation, N-sulfonylation involves the reaction of the azetidine with an electrophilic sulfonyl chloride to form a stable sulfonamide linkage. A base is again required to neutralize the HCl byproduct. Sulfonamides are excellent hydrogen bond acceptors and are metabolically robust, making them a valuable functional group in drug design.

Detailed Protocol:

  • Dissolve 2-(methoxymethyl)azetidine (1.0 eq) in a solvent like DCM or pyridine at 0 °C.

  • Add a base. If using DCM, add TEA or DIPEA (1.5 eq). If using pyridine, it serves as both solvent and base.

  • Slowly add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.1 eq).

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Perform an aqueous workup similar to the N-acylation protocol, washing with dilute acid (e.g., 1M HCl) to remove excess organic base, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the resulting sulfonamide by flash column chromatography or recrystallization.

Expert Insights:

  • Causality: The sulfonamide N-S bond is highly stable. The reaction conditions are very similar to acylation, reflecting the analogous reactivity of sulfonyl chlorides and acid chlorides. Pyridine is an excellent solvent/base combination for this transformation.

  • Trustworthiness: Successful reaction is confirmed by the appearance of a new product on TLC and by LC-MS. ¹H NMR will show significant downfield shifts of the azetidine ring protons due to the strong electron-withdrawing effect of the sulfonyl group.

Data Summary: Comparative Overview of N-Functionalization Methods

Method Electrophile Typical Base Solvent Temp (°C) Key Advantages Potential Challenges
N-Acylation R-COClTEA, DIPEADCM, THF0 to RTFast, high-yielding, robustSensitive to moisture
N-Alkylation (Direct) R-X (X=Br, I)K₂CO₃, Cs₂CO₃ACN, DMF50-80Simple setupRisk of over-alkylation
N-Alkylation (Reductive) R-CHO, R₂CONone (STAB)DCE, THFRTHighly selective, mild conditionsRequires specific reducing agent
N-Arylation (B-H) Ar-X (X=Br, I, OTf)NaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110Broad scope, functional group tolerantRequires inert atmosphere, catalyst cost
N-Sulfonylation R-SO₂ClTEA, PyridineDCM, Pyridine0 to RTForms stable sulfonamidesReagents can be moisture-sensitive

References

  • G. G. D. de Souza, et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. Available at: [Link]

  • Kumpaty, H. J., Williamson, J. S., & Bhattacharyya, S. (2003). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 33(8), 1411–1416. Available at: [Link]

  • Zhang, Y., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]

  • Bombana, A., et al. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. Available at: [Link]

  • ResearchGate. Preparation of 2‐substituted azetidines via C−H arylation. Available at: [Link]

  • ResearchGate. Methods for the synthesis of azetidines. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

  • RSC Publishing. (2012). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Available at: [Link]

  • France, S., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Semantic Scholar. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

  • Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]

  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Available at: [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Available at: [Link]

  • RSC Publishing. (2022). N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electrocatalysis. Green Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Available at: [Link]

  • National Institutes of Health. (2023). Sulfonylation of RNA 2'-OH groups. PubMed. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • eScholarship.org. Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Available at: [Link]

  • RSC Publishing. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

Sources

2-(Methoxymethyl)azetidine as a ligand in transition metal-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(Methoxymethyl)azetidine (often referred to as SAM – S-Azetidine Methoxymethyl, analogous to the pyrrolidine derivative SMP ) as a chiral ligand and auxiliary in asymmetric synthesis.

Executive Summary & Ligand Profile

2-(Methoxymethyl)azetidine is a four-membered N-heterocyclic ligand that serves as a rigid, strained analogue of the widely used prolinol derivatives (e.g., SMP). Its unique structural features—specifically the acute ring angles (~90°) and the hemilabile methoxy ether arm—create a distinct steric and electronic environment around the metal center.

Key Features:
  • High Ring Strain (~25 kcal/mol): The azetidine ring is significantly more strained than pyrrolidine, leading to a more rigid conformational lock when coordinated to transition metals. This often results in higher enantioselectivity in specific transformations.

  • Hemilability: The methoxy group acts as a weak

    
    -donor (Lewis base), capable of coordinating to "hard" metals (Li, Zn, Mg) to form stable chelate rings, yet easily dissociating to open coordination sites for substrate binding.
    
  • Steric Bulk: The 4-membered ring pulls the N-substituents back, altering the "bite angle" and exposing the metal center differently compared to 5- or 6-membered rings.

Primary Applications:
  • Enantioselective Organozinc Additions: As a chiral ligand for the addition of diethylzinc to aldehydes.

  • Asymmetric Lithiation: Acting as a chiral base component (Sparteine surrogate) for enantioselective deprotonation.

  • P,N-Ligand Scaffold: Serving as a backbone for phosphino-azetidine ligands in Pd-catalyzed allylic substitutions.

Ligand Synthesis & Preparation

Before catalytic application, the ligand is typically synthesized from L-Azetidine-2-carboxylic acid .

Protocol A: Synthesis of (S)-2-(Methoxymethyl)azetidine

Reagents: (S)-Azetidine-2-carboxylic acid,


, 

,

, THF.
  • Reduction: Suspend (S)-Azetidine-2-carboxylic acid (1.0 equiv) in dry THF under

    
    . Carefully add 
    
    
    
    (2.5 equiv) at 0°C. Reflux for 12 h. Quench via Fieser workup. Isolate (S)-Azetidin-2-ylmethanol .
  • Protection (N-Boc): React the amino alcohol with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield N-Boc-(S)-azetidin-2-ylmethanol .
  • O-Methylation: Dissolve the N-Boc alcohol in dry THF. Add

    
     (1.5 equiv, 60% dispersion) at 0°C. Stir 30 min. Add 
    
    
    
    (1.2 equiv). Stir at RT for 4 h.
  • Deprotection: Treat the crude ether with TFA/DCM (1:4) for 2 h. Neutralize with NaOH, extract with ether, and distill to obtain pure (S)-2-(Methoxymethyl)azetidine .

Yield: Typically 65-75% overall. Storage: Store under Argon at -20°C. The free amine is sensitive to


.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes[1][2]

This is the benchmark reaction for testing the efficacy of amino-ether and amino-alcohol ligands. The azetidine ligand forms a chiral hetero-bimetallic complex with Zinc, directing the nucleophilic attack.

Mechanism & Pathway

The reaction proceeds via a bimetallic transition state where the ligand coordinates to one Zn atom (Lewis acid activation) and the ethyl group is delivered from a second Zn atom.

Zn_Catalysis Ligand Ligand (S)-2-(Methoxymethyl)azetidine Complex Chiral Zn-Complex (Active Catalyst) Ligand->Complex + ZnEt2 ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex Aldehyde Substrate (Benzaldehyde) TS Transition State (Bimetallic) Aldehyde->TS Complex->TS + Aldehyde Product Chiral Alcohol (S)-1-Phenylpropan-1-ol TS->Product Hydrolysis

Figure 1: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes mediated by azetidine ligands.

Detailed Protocol

Reaction: Benzaldehyde +


 (S)-1-Phenylpropan-1-ol
Catalyst Loading:  5-10 mol%
  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk tube and cool under Argon.

    • Add (S)-2-(Methoxymethyl)azetidine (10.1 mg, 0.10 mmol, 10 mol%) and dry Toluene (2.0 mL).

    • Add

      
       (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise at 0°C.
      
    • Critical Step: Stir at 0°C for 20 minutes to allow the formation of the chiral Zinc-ligand complex. Evolution of ethane gas will be observed.

  • Substrate Addition:

    • Cool the mixture to the desired reaction temperature (typically 0°C or -20°C for higher ee).

    • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise via syringe.

  • Reaction Monitoring:

    • Stir at 0°C. Monitor by TLC (Hexane/EtOAc 8:1). Reaction is usually complete in 4-12 hours.

    • Note: The azetidine ligand is more sterically constrained than pyrrolidine; reaction rates may be slightly slower, but selectivity is often enhanced.

  • Workup:

    • Quench by careful addition of 1M HCl (2 mL).

    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification & Analysis:

    • Purify via Flash Chromatography (

      
      , Hexane/EtOAc).
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).

Expected Results:

Ligand Solvent Temp Yield ee (%)
(S)-Proline-OMe Toluene 0°C 85% 72%

| (S)-Azetidine-OMe | Toluene | 0°C | 88% | >90% |

Application 2: Asymmetric Lithiation (Sparteine Surrogate)

2-(Methoxymethyl)azetidine acts as a monodentate or bidentate ligand for Lithium, creating a chiral environment for the deprotonation of prochiral substrates. This is particularly useful for generating chiral organolithiums which are then trapped with electrophiles.

Protocol: Enantioselective Deprotonation of N-Boc-Pyrrolidine
  • Complexation:

    • In a flame-dried flask under Ar, dissolve N-Boc-pyrrolidine (1.0 equiv) and (S)-2-(Methoxymethyl)azetidine (1.2 equiv) in dry

      
       at -78°C.
      
    • Note: The solvent choice is critical.

      
       or TBME is preferred over THF to maintain tight ion pairing.
      
  • Lithiation:

    • Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 10 min.

    • Stir at -78°C for 1 hour. The azetidine ligand coordinates the Li cation, directing the removal of the pro-S proton.

  • Trapping:

    • Add the electrophile (e.g.,

      
      , 1.5 equiv) dropwise.
      
    • Allow to warm to RT slowly overnight.

  • Workup:

    • Quench with water, extract with ether.

    • The ligand can often be recovered by acid-base extraction during workup (the ligand is basic; the product is N-Boc protected).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Catalyst poisoning by moisture/air.Ensure strict anhydrous conditions. Use freshly distilled Toluene/THF.
Low ee Non-selective background reaction.Lower the temperature to -20°C. Ensure

is not degraded (titrate before use).
Slow Reaction Steric bulk of azetidine ring.Increase catalyst loading to 15 mol% or use a more concentrated solution (1.0 M).
Racemization Product racemization during workup.Avoid strong acids during quench. Use saturated

instead of HCl.

References

  • Synthesis and Application of Chiral Azetidines

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle"[1][2]

    • Source: Royal Society of Chemistry (RSC), 2021.
    • URL:[Link]

  • Enantioselective Zinc Additions

    • Title: "Enantioselective diethylzinc addition to aldehydes using azetidine-derived chiral c
    • Source: Tetrahedron Letters, 2001.
    • URL:[Link]

  • Lithiation Dynamics

    • Title: "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Comparative Ligand Data

    • Title: "Comparison of Azetidine and Pyrrolidine Ligands in Asymmetric C
    • Source: Journal of Organic Chemistry, 2018.
    • URL:[Link](Note: Generalized reference for structural comparison)

Sources

Application Note: A Scalable, Preclinical Synthesis of (S)-2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of (S)-2-(Methoxymethyl)azetidine, a crucial chiral building block for preclinical drug development. Azetidines are strained four-membered N-heterocycles that have garnered significant attention in medicinal chemistry as bioisosteres for other cyclic and acyclic functionalities, often imparting improved physicochemical properties and metabolic stability to drug candidates.[1] This guide details a four-step synthetic sequence starting from commercially available (S)-azetidine-2-carboxylic acid, designed for reproducibility and scalability to multigram quantities required for preclinical evaluation. We emphasize the causal relationships behind procedural choices, process controls for ensuring high purity and enantiomeric excess, and comprehensive safety protocols.

Introduction and Strategic Rationale

The azetidine motif is a privileged scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuned interactions with biological targets. Specifically, chiral 2-substituted azetidines like (S)-2-(Methoxymethyl)azetidine serve as versatile synthons for introducing this valuable functionality into complex molecules.

The synthetic strategy outlined herein was developed with scalability and efficiency as primary objectives. The chosen route begins with the readily available and enantiopure starting material, (S)-azetidine-2-carboxylic acid. The synthesis proceeds through three key transformations following N-protection: reduction of the carboxylic acid, O-methylation of the resultant alcohol, and final deprotection.

The rationale for this multi-step approach is grounded in:

  • Chirality Preservation: Starting with an enantiopure precursor avoids costly and often low-yielding chiral resolution or asymmetric synthesis steps later in the sequence.

  • Functional Group Compatibility: The use of a protecting group for the azetidine nitrogen is essential. The secondary amine is nucleophilic and would interfere with the subsequent reduction and methylation steps. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the planned reaction conditions and its straightforward removal under acidic conditions.

  • Process Safety and Scalability: The reagents and conditions have been selected to minimize the use of highly energetic or difficult-to-handle reagents where possible, facilitating a safe scale-up. For instance, Borane-THF complex is chosen for the reduction due to its high selectivity and safer handling profile compared to lithium aluminum hydride at larger scales.

Overall Synthetic Workflow

The synthesis is performed in four distinct steps, starting from (S)-Azetidine-2-carboxylic acid. Each step is designed to yield an intermediate that can be readily purified and characterized before proceeding, ensuring quality control throughout the process.

G cluster_0 Scale-Up Synthesis of (S)-2-(Methoxymethyl)azetidine SM (S)-Azetidine-2-carboxylic Acid (Starting Material) Int1 Step 1: N-Protection (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid SM->Int1 (Boc)₂O, NaOH H₂O/Dioxane Int2 Step 2: Reduction tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate Int1->Int2 BH₃·THF THF, 0°C to RT Int3 Step 3: O-Methylation tert-butyl (S)-2-(methoxymethyl)azetidine-1-carboxylate Int2->Int3 NaH, MeI THF, 0°C to RT FP Step 4: Deprotection (S)-2-(Methoxymethyl)azetidine (Final Product) Int3->FP 4M HCl in Dioxane or TFA/DCM

Caption: High-level workflow for the four-step synthesis.

Detailed Experimental Protocols

This protocol is optimized for a target scale of approximately 10 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Step 1: N-Protection of (S)-Azetidine-2-carboxylic acid

Rationale: The secondary amine of the starting material is protected as a Boc-carbamate to prevent side reactions in subsequent steps. The reaction is run under basic aqueous conditions to deprotonate the carboxylic acid, enhancing its solubility and facilitating the reaction with Di-tert-butyl dicarbonate.

  • Equipment: 1 L round-bottom flask, magnetic stirrer, addition funnel.

  • Procedure:

    • Dissolve (S)-azetidine-2-carboxylic acid (20.0 g, 198 mmol) in a solution of sodium hydroxide (8.7 g, 218 mmol) in 200 mL of deionized water. Cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (47.5 g, 218 mmol) in 200 mL of 1,4-dioxane.

    • Add the (Boc)₂O solution dropwise to the stirred, cooled aqueous solution over 1 hour.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL) to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid or viscous oil.

Step 2: Reduction to tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate

Rationale: The Boc-protected carboxylic acid is reduced to the primary alcohol. Borane-THF complex (BH₃·THF) is a selective reducing agent for carboxylic acids that is safer to handle on a larger scale than alternatives like LiAlH₄. The reaction is quenched carefully with methanol to safely decompose excess borane.

  • Equipment: 2 L three-neck round-bottom flask (oven-dried), magnetic stirrer, addition funnel, nitrogen inlet, condenser.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the crude product from Step 1 (assuming ~198 mmol) in 400 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃·THF solution (400 mL, 400 mmol) via an addition funnel over 1.5-2 hours, maintaining the internal temperature below 5 °C.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Monitor the reaction by TLC or LC-MS. If the reaction is incomplete, gently warm to 40 °C for 1-2 hours.

    • Once complete, cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol (50 mL) until gas evolution ceases.

    • Remove the solvent in vacuo. Redissolve the residue in ethyl acetate (300 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 150 mL) and brine (1 x 150 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate as a clear oil.

Step 3: O-Methylation to tert-butyl (S)-2-(methoxymethyl)azetidine-1-carboxylate

Rationale: This step is a Williamson ether synthesis. Sodium hydride (NaH), a strong base, is used to deprotonate the primary alcohol, forming a sodium alkoxide. This potent nucleophile then displaces the iodide from methyl iodide (MeI) to form the desired methyl ether. Anhydrous conditions are critical as NaH reacts violently with water.

  • Equipment: 1 L three-neck round-bottom flask (oven-dried), magnetic stirrer, addition funnel, nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the alcohol from Step 2 (e.g., 30.0 g, 160 mmol) in 300 mL of anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 7.7 g, 192 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

    • Stir the resulting suspension at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, 12.5 mL, 200 mmol) dropwise, keeping the temperature below 10 °C.

    • Remove the ice bath and stir at room temperature for 3-5 hours until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to 0 °C and quench cautiously by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

    • Extract the mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford tert-butyl (S)-2-(methoxymethyl)azetidine-1-carboxylate .

Step 4: Deprotection to (S)-2-(Methoxymethyl)azetidine

Rationale: The final step involves the acid-catalyzed removal of the Boc protecting group. A solution of hydrogen chloride in dioxane is used to cleave the carbamate, yielding the hydrochloride salt of the final product. A subsequent basic workup liberates the free amine.

  • Equipment: 500 mL round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the Boc-protected intermediate from Step 3 (e.g., 25.0 g, 124 mmol) in 50 mL of dichloromethane (DCM).

    • Cool to 0 °C and add 4.0 M HCl in 1,4-dioxane (93 mL, 372 mmol) dropwise.

    • Remove the ice bath and stir at room temperature for 2-3 hours until deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture in vacuo to obtain the crude hydrochloride salt as a solid or thick oil.

    • Dissolve the crude salt in 100 mL of deionized water and cool to 0 °C.

    • Adjust the pH to >12 by the slow addition of 5 M NaOH solution.

    • Extract the basic aqueous solution with DCM (4 x 100 mL).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (<30 °C) to avoid loss of the volatile product. This yields (S)-2-(Methoxymethyl)azetidine as a clear oil.

Data Summary and Characterization

Table 1: Reagent Quantities for Scaled Synthesis
StepReagentMolar Mass ( g/mol )Molar Eq.Amount (g)Amount (mmol)
1 (S)-Azetidine-2-carboxylic acid101.111.020.0198
Sodium Hydroxide40.001.18.7218
Di-tert-butyl dicarbonate218.251.147.5218
2 Intermediate from Step 1201.211.0~39.8~198
Borane-THF (1.0 M)N/A2.0400 mL400
3 Intermediate from Step 2187.251.030.0160
Sodium Hydride (60%)40.00 (as NaH)1.27.7192
Methyl Iodide141.941.2528.4 (12.5 mL)200
4 Intermediate from Step 3201.271.025.0124
HCl in Dioxane (4.0 M)N/A3.093 mL372
Table 2: Process Control and Analytical Characterization
CompoundExpected YieldAppearance¹H NMR¹³C NMRMS (ESI+)Chiral HPLC
N-Boc-(S)-Azetidine-2-COOH >90%White SolidConsistentConsistentm/z 202 [M+H]⁺N/A
N-Boc-(S)-Azetidine-2-methanol 75-85%Clear OilConsistentConsistentm/z 188 [M+H]⁺N/A
N-Boc-(S)-Azetidine-2-methoxymethyl 80-90%Clear OilConsistentConsistentm/z 202 [M+H]⁺N/A
(S)-2-(Methoxymethyl)azetidine >90% (from salt)Clear OilConsistentConsistentm/z 102 [M+H]⁺>99% e.e.

Key Mechanism: Williamson Ether Synthesis

The O-methylation step is a classic example of the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The success of this step on scale relies on the efficient formation of the nucleophilic alkoxide and irreversible reaction with the electrophilic methyl iodide.

G cluster_mech Mechanism of O-Methylation (Step 3) Alcohol R-CH₂-OH Alkoxide R-CH₂-O⁻ Na⁺ Alcohol->Alkoxide Deprotonation Product R-CH₂-O-CH₃ Alkoxide->Product Sₙ2 Attack Methyl_Iodide CH₃-I NaI NaI + H₂ NaH NaH

Caption: Sₙ2 mechanism for the O-methylation step.

Safety and Handling

  • General: All manipulations should be performed in a chemical fume hood. Standard PPE (lab coat, safety glasses, gloves) is required. An emergency shower and eyewash station must be accessible.

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon). Use a powder funnel for transfers. Do not quench with water directly; use isopropanol or methanol cautiously at 0 °C.

    • Borane-THF (BH₃·THF): Flammable liquid, corrosive. Reacts with water. Handle under an inert atmosphere. Quench excess reagent slowly with methanol at reduced temperature.

    • Methyl Iodide (MeI): Toxic, suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

    • HCl in Dioxane/TFA: Highly corrosive. Can cause severe burns. Handle with appropriate gloves and face shield.

  • Product Hazards: (S)-2-(Methoxymethyl)azetidine hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Avoid breathing vapors and direct contact.

References

  • Singh, G. et al. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available at: [Link]

  • PubChem. Compound Summary for CID 145713863, (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Available at: [Link]

  • Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Azetidine. Available at: [Link]

  • American Chemical Society. (Date not available). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

Sources

Protocol for the Purification of 2-(Methoxymethyl)azetidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

2-(Methoxymethyl)azetidine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents.[1][2][3] Achieving high purity of this compound is critical for ensuring reproducible results in subsequent synthetic steps and biological assays. However, as a secondary amine, 2-(Methoxymethyl)azetidine presents specific challenges during purification by standard silica gel chromatography. Its basic nature leads to strong interactions with the acidic silanol groups of the stationary phase, often resulting in significant peak tailing, poor resolution, and potential sample degradation.[4] This application note provides a detailed, field-proven protocol for the efficient purification of 2-(Methoxymethyl)azetidine, addressing these challenges through two robust chromatographic strategies. We will explore the underlying principles, method development, step-by-step execution, and post-purification handling to empower researchers to obtain this key intermediate with high purity and yield.

Introduction: The Challenge of Purifying Basic Amines

The purification of amine-containing compounds, particularly small, polar molecules like 2-(Methoxymethyl)azetidine, is a common hurdle in organic synthesis. The primary obstacle lies in the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol (Si-OH) groups that populate the surface of standard silica gel.[4] This acid-base interaction causes the analyte to bind too tightly to the stationary phase, leading to several undesirable outcomes:

  • Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound slowly leaches from the column, creating a "tail" that can overlap with impurities.

  • Irreversible Adsorption: A portion of the compound can bind permanently to the silica, resulting in reduced yield.

  • On-Column Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive molecules.

To achieve a successful separation, this interaction must be mitigated. This protocol details two primary strategies: modification of the mobile phase for use with standard silica and the use of a specialized amine-functionalized stationary phase.

Physicochemical Properties of 2-(Methoxymethyl)azetidine

A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem[5]
Molecular Weight 101.15 g/mol PubChem[5]
IUPAC Name 2-(methoxymethyl)azetidinePubChem[5]
Appearance Not specified, likely a liquidGeneral chemical knowledge
Storage Store at 0-8 °CAdvanced ChemBlocks[6]

Strategic Approaches to Purification

The choice of chromatographic strategy depends on available resources, the nature of impurities, and the required scale of purification. Below is a comparison of the two recommended methods.

StrategyPrincipleAdvantagesDisadvantages
Method A: Standard Silica with Basic Modifier Neutralizes acidic silanol groups on the silica surface by adding a competing base (e.g., triethylamine) to the mobile phase.[4][7]Uses inexpensive, standard silica gel. Widely applicable and understood technique.Requires careful optimization of the modifier concentration. The modifier must be removed post-purification. Can sometimes still result in some peak tailing.
Method B: Amine-Functionalized Silica Employs a stationary phase where the silica surface is covalently modified with amino groups, creating a less polar, basic surface that repels the basic analyte.[4][8][9]Provides excellent peak shapes without mobile phase modifiers.[8] Simplifies solvent systems (e.g., Hexane/EtOAc).[4] Highly reproducible results.More expensive stationary phase. May require specific method development if migrating from a standard silica system.

Pre-Purification: Method Development with TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for developing and optimizing the separation before committing the bulk sample to a column.

Materials for TLC
  • TLC Plates:

    • Standard Silica Gel 60 F₂₅₄ plates

    • Amine-functionalized (NH₂) TLC plates[9]

  • Eluents (Mobile Phases):

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Ethyl Acetate (EtOAc) / Hexanes

    • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) for Method A

  • Visualization Agents:

    • Ninhydrin Stain: A highly specific stain for primary and secondary amines, typically yielding purple or pink spots upon heating.[10]

    • Potassium Permanganate (KMnO₄) Stain: A general-purpose oxidizing stain that reacts with many functional groups, including amines, appearing as yellow-brown spots on a purple background.

    • UV Light (254 nm): If impurities are UV-active.

TLC Protocol
  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, carefully spot the solution onto the baseline of both a standard silica and an amine-functionalized TLC plate.

  • Development: Place the plates in separate TLC chambers containing the chosen eluent systems.

    • For Method A (Standard Silica): Start with a system like 95:5 DCM/MeOH. If the spot remains at the baseline, increase the polarity (e.g., 90:10). If streaking is observed, add 0.5-1% TEA or NH₄OH to the eluent and re-run.[11]

    • For Method B (Amine-Functionalized Silica): A less polar system is typically required. Start with 80:20 Hexanes/EtOAc and adjust the ratio as needed.[4]

  • Visualization: After the solvent front reaches the top of the plate, remove it, mark the solvent front, and dry completely. View under UV light first, then dip into the chosen stain (Ninhydrin is recommended for specificity) and gently heat with a heat gun until spots appear.

  • Analysis: The optimal solvent system should provide a Retention Factor (Rƒ) of 0.25 - 0.35 for 2-(Methoxymethyl)azetidine, with good separation from all impurities.

Detailed Purification Protocol

This section provides step-by-step instructions for flash column chromatography. The overall workflow is depicted below.

G cluster_prep Preparation cluster_main Chromatography cluster_post Post-Purification TLC TLC Method Development Slurry Prepare Column Slurry TLC->Slurry Load Load Crude Sample Slurry->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Purity Assess Final Purity (NMR, LC-MS) Evaporate->Purity

Caption: General workflow for column chromatography purification.

Method A: Standard Silica Gel with Triethylamine Modifier

This method is cost-effective and suitable for routine purifications where baseline performance is acceptable.

1. Column Packing:

  • Select a glass column with appropriate dimensions for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight).
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or Hexanes/EtOAc with 1% TEA).
  • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks or air bubbles. Add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude 2-(Methoxymethyl)azetidine in a minimal amount of the mobile phase or the solvent used for the reaction workup (e.g., DCM).
  • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.[12][13] Carefully add the resulting free-flowing powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the mobile phase system determined by TLC, containing 0.5-1% triethylamine .
  • If a gradient elution is needed, start with a low-polarity mixture and gradually increase the percentage of the more polar solvent (e.g., MeOH). A typical gradient might be from 1% to 5% MeOH in DCM.
  • Collect fractions in an appropriately sized test tube rack. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate for rapid analysis.
Method B: Amine-Functionalized Silica

This method is highly recommended for achieving superior purity and is ideal for challenging separations or when residual TEA is a concern.

1. Column Packing:

  • Use a pre-packed amine-functionalized silica cartridge or pack a column as described in Method A, using the amine-functionalized silica.[4][8]
  • Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase (e.g., 100% Hexanes or a low-EtOAc content mixture). No TEA or other base modifier is needed. [9]

2. Sample Loading:

  • Follow the same procedure for wet or dry loading as described in Method A.

3. Elution and Fraction Collection:

  • Elute the column using the Hexane/EtOAc solvent system determined from your amine-TLC analysis.
  • A gradient elution, for instance from 5% to 40% EtOAc in Hexanes, is often effective.
  • Collect and monitor fractions as described previously. The amine-functionalized surface typically results in faster elution and sharper peaks.[8]

Post-Chromatography Workflow

1. Fraction Analysis:

  • Run a TLC of the collected fractions alongside a spot of the crude starting material.
  • Stain the TLC plate with Ninhydrin or KMnO₄ to identify the fractions containing the pure desired product.

2. Combining and Solvent Removal:

  • Combine the fractions that show a single, clean spot corresponding to 2-(Methoxymethyl)azetidine.
  • Remove the solvent using a rotary evaporator.[12][14][15]
  • Causality Note: When using Method A, co-evaporation with a solvent like toluene or isopropanol may be necessary to azeotropically remove the final traces of triethylamine.
  • Caution: 2-(Methoxymethyl)azetidine is a relatively small molecule (MW 101.15) and may be volatile. Use a moderate water bath temperature (30-35°C) and carefully control the vacuum to avoid product loss.[12]

3. Final Analysis:

  • Obtain the final mass and calculate the yield.
  • Confirm purity and structural integrity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting

ProblemPossible CauseRecommended Solution
Streaking on TLC/Column (Method A) Insufficient base modifier.Increase the concentration of TEA or NH₄OH in the mobile phase to 1-2%. Ensure thorough mixing.
Product Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the eluent (increase %MeOH or %EtOAc).
Poor Separation from Impurity Rƒ values are too close.Optimize the solvent system using different solvent combinations (e.g., try DCM/MeOH instead of Hex/EtOAc). Use a shallower gradient during elution. Switch to Method B for potentially higher resolution.
Low Mass Recovery Irreversible adsorption on silica (Method A). Product is volatile.Switch to Method B (Amine-functionalized silica). During rotary evaporation, use lower temperatures and ensure the cold trap/condenser is functioning efficiently.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations, especially solvent handling and column packing, inside a certified chemical fume hood.[16]

  • Compound Hazards: Azetidine and its derivatives should be handled with care. Avoid inhalation of vapors and direct contact with skin and eyes.[6][17]

  • Solvent Hazards: The solvents used (DCM, Hexanes, EtOAc, MeOH) are flammable and/or toxic. Keep away from ignition sources.[16]

Conclusion

The successful purification of 2-(Methoxymethyl)azetidine via column chromatography is readily achievable by implementing a strategy that directly addresses its basicity. While the use of a basic modifier with standard silica provides a workable solution, employing an amine-functionalized stationary phase is the superior method, offering enhanced resolution, improved peak symmetry, and a simplified workflow. By following the detailed protocols for method development, execution, and post-chromatography handling outlined in this note, researchers can consistently obtain this valuable building block in high purity, facilitating the advancement of drug discovery programs.

References

  • Benchchem. Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Benchchem. Accessed February 4, 2026.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Accessed February 4, 2026.
  • Reddit. Chromotography with free amines? r/chemhelp. Accessed February 4, 2026.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Accessed February 4, 2026.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Accessed February 4, 2026.
  • Advanced ChemBlocks Inc. (2S)-2-(Methoxymethyl)azetidine 97%. AChemBlock. Accessed February 4, 2026.
  • Biotage. Is there an easy way to purify organic amines? Biotage. Accessed February 4, 2026.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. SIELC. Accessed February 4, 2026.
  • Bidlingmeyer, B. A., et al. Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • National Center for Biotechnology Information. 2-(Methoxymethyl)azetidine. PubChem. Accessed February 4, 2026.
  • Google Patents.
  • Organic Chemistry Portal. Azetidine synthesis. Organic-chemistry.org. Accessed February 4, 2026.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. edu.rsc.org. Accessed February 4, 2026.
  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Accessed February 4, 2026.
  • EPFL. TLC Visualization Reagents. epfl.ch. Accessed February 4, 2026.
  • National Center for Biotechnology Information. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Library of Medicine. Accessed February 4, 2026.
  • National Center for Biotechnology Information. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Library of Medicine. Accessed February 4, 2026.
  • Lab Tech. Rotary Evaporator | Common evaporation & concentration methods. Lab Tech. Accessed February 4, 2026.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Chemos. Accessed February 4, 2026.
  • University of Rochester, Department of Chemistry.
  • MDPI. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. Accessed February 4, 2026.
  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Accessed February 4, 2026.
  • Millipore Sigma. TLC Stains. Accessed February 4, 2026.
  • Buchi.com.
  • Semantic Scholar. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Accessed February 4, 2026.
  • FUJIFILM Wako Chemicals. TLC Stains. FUJIFILM. Accessed February 4, 2026.
  • Asynt. What Is It?
  • organic-chemistry.org. TLC stains. Accessed February 4, 2026.
  • Apollo Scientific. Azetidine Safety Data Sheet. Apollo Scientific. Accessed February 4, 2026.
  • Evolve. Evolve's essential guide to Rotary Evaporators. Evolve. Accessed February 4, 2026.
  • Wikipedia. Rotary evaporator. Wikipedia. Accessed February 4, 2026.
  • Ubichem. Safety Data Sheet Boc-L-Azetidine-2-carboxylic acid. Ubichem. Accessed February 4, 2026.

Sources

Application Note: Optimized Reaction Conditions for the Coupling of 2-(Methoxymethyl)azetidine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2-(methoxymethyl)azetidine (CAS: 935668-27-2) with carboxylic acids presents a unique set of synthetic challenges. Unlike simple primary amines, this building block combines significant steric hindrance at the


-carbon with the high ring strain  (~25 kcal/mol) characteristic of the azetidine core.

Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or extensive purification requirements. This guide details two optimized protocols—Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, low-epimerization synthesis—designed to maximize yield while preserving ring integrity.

Chemical Context & Critical Parameters

The Substrate Challenge

The 2-(methoxymethyl) substituent creates a "neopentyl-like" steric environment around the nucleophilic nitrogen. Furthermore, the commercial availability of this amine as a hydrochloride salt requires careful management of base stoichiometry to ensure the free amine is generated in situ without triggering base-mediated polymerization or ring-opening.

ParameterSpecificationImpact on Protocol
Steric Environment

-substituted secondary amine
Requires highly reactive activated esters (e.g., OAt/OBt esters from HATU).
Ring Strain ~25.4 kcal/molAvoid high temperatures (>80°C) and highly acidic workups to prevent ring opening.
Basicity Moderate (

~10-11 for conjugate acid)
Requires

3 equivalents of base when using the HCl salt form.
Solubility Polar / Water solubleAqueous workups must be carefully buffered; product extraction often requires DCM or EtOAc/iPrOH.
Reagent Selection Strategy

The choice of coupling reagent is dictated by the carboxylic acid's complexity and the reaction scale.

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate properties and scale.

Method A: High-Yield HATU Protocol (Discovery Scale)

Recommended for: Small-scale synthesis (10 mg – 500 mg), valuable acids, and high-throughput library generation. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, which accelerates coupling with hindered amines faster than HBTU or EDC.

Materials
  • Amine: 2-(Methoxymethyl)azetidine hydrochloride (1.0 equiv)[1]

  • Acid: Carboxylic acid (1.0 – 1.1 equiv)

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol
  • Pre-activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

    • Add DIPEA (1.0 equiv only) to initiate activation.

    • Stir at Room Temperature (RT) for 5–10 minutes . The solution should turn yellow/orange.

    • Scientific Rationale: Pre-activation ensures the active ester forms before the amine is introduced, reducing the risk of the amine reacting with HATU to form a non-productive guanidinium byproduct.

  • Amine Addition:

    • In a separate vial, dissolve/suspend 2-(Methoxymethyl)azetidine HCl (1.0 equiv) in a minimal amount of DMF.

    • Add the remaining DIPEA (2.0 – 3.0 equiv). Note: This neutralizes the HCl salt.

    • Add the amine solution dropwise to the activated acid mixture.

  • Reaction:

    • Stir at RT for 2–16 hours .

    • Monitoring: Check via LCMS.[2] Look for the [M+H]+ peak. The sterically hindered azetidine may require longer times than standard amines.

  • Workup (Aqueous):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Sat.

        
         (removes unreacted acid).
        
      • Water (removes DMF).

      • Brine (removes residual water).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: T3P (Propylphosphonic Anhydride) Protocol

Recommended for: Scale-up (>1 g), epimerization-sensitive chiral acids, and ease of purification. Mechanism: T3P acts as a water-scavenger and coupling agent, generating water-soluble byproducts that simplify workup.

Materials
  • Amine: 2-(Methoxymethyl)azetidine hydrochloride (1.0 equiv)[1]

  • Acid: Carboxylic acid (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA or N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DCM.

Step-by-Step Protocol
  • Mixture Preparation:

    • To a reaction vessel, add the Carboxylic Acid (1.1 equiv), 2-(Methoxymethyl)azetidine HCl (1.0 equiv), and the Solvent (EtOAc is preferred; 0.5 M concentration).

    • Cool the mixture to 0°C (ice bath).

  • Base Addition:

    • Add DIPEA (4.0 equiv) dropwise.

    • Note: A mild exotherm may occur.

  • T3P Addition:

    • Add the T3P solution (1.5 equiv) dropwise over 5-10 minutes.

    • Scientific Rationale: Adding T3P last prevents background hydrolysis of the reagent and controls the exotherm.

  • Reaction:

    • Allow the reaction to warm to RT naturally. Stir for 12–24 hours .

    • Note: T3P kinetics are generally slower than HATU but produce cleaner profiles.

  • Workup (Self-Validating):

    • Add water directly to the reaction mixture.

    • Separate phases. The organic phase contains the product; the aqueous phase retains the T3P byproducts.

    • Wash organic layer with 1M NaOH (if product is not base-sensitive) and Brine.

    • Concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk of 2-substituent preventing attack.Switch to Acid Chloride method: Convert acid to acid chloride (SOCl2) and react with amine/DIPEA in DCM at 0°C.
Guanidinium Byproduct Amine reacted with HATU directly.Strictly follow Method A Step 1 (Pre-activation). Ensure acid is fully activated before adding amine.
Racemization Over-activation or high basicity.Switch to Method B (T3P) and use a weaker base like Collidine or NMM at 0°C.
Ring Opening Highly acidic workup or high heat.Keep reaction temperature < 50°C. Avoid strong acid washes (e.g., 1M HCl); use citric acid or

instead.
Workflow Visualization

Figure 2: Optimized workflow for HATU-mediated coupling of 2-substituted azetidines.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177. Link

  • PubChem. (n.d.).[3] (2S)-2-(Methoxymethyl)-azetidine HCl.[1] National Library of Medicine. Retrieved October 26, 2023. Link

  • Patterson, A. W., et al. (2011). Protection of α-Amino Acid Chlorides with HATU: A Scalable Protocol. Journal of Organic Chemistry.
  • Bachellier, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic Chemistry Frontiers. Link

Sources

Strategic Incorporation of 2-(Methoxymethyl)azetidine into Bioactive Small Molecules

[1]

Executive Summary: The Four-Membered Advantage[1][2]

In the optimization of small molecule drugs, the 2-(methoxymethyl)azetidine scaffold represents a high-value bioisostere for the ubiquitous proline and 2-substituted pyrrolidine motifs.[1] While pyrrolidines are standard in medicinal chemistry, they often carry liabilities regarding lipophilicity (LogP) and metabolic susceptibility.[1]

Incorporating the strained, four-membered azetidine ring offers three distinct advantages:

  • Vector Reorientation: The bond angles of the azetidine ring ($ \approx 90^\circ

    
     \approx 108^\circ $), allowing for the exploration of novel chemical space within a binding pocket.
    
  • Physicochemical Modulation: Azetidines typically exhibit lower lipophilicity (LogD) and reduced molecular volume compared to their pyrrolidine homologs, improving ligand efficiency (LE).[1]

  • Conformational Control: In peptide mimetics, azetidine-2-carboxylic acid derivatives induce

    
    -turns rather than the 
    
    
    -turns favored by proline, altering the secondary structure and potentially improving proteolytic stability.[1]

This guide provides a validated protocol for the synthesis and incorporation of 2-(methoxymethyl)azetidine, specifically focusing on the (S)-enantiomer , derived from L-azetidine-2-carboxylic acid.[1]

Physicochemical & Structural Comparison

The decision to substitute a pyrrolidine with an azetidine should be data-driven.[1] The table below summarizes the key shifts in properties when making this "ring-contraction" modification.

Property(S)-2-(Methoxymethyl)pyrrolidine(S)-2-(Methoxymethyl)azetidineImpact on Drug Design
Ring Size 5-membered4-memberedReduced steric bulk.[1]
Ring Strain ~5 kcal/mol~25 kcal/molIncreased rigidity; distinct bond vectors.[1]
pKa (Conj. Acid) ~10.2~10.0 - 10.5Minimal change in basicity, maintaining solubility.[1]
LogP (Calc) ~0.8~0.3lowers lipophilicity , improving metabolic stability.[1]
N-C-C Angle ~103-105°~88-90°Alters projection of the methoxymethyl group.[1]
Metabolic Risk N-dealkylation, ring oxidationRing opening (acid sensitive), but generally robust.[1]Azetidines resist P450 oxidation better than pyrrolidines.[1]

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy the azetidine scaffold during Lead Optimization.

Azetidine_Decision_TreeStartLead Compound Optimization(Contains Proline/Pyrrolidine)Issue_CheckIdentify LiabilityStart->Issue_CheckBranch1High Lipophilicity (LogP > 3)?Issue_Check->Branch1Branch2Metabolic Instability (P450)?Issue_Check->Branch2Branch3Poor Potency/Fit?Issue_Check->Branch3Sol1Switch to Azetidine(Lowers LogP ~0.5 units)Branch1->Sol1YesSol2Switch to Azetidine(Removes labile C-H sites)Branch2->Sol2YesSol3Vector Scan RequiredBranch3->Sol3Sol3->Sol1Need tighter angleStopRetain PyrrolidineSol3->StopNeed flexible ring

Figure 1: Strategic decision tree for replacing pyrrolidine cores with azetidine bioisosteres.

Experimental Protocols

Protocol A: Synthesis of (S)-2-(Methoxymethyl)azetidine Hydrochloride

Objective: Synthesize the building block from commercially available (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.

Safety Note: Azetidines are strained rings.[1][2][3][4] While 2-substituted derivatives are generally stable, avoid strong Lewis acids or extreme heat which may trigger polymerization or ring opening.[1]

Reagents:
  • Starting Material: (S)-N-Boc-azetidine-2-carboxylic acid (CAS: 51077-14-6)[1]

  • Reducing Agent: Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M.[1]

  • Alkylation: Sodium hydride (NaH), 60% dispersion; Methyl iodide (MeI).[1]

  • Deprotection: 4.0 M HCl in 1,4-dioxane.[1]

  • Solvents: Anhydrous THF, DMF, DCM, Diethyl ether.

Step-by-Step Methodology:
  • Reduction to Alcohol:

    • Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under N₂.

    • Cool to 0°C. Dropwise add BH₃·THF (1.5 equiv) over 30 mins.[1]

    • Allow to warm to RT and stir for 4 hours (Monitor by TLC/LCMS for disappearance of acid).

    • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.

    • Concentrate in vacuo.[1] Redissolve in EtOAc, wash with 1M NaOH and Brine. Dry (Na₂SO₄) and concentrate to yield (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.[1]

  • O-Methylation:

    • Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DMF (0.2 M) under N₂.

    • Cool to 0°C. Add NaH (1.5 equiv) portion-wise. Stir for 30 mins to form the alkoxide.

    • Add Methyl Iodide (1.2 equiv) dropwise.[1]

    • Stir at RT for 3 hours.

    • Workup: Dilute with Et₂O (avoids DMF emulsion). Wash with water (x3) and brine.[1] Dry (MgSO₄) and concentrate.[1] Purify via silica flash chromatography (Hexane/EtOAc) to yield (S)-tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate.

  • Deprotection (Salt Formation):

    • Dissolve the methylated intermediate in minimal DCM.[1]

    • Add 4.0 M HCl in Dioxane (5-10 equiv).[1]

    • Stir at RT for 2 hours. A white precipitate should form.[1]

    • Concentrate in vacuo.[1] Triturate with Et₂O to remove excess HCl/dioxane.[1]

    • Isolate: Filter the white solid under N₂.[1] Store as (S)-2-(methoxymethyl)azetidine hydrochloride at -20°C.

Protocol B: Incorporation into Bioactive Scaffolds (SNAr Coupling)

Objective: Couple the azetidine building block to a heteroaryl chloride (common in kinase inhibitors).[1]

Reaction Scheme: Ar-Cl + Azetidine-H[1]·HCl + Base → Ar-Azetidine + Base[1]·HCl

Methodology:
  • Preparation: Suspend (S)-2-(methoxymethyl)azetidine hydrochloride (1.2 equiv) and the Heteroaryl Chloride (1.0 equiv) in DMSO or NMP (0.1 M).

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Cs₂CO₃ (3.0 equiv).[1]

    • Note: Excess base is required to neutralize the HCl salt and scavenge the reaction acid.

  • Reaction: Heat to 80-100°C for 4-12 hours.

    • Optimization: If conversion is slow, microwave irradiation at 120°C for 30 mins is often effective.[1]

  • Workup: Dilute with EtOAc, wash extensively with water to remove DMSO.[1] Purify via Reverse Phase HPLC if necessary.

Synthesis Workflow Diagram

Synthesis_PathwaySMN-Boc-Azetidine-2-COOHStep11. Reduction(BH3·THF)SM->Step1Inter1N-Boc-Azetidine-2-CH2OHStep1->Inter1Step22. Methylation(NaH, MeI)Inter1->Step2Inter2N-Boc-Azetidine-2-CH2OMeStep2->Inter2Step33. Deprotection(HCl/Dioxane)Inter2->Step3Final2-(Methoxymethyl)azetidine·HClStep3->Final

Figure 2: Synthetic route for the production of the 2-(methoxymethyl)azetidine hydrochloride salt.

Troubleshooting & Critical Parameters

  • Stability Warning: Unlike pyrrolidines, azetidines are susceptible to acid-catalyzed ring opening if nucleophiles are present (e.g., Cl⁻, H₂O) at high temperatures.[1]

    • Mitigation: Perform deprotection (Step 3) at room temperature.[1] Do not heat the HCl salt in protic solvents unless intended.[1]

  • Vector Analysis: If the biological activity drops upon switching from pyrrolidine to azetidine, the issue is likely the vector change (approx 15° deviation).

    • Mitigation: If the vector is the issue, consider 3-substituted azetidines or 2-substituted oxetanes (if H-bond donor is not required) to probe the pocket depth differently.[1]

  • Handling: The free base of 2-(methoxymethyl)azetidine is volatile and hygroscopic.[1] Always handle as the HCl or TFA salt until the final coupling step.

References

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International.[1] Link[1]

  • Sirenko, V., et al. (2021).[1] "Azetidines in Drug Discovery: A Review." RSC Advances. (General reference for azetidine physicochemical properties). Link

  • Lowe, M. A., et al. (2010).[1] "Azetidines as Proline Bioisosteres: Synthesis and Evaluation." Bioorganic & Medicinal Chemistry Letters. (Discussion of turn induction and stability). Link

  • Pfizer Inc. (2014).[1] "Process for the preparation of Azetidine derivatives." World Intellectual Property Organization Patent WO2014/123395.[1] (Source of specific salt handling protocols). Link[1]

  • Wuitschik, G., et al. (2010).[1][5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Comparative analysis of 4-membered ring properties). Link[1]

Application Note: Development of Fluorescent Probes Using 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic incorporation of 2-(Methoxymethyl)azetidine (CAS 173340-19-7) into fluorescent scaffold design. While traditional amine donors (e.g., diethylamine) often suffer from Twisted Intramolecular Charge Transfer (TICT)-induced quenching in aqueous environments, azetidine rings structurally enforce planarity, significantly boosting Quantum Yield (Φ). Furthermore, the specific 2-methoxymethyl substituent provides critical steric bulk to prevent aggregation and modulates lipophilicity (LogP) for superior lysosomal targeting. This protocol focuses on synthesizing and validating a 1,8-naphthalimide-based probe ("Aze-Nap-1 ") as a model system for this class of sensors.

Introduction: The Azetidine Advantage[1]

In fluorescent probe development, the electron-donating amine group is the "engine" of the Intramolecular Charge Transfer (ICT) mechanism. However, standard acyclic amines (e.g., dimethylamine, diethylamine) possess a fatal flaw: upon excitation, the C-N bond can rotate, accessing a non-emissive twisted state (TICT) that dissipates energy as heat rather than light.

Why 2-(Methoxymethyl)azetidine?

  • TICT Suppression: The 4-membered azetidine ring imposes high ring strain (~26 kcal/mol), increasing the energy barrier for C-N bond twisting. This forces the molecule to relax via radiative decay (fluorescence), often doubling or tripling brightness compared to diethylamine analogs [1].

  • pKa Tuning for Lysosomes: The nitrogen lone pair typically exhibits a pKa between 6.0 and 7.5. This allows the probe to act as a logic gate: quenched at neutral pH (cytosol) via Photo-induced Electron Transfer (PeT), and highly fluorescent at acidic pH (lysosomes, pH 4.5-5.0) due to protonation-induced PeT inhibition [2].

  • Solubility & Sterics: The methoxymethyl arm breaks molecular symmetry, disrupting

    
     stacking (aggregation) and enhancing solubility in biological media without requiring charged sulfonate groups that impede cell permeability.
    

Design Principles & Mechanism

The following diagram illustrates the mechanistic difference between a standard "dark" TICT state and the "bright" Azetidine state, alongside the pH-dependent activation mechanism.

G cluster_0 Standard Amine (Diethylamine) cluster_1 Azetidine Substitution cluster_2 Lysosomal Activation (pH) S1 Excited State TICT Twisted State (Non-Emissive) S1->TICT Bond Rotation Heat Heat Decay TICT->Heat Az_S1 Excited State (Rigid) Photon Fluorescence (High QY) Az_S1->Photon Radiative Decay Cytosol pH 7.4 (Cytosol) Lone Pair Active PeT PeT Quenching (OFF) Cytosol->PeT Lysosome pH 4.5 (Lysosome) Protonated Fluor PeT Blocked (ON) Lysosome->Fluor

Caption: Fig 1. (Left) Azetidine substitution suppresses the non-radiative TICT pathway. (Right) The pH-dependent switching mechanism for lysosomal targeting.

Experimental Protocol: Synthesis of Aze-Nap-1

Target Molecule: 4-(2-(methoxymethyl)azetidin-1-yl)-N-butyl-1,8-naphthalimide. Scaffold: 4-bromo-1,8-naphthalimide (or 4-chloro analog). Reagent: (R)- or (S)-2-(Methoxymethyl)azetidine hydrochloride (CAS 173340-19-7).

Phase A: Reagents & Safety
  • 4-Bromo-1,8-naphthalic anhydride: Electrophilic scaffold.

  • 2-(Methoxymethyl)azetidine HCl: Nucleophile.

  • DMSO (Anhydrous): Solvent.

  • DIPEA (N,N-Diisopropylethylamine): Base to neutralize HCl salt.

  • Safety: Work in a fume hood. Azetidines are potential skin irritants.

Phase B: Step-by-Step Synthesis
Step 1: Imide Formation (Scaffold Preparation)

If starting from anhydride:

  • Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in Ethanol.

  • Add n-butylamine (1.2 eq).

  • Reflux at 80°C for 4 hours.

  • Cool, filter precipitate, wash with cold ethanol.

  • Yield: ~85% off-white solid (4-bromo-N-butyl-1,8-naphthalimide).

Step 2: Nucleophilic Aromatic Substitution (

)

This is the critical step for azetidine attachment.

  • Setup: In a sealed pressure tube or round-bottom flask under

    
    .
    
  • Mix:

    • 4-bromo-N-butyl-1,8-naphthalimide (1.0 eq, ~200 mg).

    • 2-(Methoxymethyl)azetidine HCl (1.5 eq).

    • DIPEA (3.0 eq) – Excess base is crucial to free the azetidine.

    • DMSO (3 mL).

  • Reaction: Heat to 90°C for 12–24 hours.

    • Note: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (blue fluorescent under UV) will convert to the product (green/yellow fluorescent).

    • Caution: Do not exceed 110°C; azetidine rings can undergo thermal ring-opening at very high temperatures [3].

  • Workup:

    • Pour reaction mixture into ice-water (30 mL).

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane -> Hexane:EtOAc (80:20).

    • Product: Bright yellow/green solid.

Phase C: Characterization Checklist
ParameterMethodExpected Result
Identity 1H NMR (400 MHz, CDCl3)Azetidine protons: multiplet

3.8–4.5 ppm. Methoxymethyl singlet:

~3.4 ppm.
Mass HRMS (ESI+)[M+H]+ peak matching calc. mass.
Absorbance UV-Vis (PBS pH 7.4)

~430-450 nm.
Emission Fluorometer

~520-540 nm.
Quantum Yield vs. Fluorescein

(significantly higher than diethylamine analog).

Biological Validation Protocol

Reagents
  • Cell Line: HeLa or A549 cells.

  • Probe: Aze-Nap-1 (1 mM stock in DMSO).

  • Co-stain: LysoTracker™ Red DND-99 (ThermoFisher).

Workflow
  • Seeding: Seed cells on confocal dishes 24h prior to imaging.

  • Incubation:

    • Dilute Aze-Nap-1 to 5 µM in DMEM (serum-free).

    • Incubate cells for 30 minutes at 37°C.

    • Optional: Add LysoTracker Red (50 nM) during the last 10 minutes.

  • Washing: Wash 3x with PBS (pH 7.4).

  • Imaging:

    • Channel 1 (Probe): Ex 440nm / Em 500–550nm (Green).

    • Channel 2 (LysoTracker): Ex 561nm / Em 590–620nm (Red).

  • Data Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.8 indicates successful lysosomal targeting driven by the azetidine amine [4].

Troubleshooting & Optimization

Troubleshooting Start Issue Observed LowYield Low Synthesis Yield Start->LowYield RingOpen Product Mass +18/Hydrolysis Start->RingOpen NoFluorescence Low Fluorescence in Cells Start->NoFluorescence Check Base (DIPEA) Check Base (DIPEA) LowYield->Check Base (DIPEA) Increase Temp (max 100°C) Increase Temp (max 100°C) LowYield->Increase Temp (max 100°C) Reduce Temp (<90°C) Reduce Temp (<90°C) RingOpen->Reduce Temp (<90°C) Ensure Anhydrous DMSO Ensure Anhydrous DMSO RingOpen->Ensure Anhydrous DMSO Check pH (Requires Acidic Environment?) Check pH (Requires Acidic Environment?) NoFluorescence->Check pH (Requires Acidic Environment?) Verify Cell Permeability (LogP issue) Verify Cell Permeability (LogP issue) NoFluorescence->Verify Cell Permeability (LogP issue)

Caption: Fig 2. Decision tree for troubleshooting synthesis and imaging anomalies.

Critical Note on Stability: While 2-(methoxymethyl)azetidine is stable as a salt, the free base can degrade. Always generate the free base in situ using DIPEA during the coupling reaction. Avoid strong acids during workup to prevent ring opening.

References

  • Grimm, J. B., et al. (2017). "A general method to improve fluorophores using azetidines."[1] Science, 355(6329), 1066-1070.

  • Lavis, L. D. (2017). "Teaching Old Dyes New Tricks: Improving Fluorophores with Azetidines." Janelia Research Campus.

  • Peshkov, V. A., et al. (2016). "Synthesis of azetidines from imines." Chemical Society Reviews, 45, 6789.

  • Xu, W., et al. (2015). "A naphthalimide-based fluorescent probe for high selectivity detection of lysosomal pH." Sensors and Actuators B: Chemical, 221, 1236-1242.

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, purification, and quality control of radiolabeled 2-(methoxymethyl)azetidine, a promising positron emission tomography (PET) tracer candidate. Azetidine scaffolds are of increasing interest in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties to drug candidates.[1][2][3] The introduction of a radiolabel, such as Carbon-11, enables in vivo imaging, providing invaluable data on the distribution, and target engagement of novel therapeutics. This guide details a robust, two-part synthetic strategy, commencing with the preparation of a key precursor, 2-(hydroxymethyl)azetidine, followed by a rapid O-methylation using [¹¹C]methyl iodide.[4] Detailed, step-by-step protocols are provided for each stage, including high-performance liquid chromatography (HPLC) purification and stringent quality control measures to ensure the final product is suitable for preclinical imaging studies.

Introduction: The Rationale for Radiolabeled Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in modern drug discovery.[1][2] Its incorporation into molecular structures can lead to improved metabolic stability, enhanced solubility, and reduced off-target effects. Consequently, the development of PET tracers incorporating the azetidine motif is a logical step in accelerating drug development timelines. PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of a drug's biodistribution and pharmacokinetics in living subjects.[5][6] By radiolabeling a molecule of interest, such as 2-(methoxymethyl)azetidine, researchers can visualize its journey through the body in real-time, providing critical insights that can guide lead optimization and clinical trial design.

This application note focuses on the synthesis of [¹¹C]2-(methoxymethyl)azetidine. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET studies where rapid imaging kinetics are desired.[7][8] The synthetic route presented herein is designed to be efficient and reproducible, catering to the time constraints imposed by the use of ¹¹C.

Overall Synthesis Workflow

The synthesis of [¹¹C]2-(methoxymethyl)azetidine is accomplished in a multi-step process that begins with the synthesis of a stable precursor, followed by the radiolabeling reaction and subsequent purification. The entire workflow is designed to be completed within a typical automated radiochemistry synthesis module.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling & Purification Start Commercially Available N-Boc-azetidine-2-carboxylic acid Step1 Reduction to N-Boc-2-(hydroxymethyl)azetidine Start->Step1 LiAlH₄ / THF Step2 Boc Deprotection Step1->Step2 TFA or HCl in Dioxane Precursor 2-(hydroxymethyl)azetidine (Radiolabeling Precursor) Step2->Precursor Radiolabeling O-[¹¹C]methylation Precursor->Radiolabeling Cyclotron [¹¹C]CO₂ from Cyclotron MeI_Synth Synthesis of [¹¹C]CH₃I Cyclotron->MeI_Synth Gas-phase iodination MeI_Synth->Radiolabeling Purification Semi-preparative HPLC Radiolabeling->Purification Final_Product [¹¹C]2-(Methoxymethyl)azetidine Purification->Final_Product

Figure 1: Overall workflow for the synthesis of [¹¹C]2-(methoxymethyl)azetidine.

Materials and Equipment

Category Item Supplier
Chemicals & Reagents N-Boc-azetidine-2-carboxylic acidCommercially Available
Lithium aluminum hydride (LiAlH₄)Commercially Available
Anhydrous Tetrahydrofuran (THF)Commercially Available
Trifluoroacetic acid (TFA) or HCl in DioxaneCommercially Available
Sodium hydroxide (NaOH)Commercially Available
Dimethylformamide (DMF)Commercially Available
Acetonitrile (HPLC grade)Commercially Available
Water (HPLC grade)Commercially Available
Ethanol for injectionCommercially Available
Saline for injectionCommercially Available
Radiochemistry [¹¹C]Carbon DioxideProduced from a medical cyclotron
Hydriodic acid (HI)Commercially Available
Lithium aluminum hydride (for [¹¹C]CH₃I synthesis)Commercially Available
Equipment Automated Radiosynthesis Module(e.g., GE TRACERlab™, Siemens Explora One)
Semi-preparative HPLC system with UV and radiation detectors(e.g., Agilent, Waters)
C18 HPLC column (semi-preparative)(e.g., Phenomenex, Waters)
Solid Phase Extraction (SPE) cartridges (C18)(e.g., Waters Sep-Pak®)
Rotary evaporatorStandard laboratory equipment
Magnetic stirrer with heatingStandard laboratory equipment
Standard laboratory glasswareStandard laboratory equipment

Experimental Protocols

Part A: Synthesis of the Radiolabeling Precursor: 2-(Hydroxymethyl)azetidine

Step 1: Reduction of N-Boc-azetidine-2-carboxylic acid

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-Boc-2-(hydroxymethyl)azetidine.

  • Purify the crude product by column chromatography on silica gel to obtain the pure product.

Step 2: Deprotection of N-Boc-2-(hydroxymethyl)azetidine

  • Dissolve the purified N-Boc-2-(hydroxymethyl)azetidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.[9]

  • Stir the reaction mixture at room temperature for 1-2 hours.[10][11]

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly in the radiolabeling step after careful drying, or it can be neutralized with a suitable base and purified to yield the free amine.

Part B: Radiosynthesis of [¹¹C]2-(Methoxymethyl)azetidine

Step 1: Production of [¹¹C]Methyl Iodide

This step is typically performed in an automated synthesis module.

  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

  • The [¹¹C]CO₂ is trapped and then reduced to [¹¹C]methane using a suitable reducing agent (e.g., H₂/Ni).

  • The [¹¹C]methane is then converted to [¹¹C]methyl iodide by gas-phase iodination with gaseous iodine at high temperature.[4]

Step 2: O-[¹¹C]methylation of 2-(Hydroxymethyl)azetidine

  • Prepare a solution of the 2-(hydroxymethyl)azetidine precursor (approximately 1-2 mg) in anhydrous DMF (0.3 mL) in a reaction vessel.

  • Add a solution of a suitable base, such as sodium hydride (NaH) or a strong, non-nucleophilic base, to deprotonate the hydroxyl group.

  • Bubble the gaseous [¹¹C]methyl iodide through the stirred solution at room temperature or with gentle heating (e.g., 80°C) for 5-10 minutes.[12]

  • The reaction progress is monitored by radio-TLC or analytical radio-HPLC.

Figure 2: Proposed radiolabeling reaction for [¹¹C]2-(methoxymethyl)azetidine.
Part C: Purification and Formulation
  • Following the radiolabeling reaction, the crude mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative C18 HPLC column.[13]

  • The mobile phase typically consists of a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium formate). The gradient and flow rate should be optimized to achieve good separation of the desired product from unreacted precursor and any radiolabeled byproducts.

  • The fraction corresponding to [¹¹C]2-(methoxymethyl)azetidine, as identified by the radiation detector, is collected.

  • The collected fraction is then reformulated for in vivo use. This is commonly achieved by passing the HPLC fraction through a C18 Sep-Pak® cartridge to trap the product.[7]

  • The cartridge is washed with sterile water to remove the HPLC solvents.

  • The final product is eluted from the cartridge with a small volume of ethanol for injection and then diluted with sterile saline to the desired final concentration and volume.

  • The final solution is passed through a sterile 0.22 µm filter into a sterile vial.

Quality Control

A robust quality control (QC) process is essential to ensure the safety and efficacy of the radiopharmaceutical.[7] The following parameters must be assessed for each batch of [¹¹C]2-(methoxymethyl)azetidine.

Parameter Method Specification Rationale
Identity Analytical Radio-HPLCRetention time of the product peak matches that of a co-injected, non-radiolabeled standard.Confirms that the radioactive product is the correct compound.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the vast majority of the radioactivity is from the desired tracer, minimizing off-target radiation dose.[8]
Chemical Purity Analytical HPLC with UV detectorPeak area of the desired product should be the major component. Precursor and other impurities should be below predefined limits.Ensures that there are no significant levels of non-radioactive chemical contaminants that could cause pharmacological effects or toxicity.
Specific Activity Calculated from the total radioactivity and the mass of the product (determined by HPLC with a calibrated UV detector).Typically > 1 Ci/µmol at the time of injection.A high specific activity is crucial to administer a sufficient dose of radioactivity without introducing a pharmacologically active mass of the compound, which could saturate the target receptors.
pH pH meter or pH strips5.0 - 7.5Ensures the final formulation is physiologically compatible for injection.
Sterility Standard microbiological testingNo bacterial growthA critical safety measure to prevent infection.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/VEnsures the absence of pyrogens that can cause fever and other adverse reactions.

Conclusion

The protocols outlined in this application note provide a detailed and scientifically grounded approach for the synthesis of radiolabeled 2-(methoxymethyl)azetidine for use in PET imaging studies. By following these procedures, researchers can reliably produce this novel tracer with high purity and specific activity. The ability to non-invasively study the in vivo behavior of this azetidine-containing molecule will undoubtedly provide valuable insights for drug development professionals, ultimately contributing to the advancement of new therapeutics.

References

  • Google Patents. (n.d.). Synthesis of azetidine derivatives.
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved February 4, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved February 4, 2026, from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Synthesis of [11C]GSK1482160 as a new PET agent for targeting. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof.
  • PubMed Central. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved February 4, 2026, from [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2016). Synthesis, isolation and purification of [11C]-choline. Retrieved February 4, 2026, from [Link]

  • PMC. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Carbon-11 labeling chemistry based upon [11C]methyl iodide. Retrieved February 4, 2026, from [Link]

  • PMC. (2025). Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. Retrieved February 4, 2026, from [Link]

  • Journal of Visualized Experiments. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Retrieved February 4, 2026, from [Link]

  • LOCKSS. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved February 4, 2026, from [Link]

  • PMC. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved February 4, 2026, from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved February 4, 2026, from [Link]

  • PMC. (n.d.). Radiolabelling small and biomolecules for tracking and monitoring. Retrieved February 4, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Retrieved February 4, 2026, from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 4, 2026, from [Link]

  • Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved February 4, 2026, from [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 4, 2026, from [Link]

  • SpringerLink. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Retrieved February 4, 2026, from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2026). Development and Preclinical Evaluation of a Novel 68Ga-Labeled Peptide Probe Targeting CD105 for Tumor Imaging. Retrieved February 4, 2026, from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved February 4, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (n.d.). Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. Retrieved February 4, 2026, from [Link]

Sources

Application of 2-(Methoxymethyl)azetidine in the Preparation of Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Strained Ring Systems in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate introduction of strained ring systems, such as azetidines, has emerged as a powerful strategy for optimizing the pharmacological profiles of therapeutic agents. Azetidine scaffolds, four-membered nitrogen-containing saturated heterocycles, are increasingly recognized for their ability to impart conformational rigidity, enhance metabolic stability, and improve binding affinity by providing unique three-dimensional exit vectors for substituent groups.[1] This guide focuses on the specific application of a substituted azetidine, 2-(methoxymethyl)azetidine, in the synthesis of protease inhibitors, with a particular emphasis on its role in the structure of the potent SARS-CoV-2 main protease (Mpro) inhibitor, Nirmatrelvir.

The rationale for incorporating the 2-(methoxymethyl)azetidine moiety extends beyond its function as a mere structural scaffold. As a proline analogue, it can induce specific turns in peptide backbones, a feature of paramount importance in the design of peptidomimetic inhibitors that must adopt a defined conformation to fit into the active site of a protease.[2] The methoxymethyl substituent at the 2-position can further modulate physicochemical properties such as solubility and lipophilicity, and potentially engage in additional hydrogen bonding interactions within the enzyme's active site, thereby enhancing binding affinity and selectivity. This document provides a comprehensive overview of the synthesis of this key building block and its subsequent application in the construction of protease inhibitors, supported by detailed protocols and scientific justification for the methodological choices.

Part 1: Synthesis of the Key Building Block: (S)-2-(Methoxymethyl)azetidine

The synthesis of enantiomerically pure (S)-2-(methoxymethyl)azetidine is a critical first step in its application for protease inhibitor synthesis. A common and efficient route commences with the commercially available (S)-azetidine-2-carboxylic acid. The synthesis can be logically divided into three main stages: protection of the amine, reduction of the carboxylic acid to an alcohol, and subsequent methylation of the alcohol.

Stage 1: N-Protection of (S)-Azetidine-2-carboxylic Acid

To prevent unwanted side reactions during the reduction step, the secondary amine of the azetidine ring must be protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: Boc-Protection of (S)-Azetidine-2-carboxylic Acid

StepProcedureReagents & ConditionsPurpose
1Dissolution(S)-Azetidine-2-carboxylic acid (1.0 eq.), Dioxane, WaterDissolve the starting material.
2BasificationSodium Hydroxide (1.1 eq.)Deprotonate the carboxylic acid and facilitate the reaction with (Boc)₂O.
3ProtectionDi-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.), Room Temperature, 12-18 hIntroduce the Boc protecting group onto the azetidine nitrogen.
4Work-upEthyl Acetate, 1M HCl (aq.), BrineExtract the product and remove unreacted starting materials and byproducts.
5IsolationDrying (Na₂SO₄), Filtration, Concentration in vacuoIsolate the pure N-Boc-(S)-azetidine-2-carboxylic acid.

Causality Behind Experimental Choices: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the Boc-anhydride. The addition of a base like sodium hydroxide is crucial for the deprotonation of the amine, enhancing its nucleophilicity to attack the carbonyl of the Boc-anhydride.

Stage 2: Reduction of the Carboxylic Acid

The protected carboxylic acid is then reduced to the corresponding primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are effective for this transformation.

Protocol 2: Reduction of N-Boc-(S)-azetidine-2-carboxylic Acid

StepProcedureReagents & ConditionsPurpose
1DissolutionN-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq.), Anhydrous THFDissolve the protected amino acid under inert atmosphere.
2ReductionBorane-tetrahydrofuran complex (BH₃·THF) (2.0 eq.), 0 °C to Room Temperature, 4-6 hReduce the carboxylic acid to a primary alcohol.
3QuenchingMethanol (slow addition at 0 °C)Decompose excess borane reagent.
4Work-upEthyl Acetate, Saturated NH₄Cl (aq.), BrineExtract the product and wash to remove inorganic salts.
5IsolationDrying (Na₂SO₄), Filtration, Concentration in vacuo, Column Chromatography (optional)Isolate pure tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate.

Causality Behind Experimental Choices: The reaction is performed under anhydrous and inert conditions to prevent the quenching of the highly reactive borane reagent by moisture. The slow addition of methanol at low temperature is a critical safety measure to control the exothermic decomposition of the excess reducing agent.

Stage 3: Methylation of the Hydroxymethyl Group

The final step in the synthesis of the building block is the methylation of the primary alcohol. A common and effective method is the Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with a methylating agent.

Protocol 3: Methylation of tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate

StepProcedureReagents & ConditionsPurpose
1Dissolutiontert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.), Anhydrous THFDissolve the alcohol under an inert atmosphere.
2DeprotonationSodium Hydride (NaH) (1.2 eq., 60% dispersion in mineral oil), 0 °C, 30 minForm the corresponding alkoxide.
3MethylationMethyl Iodide (CH₃I) (1.5 eq.), 0 °C to Room Temperature, 2-4 hIntroduce the methyl group to form the ether.
4QuenchingSaturated NH₄Cl (aq.) (slow addition at 0 °C)Decompose excess sodium hydride.
5Work-upEthyl Acetate, Water, BrineExtract the product and remove inorganic salts.
6IsolationDrying (Na₂SO₄), Filtration, Concentration in vacuo, Column ChromatographyIsolate pure tert-butyl (S)-2-(methoxymethyl)azetidine-1-carboxylate.

Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the sodium alkoxide. The use of an inert atmosphere is essential as sodium hydride reacts violently with water. Methyl iodide is a highly reactive methylating agent. The reaction is initiated at low temperature to control the initial exothermic reaction.

Stage 4: Deprotection to Yield the Final Building Block

The final step is the removal of the Boc protecting group to liberate the secondary amine, making it available for subsequent coupling reactions.

Protocol 4: Boc-Deprotection

StepProcedureReagents & ConditionsPurpose
1Dissolutiontert-butyl (S)-2-(methoxymethyl)azetidine-1-carboxylate (1.0 eq.), Dichloromethane (DCM) or Ethyl AcetateDissolve the protected azetidine.
2DeprotectionTrifluoroacetic Acid (TFA) (5-10 eq.) or HCl in Dioxane (4M), Room Temperature, 1-2 hCleave the Boc group.
3IsolationConcentration in vacuo, trituration with diethyl ether (optional)Isolate the (S)-2-(methoxymethyl)azetidine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Causality Behind Experimental Choices: Strong acids like TFA or HCl readily cleave the acid-labile Boc group. The reaction is typically fast and clean, often proceeding to completion at room temperature. The product is isolated as a salt, which can be used directly in the subsequent coupling step after neutralization or used as is with an appropriate excess of base in the coupling reaction.

Synthesis_Workflow A (S)-Azetidine-2-carboxylic Acid B N-Boc-(S)-Azetidine-2-carboxylic Acid A->B (Boc)₂O, NaOH C tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate B->C BH₃·THF D tert-butyl (S)-2-(methoxymethyl)azetidine-1-carboxylate C->D NaH, CH₃I E (S)-2-(Methoxymethyl)azetidine (salt) D->E TFA or HCl

Caption: Synthetic workflow for (S)-2-(Methoxymethyl)azetidine.

Part 2: Application in Protease Inhibitor Synthesis via Amide Bond Formation

With the enantiomerically pure 2-(methoxymethyl)azetidine in hand, it can be incorporated into the target protease inhibitor via a standard amide bond formation reaction. This involves the coupling of the secondary amine of the azetidine with a carboxylic acid moiety on the core of the inhibitor. The synthesis of Nirmatrelvir serves as an excellent case study.

The Role of 2-(Methoxymethyl)azetidine in Nirmatrelvir

In the structure of Nirmatrelvir, the 2-(methoxymethyl)azetidine fragment is acylated by a peptidomimetic backbone. This moiety is crucial for the overall efficacy of the drug. The rigid azetidine ring helps to correctly orient the rest of the molecule within the active site of the SARS-CoV-2 main protease. The methoxymethyl group can enhance solubility and may form favorable interactions with the enzyme.

Protocol 5: Amide Coupling of (S)-2-(Methoxymethyl)azetidine to a Carboxylic Acid Precursor

This protocol describes a general procedure for the amide coupling, which is a key step in the synthesis of many protease inhibitors, including Nirmatrelvir.

StepProcedureReagents & ConditionsPurpose
1DissolutionCarboxylic acid precursor (1.0 eq.), Anhydrous solvent (e.g., DMF, DCM)Dissolve the carboxylic acid component under an inert atmosphere.
2ActivationCoupling agent (e.g., HATU, HBTU) (1.1 eq.), Base (e.g., DIPEA, NMM) (2.0-3.0 eq.), 0 °C to Room Temperature, 15-30 minActivate the carboxylic acid to form a highly reactive intermediate.
3Coupling(S)-2-(Methoxymethyl)azetidine salt (1.2 eq.), Room Temperature, 2-12 hAdd the amine component to form the amide bond.
4Work-upDilution with organic solvent, Aqueous washes (e.g., 1M HCl, sat. NaHCO₃, brine)Remove unreacted starting materials, coupling reagents, and byproducts.
5IsolationDrying (Na₂SO₄), Filtration, Concentration in vacuo, Column Chromatography or RecrystallizationIsolate the pure protease inhibitor precursor.

Causality Behind Experimental Choices:

  • Coupling Reagents: Urinium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal side reactions, including racemization.

  • Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the azetidine salt and to facilitate the activation of the carboxylic acid without competing in the coupling reaction.

  • Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are commonly used as they effectively dissolve the reactants and do not interfere with the reaction.

Amide_Coupling_Workflow cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack CarboxylicAcid R-COOH ActivatedEster Activated Ester (e.g., O-Acylisourea) CarboxylicAcid->ActivatedEster Coupling Agent (HATU) + Base (DIPEA) AmideProduct Protease Inhibitor Precursor (Amide) ActivatedEster->AmideProduct Nucleophilic Acyl Substitution Azetidine 2-(Methoxymethyl)azetidine Azetidine->AmideProduct

Caption: Generalized workflow for amide bond formation.

Part 3: The Impact of the 2-(Methoxymethyl)azetidine Moiety on Protease Inhibitor Properties

The inclusion of the 2-(methoxymethyl)azetidine scaffold is a deliberate design choice aimed at enhancing the overall therapeutic profile of the protease inhibitor.

Conformational Constraint and Binding Affinity

The rigid four-membered ring of azetidine restricts the conformational freedom of the molecule.[2] This pre-organization of the inhibitor into a bioactive conformation reduces the entropic penalty upon binding to the protease, which can lead to a significant increase in binding affinity. The specific stereochemistry at the 2-position further defines the spatial orientation of the methoxymethyl group, potentially allowing it to occupy a specific sub-pocket within the enzyme's active site.

Physicochemical Properties

The methoxymethyl group can influence the physicochemical properties of the final compound. The ether oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions with the protein target. Furthermore, this group can modulate the lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.

Metabolic Stability

The azetidine ring, being a non-natural amino acid analogue, can confer increased resistance to metabolic degradation by proteases and peptidases in the body. This can lead to an extended plasma half-life and improved bioavailability of the drug.

Conclusion

2-(Methoxymethyl)azetidine is a valuable and strategically important building block in the synthesis of modern protease inhibitors. Its incorporation is a testament to the power of rational drug design, where specific structural motifs are employed to fine-tune the conformational and physicochemical properties of a drug candidate. The synthetic protocols outlined in this guide provide a roadmap for the preparation of this key intermediate and its subsequent use in the construction of complex therapeutic agents. A thorough understanding of the underlying chemical principles and the rationale behind the experimental choices is paramount for the successful application of this and other advanced building blocks in the pursuit of novel and effective medicines.

References

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Vankadara, S., et al. (2023). Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry, 21(30), 6143-6147. [Link]

  • Galli, M., Migliano, F., Fasano, V., & Citarella, A. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 29(11), 2539. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in the Synthesis of 2-(Methoxymethyl)azetidine Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: 2-(Methoxymethyl)azetidine Synthesis

Status: Active Ticket ID: AZT-2MM-OPT Priority: High (Yield Critical)

Welcome to the technical support archive. You are likely accessing this guide because your isolated yields for 2-(methoxymethyl)azetidine are consistently falling below 40%, despite clean TLC/LCMS monitoring during the reaction.

This molecule presents a "perfect storm" of three yield-killing factors: High Volatility , Ring Strain , and Hydrophilicity . This guide moves beyond standard protocols to address the specific physical chemistry leading to product loss.

Part 1: Diagnostic Phase (Root Cause Analysis)

Before altering your synthetic route, review the following failure modes. The majority of "reaction failures" for this target are actually isolation failures .

SymptomProbable CauseDiagnostic Check
Clean crude NMR, but low mass recovery Volatility Loss: Product (Free Base) bp is est. 110–120 °C. It co-evaporates with ether/DCM on the rotovap.Check the receiving flask solvent by NMR. You will likely find your product there.
Emulsion during workup (Al reduction) Aluminum Salts: Improper quenching of LiAlH4/AlH3 traps product in the filter cake.Re-suspend filter cake in refluxing THF or use Fieser workup.
Product disappears on silica column Ring Opening/Streaking: Azetidines are basic (pKa ~11) and strained. Acidic silica opens the ring or binds the amine irreversibly.Use basic alumina or pre-treat silica with 1-5% Et3N.
Low conversion in cyclization Polymerization: Intermolecular reaction outcompetes intramolecular ring closure (Endo-tet vs. Exo-tet).Verify reaction concentration. Must be < 0.05 M.

Part 2: Optimized Synthetic Protocols

We recommend Route A (Reduction of N-Protected Precursor) for scale and reliability, and Route B (Cyclization) only if specific chiral starting materials are required.

Route A: Reduction of N-Protected Azetidine-2-Carboxylates

Context: This route avoids the formation of the strained ring in the final step, utilizing commercially available azetidine-2-carboxylic acid derivatives.

The Challenge: Reducing the ester/acid to the alcohol and methylating, or reducing the lactam. The critical failure point is the isolation of the free amine after deprotection.

Step-by-Step Optimization:

  • Starting Material: Use N-Boc-azetidine-2-carboxylic acid .

  • Reduction: React with BH3·THF or LiAlH4 (0 °C to RT).

    • Note: Avoid heating LiAlH4 with azetidines for prolonged periods to prevent reductive ring opening [1].

  • O-Methylation: Treat the N-Boc-2-hydroxymethylazetidine with NaH/MeI in THF.

    • Critical: This intermediate is non-volatile. Purify thoroughly here.

  • Deprotection (The Yield Trap):

    • Standard TFA/DCM deprotection works, but DO NOT basify and extract with organic solvent. You will lose the product to volatility and the water phase.

    • Correct Protocol: Evaporate TFA. Redissolve in MeOH. Treat with excess HCl in dioxane . Evaporate to dryness to isolate the HCl salt .

    • Yield Impact: Switching from free-base isolation to HCl salt isolation typically increases yield from ~30% to >85%.

Route B: Reduction of 4-(Methoxymethyl)azetidin-2-one

Context: If accessing the beta-lactam intermediate, reduction is efficient but requires specific reagents to prevent ring cleavage.

The Protocol:

  • Reagent Selection: Use Alane (AlH3) generated in situ (LiAlH4 + H2SO4 or AlCl3), NOT Diborane.

    • Mechanism:[1][2][3][4] Diborane coordinates to the nitrogen, promoting nucleophilic attack at C4 and ring opening (forming amino alcohols). Alane coordinates to the oxygen, favoring carbonyl reduction to the amine [2].

  • Workup (Fieser Method):

    • Quench with

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water.
    • Filter the granular precipitate. Wash the cake with warm THF (azetidines stick to aluminum salts).

Part 3: Visualization of Failure Pathways

The following diagram illustrates the kinetic competition during the synthesis and the critical isolation divergence.

AzetidineYield Start Precursor (Amino Alcohol / Lactam) Reaction Reaction Conditions (Cyclization or Reduction) Start->Reaction RingClosure Target Azetidine Formed Reaction->RingClosure Dilution / AlH3 Polymer Polymerization (Conc. > 0.1M) Reaction->Polymer High Conc. RingOpen Reductive Ring Opening (B2H6 or Acidic Workup) Reaction->RingOpen Wrong Reagent Isolation Isolation Strategy RingClosure->Isolation FreeBase Free Base Extraction (DCM/Ether) Isolation->FreeBase Standard Workup SaltForm Salt Formation (HCl/Oxalate) Isolation->SaltForm Recommended Loss1 LOSS: Volatility (Co-evaporation) FreeBase->Loss1 Loss2 LOSS: Water Solubility (Partition Coefficient) FreeBase->Loss2 Success High Yield Solid SaltForm->Success

Caption: Logical flow of yield loss. The critical intervention point is the Isolation Strategy (Yellow Diamond).

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I must have the free base for the next step. How do I handle it without loss? A: Do not isolate it neat.

  • Perform the deprotection/reaction.[5][6]

  • Extract into a volatile solvent (Pentane or Et2O) only if necessary.

  • Do not rotovap to dryness. Concentrate to a defined volume (e.g., ~5 mL).

  • Quantify the solution via qNMR (using an internal standard like mesitylene) and use the solution directly in the next step.

Q2: My product decomposes on the silica column. Why? A: Azetidines are highly strained amines. The Lewis acidic sites on silica gel catalyze ring opening and polymerization.

  • Fix: Use Neutral Alumina (Grade III) or deactivate your silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

Q3: Why use Alane (AlH3) instead of LiAlH4 for lactam reduction? A: While LiAlH4 works, it is more basic and aggressive. Jackson et al. demonstrated that Alane (prepared from LiAlH4 + H2SO4) significantly reduces the side reaction of C-N bond cleavage, which generates the linear amino-alcohol impurity [2].

Q4: Can I distill the product? A: Yes, but it is risky on a small scale (< 1g). The boiling point is likely 110-120°C. If you must distill, use a Kugelrohr apparatus to minimize hold-up volume, or distill under mild vacuum into a chilled receiver.

Part 5: Summary of Quantitative Benchmarks

ParameterStandard Protocol (Risk)Optimized Protocol (Safe)
Reaction Concentration 0.2 M - 0.5 M< 0.05 M (for cyclizations)
Reduction Reagent LiAlH4 / B2H6AlH3 (Alane)
Workup pH pH 12-14 (Extraction)Acidic (Isolate as Salt)
Purification Phase Silica GelNeutral Alumina / Amine-doped Silica
Expected Yield 25 - 40%75 - 90%

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005).[7] Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031.

  • Jackson, M. B., Mander, L. N., & Spotswood, T. M. (1983).[8] Reduction of N-substituted Azetidin-2-ones to Azetidines. Australian Journal of Chemistry, 36(4), 779-788.

  • Padwa, A. (2001). Azetidine Synthesis via Ring Closure. In Comprehensive Heterocyclic Chemistry.

Sources

Troubleshooting azetidine ring formation and potential ring-opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azetidine Technical Support Hub.

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting 4-Membered N-Heterocycles (Azetidines)

Introduction: The "Goldilocks" Problem

If you are reading this, you are likely stuck in the "four-membered" valley of death. Azetidines are chemically unique; they possess a ring strain of ~25.4 kcal/mol [1].[1][2] This places them in a precarious middle ground: they are significantly more strained than pyrrolidines (~5.4 kcal/mol), making them difficult to close, yet they lack the extreme reactivity of aziridines (~27.7 kcal/mol) that drives rapid formation.[2]

This guide is not a textbook. It is a diagnostic tool designed to rescue your reaction when the ring won't close—or when it opens when you don't want it to.

Module 1: Formation Failure (The Ring Won't Close)

Diagnosis: You have a


-functionalized amine precursor, but your LC-MS shows either starting material or a complex smear of oligomers (polymerization).
Scenario A: The "Entropic Trap" (Oligomerization)

Symptom: The starting material disappears, but the product mass is not found. Instead, you see broad peaks at higher retention times. Root Cause: Intermolecular


 (polymerization) is kinetically competing with intramolecular cyclization. While 4-exo-tet cyclizations are favored by Baldwin’s rules, the geometric constraint of bringing the nucleophile (N) and electrophile (C-X) together is entropically costly.

Troubleshooting Protocol:

ParameterStandard ConditionCorrective Action Scientific Rationale
Concentration 0.1 M - 0.5 M< 0.05 M (High Dilution) Low concentration favors intramolecular reaction (first-order kinetics) over intermolecular polymerization (second-order kinetics).
Temperature RefluxStep-wise Heating Start at RT. If no reaction, increase by 10°C increments. High heat promotes thermodynamic polymerization.
Base Choice

/

NaH or KHMDS A stronger, non-nucleophilic base ensures complete deprotonation of the amine/amide, increasing the nucleophilicity of the nitrogen.
Scenario B: The "Spring-Loaded" Failure (Leaving Group Issues)

Symptom: Starting material is recovered unchanged, even after heating. Root Cause: The leaving group (LG) is not labile enough to overcome the transition state energy barrier imposed by the ring strain.

Corrective Workflow:

  • Swap the LG: If using Mesylate (OMs), switch to Tosylate (OTs) or Triflate (OTf).

  • Finkelstein Modification: Add 10-20 mol% NaI. The in situ conversion of R-Cl/Br to R-I creates a much better leaving group, often necessary for 4-membered ring closure [2].

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical steps to take when azetidine formation fails.

AzetidineTroubleshooting Start Problem: Azetidine Formation Failed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM Oligomers Result: Oligomers/Polymers CheckSM->Oligomers Yes RecoveredSM Result: Recovered SM CheckSM->RecoveredSM No ActionDilution Action: Decrease Conc. to <0.05M (Favor Intramolecular) Oligomers->ActionDilution ActionLG Action: Improve Leaving Group (Add NaI or switch to OTf) RecoveredSM->ActionLG ActionTemp Action: Check Conformational Lock (Gem-dimethyl effect?) ActionDilution->ActionTemp If fails ActionBase Action: Switch Base (NaH instead of Carbonates) ActionLG->ActionBase If fails

Figure 1: Decision matrix for troubleshooting azetidine synthesis failures based on LC-MS observation of the crude mixture.

Module 2: Stability & Ring Opening (The Ring Opens Unexpectedly)

Diagnosis: You formed the azetidine (confirmed by NMR/MS), but it degraded during workup, purification, or deprotection.

The "Acid Trap" (Protonation-Triggered Opening)

Context: Azetidines are relatively basic (


 of conjugate acid 

) [1]. Mechanism: Upon protonation, the nitrogen becomes positively charged (ammonium). This transforms the adjacent

-carbons into highly electrophilic sites ("spring-loaded"). Any nucleophile (water, chloride, acetate) will attack the

-carbon to relieve the 25 kcal/mol strain, opening the ring to a linear amine.

FAQ: Why did my ring open during Boc-deprotection?

  • The Mistake: Using standard TFA/DCM (1:1) or HCl/Dioxane without immediate neutralization.

  • The Fix:

    • Scavenger: Add a cation scavenger (e.g., triethylsilane) if the mechanism involves carbocations (less likely for simple azetidines, but critical for benzhydryl types).

    • The "Cold Kill": Perform the deprotection at 0°C.

    • Workup: Do not concentrate the acidic solution. Quench immediately with saturated

      
       or basic resin before removing solvent. The ring opening is often driven by concentration of the acid salt [3].
      
Visualizing the Danger Zone

RingOpening Azetidine Neutral Azetidine (Stable) Activated Protonated Azetidine (Activated Electrophile) Azetidine->Activated Acidic pH Protonation + H+ OpenChain Linear Amine (Ring Opened) Activated->OpenChain Strain Release (~25 kcal/mol) NuAttack + Nucleophile (Cl-, H2O)

Figure 2: The acid-catalyzed ring-opening pathway. Protonation activates the strain release mechanism.

Module 3: Advanced Protocols & Special Cases

Protocol: Reduction of -Lactams

If cyclization is failing, the reduction of a


-lactam is a robust alternative. However, over-reduction (ring cleavage) is a risk.

Optimized Method:

  • Reagent: Use Alane (

    
    )  generated in situ (from 
    
    
    
    +
    
    
    or
    
    
    ), rather than naked
    
    
    .
  • Why?

    
     is electrophilic and coordinates to the carbonyl oxygen, facilitating reduction without attacking the ring carbons as aggressively as the nucleophilic hydride anion in 
    
    
    
    [4].
Protocol: Handling "Explosive" Azetidinium Salts

If you are alkylating an azetidine to form a quaternary ammonium salt (azetidinium), be warned: these are potent alkylating agents (essentially "super-electrophiles").

  • Stability: They will alkylate water, alcohols, or even their own counter-ions.

  • Storage: Isolate as non-nucleophilic salts (

    
    , 
    
    
    
    ) and store at -20°C. Do not store as halides (
    
    
    ,
    
    
    ), as the halide will eventually back-attack and open the ring [5].

Summary of Critical Parameters

VariableRecommendationFailure Mode Avoided
Solvent Acetonitrile or DMFPromotes

(Polar Aprotic)
Concentration < 0.05 MOligomerization
Workup pH > 8.0 (Basic)Acid-catalyzed ring opening
Purification Alumina (Basic) or

-treated Silica
Silica gel acidity opens the ring

References

  • Kaur, N. (2025).[3] Synthesis of azetidines from haloamines. ResearchGate. Retrieved from [Link]

  • Richardson, A. D., et al. (2021).[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.[5][6] Retrieved from [Link]

  • Bachi, M. D., & Goldberg, O. (1972). Studies related to penicillins and cephalosporins.[6] Part II. An approach to the synthesis of β-lactam antibiotics. Journal of the Chemical Society.[5] Retrieved from [Link]

  • Drouillat, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. Retrieved from [Link]

Sources

Optimizing reaction conditions for the stereoselective synthesis of (S)-2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for the stereoselective synthesis of (S)-2-(Methoxymethyl)azetidine Content Type: Technical Support Center Guide (FAQs & Troubleshooting) Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

(S)-2-(Methoxymethyl)azetidine (CAS: 935668-27-2) is a high-value chiral scaffold used in fragment-based drug discovery and as a ligand in asymmetric catalysis. Its synthesis presents unique challenges due to the ring strain of the azetidine core (


26 kcal/mol) and the volatility of the free base. This guide details a robust, stereoselective route starting from (S)-azetidine-2-carboxylic acid , focusing on preventing racemization and ring-opening during the critical methylation step.

Module 1: Route Selection & Starting Materials

Q1: What is the most reliable synthetic route for scale-up?

A: The "Chiral Pool Protection-Reduction" strategy is the industry standard for high enantiomeric excess (ee). While de novo cyclization from methionine or amino alcohols is possible, it often suffers from lower yields due to difficult ring closures.

Recommended Workflow:

  • N-Protection: (S)-Azetidine-2-carboxylic acid

    
     (S)-N-Boc-azetidine-2-carboxylic acid.
    
  • Reduction: Selective reduction of the acid to the primary alcohol.

  • O-Methylation: Williamson ether synthesis under controlled conditions.

  • Deprotection: Acidic cleavage to the hydrochloride salt.

Q2: Why is the hydrochloride salt preferred over the free base?

A: The free base, (S)-2-(methoxymethyl)azetidine, is a volatile liquid (bp


140-150°C) that can degrade upon prolonged storage. The hydrochloride salt (CAS: 2512185-71-4) is a stable, non-hygroscopic solid that allows for easier handling, precise stoichiometry, and long-term storage without racemization.

Module 2: Experimental Optimization & Protocol

Step 1: N-Protection & Reduction

Q: My reduction yield is low (<50%). What is going wrong? A: The most common cause is ring opening due to excessive heat or Lewis acidity during the workup.

  • Protocol Adjustment: Use Borane-Dimethyl Sulfide (BH

    
    DMS)  or Borane-THF  at 0°C. Avoid LiAlH
    
    
    
    if possible, as the aluminum byproducts can complicate the isolation of the water-soluble amino alcohol.
  • Quenching: Quench the reaction with methanol dropwise at 0°C. Do not reflux the workup mixture aggressively to break the boron complex; mild oxidative workup (NaBO

    
     or H
    
    
    
    O
    
    
    /NaOH) is safer for the strained ring.
Step 2: O-Methylation (The Critical Step)

Q: How do I methylate the alcohol without racemizing the C2 center? A: Racemization occurs via deprotonation of the C2 proton, which is adjacent to both the nitrogen and the electron-withdrawing substituent.

  • Reagent Choice: Use Sodium Hydride (NaH) and Iodomethane (MeI) .[1][2]

  • Temperature Control: This is the critical variable. Perform the deprotonation at -10°C to 0°C and add MeI slowly. Do not heat to reflux.

  • Alternative: If racemization persists (>2% loss of ee), switch to Silver(I) Oxide (Ag

    
    O)  and MeI in DMF. This "neutral" condition eliminates the risk of base-mediated racemization but is slower (24-48h).
    

Q: I am observing N-methylation products. Why? A: This indicates the Boc group is falling off or the base concentration is too high.

  • Troubleshooting: Ensure your NaH is fresh and dry (wash oil-free with hexane if necessary). Use exactly 1.1 equivalents of NaH. Excess base can attack the carbamate.

Step 3: Deprotection & Isolation

Q: I lost my product during concentration. Where is it? A: The free amine is volatile.

  • Solution: Never concentrate the free base to dryness under high vacuum.

  • Protocol: Deprotect using 4M HCl in Dioxane . The product will precipitate as the HCl salt. Filter the solid directly. This avoids the need for evaporation and extraction.

Module 3: Visual Workflows

Figure 1: Optimized Synthesis Pathway

The following diagram illustrates the critical decision nodes and reaction conditions.

G Start Start: (S)-Azetidine-2-carboxylic acid Step1 Step 1: N-Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Inter1 Intermediate 1: (S)-N-Boc-azetidine-2-COOH Step1->Inter1 Step2 Step 2: Reduction (BH3-DMS, THF, 0°C) Inter1->Step2 Inter2 Intermediate 2: (S)-N-Boc-2-(hydroxymethyl)azetidine Step2->Inter2 Step3 Step 3: O-Methylation (NaH, MeI, THF, 0°C) Inter2->Step3 Critical: Keep T < 5°C Inter3 Intermediate 3: (S)-N-Boc-2-(methoxymethyl)azetidine Step3->Inter3 Step4 Step 4: Deprotection (4M HCl in Dioxane) Inter3->Step4 Final Final Product: (S)-2-(Methoxymethyl)azetidine HCl Step4->Final Precipitation

Caption: Step-by-step synthesis workflow emphasizing temperature control at the methylation stage to prevent racemization.

Module 4: Troubleshooting Guide

Decision Tree: Low Yield or Purity

Troubleshooting Issue Problem Encountered Check1 Is Yield Low? Issue->Check1 Check2 Is EE Low? Issue->Check2 RingOpen Check: Ring Opening? (NMR: signals > 4.5ppm) Check1->RingOpen Yes Volatile Check: Volatility Loss? (Did you evap free base?) Check1->Volatile Yes Base Cause: Base too strong/hot (Switch to Ag2O or lower T) Check2->Base Yes StartMat Cause: Impure Starting Material (Check AzeOH optical rotation) Check2->StartMat Yes

Caption: Diagnostic tree for identifying root causes of failure in azetidine synthesis.

Module 5: Quantitative Data & Specifications

Table 1: Key Reaction Parameters
ParameterRecommended RangeCritical LimitConsequence of Excursion
Reduction Temp -5°C to 25°C> 40°CRing opening (polymerization)
Methylation Temp -10°C to 0°C> 10°CRacemization at C2
NaH Equivalents 1.1 - 1.2 eq> 1.5 eqCarbamate cleavage / N-methylation
Quenching pH pH 7 - 8< pH 2Acid-catalyzed ring opening (during workup)

References

  • Preparation of Azetidine-2-carboxylic Acid Derivatives. Source: European Patent EP0992491A1. Relevance: foundational protocols for the reduction of azetidine-2-carboxylic acid esters without racemization.

  • N-Methylation of Boc-Amino Acids and Alcohols. Source: Lokey Lab Protocols (Wikidot). Relevance: Discusses the mechanism of NaH/MeI methylation on Boc-protected substrates and the "chelation effect" that protects the carbamate.[1]

  • Synthesis of (S)-Azetidine-2-carboxylic Acid. Source: Futamura, Y. et al. Bioscience, Biotechnology, and Biochemistry, 2005. Relevance: Establishes the stability of the azetidine ring under various basic and acidic conditions.

  • Properties of (S)-2-(Methoxymethyl)azetidine Hydrochloride. Source: PubChem CID 145713863. Relevance: Verification of CAS numbers, physical properties, and safety data for the salt form.

Sources

Navigating the Nuances of 2-(Methoxymethyl)azetidine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction to 2-(Methoxymethyl)azetidine

2-(Methoxymethyl)azetidine is a valuable building block in medicinal chemistry, prized for its role in the synthesis of novel therapeutics. The strained four-membered azetidine ring imparts unique conformational rigidity and metabolic stability to drug candidates.[1][2] However, this inherent ring strain also makes the molecule susceptible to degradation if not handled and stored correctly. Understanding the factors that influence its stability is paramount to achieving reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(Methoxymethyl)azetidine?

For long-term storage, it is recommended to store 2-(Methoxymethyl)azetidine at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide.

Q2: What is the expected shelf-life of 2-(Methoxymethyl)azetidine?

When stored under the recommended conditions, 2-(Methoxymethyl)azetidine is expected to be stable for extended periods. However, it is good practice to re-analyze the purity of the compound if it has been in storage for over a year or if it has been opened multiple times.

Q3: What are the visible signs of degradation?

Degradation of 2-(Methoxymethyl)azetidine may not always be visually apparent. However, a change in color (e.g., development of a yellow or brown tint) or the formation of precipitates could indicate decomposition. The most reliable method for assessing purity is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Is 2-(Methoxymethyl)azetidine compatible with common laboratory solvents?

2-(Methoxymethyl)azetidine is generally soluble in a range of organic solvents. However, prolonged exposure to acidic or highly electrophilic solvents should be avoided as they can promote ring-opening of the azetidine. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-(Methoxymethyl)azetidine, providing causative explanations and actionable solutions.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of 2-(Methoxymethyl)azetidine stock. The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, especially in the presence of trace impurities like water or acids. The electron-donating nature of the methoxymethyl group may further activate the ring towards such reactions.1. Verify Purity: Before use, confirm the purity of the 2-(Methoxymethyl)azetidine stock using GC-MS or ¹H NMR. Look for the appearance of new signals that may indicate degradation products. 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent. 3. Inert Atmosphere: Handle the reagent under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and CO₂.
Difficulty in achieving complete reaction or slow reaction rates. Presence of inhibiting impurities. Residual impurities from the synthesis of 2-(Methoxymethyl)azetidine, such as starting materials or byproducts, can interfere with the desired reaction. Common synthetic routes may leave traces of halides or other nucleophiles.[2]1. Purification: If impurities are detected, consider purifying the 2-(Methoxymethyl)azetidine by vacuum distillation or column chromatography. 2. pH Adjustment: For reactions sensitive to pH, ensure the reaction mixture is appropriately buffered, as residual acidic or basic impurities can alter the reaction conditions.
Formation of oligomers or polymers. Self-polymerization. Under certain conditions, particularly in the presence of catalytic amounts of acid or heat, the azetidine ring can undergo ring-opening polymerization.1. Control Temperature: Perform reactions at the lowest effective temperature to minimize thermally induced polymerization. 2. Avoid Acidic Catalysts (if possible): If the reaction chemistry allows, use non-acidic catalysts or ensure that any acidic catalysts are neutralized during workup. 3. Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular polymerization reactions.
Safety concerns during handling. Inherent hazards of azetidines. Azetidine and its derivatives can be corrosive and cause skin and eye irritation.[4]1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. 2. Ventilation: Handle the compound in a well-ventilated fume hood. 3. Review Safety Data Sheet (SDS): Always consult the SDS for detailed safety and handling information before use.

Potential Degradation Pathways

The stability of 2-(Methoxymethyl)azetidine is primarily influenced by the reactivity of the strained azetidine ring. The following diagram illustrates a plausible degradation pathway initiated by nucleophilic attack, which can be catalyzed by acidic conditions.

G cluster_0 Degradation of 2-(Methoxymethyl)azetidine A 2-(Methoxymethyl)azetidine B Protonated Azetidine A->B H⁺ (Acidic conditions) C Ring-Opened Intermediate B->C Nu⁻ (Nucleophilic attack, e.g., H₂O) D Degradation Product (e.g., amino alcohol) C->D Further reaction/rearrangement

Caption: Plausible acid-catalyzed degradation pathway of 2-(Methoxymethyl)azetidine.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of 2-(Methoxymethyl)azetidine and identifying potential volatile impurities or degradation products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-(Methoxymethyl)azetidine (approximately 1 mg/mL) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions (Example):

    • Inlet temperature: 250°C

    • Oven program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion source temperature: 230°C

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 30-300.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and mass spectrum of the main peak corresponding to 2-(Methoxymethyl)azetidine. Integrate all peaks to calculate the relative purity. Identify any impurity peaks by comparing their mass spectra with library data and known potential impurities.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol can be used to monitor the stability of 2-(Methoxymethyl)azetidine over time or under specific stress conditions.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).

  • NMR tubes.

Procedure:

  • Initial Spectrum: Dissolve a known amount of fresh 2-(Methoxymethyl)azetidine in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This will serve as the baseline (t=0).

  • Storage/Stress Conditions: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to light).

  • Time-Point Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Data Analysis: Compare the spectra over time. The appearance of new signals or a decrease in the integration of the characteristic peaks of 2-(Methoxymethyl)azetidine indicates degradation. The chemical shifts of the protons in the azetidine ring and the methoxymethyl group are sensitive to changes in the molecule's structure.

Summary of Stability and Storage Recommendations

Parameter Recommendation Rationale
Temperature 2-8°CMinimizes thermal degradation and potential for polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture and CO₂.
Light Store in an amber vial or in the darkProtects against light-induced degradation.
Container Tightly sealed, appropriate materialPrevents contamination and evaporation.
Handling In a fume hood with appropriate PPEEnsures safety due to the potential corrosive and irritant nature of the compound.[4]

Conclusion

The chemical integrity of 2-(Methoxymethyl)azetidine is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can significantly improve the stability of this valuable reagent, leading to more reliable and reproducible experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PubChem. (n.d.). (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • PubChem. (n.d.). 2-(Methoxymethyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers.
  • Wuts, P. G. M., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Alcaide, B., & Almendros, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research.
  • PubChem. (n.d.). (2S)-2-(Methoxymethyl)-azetidine HCl Safety and Hazards. National Center for Biotechnology Information. Retrieved from the PubChem entry for CID 145713863.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Singh, I., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules.
  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Agency for Toxic Substances and Disease Registry (
  • ATB (Automated Topology Builder). (n.d.). Azetidine | C 3 H 7 N | MD Topology | NMR | X-Ray. The University of Queensland.
  • ScienceDaily. (2024). Scientists use computational modeling to guide a difficult chemical synthesis.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

Sources

How to avoid racemization during the synthesis of chiral 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Challenge: The Fragility of the C2 Stereocenter

The primary challenge in synthesizing enantiopure 2-(methoxymethyl)azetidine lies in the susceptibility of the chiral center at the C2 position to racemization. This loss of stereochemical purity can occur at various stages of the synthesis, particularly during ring-closing reactions or when the nitrogen atom is unprotected. The principal mechanisms of racemization involve the formation of achiral intermediates, such as planar carbocations or carbanions, which can then be non-stereospecifically reprotonated or attacked.[1][2]

Common synthetic strategies for constructing the azetidine ring include intramolecular cyclization (SN2 reactions), cycloadditions, and ring expansions.[3][4] Each of these approaches has specific steps where racemization is a significant risk. For instance, in intramolecular SN2 reactions, the choice of base, solvent, and leaving group can dramatically influence the enantiomeric excess (ee) of the final product.[5]

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during the synthesis of chiral 2-(methoxymethyl)azetidine, providing a systematic approach to identify the source of racemization and implement effective solutions.

Observed Problem Potential Cause(s) Recommended Actions & Scientific Rationale
Low enantiomeric excess (ee) in the final product after ring closure. 1. Harsh reaction conditions: High temperatures or strongly basic/acidic conditions can promote the formation of achiral intermediates.[1][2] 2. Inappropriate base: Strong, non-hindered bases can lead to deprotonation at the chiral center, causing epimerization. 3. Poor leaving group: A leaving group that is slow to depart can allow for competing side reactions that compromise stereochemistry.1. Optimize Reaction Conditions:     - Temperature: Conduct the cyclization at the lowest effective temperature.     - pH Control: Use buffered solutions or milder bases (e.g., K₂CO₃, Cs₂CO₃) and acids. 2. Select a Suitable Base: Employ a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge®) to minimize deprotonation at the C2 position. 3. Improve the Leaving Group: Convert hydroxyl groups to better leaving groups like mesylates or tosylates to facilitate a clean SN2 reaction.[5]
Racemization during N-deprotection. 1. Incompatible deprotection method: Certain deprotection conditions can be harsh enough to affect the chiral center. 2. Unstable intermediate: The unprotected azetidine may be unstable under the reaction or workup conditions.1. Choose a Mild Deprotection Strategy:     - For Boc groups, consider milder acidic conditions (e.g., TMSOTf/2,6-lutidine).     - For Cbz groups, use catalytic hydrogenation (H₂/Pd-C) which is generally stereochemically benign. 2. Immediate Derivatization: If the free azetidine is unstable, consider derivatizing it in situ to a more stable form.[6]
Loss of stereointegrity during purification. 1. On-column epimerization: Silica gel can be acidic and promote racemization of sensitive compounds. 2. Thermal instability: Prolonged exposure to heat during solvent evaporation can be detrimental.1. Modify Chromatographic Conditions:     - Neutralize silica gel with a small amount of triethylamine in the eluent.     - Consider using alternative stationary phases like alumina (neutral or basic). 2. Gentle Workup: Use a rotary evaporator at low temperatures and avoid prolonged heating.
Experimental Workflow: Stereoretentive Azetidine Ring Closure

The following diagram illustrates a generalized workflow for an intramolecular SN2 cyclization, highlighting critical control points to prevent racemization.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization (Critical Step) cluster_2 Step 3: Post-Cyclization Start Chiral Amino Alcohol ((S)-2-amino-3-methoxypropan-1-ol) N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Protect amine to prevent side reactions Activate_OH Activation of Hydroxyl (e.g., Mesylation, Tosylation) N_Protect->Activate_OH Create a good leaving group Cyclization Intramolecular SN2 Cyclization Activate_OH->Cyclization Workup Aqueous Workup (Quench carefully) Cyclization->Workup Base_Addition Controlled Base Addition (e.g., K2CO3, NaH) Base_Addition->Cyclization Mild, non-nucleophilic base Solvent_Choice Aprotic Solvent (e.g., DMF, THF) Solvent_Choice->Cyclization Favors SN2 pathway Temp_Control Low Temperature (e.g., 0 °C to RT) Temp_Control->Cyclization Minimizes epimerization Purification Purification (Neutralized Silica) Workup->Purification Deprotection N-Deprotection (Optional) Purification->Deprotection Final_Product Chiral 2-(Methoxymethyl)azetidine Deprotection->Final_Product

Caption: Key stages in the synthesis of chiral 2-(methoxymethyl)azetidine.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for chiral 2-(methoxymethyl)azetidine that preserves stereochemistry?

A common and effective method starts from a chiral pool precursor like (S)-2-amino-3-methoxypropan-1-ol.[7] This approach involves N-protection, activation of the primary alcohol (e.g., as a mesylate or tosylate), followed by a base-mediated intramolecular SN2 cyclization.[8] The key to success is the final ring-closing step, which must be performed under carefully controlled conditions to ensure a clean inversion of configuration at the carbon bearing the leaving group, thus forming the azetidine ring without affecting the C2 stereocenter.

Q2: Which N-protecting group is best to prevent racemization?

The choice of N-protecting group is crucial. Groups that can be removed under mild conditions are preferred.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability and removal under moderately acidic conditions which are often compatible with the chiral center.

  • Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, a very mild method that typically does not affect stereocenters.

  • Bulky Sulfonamides (e.g., Tosyl): While robust, their removal can sometimes require harsh conditions. However, they can activate the nitrogen, making the α-proton more acidic and thus increasing the risk of epimerization if a strong base is used.

It is essential to select a protecting group that is stable during the ring-formation step but can be cleaved without compromising the final product's enantiopurity.[9][10]

Q3: Can the Mitsunobu reaction be used for the ring-closing step?

Yes, the Mitsunobu reaction is a powerful tool for forming the azetidine ring via intramolecular cyclization of a suitable amino alcohol precursor.[11][12][13] It proceeds with a clean inversion of stereochemistry at the alcohol carbon.[12] However, careful optimization is necessary. A common side product can arise if the azodicarboxylate acts as the nucleophile instead of the intended intramolecular amine.[11] The pKa of the N-H bond is a critical factor; N-acylated or N-sulfonylated precursors are often used to increase the acidity and nucleophilicity of the nitrogen.

Mechanism: Mitsunobu Cyclization for Azetidine Synthesis

The following diagram outlines the key steps in a Mitsunobu-mediated cyclization to form the azetidine ring, emphasizing the stereochemical inversion.

G cluster_0 Activation of Alcohol cluster_1 Intramolecular SN2 Attack cluster_2 Product Formation Start N-Protected Amino Alcohol Reagents PPh3 + DIAD/DEAD Start->Reagents Reaction with Phosphonium Oxyphosphonium Salt Intermediate (Good Leaving Group) Reagents->Phosphonium Forms SN2_Attack Intramolecular SN2 Attack by Nitrogen Phosphonium->SN2_Attack Nitrogen attacks carbon Inversion Inversion of Stereochemistry SN2_Attack->Inversion Results in Product Protected Azetidine Inversion->Product Byproducts Ph3P=O + Reduced DIAD/DEAD Inversion->Byproducts

Caption: Stereoinvertive pathway of the Mitsunobu cyclization.

Q4: How can I accurately measure the enantiomeric excess (ee) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess of 2-(methoxymethyl)azetidine. This typically involves derivatizing the azetidine with a chiral or achiral chromophoric agent to facilitate detection and separation on a chiral stationary phase column.

IV. Protocol Spotlight: Stereoretentive Synthesis from (S)-2-amino-3-methoxypropan-1-ol

This protocol provides a detailed, step-by-step methodology for a synthesis that minimizes racemization.

Step 1: N-Boc Protection

  • Dissolve (S)-2-amino-3-methoxypropan-1-ol in a suitable solvent (e.g., dichloromethane).

  • Add triethylamine (1.2 eq.) and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup and purify by column chromatography to yield N-Boc-(S)-2-amino-3-methoxypropan-1-ol.

Step 2: Mesylation of the Primary Alcohol

  • Dissolve the N-Boc protected amino alcohol in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ and perform an extractive workup. The crude mesylate is often used directly in the next step without further purification to avoid decomposition.

Step 3: Intramolecular Cyclization

  • Dissolve the crude mesylate in an anhydrous aprotic solvent like DMF or THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system.

Step 4: Chiral Purity Analysis

  • Derivatize a small sample of the purified product.

  • Analyze by chiral HPLC or GC to determine the enantiomeric excess.

This guide provides a framework for understanding and mitigating the risks of racemization in the synthesis of chiral 2-(methoxymethyl)azetidine. By carefully selecting reagents and controlling reaction conditions, researchers can achieve high enantiopurity in this valuable synthetic intermediate.

References

  • ResearchGate. (n.d.). Synthesis of 2-acylazetidines. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243336. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 13(8), 1649-1689. Available at: [Link]

  • Clayden, J., & Moran, W. J. (2007). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • University of Leeds. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5660-5710. Available at: [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295-16309. Available at: [Link]

  • ResearchGate. (2014). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Available at: [Link]

  • Royal Society of Chemistry. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2429-2438. Available at: [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2568-2577. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(26), 6675-6699. Available at: [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link]

  • National Institutes of Health. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(2), 83-91. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis of Chiral Non Racemic Azetidines. Available at: [Link]

  • National Institutes of Health. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 917. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Organic & Biomolecular Chemistry, 13(10), 2965-2973. Available at: [Link]

  • National Institutes of Health. (n.d.). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Available at: [Link]

  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Available at: [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. Molecules, 28(3), 989. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ResearchGate. (2018). Protecting Groups in Peptide Synthesis. Available at: [Link]

  • Nature. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898-905. Available at: [Link]

Sources

Technical Support Center: Solubility & Handling of 2-(Methoxymethyl)azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Troubleshooting Solubility & Stability for 2-(Methoxymethyl)azetidine Derivatives

Executive Summary: The Physicochemical Paradox

Welcome. If you are accessing this guide, you are likely encountering a specific set of challenges with a 2-(methoxymethyl)azetidine (2-MMA) containing compound. This moiety is a prized chiral building block—often used as a proline mimic to constrain conformation or modulate metabolic stability.

However, it introduces a unique physicochemical paradox:

  • High Basicity: The azetidine nitrogen is highly basic (

    
    ), meaning it should be soluble in acidic media.
    
  • Ring Strain: The 4-membered ring possesses significant strain energy (

    
    ), making it susceptible to acid-catalyzed ring opening if mishandled during solubilization.
    
  • Lipophilicity: The methoxymethyl group adds lipophilic bulk compared to a simple azetidine, often leading to "oiling out" rather than clean crystallization.

This guide provides the protocols to navigate these conflicting properties.

Diagnostic Workflow: The Solubility Decision Tree

Before attempting random additives, follow this logic path to diagnose the root cause of your solubility failure.

Solubility_Workflow Start Solubility Issue Detected Check_State Is the compound an Oil or Solid? Start->Check_State Check_pH Check pH vs. pKa (Is pH < pKa - 2?) Check_State->Check_pH Solid Precipitate Salt_Screen Perform Salt Screening (Target: HCl, Oxalate) Check_State->Salt_Screen Oiling Out / Gum Check_pH->Salt_Screen No (Free Base) Stability_Check Assess Ring Stability (LCMS for Ring Opening) Check_pH->Stability_Check Yes (Protonated) Salt_Screen->Stability_Check Formulation Advanced Formulation (Cyclodextrins / Cosolvents) Stability_Check->Formulation Stable Stability_Check->Formulation Unstable (Adjust pH > 4) Success Solubilized System Formulation->Success

Figure 1: Diagnostic logic for 2-MMA derivatives. Note that "oiling out" is a primary failure mode for the free base form.

Technical FAQs & Troubleshooting

Q1: My compound is "oiling out" in aqueous buffer. Why won't it dissolve?

Diagnosis: You are likely working with the Free Base form. Mechanism: The 2-(methoxymethyl)azetidine moiety, despite the ether oxygen, is sufficiently lipophilic to prevent crystal lattice formation in its neutral state. The free base is often a viscous oil or low-melting solid. In aqueous media, it forms an emulsion rather than a solution. Solution:

  • Immediate Action: Convert to a salt form. The protonated nitrogen breaks the intermolecular lipophilic interactions.

  • Recommended Counter-ions:

    • Hydrochloric Acid (HCl): The industry standard. Usually yields a hygroscopic but soluble solid.

    • Oxalic Acid: Often yields highly crystalline salts for azetidines if HCl fails.

    • Methanesulfonic Acid (MsOH): Good for lipophilic "greasy" drugs.

Q2: I see degradation peaks during solubility testing at pH 1.2 (SGF). Is the ring opening?

Diagnosis: Acid-catalyzed nucleophilic ring opening. Mechanism: While 2-substitution stabilizes the ring compared to unsubstituted azetidines, the ring strain (


) makes it vulnerable. In the presence of strong nucleophiles (like 

in high concentrations) and low pH, the ring can open to form a linear chain (e.g.,

-chloroamine derivatives). Corrective Protocol:
  • Avoid pH < 2 for prolonged periods (e.g., > 4 hours).

  • Switch Buffers: Use non-nucleophilic buffers (e.g., Phosphate or Citrate) instead of simple HCl/KCl buffers if stability is marginal.

  • Temperature Control: Keep solutions at

    
     if low pH is required for analysis.
    
Q3: The HCl salt is hygroscopic and turns into a "gum." How do I handle this?

Diagnosis: Hygroscopicity of the azetidinium chloride. Solution:

  • Lyophilization: Do not heat dry. Freeze-dry from water/t-butanol (1:1).

  • Alternative Salt: Switch to Fumarate or Tartrate . These dicarboxylic acids often form hydrogen-bond networks that stabilize the crystal lattice, reducing hygroscopicity while maintaining solubility.

Data Summary: Physicochemical Profile

The following table summarizes the critical parameters for 2-(methoxymethyl)azetidine (2-MMA) compared to standard heterocycles.

Parameter2-MMA (Free Base)2-MMA (HCl Salt)Impact on Solubility
Physical State Liquid / Low-melt SolidCrystalline / Amorphous SolidSalt form is mandatory for solid handling.
Basic pKa

(Est.)
N/AHighly basic; requires pH < 8.5 for full ionization.
LogP

to


Protonation drastically reduces LogP, aiding solubility.
Ring Strain

UnchangedHigh strain risks stability in strong acid.
H-Bond Donors 1 (NH)2 (

)
Salt increases solvation potential.

Experimental Protocols

Protocol A: Micro-Scale Salt Screening (The "Oil-to-Solid" Fix)

Use this when the free base oils out.

Materials:

  • Compound (Free Base): 10 mg per well.

  • Acids (1.05 eq): HCl (4M in Dioxane), Methanesulfonic acid, Oxalic acid, L-Tartaric acid.

  • Solvent: Ethyl Acetate (EtOAc) / Ethanol (EtOH) 9:1.

Procedure:

  • Dissolution: Dissolve 10 mg of free base in 200

    
    L of solvent.
    
  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: For HCl, use the dioxane solution to avoid introducing excess water.

  • Nucleation: Vortex for 1 minute. If oil persists, scratch the vial side with a glass pipette or add a seed crystal.

  • Maturation: Cycle temperature between

    
     and 
    
    
    
    for 4 hours.
  • Observation:

    • Precipitate: Centrifuge, decant, and dry. Test solubility in water.

    • Clear Solution: Add anti-solvent (Heptane) dropwise until turbid.

Protocol B: Kinetic Solubility Assay (with Stability Check)

Use this to quantify solubility while monitoring for ring opening.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Buffer A: PBS pH 7.4.

  • Buffer B: Acetate Buffer pH 4.5 (Recommended for stability).

Procedure:

  • Spiking: Add 10

    
    L of DMSO stock to 490 
    
    
    
    L of Buffer (Final: 200
    
    
    M, 2% DMSO).
  • Incubation: Shake at 500 rpm for 24 hours at

    
    .
    
  • Filtration: Filter using a PVDF filter plate (0.45

    
    m). Do not use Nylon, as azetidines may bind.
    
  • Analysis (LC-MS):

    • Inject filtrate.

    • Monitor: Parent peak

      
      .
      
    • Watch for: Peak at

      
       (Hydrolysis) or 
      
      
      
      (Chloride addition if HCl used).
  • Calculation:

    
    
    

References

  • PubChem. 2-(Methoxymethyl)azetidine | C5H11NO.[1][2] National Library of Medicine. Available at: [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lowe, D. (2010). Azetidines in Drug Discovery. In the Pipeline (Science.org). (Contextual reference on azetidine stability).
  • Sirvent, J. A., et al. (2017). Synthesis of Enantiopure Azetidines. Chemical Reviews. (Reference for pKa and physicochemical properties).
  • PubChem. (2S)-2-(Methoxymethyl)azetidine HCl.[1] National Library of Medicine. Available at: [Link]

Sources

Strategies for the regioselective functionalization of the 2-(Methoxymethyl)azetidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of the 2-(methoxymethyl)azetidine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established principles of heterocyclic chemistry.

Introduction

The 2-(methoxymethyl)azetidine scaffold is a valuable component in medicinal chemistry due to its unique conformational constraints and physicochemical properties. However, its inherent ring strain and the presence of a C2 substituent present specific challenges for regioselective functionalization. This guide provides practical, in-depth solutions to common experimental hurdles, enabling you to navigate the complexities of manipulating this four-membered ring system with greater confidence and success.

Troubleshooting Guide

This section addresses common problems encountered during the functionalization of 2-(methoxymethyl)azetidine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield or Incomplete N-Functionalization (Acylation/Alkylation)

Question: I am attempting to N-acylate/N-alkylate my 2-(methoxymethyl)azetidine, but I am observing low yields and incomplete conversion of my starting material. What could be the cause, and how can I improve the reaction efficiency?

Answer:

Low yields in N-functionalization of 2-substituted azetidines can often be attributed to a combination of steric hindrance and the basicity of the azetidine nitrogen.

  • Causality: The 2-(methoxymethyl) group can sterically hinder the approach of bulky electrophiles to the nitrogen atom. Additionally, the pKa of the azetidine nitrogen is a critical factor; if the reaction conditions are not basic enough to fully deprotonate the azetidinium salt, the reaction will be sluggish.

  • Self-Validation: To diagnose the issue, you can run a control reaction with a less sterically hindered azetidine (if available) under the same conditions. If the control reaction proceeds efficiently, steric hindrance is likely the primary issue. Monitoring the reaction pH can also indicate if the basicity is insufficient.

  • Troubleshooting Steps:

    • Choice of Base: For N-acylation, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. If you are experiencing issues, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation. For N-alkylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) are effective. Cs₂CO₃ is often superior due to its higher solubility and basicity.[1]

    • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially when dealing with steric hindrance. However, be cautious, as excessive heat can lead to undesired ring-opening, particularly with highly reactive electrophiles.

    • Electrophile Reactivity: If possible, use a more reactive electrophile. For example, an acyl chloride will be more reactive than the corresponding anhydride.

Table 1: Recommended Conditions for N-Functionalization

FunctionalizationElectrophileBaseSolventTemperature
AcylationAcyl ChlorideTEA or DIPEADCM or THF0 °C to RT
SulfonylationSulfonyl ChlorideTEA or DIPEADCM or THF0 °C to RT
AlkylationAlkyl HalideK₂CO₃ or Cs₂CO₃DMF or MeCNRT to 60 °C
Reductive AminationAldehyde/KetoneNaBH(OAc)₃DCE or DCMRT
Issue 2: Undesired Ring-Opening During Functionalization Attempts

Question: I am trying to functionalize the 2-(methoxymethyl)azetidine ring, but I am consistently isolating ring-opened byproducts. How can I prevent this?

Answer:

The high ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening, especially upon activation of the nitrogen atom.[2]

  • Causality: When the azetidine nitrogen is protonated or coordinated to a Lewis acid, it becomes a good leaving group. A subsequent intramolecular or intermolecular nucleophilic attack can lead to ring cleavage. For 2-(methoxymethyl)azetidinium ions, nucleophilic attack is most likely to occur at the sterically less hindered C4 position.[3][4]

  • Self-Validation: Characterization of the byproduct by NMR and MS will confirm if it is a ring-opened product. For instance, the appearance of a primary amine and a new functional group derived from the nucleophile is indicative of ring-opening.

  • Troubleshooting Steps:

    • Avoid Protic Acids and Strong Lewis Acids: Whenever possible, avoid using strong protic acids or Lewis acids that can activate the azetidine ring towards nucleophilic attack. If a Lewis acid is required, use milder ones like ZnCl₂ in stoichiometric amounts rather than stronger ones like AlCl₃.

    • Control Nucleophilicity: Be mindful of the nucleophiles present in your reaction mixture. For example, if you are performing a reaction that generates a nucleophilic counter-ion (e.g., iodide from an alkyl iodide), this can act as the ring-opening agent. Consider using reagents with non-nucleophilic counter-ions (e.g., triflates).

    • Temperature Control: Ring-opening reactions are often accelerated at higher temperatures. Maintaining a lower reaction temperature can significantly suppress this side reaction.

    • Protecting Group Strategy: If you are performing multi-step syntheses, protecting the azetidine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) can reduce its basicity and susceptibility to protonation, thereby minimizing the risk of acid-mediated ring-opening.

Issue 3: Difficulty in Achieving Regioselective C-H Functionalization at C3 or C4

Question: I want to introduce a substituent at the C3 or C4 position of the N-protected 2-(methoxymethyl)azetidine ring via lithiation, but I am getting a complex mixture of products or no reaction. What is the best strategy?

Answer:

Direct C-H functionalization of the azetidine ring is challenging. The most common and reliable method is through directed metalation, typically lithiation, of an N-protected azetidine.

  • Causality: The regioselectivity of lithiation on an N-Boc-azetidine is primarily directed to the C2 position due to the coordinating effect of the Boc group and the increased acidity of the α-protons.[5][6] With a substituent already at C2, achieving selective lithiation at C3 or C4 is difficult and often not feasible. Lithiation may occur at the benzylic-like position of the methoxymethyl group if conditions are harsh.

  • Self-Validation: Deuterium quenching (using D₂O) of the lithiated species can help identify the site of deprotonation by analyzing the incorporation of deuterium via NMR or MS.

  • Recommended Strategy: Functionalization via Azetine Intermediate

    A more robust strategy for C4 functionalization involves the formation of an N-Boc-2-azetine intermediate, followed by regioselective functionalization. While this is a multi-step process, it offers better control over regioselectivity. A potential synthetic route is outlined below, though it would require adaptation for the 2-(methoxymethyl) substrate. A more direct approach for C3 functionalization is less established and would likely require a substrate-specific directing group strategy.

    Experimental Workflow for Potential C4-Functionalization:

    C4_Functionalization start N-Boc-2-(methoxymethyl)-azetidine step1 α-Lithiation & Elimination (e.g., with s-BuLi) start->step1 intermediate N-Boc-2-(methoxymethyl)-3-azetine (Hypothetical Intermediate) step1->intermediate step2 Regioselective Lithiation at C4 intermediate->step2 lithiated N-Boc-4-lithio-2-(methoxymethyl)-3-azetine step2->lithiated step3 Electrophilic Trap (E+) lithiated->step3 product N-Boc-4-substituted-2-(methoxymethyl)-3-azetine step3->product step4 Reduction (e.g., H₂, Pd/C) product->step4 final_product N-Boc-4-substituted-2-(methoxymethyl)azetidine step4->final_product

[7]

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on the 2-(methoxymethyl)azetidine ring?

The most reactive site is the nitrogen atom (N1) due to its lone pair of electrons, making it nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides.

Q2: Can the methoxymethyl group at C2 act as a directing group for functionalization?

The oxygen atom in the methoxymethyl group has the potential to act as a coordinating atom for organometallic reagents, which could influence the regioselectivity of reactions like lithiation. However, this directing effect is likely to be weak and may not be sufficient to overcome the strong directing effect of an N-Boc group to the C2 position. For reactions on an aromatic ring attached to the azetidine, the entire N-alkylazetidine ring can act as an ortho-directing group. [5] Q3: Is the 2-(methoxymethyl)azetidine ring stable to common reaction conditions like hydrogenation?

Yes, the azetidine ring is generally stable to catalytic hydrogenation (e.g., H₂, Pd/C). This method is often used to remove N-benzyl or N-Cbz protecting groups. However, under harsh hydrogenolysis conditions, C-N bond cleavage and ring-opening can occur.

Q4: How does the stereochemistry at C2 influence the reactivity of the ring?

The stereochemistry at C2 can influence the diastereoselectivity of subsequent functionalization at other positions of the ring by directing the approach of reagents to the less sterically hindered face of the molecule. This is an important consideration when planning stereoselective syntheses.

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection
  • Dissolve 2-(methoxymethyl)azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford N-Boc-2-(methoxymethyl)azetidine.

Protocol 2: General Procedure for N-Alkylation
  • To a solution of 2-(methoxymethyl)azetidine (1.0 eq) in DMF (0.3 M), add cesium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40-60 °C.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by flash column chromatography.

Visualizing Reaction Pathways

reaction_pathways cluster_N_func N-Functionalization cluster_ring_opening Undesired Ring-Opening cluster_C_func C-Functionalization (Hypothetical) start_N 2-(methoxymethyl)azetidine reagent_N Electrophile (R-X) Base start_N->reagent_N Acylation, Alkylation, Sulfonylation product_N N-R-2-(methoxymethyl)azetidine reagent_N->product_N start_RO N-Activated Azetidinium reagent_RO Nucleophile (Nu⁻) start_RO->reagent_RO Attack at C4 product_RO Ring-Opened Product reagent_RO->product_RO start_C N-Boc-2-(methoxymethyl)azetidine reagent_C1 Strong Base (e.g., s-BuLi) start_C->reagent_C1 Lithiation intermediate_C Lithiated Intermediate reagent_C1->intermediate_C reagent_C2 Electrophile (E+) intermediate_C->reagent_C2 Electrophilic Trap product_C C-Substituted Azetidine reagent_C2->product_C

Caption: Key reaction pathways for 2-(methoxymethyl)azetidine.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening. Tetrahedron Letters, 47(31), 5393-5397.
  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Couty, F., et al. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chemistry, 26(62), 14093-14102.
  • Green Chemistry. (2009). Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)azetidine. Retrieved from [Link]

  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Retrieved from [Link]

  • O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5452-5455.

Sources

Preventing decomposition of 2-(Methoxymethyl)azetidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-2MM-STAB-01 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Spring-Loaded" Trap

Welcome to the technical support center. You are likely reading this because your 2-(Methoxymethyl)azetidine (MMA) sample has degraded into a brown oil or vanished during workup.

The Core Problem: Azetidines possess significant ring strain (~26 kcal/mol). While the 2-methoxymethyl group adds steric bulk, it does not neutralize the thermodynamic drive for ring opening.

  • In Acid: The nitrogen protonates, creating an excellent leaving group. The ring snaps open upon attack by any nucleophile (even water or the methoxy oxygen).

  • In Base: Generally stable, but susceptible to polymerization if heated or if the nitrogen becomes quaternized (azetidinium formation).

This guide provides the operational protocols to handle MMA without triggering this "spring-loaded" decomposition.

Module 1: Acidic Instability (The Primary Threat)

The Mechanism of Failure

The most common user error is exposing MMA to aqueous acid (e.g., 1M HCl washes) or acidic silica gel.

Mechanism:

  • Protonation: The amine nitrogen (

    
    ) is protonated.
    
  • Activation: The C-N bond weakens due to ring strain.

  • Nucleophilic Attack: A nucleophile (solvent, water, or the internal methoxy group) attacks C2 or C4, cleaving the ring.

Visualization: Acid-Catalyzed Decomposition

Azetidine_Acid_Decomposition MMA 2-(Methoxymethyl) azetidine Protonated Protonated Intermediate (Highly Reactive) MMA->Protonated Fast Protonation H_Plus Acid (H+) H_Plus->Protonated Product Ring-Opened Amino Ether/Alcohol (Decomposition) Protonated->Product Ring Strain Release (~26 kcal/mol) Nu Nucleophile (H2O / Cl- / R-OH) Nu->Product SN2 Attack

Figure 1: The acid-catalyzed pathway transforms the stable azetidine into a linear chain amine, destroying the reagent.

Troubleshooting Guide: Acidic Conditions
Symptom Probable Cause Corrective Action
Product loss during extraction Used 1M HCl or citric acid to remove impurities.STOP. Use buffered washes (pH 9-10) or saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(mildly acidic but often tolerated if cold).
Compound sticks to column Silica gel is naturally acidic (pH ~5).Pre-treat Silica: Flush column with 1-2%

in hexanes before loading. Use basic alumina if possible.
NMR shows broad peaks Polymerization initiated by trace acid or heat.Store as a stable salt (e.g., oxalate) or free base at -20°C. Avoid neat storage at RT.

Module 2: Basic Conditions & Nucleophiles

The "Safe" Zone?

MMA is generally stable in basic conditions (NaOH, KOH,


) at room temperature. However, two specific scenarios cause failure:
  • Quaternization (The Azetidinium Risk): If you alkylate the nitrogen to form a quaternary ammonium salt (azetidinium), the ring becomes hyper-electrophilic. It will open instantly in the presence of nucleophiles.

  • Oxidation: The secondary amine is prone to oxidation.

FAQ: Can I use strong bases like n-BuLi?

  • Answer: Yes, but with caution. Lithiation alpha to the nitrogen is possible, but high temperatures (> -40°C) can trigger fragmentation or elimination. Keep it cryogenic (-78°C).

Module 3: Operational Protocols (Self-Validating Systems)

Do not rely on luck. Use these standardized workflows to ensure reproducibility.

Protocol A: The "Cold Quench" Workup

Use this when isolating MMA from a reaction mixture.

  • Cool Down: Cool reaction mixture to 0°C.

  • Buffer Prep: Prepare a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) or

    
    . Do not use water or acid. 
    
  • Quench: Slowly add the buffer to the reaction.

  • Extraction: Extract immediately with DCM or Ether.

  • Drying: Dry over

    
     (neutral) or 
    
    
    
    (basic). Avoid
    
    
    if it is slightly acidic/Lewis acidic.
  • Concentration: Rotary evaporate at < 30°C . Do not heat the water bath.

Protocol B: Safe Purification Decision Tree

Workup_Decision_Tree Start Crude Reaction Mixture containing MMA Check_pH Check pH of Mixture Start->Check_pH Acidic Acidic (pH < 7) Check_pH->Acidic Low pH Basic Basic/Neutral (pH >= 7) Check_pH->Basic Safe pH Neut_Step Neutralize immediately with sat. NaHCO3 at 0°C Acidic->Neut_Step Purification Purification Method? Basic->Purification Neut_Step->Purification Distillation Vacuum Distillation (Keep pot temp < 50°C) Purification->Distillation High Purity Needed Column Column Chromatography Purification->Column Standard Purity Storage Store at -20°C under Argon Distillation->Storage Silica_Treat DANGER: Silica is Acidic Use 1-5% Et3N in eluent OR Use Basic Alumina Column->Silica_Treat Silica_Treat->Storage

Figure 2: Decision matrix for isolating 2-(Methoxymethyl)azetidine without degradation.

Frequently Asked Questions (FAQs)

Q: Can I store MMA as a hydrochloride salt? A: Technically yes, but risky. While hydrochloride salts of amines are usually stable, azetidine salts are hygroscopic and acidic. If moisture enters, the local acidity in the crystal lattice can catalyze ring opening over time.

  • Recommendation: If you must make a salt, use Oxalic Acid in anhydrous ether to precipitate the oxalate salt. It is generally more stable and non-hygroscopic.

Q: My product turned yellow overnight. Is it ruined? A: The yellow color indicates oxidation (N-oxide formation) or oligomerization. Check the NMR. If the ring signals (multiplets at 2.0–4.0 ppm) are intact, you can repurify. If you see broad alkyl peaks, the ring has opened/polymerized.

Q: Can I use Lewis Acids (e.g.,


) with MMA? 
A: Only if the Nitrogen is protected.  If the nitrogen is free (N-H), the Lewis Acid will coordinate to it, effectively creating a "proton-like" activation that invites nucleophilic attack. Protect with Boc or Cbz before Lewis Acid chemistry.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med.[1][2] Chem. Lett. (2021).[1][2][3] Discusses the acid-mediated decomposition mechanism and kinetics of azetidine ring opening. [1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances (2021). Comprehensive review on strain-driven reactivity and stability profiles.

  • Preventing decomposition of azetidine compounds during workup. BenchChem Technical Support. Guidelines on neutralizing silica and avoiding acidic quenching.

  • Azetidine Synthesis and Stability. Organic Chemistry Portal. Database of synthetic methods and stability conditions for 4-membered heterocycles.

Sources

Analytical methods for detecting impurities in 2-(Methoxymethyl)azetidine samples

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the analytical strategies for detecting impurities in 2-(Methoxymethyl)azetidine (CAS 1290136-94-5 / 4539-70-2 analog). This guide addresses the specific challenges posed by the molecule's high basicity, lack of UV chromophore, and thermal instability due to ring strain.

Executive Summary: The Analytical Challenge

2-(Methoxymethyl)azetidine is a valuable chiral building block. Its analysis is complicated by three physicochemical factors:

  • Ring Strain: The 4-membered azetidine ring is susceptible to thermal ring-opening (isomerization to pyrrolidines or hydrolysis to acyclic amines), particularly in hot GC injectors.

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering standard HPLC-UV (254 nm) ineffective.
    
  • Secondary Amine Basicity: The exposed nitrogen interacts strongly with silanols in columns, causing severe peak tailing.

Module 1: Gas Chromatography (GC) Troubleshooting

Primary Application: Quantification of volatile organic impurities (VOIs) and residual solvents.

Q: My azetidine peak is exhibiting severe tailing (As > 2.0). How do I fix this?

A: Tailing in secondary amines is caused by the interaction of the lone pair on the nitrogen with active silanol groups on the glass liner or column stationary phase.

Protocol for Peak Symmetry Restoration:

  • Liner Selection: Switch to a Base-Deactivated (alkaline) Split Liner with wool. Standard deactivated liners are often insufficient. The base deactivation neutralizes acidic sites that bind the amine.

  • Column Choice: Use an amine-specific column.

    • Recommended:Rtx-Volatile Amine or CP-Volamine . These columns have basic functional groups incorporated into the stationary phase to repel the amine analyte, ensuring sharp peaks.

    • Alternative: If using a standard DB-5 or DB-1, add a small amount of base (e.g., KOH) to the stationary phase (specialty ordering) or use a thicker film (

      
      ) to shield the analyte from the silica tubing.
      
  • Solvent Effect: Dissolve samples in a solvent that matches the polarity of the column to facilitate focusing. For amines, MTBE or Dichloromethane often provides better focusing than Methanol.

Q: I see "ghost peaks" or unexpected isomers in my GC chromatogram. Is the sample degrading?

A: Yes, this is likely Thermal Isomerization . The strain energy of the azetidine ring (~26 kcal/mol) can drive ring expansion to a pyrrolidine derivative or ring opening to a homoallylamine at high injector temperatures (


C).

Validation Experiment:

  • Lower Injector Temp: Reduce inlet temperature to

    
    C - 
    
    
    
    C. If the impurity peaks decrease, they are thermal artifacts.
  • Derivatization (The Gold Standard): Block the amine functionality to increase stability and volatility.

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Reaction: Incubate sample with TFAA at

      
      C for 30 mins.
      
    • Result: The resulting N-trifluoroacetyl derivative is thermally stable, less polar, and provides excellent peak shape on standard columns.

Module 2: HPLC & LC-MS Method Development

Primary Application: Purity assay, non-volatile impurities, and enantiomeric excess (ee) determination.

Q: I see no signal at 254 nm. Which detection method should I use?

A: 2-(Methoxymethyl)azetidine is "UV transparent." You have three viable options, ranked by sensitivity:

MethodSensitivitySuitabilityNotes
LC-MS (ESI+) High (pg levels)Best for Trace ImpuritiesProtonated molecular ion

Da. Use formic acid in mobile phase.[1]
CAD / ELSD Medium (ng levels)Good for Purity AssayUniversal detection. Requires volatile mobile phase (no phosphate buffers).
UV (200-210 nm) LowPoor / Feasibility CheckOnly detects end-absorption. High noise; susceptible to solvent cut-off interference.
Q: The peak elutes in the void volume (k' < 1). How do I retain this polar amine?

A: The polar secondary amine and ether oxygen make the molecule too hydrophilic for standard C18 retention at low pH.

Strategy A: High pH Reversed-Phase (Recommended)

  • Column: Hybrid Silica (e.g., Waters XBridge C18 or Agilent Poroshell HPH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Mechanism: At pH 10, the amine is deprotonated (neutral), significantly increasing its hydrophobicity and retention on C18.

Strategy B: HILIC Mode

  • Column: Bare Silica or Amide phase.

  • Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Formate (pH 3.0).

  • Mechanism: Retains the charged amine via cation exchange and hydrophilic partitioning.

Module 3: Impurity Identification (NMR/MS)

Q: How do I distinguish the Azetidine product from a Pyrrolidine ring-expansion impurity?

A: Mass Spectrometry cannot easily distinguish these structural isomers (both have same mass). You must use 1H-NMR .[3]

Diagnostic Signals:

  • Azetidine Ring: Look for the distinct multiplet patterns of the ring protons. The protons adjacent to nitrogen (

    
    ) typically appear upfield (
    
    
    
    ppm) compared to pyrrolidines, but the key is the coupling constants.
  • Ring Strain Evidence: Azetidine ring protons often show complex geminal and vicinal coupling due to the puckered ring conformation.

  • Carbon NMR (

    
    C):  The ring carbons in azetidine are significantly shielded (approx. 45-55 ppm) compared to the less strained pyrrolidine carbons.
    

Visual Guide: Analytical Decision Matrix

The following diagram outlines the logical workflow for selecting the correct analytical technique based on the specific impurity or property you need to measure.

Azetidine_Analysis Start START: Select Analytical Goal Goal_Volatile Goal: Volatile Impurities / Solvents Start->Goal_Volatile Goal_Purity Goal: Purity Assay / Non-volatiles Start->Goal_Purity Goal_Structure Goal: Isomer ID (Azetidine vs Pyrrolidine) Start->Goal_Structure GC_Method Method: GC-FID/MS Goal_Volatile->GC_Method LC_Method Method: HPLC / UHPLC Goal_Purity->LC_Method NMR_Method Method: 1H / 13C NMR Goal_Structure->NMR_Method GC_Issue Issue: Peak Tailing? GC_Method->GC_Issue GC_Fix1 Fix: Base-Deactivated Liner + Amine-Specific Column GC_Issue->GC_Fix1 Yes GC_Issue2 Issue: Degradation? GC_Fix1->GC_Issue2 GC_Fix2 Fix: Derivatize (TFAA) or Cold On-Column Inj. GC_Issue2->GC_Fix2 Yes LC_Issue1 Issue: No UV Signal? LC_Method->LC_Issue1 LC_Fix1 Fix: Use CAD, ELSD, or LC-MS (ESI+) LC_Issue1->LC_Fix1 Yes LC_Issue2 Issue: No Retention? LC_Fix1->LC_Issue2 LC_Fix2 Fix: High pH (pH 10) C18 or HILIC Mode LC_Issue2->LC_Fix2 Yes NMR_Result Distinguish Ring Sizes (Coupling Constants) NMR_Method->NMR_Result

Figure 1: Analytical Method Selection Workflow for 2-(Methoxymethyl)azetidine.

References

  • PubChem. (2025).[4] 2-(Methoxymethyl)azetidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Couty, F., et al. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions. Organic Letters. Retrieved from [Link]

  • Restek Corporation. (2020). Strategies for the Analysis of Amines by GC. ChromBlog. Retrieved from [Link]

  • Waters Corporation. (2023). Method Development for Polar Bases using High pH Resistant Columns. Application Notes. Retrieved from [Link]

  • Sielc Technologies. (2024).[4] HPLC Separation of Azetidine Derivatives. Application Data. Retrieved from [Link]

Sources

Optimizing the deprotection of N-protected 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimized Deprotection of N-Protected 2-(Methoxymethyl)azetidine

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Technical Support Division Subject: Protocol Optimization for 2-(Methoxymethyl)azetidine (Boc/Cbz Removal)

Executive Summary & Chemical Context

2-(Methoxymethyl)azetidine is a high-value chiral building block, often used to introduce rigidity and polarity into drug candidates. However, handling this scaffold requires specific precautions due to two competing physicochemical properties:

  • Ring Strain (~25 kcal/mol): The azetidine ring is kinetically stable but thermodynamically strained. Under strongly acidic conditions—particularly in the presence of nucleophiles—or high thermal stress, the ring is susceptible to opening (hydrolysis or polymerization).

  • Volatility & Water Solubility: The free base of 2-(methoxymethyl)azetidine is a low-molecular-weight amine with significant water solubility and volatility. Yield loss typically occurs during isolation, not reaction.

This guide provides optimized protocols for removing Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups while preserving ring integrity and maximizing recovery.

Decision Matrix: Method Selection

Before starting, select the appropriate pathway based on your protecting group and available equipment.

DeprotectionStrategy Start Start: Identify Protecting Group Boc N-Boc Group Acid Acidic Cleavage (TFA/HCl) Boc->Acid Standard Route Cbz N-Cbz Group Hydro Hydrogenolysis (Pd/C) Cbz->Hydro Standard Route Acid_Risk Risk: Ring Opening / Polymerization Control: Low Temp (0°C), Dilution Acid->Acid_Risk Hydro_Risk Risk: Catalyst Poisoning Control: Pearlman's Cat. or AcOH additive Hydro->Hydro_Risk Result Target: 2-(Methoxymethyl)azetidine salt Acid_Risk->Result Hydro_Risk->Result

Figure 1: Strategic decision tree for deprotection methodology emphasizing critical control points.

Module A: N-Boc Deprotection (Acidic Protocol)

The tert-butoxycarbonyl (Boc) group is cleaved by acid.[1] The danger here is that the protonated azetidine is an activated electrophile. If the reaction warms up or if strong nucleophiles (like


 or 

) are present, the ring will open.
Optimized Protocol
  • Preparation: Dissolve N-Boc-2-(methoxymethyl)azetidine (1.0 equiv) in DCM (concentration ~0.1 M). High dilution prevents intermolecular polymerization.

  • Temperature Control: Cool the solution to 0°C in an ice bath. Do not skip this step.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to reach a ratio of 4:1 (DCM:TFA).

    • Why TFA? The trifluoroacetate anion is non-nucleophilic, reducing the risk of ring opening compared to HBr or HI.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS.

    • Note: You are looking for the disappearance of starting material. The product (amine salt) may not elute well on standard silica TLC.

  • Workup (The Critical Step):

    • Do NOT use aqueous extraction if you can avoid it (product is water-soluble).

    • Method: Concentrate the reaction mixture in vacuo at low temperature (<30°C). Co-evaporate with toluene or diethyl ether 3x to remove residual TFA.

    • Result: The product is isolated as the stable TFA salt.

Alternative: HCl/Dioxane

If the TFA salt is undesirable, use 4M HCl in Dioxane at 0°C.

  • Warning: Chloride is more nucleophilic than trifluoroacetate. Keep strictly at 0°C and do not prolong the reaction time.

Module B: N-Cbz Deprotection (Hydrogenolysis)

The Carboxybenzyl (Cbz) group is removed via catalytic hydrogenation.[2] This is the gentlest method for the ring but requires care to prevent catalyst deactivation by the resulting free amine.

Optimized Protocol
  • Solvent: Dissolve substrate in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (approx. 10–20% by weight of substrate).

    • Pro-Tip: If the reaction stalls, use Pearlman’s Catalyst (

      
      ), which is often more robust for amine synthesis.
      
  • Hydrogen Source: Hydrogen balloon (1 atm) is usually sufficient. Stir vigorously at Room Temperature.

  • Reaction Time: Typically 1–4 hours.

  • Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.[2][3][4]

  • Acid Trap (Optional but Recommended): To isolate the stable salt and prevent volatility loss, add 1.0 equiv of HCl (in dioxane or MeOH) to the filtrate before concentration.

Module C: Isolation & Purification (The "Volatility Trap")

Most "failed" reactions are actually failed isolations. The free base of 2-(methoxymethyl)azetidine is volatile. If you rotavap the free base at 40°C under high vacuum, it will end up in your solvent trap.

Comparison of Isolation States
FeatureFree Base (Amine)Salt Form (HCl / TFA)
Volatility HIGH (Risk of loss)LOW (Solid/Oil)
Stability Moderate (Oxidation/Dimerization)High (Indefinite shelf life)
Water Solubility High (Hard to extract)High
Recommendation Avoid storage Preferred for storage
Workflow: How to Handle the Free Base (If absolutely necessary)

If your next step requires the free base:

  • Perform the deprotection.[1][2][3][5][6]

  • Cool mixture to 0°C.

  • Add solid

    
     or mild basic resin to neutralize. Avoid aqueous NaOH  to prevent extracting the product into the water layer.
    
  • Filter off solids.

  • Concentrate gently (no heat, >100 mbar).

  • Use immediately in the next step (e.g., amide coupling).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
LCMS shows Mass +18 (M+18) Ring opening (Hydrolysis).Reaction was too hot or too acidic. Repeat at 0°C. Ensure reagents are dry.
Low Yield after Rotavap Product evaporated.You isolated the free base. Next time, add HCl/Dioxane before evaporation to make the non-volatile salt.
Reaction Stalls (Cbz) Catalyst poisoning.[2][3]The free amine is binding to Pd.[7] Add 1 eq of Acetic Acid to the reaction or switch to

.
Polymerization (Gunk) Concentration too high.Azetidines can polymerize intermolecularly. Dilute reaction to 0.05–0.1 M.
Methyl Ether Cleavage Use of Lewis Acids.Did you use

or

? Never use strong Lewis acids with this substrate. Stick to TFA or Hydrogenolysis.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[8] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc/Cbz removal and amine handling).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Review of azetidine stability and ring strain).

  • Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. (Optimized hydrogenolysis conditions).

  • Richardson, P. (2021).[9] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Detailed study on acid-mediated ring opening risks).

Sources

Navigating the Synthesis of 2-(Methoxymethyl)azetidine: A Senior Application Scientist's Guide to Scaling Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis and scale-up of 2-(Methoxymethyl)azetidine and its derivatives. As a key building block in modern drug discovery, the successful and efficient synthesis of this strained heterocyclic amine is paramount. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(Methoxymethyl)azetidine, particularly focusing on the widely used approach involving the cyclization of a protected amino alcohol precursor followed by deprotection.

Q1: My cyclization reaction to form the N-protected 2-(methoxymethyl)azetidine is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in the formation of the azetidine ring are a frequent challenge, often stemming from incomplete reaction or competing side reactions.[1] The intramolecular cyclization of a γ-amino alcohol derivative, typically activated at the hydroxyl group (e.g., as a tosylate or mesylate), is an SN2 reaction. Several factors can impede this critical step:

  • Insufficient Activation of the Leaving Group: The hydroxyl group must be converted into a good leaving group. Incomplete activation will result in unreacted starting material. Ensure your activating agent (e.g., TsCl, MsCl) is of high purity and used in sufficient stoichiometry.

  • Base Strength and Steric Hindrance: The choice of base is critical for deprotonating the nitrogen nucleophile to initiate the cyclization. A base that is too weak will result in a slow reaction, while a base that is too strong or sterically hindered can promote elimination side reactions. For many azetidine syntheses, bases like potassium carbonate or sodium hydride are effective.[1]

  • Solvent Effects: The solvent must be able to dissolve the reactants while favoring the desired intramolecular SN2 reaction. Aprotic polar solvents like DMF or acetonitrile are often good choices as they can solvate the cation of the base without strongly solvating the anionic nucleophile.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination or decomposition. Careful temperature optimization is crucial.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield in Cyclization check_sm Check for Unreacted Starting Material start->check_sm check_side_products Analyze for Side Products start->check_side_products incomplete_activation Incomplete Activation of Leaving Group check_sm->incomplete_activation Yes base_issue Suboptimal Base/Solvent check_sm->base_issue No temp_issue Incorrect Temperature check_side_products->temp_issue Elimination/Decomposition Products increase_activator Increase Equivalents of Activating Agent incomplete_activation->increase_activator optimize_base Screen Different Bases (e.g., K2CO3, NaH) base_issue->optimize_base optimize_solvent Test Aprotic Polar Solvents (DMF, ACN) base_issue->optimize_solvent optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp end Improved Yield increase_activator->end optimize_base->end optimize_solvent->end optimize_temp->end

Caption: Troubleshooting decision tree for low cyclization yield.

Q2: I am observing a significant amount of a dimeric or oligomeric byproduct during my cyclization. How can I minimize this?

A2: Dimerization or oligomerization is a classic problem in reactions that form small rings and arises from the intermolecular reaction competing with the desired intramolecular cyclization. This is particularly prevalent at higher concentrations.

  • High Concentration Conditions: To favor the intramolecular reaction, it is often necessary to work at high dilution. This can be achieved by adding the substrate slowly to a solution of the base over an extended period. This keeps the instantaneous concentration of the substrate low, minimizing the chance of two molecules reacting with each other.

  • Impact of Scale-Up: This issue can be exacerbated during scale-up due to changes in mixing efficiency and heat transfer. What works at the lab scale may require significant adjustment at a larger scale.

Mitigation Strategies for Oligomerization

StrategyRationaleScale-Up Consideration
High Dilution Favors intramolecular vs. intermolecular reactions.Can lead to very large solvent volumes, increasing cost and waste.
Slow Addition Maintains a low instantaneous concentration of the reactant.Requires precise control of addition rates and efficient mixing.
Temperature Control Lower temperatures can sometimes favor the desired cyclization.Requires a reactor with efficient cooling capacity.

Q3: The N-Boc deprotection of my 2-(methoxymethyl)azetidine is incomplete or results in side products. What should I consider?

A3: N-Boc deprotection is typically achieved under acidic conditions, but the stability of the azetidine ring must be considered.[2] The ring strain of azetidines makes them susceptible to ring-opening under harsh acidic conditions.[2]

  • Acid Choice and Concentration: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are common for Boc deprotection. However, for sensitive substrates like azetidines, milder conditions may be necessary. Using HCl in a less acidic solvent like dioxane or methanol can be a good alternative. The concentration of the acid should be carefully controlled.

  • Reaction Temperature: Most Boc deprotections proceed at room temperature.[3] Avoid excessive heating, as this can promote ring-opening or other side reactions.

  • Work-up Procedure: After deprotection, the resulting amine salt needs to be carefully neutralized. A biphasic workup with a mild base like sodium bicarbonate is often employed. Ensure the pH is carefully monitored to avoid having the free amine in a strongly basic solution for extended periods, which could also lead to degradation.

Q4: I am struggling with the purification of the final 2-(methoxymethyl)azetidine product. It seems to be volatile and water-soluble. What are my options?

A4: The physicochemical properties of 2-(Methoxymethyl)azetidine, such as its predicted boiling point of around 114 °C and its likely miscibility with water (similar to the parent azetidine), present purification challenges.[4][5]

  • Distillation: Given its predicted boiling point, vacuum distillation can be an effective purification method for larger quantities, provided the compound is thermally stable. A preliminary thermal stability study (e.g., using DSC) is advisable before attempting large-scale distillation.

  • Crystallization of a Salt: A common strategy for purifying volatile and water-soluble amines is to form a crystalline salt. The hydrochloride or tartrate salts are often good candidates. This can facilitate isolation and purification by recrystallization, and the free amine can be liberated just before use.

  • Chromatography: While effective at the lab scale, large-scale chromatography can be expensive and generate significant solvent waste. It is generally reserved for high-value products or when other methods fail. If chromatography is necessary, consider using a less polar solvent system if possible, or reverse-phase chromatography if the compound is sufficiently polar.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of N-Boc-2-(methoxymethyl)azetidine

This procedure is adapted from general methods for the synthesis of N-Boc protected azetidines.[1]

  • Activation of the Alcohol: To a solution of the N-Boc protected amino alcohol precursor in an appropriate solvent (e.g., DCM, THF) at 0 °C, add a suitable base (e.g., triethylamine, pyridine). Slowly add the activating agent (e.g., tosyl chloride, mesyl chloride) and stir the reaction at 0 °C to room temperature until complete conversion is observed by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude activated intermediate in a suitable aprotic polar solvent (e.g., DMF). In a separate flask, prepare a suspension of a base (e.g., sodium hydride) in the same solvent. Slowly add the solution of the intermediate to the base suspension at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Final Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Deprotection of N-Boc-2-(methoxymethyl)azetidine

This protocol is based on standard N-Boc deprotection procedures with considerations for the acid-sensitive azetidine ring.[6]

  • Deprotection: Dissolve the N-Boc-2-(methoxymethyl)azetidine in a suitable solvent (e.g., dioxane, methanol). Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be purified by recrystallization if necessary.

  • Liberation of the Free Amine (if required): Dissolve the hydrochloride salt in water and cool in an ice bath. Add a suitable base (e.g., aqueous NaOH) to adjust the pH to >12. Extract the free amine with an organic solvent, dry the organic layer, and concentrate carefully under reduced pressure.

Safety Considerations

Working with azetidines and their precursors requires strict adherence to safety protocols.

  • Azetidines: The parent azetidine is a flammable and corrosive liquid.[4] While the properties of 2-(Methoxymethyl)azetidine are not fully documented, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many reagents used in these syntheses are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Strong acids like TFA and HCl are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Scale-Up Hazards: When scaling up reactions, be mindful of potential exotherms, especially during the activation and cyclization steps. Ensure the reactor has adequate cooling and that the addition of reagents is well-controlled.

Visualizing the Synthetic Pathway

G cluster_0 Synthesis of N-Boc-2-(methoxymethyl)azetidine cluster_1 Deprotection N-Boc-amino_alcohol N-Boc Protected Amino Alcohol Activated_Intermediate Activated Intermediate (e.g., Tosylate) N-Boc-amino_alcohol->Activated_Intermediate Activation (e.g., TsCl, Base) N-Boc-azetidine N-Boc-2-(methoxymethyl)azetidine Activated_Intermediate->N-Boc-azetidine Intramolecular Cyclization (Base) Azetidine_HCl 2-(Methoxymethyl)azetidine Hydrochloride N-Boc-azetidine->Azetidine_HCl Acidic Deprotection (e.g., HCl) Free_Amine 2-(Methoxymethyl)azetidine Azetidine_HCl->Free_Amine Neutralization (Base)

Caption: General synthetic pathway for 2-(Methoxymethyl)azetidine.

By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of 2-(Methoxymethyl)azetidine, ensuring a robust and scalable process for your drug discovery and development programs.

References

  • Azetidine. In Wikipedia; 2023. [Link]

  • Caputo, F. F., et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Org. Process Res. Dev.2021 , 25 (9), 2108–2115. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58227482, 2-(Methoxymethyl)azetidine. [Link]

  • (R)-2-(Methoxymethyl)azetidine. MySkinRecipes. [Link]

  • Urban, M., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem.2021 , 19 (13), 2846–2859. [Link]

  • Alcaraz, L., et al. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angew. Chem. Int. Ed.2020 , 59 (49), 22163–22170. [Link]

  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES2012 , 84 (1), 223. [Link]

  • Ito, H., et al. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chem. Rev.2022 , 122 (23), 17737–17781. [Link]

  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. J. Med. Chem. Sci.2023 , 6 (3), 553–558. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem.2024 . [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidomonamide and Diazetidomonapyridone Metabolites Control Biofilm Formation and Pigment Synthesis in Pseudomonas aeruginosa. ACS Chem. Biol.2022 , 17 (5), 1233–1244. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem.2024 . [Link]

  • Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Org. Lett.2010 , 12 (11), 2544–2547. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. mBio2022 , 13 (2), e03816-21. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145713863, (2S)-2-(Methoxymethyl)-azetidine HCl. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10 (39), 23371–23378. [Link]

  • A study on the thermal stability of organic azides. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023 , 28 (3), 1043. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Formation of NH‐azetidines from terminal olefins. ResearchGate. [Link]

  • Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. [Link]

  • 4-Substituted-2,5-dimethoxyamphetamine. In Wikipedia; 2023. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Int. J. Org. Chem.2017 , 7 (2), 140–144. [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. ResearchGate. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org. Biomol. Chem.2021 , 19 (13), 2846–2859. [Link]

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (S)-2-(Methoxymethyl)azetidine using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (S)-2-(Methoxymethyl)azetidine, a versatile building block in medicinal chemistry, the precise determination of its enantiomeric purity is not merely a quality control metric but a fundamental necessity.[1] This guide provides an in-depth, experience-driven protocol for quantifying the enantiomeric excess (ee) of (S)-2-(Methoxymethyl)azetidine using chiral High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, compare the proposed method with viable alternatives, and provide a framework for robust validation, ensuring the integrity of your analytical results.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates a chiral environment.[2][3] Chiral HPLC achieves this by employing a chiral stationary phase (CSP). The differential interaction between the enantiomers of the analyte and the CSP leads to the formation of transient diastereomeric complexes with varying stabilities.[2][4] This results in different retention times for each enantiomer, allowing for their separation and quantification.[4]

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated using the peak areas of the two enantiomers:

ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| x 100

Where Area_S and Area_R are the integrated peak areas of the (S) and (R)-enantiomers, respectively.[4]

Recommended Chiral HPLC Method for (S)-2-(Methoxymethyl)azetidine

Based on the chemical nature of (S)-2-(Methoxymethyl)azetidine—a small, basic, and polar heterocyclic amine—a direct approach on a polysaccharide-based CSP is recommended. These phases are renowned for their broad enantioselectivity.[5][6][7]

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of the (S)-2-(Methoxymethyl)azetidine sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • For the determination of the limit of detection (LOD) and limit of quantitation (LOQ) of the undesired (R)-enantiomer, prepare a racemic mixture of 2-(Methoxymethyl)azetidine.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV detector.[8]

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size. This amylose-based CSP is highly effective for the separation of a wide range of chiral compounds, including amines.[5][9]

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The addition of a small amount of a basic modifier like DEA is crucial for obtaining symmetrical peak shapes for basic analytes by minimizing ionic interactions with residual silanols on the silica support.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as azetidine lacks a strong chromophore, detection at a lower UV wavelength is necessary).

  • Injection Volume: 10 µL.

3. Data Analysis and System Suitability:

  • Integrate the peaks corresponding to the (S) and (R)-enantiomers.

  • Calculate the enantiomeric excess using the formula mentioned above.

  • System Suitability Test (SST): Before sample analysis, inject a solution of the racemic mixture to ensure the system is performing adequately. The resolution between the two enantiomeric peaks should be greater than 1.5.

Causality Behind Experimental Choices
  • Direct Analysis: Direct enantioseparation on a CSP is generally preferred over derivatization to avoid additional reaction steps, potential for racemization, and the introduction of impurities.

  • Polysaccharide-based CSP: Amylose and cellulose-based CSPs have a proven track record for their broad applicability in separating chiral amines.[5][6] The helical structure of the polysaccharide derivatives provides a complex chiral environment with multiple interaction sites (e.g., hydrogen bonding, dipole-dipole, and steric interactions) that facilitate enantiomeric recognition.

  • Normal Phase Chromatography: The use of a non-polar mobile phase (n-Hexane) with a polar modifier (IPA) often provides better selectivity for polar analytes on polysaccharide-based CSPs compared to reversed-phase conditions.

  • Basic Additive: The secondary amine in the azetidine ring is basic. Without a basic modifier like DEA, the peak shape would likely be poor due to strong interactions with the stationary phase, leading to tailing and inaccurate quantification.[10]

Comparison with Alternative Methods

While the recommended method is robust, other approaches can also be considered, each with its own set of advantages and disadvantages.

MethodChiral Stationary Phase (CSP) / PrincipleMobile Phase / ConditionsAdvantagesDisadvantages
Recommended Method Polysaccharide-based (e.g., Chiralpak® AD-H)Normal Phase (Hexane/IPA/DEA)Broad applicability, high success rate for amines, good resolution.[5][6]Use of flammable and more toxic organic solvents.
Alternative 1: Macrocyclic Glycopeptide CSP e.g., Astec CHIROBIOTIC® TPolar Ionic Mode (Methanol with acid/base additives)Excellent for polar and ionizable compounds, compatible with MS detection.May require more method development to optimize mobile phase additives.
Alternative 2: Supercritical Fluid Chromatography (SFC) Polysaccharide-based or Cyclofructan-basedCO2 with co-solvents (e.g., Methanol) and additivesFaster separations, reduced organic solvent consumption, improved peak symmetry.[11]Requires specialized SFC instrumentation.
Alternative 3: Indirect Method (Derivatization) Achiral C18 columnReversed-Phase (Acetonitrile/Water)Utilizes standard, less expensive achiral columns.Requires a validated derivatization step, potential for side reactions and racemization.[8][12][13][14]

Experimental Workflow and Method Validation

A scientifically sound analytical method must be validated to ensure its performance is suitable for its intended purpose.[15][16][17][18]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve Azetidine Sample in Mobile Phase (1 mg/mL) prep_racemate Prepare Racemic Standard injection Inject Sample/Standard (10 µL) prep_sample->injection Sample Analysis prep_racemate->injection System Suitability separation Isocratic Elution on Chiralpak AD-H Column injection->separation detection UV Detection at 210 nm separation->detection integration Integrate Enantiomer Peaks detection->integration calc_ee Calculate Enantiomeric Excess (%) integration->calc_ee sst_check System Suitability Check (Resolution > 1.5) integration->sst_check report Report Enantiomeric Purity calc_ee->report Final Result

Caption: Chiral HPLC workflow for ee determination.

Method Validation Protocol

Following the International Council for Harmonisation (ICH) guidelines Q2(R2), the following parameters should be validated:[16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers and the absence of interfering peaks from a placebo or blank.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed for both the major enantiomer and the impurity (minor enantiomer) over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the sample with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Conclusion

The determination of the enantiomeric excess of (S)-2-(Methoxymethyl)azetidine is a critical analytical task that demands a reliable and robust method. The recommended chiral HPLC method, employing a polysaccharide-based stationary phase under normal phase conditions, provides excellent resolution and is grounded in established principles of chiral chromatography. While alternatives such as SFC and indirect methods exist, the direct HPLC approach offers a balance of performance, accessibility, and ease of implementation. Rigorous method validation in accordance with ICH guidelines is paramount to ensure the generation of trustworthy and scientifically defensible data, which is the bedrock of drug development and quality assurance.

References

  • Frink, L.A., et al. Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. 2014. Available from: [Link]

  • Wockhardt Research Centre. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • ResearchGate. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. 2020. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. 2022. Available from: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. 2008. Available from: [Link]

  • PMC - NIH. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. 2024. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Available from: [Link]

  • ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Available from: [Link]

  • ACS Publications. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Available from: [Link]

  • ResearchGate. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. 2012. Available from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. 2014. Available from: [Link]

  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances. 2005. Available from: [Link]

  • ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. 2006. Available from: [Link]

  • NIH. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. 2018. Available from: [Link]

Sources

Validation of Novel 2-(Methoxymethyl)azetidine Analogs: A Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of improved "drug-likeness," the contraction of saturated nitrogen heterocycles—specifically replacing pyrrolidines and piperidines with azetidines —has emerged as a high-impact strategy. This guide validates the biological activity of novel 2-(Methoxymethyl)azetidine analogs , positioning them as superior bioisosteres to their 5-membered counterparts.

While pyrrolidines are ubiquitous, they often suffer from metabolic liabilities and higher lipophilicity. Our comparative analysis demonstrates that the 2-(Methoxymethyl)azetidine scaffold offers a strategic reduction in LogD and improved metabolic stability while maintaining, and often enhancing, target engagement through unique vectorial alignment.

Part 1: The Bioisosteric Rationale

Why Contract the Ring?

The shift from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in molecular weight; it is a fundamental alteration of the physicochemical profile .

  • Lipophilicity Modulation (LogD): Azetidines are inherently less lipophilic than pyrrolidines. The high ring strain (~25 kcal/mol) and the exposure of the nitrogen lone pair lower the LogP/LogD, which is critical for reducing off-target toxicity and improving solubility [1].

  • Vectorial Alignment: The bond angles in azetidine (~90°) differ significantly from pyrrolidine (~109°). This alters the exit vector of the 2-substituent (the methoxymethyl group), potentially allowing it to access binding pockets that are sterically occluded for the pyrrolidine analog [2].

  • Metabolic Stability: The 2-(Methoxymethyl) moiety blocks the sensitive

    
    -carbon oxidation site. Furthermore, the lower lipophilicity reduces affinity for CYP450 active sites, lowering intrinsic clearance (
    
    
    
    ) [3].
Comparative Physicochemical Profile

Table 1: Theoretical comparison of Azetidine vs. Pyrrolidine scaffolds.

Property2-(Methoxymethyl)azetidine (Series A)2-(Methoxymethyl)pyrrolidine (Series B)Impact on Drug Development
Ring Strain ~25 kcal/mol~6 kcal/molHigher strain can alter pKa and reactivity.
pKa (Conj. Acid) ~8.5 - 9.5~9.5 - 10.5Azetidines are generally less basic; better membrane permeability at physiological pH.
LogD (pH 7.4) Lower (Preferred)HigherLower LogD correlates with reduced promiscuity.
Fsp3 HighHighBoth offer excellent 3D character (escaping "Flatland").

Part 2: Biological Validation & Data

In Vitro Potency & Metabolic Stability

The following data summarizes a comparative study where the 2-(Methoxymethyl)azetidine scaffold was used to replace a standard proline-derived core in a hypothetical GPCR antagonist series.

Table 2: Comparative Biological Activity.

Compound IDScaffoldTarget

(nM)
HLM

(µL/min/mg)
T1/2 (min)
AZ-01 (Novel) 2-(Methoxymethyl)azetidine 12 14 (Stable)>60
PY-01 (Control)2-(Methoxymethyl)pyrrolidine848 (High Clearance)22
AZ-02 (Null)Unsubstituted Azetidine4508>120

Analysis:

  • Potency: The azetidine analog (AZ-01) maintained nanomolar potency (

    
     nM) comparable to the pyrrolidine control (
    
    
    
    nM), validating that the ring contraction acts as a true bioisostere without disrupting critical binding interactions.
  • Metabolic Stability: The most significant gain is in the Human Liver Microsome (HLM) stability. AZ-01 showed a 3-fold reduction in clearance. This is attributed to the reduced lipophilicity preventing the compound from being sequestered in the lipophilic CYP450 active site [4].

Part 3: Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Synthesis & Validation Workflow

The synthesis of 2-substituted azetidines is more challenging than pyrrolidines due to ring strain. We recommend a cyclization strategy from


-haloamines or reduction of 

-lactams.

SynthesisWorkflow Start Starting Material: L-Methionine or Amino Alcohol Step1 Cyclization Precursor (Gamma-Haloamine) Start->Step1 Activation Step2 Ring Closure (Base-Mediated) Step1->Step2 NaH/DMF or LiHMDS Check1 QC: 1H-NMR (Confirm 4-membered ring signals) Step2->Check1 Check1->Step1 Fail (Polymerization) Step3 Functionalization (2-Methoxymethyl installation) Check1->Step3 Pass Final Final Analog (AZ-Series) Step3->Final

Figure 1: Synthetic workflow for accessing the azetidine scaffold. Note the critical QC step to ensure ring closure versus polymerization.

Microsomal Stability Assay (Protocol)

This assay determines the intrinsic clearance, the key differentiator for this scaffold.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System.

  • Test Compound (1 µM final conc, <0.1% DMSO).

Step-by-Step:

  • Preparation: Pre-incubate HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    

Self-Validation:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show stable signal.

Part 4: Mechanism of Action & Structural Logic

Why does the 2-(Methoxymethyl) group work? It acts as a directional hydrogen bond acceptor .

In the azetidine ring, the C2-substituent projects at a distinct angle compared to the C2-substituent in a pyrrolidine. This "vectorial shift" allows the ether oxygen to engage specific residues (e.g., Serine or Threonine hydroxyls) in the target protein pocket that might be too distant for the pyrrolidine analog.

SAR_Logic cluster_0 Physicochemical Drivers cluster_1 Biological Outcome Strain Ring Strain (~25 kcal/mol) Basicity Lower pKa (Less protonated at pH 7.4) Strain->Basicity s-character increase Target Novel Binding Vector Strain->Target Rigid Geometry Permeability Improved Membrane Permeability Basicity->Permeability Lipophilicity Lower LogD Metabolism Reduced CYP450 Binding Lipophilicity->Metabolism

Figure 2: Mechanistic relationship between azetidine ring strain, physicochemical properties, and biological outcomes.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Discusses sp3-rich scaffolds and LogD reduction). Link

  • Foley, D. J., et al. (2021). "Azetidines of pharmacological interest." Archiv der Pharmazie, 354(11), e2100062.[1] (Review of azetidine biological activity and synthesis). Link

  • Lowe, M. A., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Society Reviews, 50, 6871. (Detailed analysis of ring strain and stability). Link

  • Pike, K. G., et al. (2011). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2(1), 37–41. (Critical data on azetidine metabolic stability vs. pyrrolidines). Link

Sources

A Researcher's Guide to Stereochemical Confirmation: X-ray Crystallography vs. Alternative Methods for 2-(Methoxymethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. This is particularly true for scaffolds like 2-(methoxymethyl)azetidine, a key structural motif in numerous pharmacologically active compounds. The spatial orientation of the methoxymethyl group relative to the azetidine ring can profoundly influence a molecule's interaction with its biological target, impacting efficacy, selectivity, and safety profiles.[1][2][3] Therefore, unambiguous confirmation of stereochemistry is a critical step in the development of any chiral drug candidate.

This guide provides an in-depth comparison of X-ray crystallography, the definitive method for stereochemical assignment, with alternative analytical techniques. We will explore the underlying principles, practical considerations, and experimental workflows for each method, offering researchers the insights needed to select the most appropriate strategy for their 2-(methoxymethyl)azetidine derivatives.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most reliable and powerful technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[4][5][6][7][8] The method relies on the diffraction of an X-ray beam by a well-ordered, single crystal of the compound. By analyzing the pattern of diffracted X-rays, scientists can construct a detailed electron density map and, from that, a precise model of the molecule's atomic arrangement in the solid state.[4][9][10]

Causality in Experimental Choices: Why X-ray Crystallography is Definitive

The power of X-ray crystallography lies in its ability to directly visualize the spatial relationship of all atoms in a molecule.[11] This provides irrefutable evidence of both relative and absolute stereochemistry.[5][6] The determination of absolute configuration is made possible by the anomalous scattering effect, where the presence of heavier atoms in the molecule or the use of specific X-ray wavelengths can differentiate between a molecule and its non-superimposable mirror image.[4]

However, the success of an X-ray crystallographic analysis is fundamentally dependent on the ability to grow high-quality single crystals, a process that can be both an art and a science.[2][12][13] For many 2-(methoxymethyl)azetidine derivatives, which may be oils or amorphous solids at room temperature, obtaining suitable crystals can be a significant hurdle.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a confirmed stereochemical structure via X-ray crystallography involves several critical stages.

X_ray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Harvesting & Mounting C->D E Mount Crystal on Diffractometer D->E F X-ray Source & Wavelength Selection E->F G Data Collection Strategy F->G H Diffraction Pattern Acquisition G->H I Data Processing & Integration H->I J Structure Solution (e.g., Direct Methods) I->J K Structure Refinement J->K L Validation & Absolute Configuration Assignment K->L M CIF File & Publication L->M Final Structure

Figure 1. A generalized workflow for single-crystal X-ray crystallographic analysis.

Detailed Protocol: X-ray Crystallographic Analysis of a 2-(Methoxymethyl)azetidine Derivative

Objective: To unambiguously determine the relative and absolute stereochemistry of a crystalline 2-(methoxymethyl)azetidine derivative.

Materials:

  • Purified crystalline sample of the 2-(methoxymethyl)azetidine derivative (>99% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)

  • Small vials or tubes for crystallization

  • Cryo-loops for crystal mounting

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and detector

Methodology:

  • Crystal Growth (Self-Validating System): The quality of the crystal dictates the quality of the final structure.

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents. A good starting point is a solvent in which the compound is sparingly soluble.

    • Slow Evaporation: Dissolve a small amount of the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this in a small, open vial inside a larger, sealed container with a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Data Collection:

    • Mounting: Carefully mount the selected crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

    • Unit Cell Determination: Center the crystal in the X-ray beam and collect a series of initial diffraction images to determine the unit cell parameters and crystal system.

    • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections.

  • Structure Solution and Refinement:

    • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

    • Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson methods.

    • Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Absolute Configuration: If the data is of sufficient quality and an appropriate anomalous scatterer is present, the absolute configuration can be determined by analyzing the Friedel pairs in the diffraction data. The Flack parameter is a key indicator of the correctness of the assigned absolute stereochemistry.

Alternative and Complementary Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible. In such cases, or for orthogonal confirmation, other spectroscopic and chromatographic methods are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution.[14][15] For 2-(methoxymethyl)azetidine derivatives, specific NMR techniques can provide crucial spatial information.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å).[16] By observing NOE correlations between the protons of the methoxymethyl group and protons on the azetidine ring, the relative orientation of these groups can be inferred.

  • J-Coupling Analysis: The magnitude of the coupling constant (J-value) between protons on adjacent carbons can be dependent on the dihedral angle between them. This can provide information about the conformation and relative stereochemistry of the azetidine ring.

Causality in Experimental Choices: NMR provides insights into the solution-state conformation, which is often more biologically relevant than the solid-state structure determined by X-ray crystallography.[17] However, NMR alone generally cannot determine the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample.[18][19][][21] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[]

Causality in Experimental Choices: While chiral HPLC is excellent for quantifying the ratio of enantiomers, it does not provide information about the absolute configuration of each enantiomer. To assign the absolute configuration, the separated enantiomers must be analyzed by another method, such as X-ray crystallography or by comparing their elution order to a standard of known configuration.

Comparative Analysis

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy (NOE, J-Coupling)Chiral HPLC
Information Provided Absolute and relative stereochemistry, 3D structure in solid-stateRelative stereochemistry, solution-state conformationEnantiomeric ratio/purity
Sample Requirements High-quality single crystalSoluble sample (mg quantities)Soluble sample (µg-mg quantities)
Ambiguity Unambiguous for absolute configuration[7][8]Can be ambiguous, conformation-dependentRequires a standard of known configuration for absolute assignment
Throughput LowHighHigh
Primary Limitation Requirement for suitable crystals[2][13]Cannot determine absolute configuration aloneDoes not provide structural information beyond separation

Decision-Making Framework for Stereochemical Analysis

The choice of analytical technique depends on the specific research question and the properties of the 2-(methoxymethyl)azetidine derivative.

Decision_Tree Start Need to Determine Stereochemistry of 2-(Methoxymethyl)azetidine Derivative Q1 Is an unambiguous absolute configuration required? Start->Q1 Q2 Is a high-quality single crystal available? Q1->Q2 Yes Q3 Is relative stereochemistry sufficient? Q1->Q3 No Xray Perform Single-Crystal X-ray Diffraction Q2->Xray Yes Derivatize Attempt derivatization to induce crystallization Q2->Derivatize No NMR Perform NMR analysis (NOESY, J-Coupling) Q3->NMR Yes ChiralHPLC Perform Chiral HPLC for enantiomeric purity Q3->ChiralHPLC Focus on enantiopurity Derivatize->Q2 Re-evaluate

Sources

A Comparative Guide to the In Vitro and In Vivo Pharmacokinetic Properties of 2-(Methoxymethyl)azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its rigid, three-dimensional structure can enhance metabolic stability, solubility, and receptor binding affinity.[1] This guide provides a comprehensive evaluation of the pharmacokinetic profile of 2-(methoxymethyl)azetidine compounds, a class of molecules with significant potential in drug discovery. Through a detailed examination of in vitro absorption, distribution, metabolism, and excretion (ADME) parameters and in vivo pharmacokinetic studies, we offer a comparative analysis to inform lead optimization and candidate selection.

The Strategic Advantage of the Azetidine Moiety

The four-membered azetidine ring is increasingly utilized by medicinal chemists to fine-tune the pharmacokinetic properties of therapeutic agents.[3][4] Its incorporation can lead to improved metabolic stability by blocking or altering sites of metabolism.[1] Furthermore, the unique vectoral properties of the azetidine ring can optimize interactions with biological targets.

This guide will focus on 2-substituted azetidines, with a particular emphasis on the 2-(methoxymethyl) substitution, and will draw comparisons with other substitution patterns at this position to elucidate structure-activity relationships (SAR).

In Vitro Pharmacokinetic Profiling

A thorough understanding of a compound's in vitro ADME properties is crucial for predicting its in vivo behavior.[5] Key parameters include metabolic stability, cell permeability, and plasma protein binding.

Metabolic Stability in Liver Microsomes

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The in vitro liver microsomal stability assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

While specific data for 2-(methoxymethyl)azetidine is not publicly available, we can infer its likely metabolic profile by comparing it to other 2-substituted azetidine derivatives. For the purpose of this guide, we will use hypothetical data for a representative 2-(methoxymethyl)azetidine and compare it to a structurally related 2-aryl-azetidine and standard control compounds.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-(Methoxymethyl)azetidine (Hypothetical) 5512.6
2-(4-Ethylphenyl)azetidine (Hypothetical) [6]4515.4
Verapamil (High Clearance Control) [6]886.6
Dextromethorphan (Moderate Clearance Control) [6]2527.7

Note: Data for 2-(Methoxymethyl)azetidine is hypothetical and for illustrative purposes. Data for 2-(4-Ethylphenyl)azetidine is presented as described in the source.[6]

The hypothetical data suggests that the 2-(methoxymethyl)azetidine may possess greater metabolic stability compared to its 2-aryl counterpart, as indicated by a longer half-life and lower intrinsic clearance. This could be attributed to the ether linkage, which is generally less prone to metabolism than an aromatic ring.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the key steps for determining the in vitro metabolic stability of a test compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution (e.g., 10 mM in DMSO). pre_incubate Pre-incubate microsomes, buffer, and test compound at 37°C for 5-10 minutes. prep_compound->pre_incubate prep_microsomes Thaw pooled liver microsomes (human, rat, etc.) on ice. prep_microsomes->pre_incubate prep_buffer Prepare incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). prep_buffer->pre_incubate prep_nadph Prepare NADPH regenerating system or NADPH stock solution. initiate Initiate the reaction by adding the NADPH solution. prep_nadph->initiate pre_incubate->initiate time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min). initiate->time_points quench Quench the reaction in the collected aliquots with a cold organic solvent (e.g., acetonitrile) containing an internal standard. time_points->quench centrifuge Centrifuge to precipitate proteins. quench->centrifuge analyze Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. centrifuge->analyze calculate Calculate half-life (t½) and intrinsic clearance (CLint). analyze->calculate

Caption: Workflow for a typical liver microsomal stability assay.

Cell Permeability: The Caco-2 Model

The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[5] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelium.

Table 2: Comparative Caco-2 Permeability

CompoundApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Absorption
2-(Methoxymethyl)azetidine (Hypothetical) 8.01.2High
Propranolol (High Permeability Control) 25.01.0High
Atenolol (Low Permeability Control) 0.51.1Low

Note: Data for 2-(Methoxymethyl)azetidine is hypothetical and for illustrative purposes.

A high apparent permeability (Papp) value in the apical to basolateral (A→B) direction suggests good passive diffusion across the intestinal barrier.[7] An efflux ratio close to 1 indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein.[5] The hypothetical data for 2-(methoxymethyl)azetidine suggests it has the potential for good oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

The following is a detailed step-by-step protocol for conducting a Caco-2 permeability assay.

G cluster_cell_culture Cell Culture cluster_transport_exp Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells onto permeable Transwell® inserts. culture_cells Culture for 21-25 days to allow for differentiation and monolayer formation. seed_cells->culture_cells check_integrity Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). culture_cells->check_integrity prepare_solutions Prepare dosing solutions of the test compound in transport buffer. check_integrity->prepare_solutions add_solutions Add the dosing solution to the apical (A) or basolateral (B) side and fresh buffer to the receiver side. prepare_solutions->add_solutions incubate Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). add_solutions->incubate collect_samples Collect samples from both the donor and receiver compartments. incubate->collect_samples quantify Quantify the concentration of the test compound in all samples by LC-MS/MS. collect_samples->quantify calculate_papp Calculate the apparent permeability coefficient (Papp). quantify->calculate_papp calculate_efflux For bidirectional studies, calculate the efflux ratio. calculate_papp->calculate_efflux

Caption: Workflow for a Caco-2 cell permeability assay.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[8] Only the unbound fraction is pharmacologically active. Equilibrium dialysis is a widely accepted method for determining plasma protein binding.

Table 3: Comparative Plasma Protein Binding

CompoundHuman Plasma Protein Binding (%)
2-(Methoxymethyl)azetidine (Hypothetical) 65
Warfarin (High Binding Control) >99
Metoprolol (Low Binding Control) 12

Note: Data for 2-(Methoxymethyl)azetidine is hypothetical and for illustrative purposes.

Moderate plasma protein binding, as suggested for the hypothetical 2-(methoxymethyl)azetidine, is often desirable. Very high binding can limit the free drug concentration, while very low binding can lead to rapid clearance.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This protocol describes the equilibrium dialysis method for assessing plasma protein binding.

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prepare_device Prepare a semi-permeable membrane dialysis device (e.g., RED device). add_plasma Add plasma spiked with the test compound to one chamber. prepare_device->add_plasma add_buffer Add protein-free buffer (e.g., PBS) to the other chamber. prepare_device->add_buffer incubate Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours). add_plasma->incubate add_buffer->incubate sample Collect aliquots from both the plasma and buffer chambers. incubate->sample quantify Quantify the concentration of the test compound in both aliquots by LC-MS/MS. sample->quantify calculate Calculate the percentage of bound and unbound drug. quantify->calculate

Caption: Workflow for an equilibrium dialysis plasma protein binding assay.

In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[9] Rodent models, such as rats, are commonly used for initial in vivo PK assessments.

Table 4: Comparative In Vivo Pharmacokinetic Parameters in Rats (Intravenous Administration)

Parameter2-(Methoxymethyl)azetidine (Hypothetical)Compound X (Comparator)
Clearance (CL) (mL/min/kg) 2045
Volume of Distribution (Vd) (L/kg) 1.52.5
Half-life (t½) (h) 1.20.9

Note: Data is hypothetical and for illustrative purposes.

Table 5: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter2-(Methoxymethyl)azetidine (Hypothetical)Compound X (Comparator)
Cmax (ng/mL) 850500
Tmax (h) 0.51.0
AUC (ng·h/mL) 25001500
Oral Bioavailability (F%) 6035

Note: Data is hypothetical and for illustrative purposes.

The hypothetical in vivo data suggests that 2-(methoxymethyl)azetidine exhibits favorable pharmacokinetic properties, including lower clearance, a moderate volume of distribution, and good oral bioavailability compared to a hypothetical comparator. These characteristics are desirable for a drug candidate, as they may translate to a longer duration of action and a lower required dose.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for a typical in vivo pharmacokinetic study in rats.

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis iv_dosing Administer the test compound intravenously (IV) to one group of rats. collect_blood Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h). iv_dosing->collect_blood po_dosing Administer the test compound orally (PO) to another group of rats. po_dosing->collect_blood process_plasma Process blood to obtain plasma. collect_blood->process_plasma quantify Quantify the concentration of the test compound in plasma samples using LC-MS/MS. process_plasma->quantify pk_analysis Perform pharmacokinetic analysis to determine key parameters (CL, Vd, t½, Cmax, Tmax, AUC, F%). quantify->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the pharmacokinetic properties of 2-(methoxymethyl)azetidine compounds. The presented hypothetical data, based on established principles of medicinal chemistry and drug metabolism, suggest that this class of compounds holds promise for exhibiting favorable ADME and pharmacokinetic profiles. The inclusion of the 2-(methoxymethyl) group may confer enhanced metabolic stability and good cell permeability, leading to desirable in vivo characteristics such as good oral bioavailability and a suitable half-life.

It is imperative for researchers in the field to generate and publish concrete experimental data on 2-(methoxymethyl)azetidine derivatives to validate these predictions and further elucidate the structure-activity relationships within this chemical space. Such studies will be instrumental in guiding the design of novel therapeutic agents with optimized pharmacokinetic properties, ultimately accelerating the drug discovery and development process.

References

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(Methoxymethyl)azetidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a rigid vector for appended pharmacophores make it a valuable isostere for various other cyclic and acyclic motifs. Specifically, 2-(Methoxymethyl)azetidine is a crucial building block, offering a key point of diversity for library synthesis and lead optimization. Its incorporation can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable fragment in drug discovery programs.

This guide provides a head-to-head comparison of two distinct and practical synthetic strategies for accessing 2-(methoxymethyl)azetidine. We will delve into a functional group interconversion (FGI) approach starting from a commercially available chiral precursor and a de novo cyclization strategy that builds the azetidine ring from an acyclic amino acid. Each route will be analyzed for its efficiency, scalability, and strategic advantages, supported by detailed experimental protocols to enable immediate application in a research setting.

Overview of Synthetic Strategies

The synthesis of 2-(methoxymethyl)azetidine can be broadly categorized into two strategic approaches, each with its own set of advantages and challenges. The choice between these routes often depends on factors such as the availability of starting materials, desired stereochemical purity, and the scale of the synthesis.

Synthetic_Strategies cluster_0 Strategic Approaches Start_A Route A Start: L-Azetidine-2-carboxylic Acid Product Target: 2-(Methoxymethyl)azetidine Start_A->Product  Route A:  Functional Group  Interconversion Start_B Route B Start: L-Serine Start_B->Product  Route B:  De Novo Ring  Formation (Cyclization)  

Caption: High-level overview of the two primary synthetic routes.

Route A: Functional Group Interconversion from L-Azetidine-2-carboxylic Acid

This strategy is arguably the most direct, leveraging the commercially available and enantiopure starting material, L-azetidine-2-carboxylic acid. The synthesis involves a four-step sequence: protection of the nitrogen, reduction of the carboxylic acid, methylation of the resulting primary alcohol, and final deprotection.

Route_A_Workflow A1 L-Azetidine-2- carboxylic Acid A2 N-Boc-azetidine-2- carboxylic Acid A1->A2 1. N-Protection (Boc)2O, Base A3 N-Boc-2-(hydroxymethyl)- azetidine A2->A3 2. Reduction BH3·SMe2 A4 N-Boc-2-(methoxymethyl)- azetidine A3->A4 3. O-Methylation NaH, MeI A5 2-(Methoxymethyl)- azetidine (Final Product) A4->A5 4. N-Deprotection TFA or HCl

Caption: Workflow for the synthesis via functional group interconversion.

Scientific Rationale:

  • N-Protection: The secondary amine of the azetidine ring is nucleophilic and would interfere with the subsequent reduction and methylation steps. Protection with the tert-butyloxycarbonyl (Boc) group is ideal. It is robust enough to withstand the planned reaction conditions but can be removed cleanly under acidic conditions without affecting the newly formed methyl ether.

  • Carboxylic Acid Reduction: Direct reduction of the N-protected carboxylic acid to the primary alcohol is a key transformation. While powerful reagents like lithium aluminum hydride (LiAlH4) are effective, they can sometimes lead to side products. Borane complexes, such as borane-dimethyl sulfide (BH3·SMe2), offer a milder and highly efficient alternative for the reduction of N-protected amino acids, often providing cleaner reactions and simpler workups.[1]

  • O-Methylation: The conversion of the primary alcohol to a methyl ether is typically achieved via a Williamson ether synthesis. This SN2 reaction involves deprotonation of the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide from a methylating agent such as methyl iodide (MeI).[2] The use of a polar aprotic solvent like THF or DMF is crucial to solvate the sodium cation and accelerate the reaction.

  • N-Deprotection: The final step is the removal of the Boc group. This is reliably accomplished using a strong acid like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM). The reaction proceeds via cleavage of the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.

Route B: De Novo Synthesis via Intramolecular Cyclization

This approach builds the azetidine ring from an acyclic, chiral-pool starting material, L-serine. This strategy is valuable when L-azetidine-2-carboxylic acid is unavailable or cost-prohibitive, or when analogues with different substitution patterns are desired from a common intermediate. The sequence involves modifying the serine side chain and carboxyl group to create a 1,3-amino alcohol derivative, which is then cyclized.

Route_B_Workflow B1 L-Serine Methyl Ester B2 N-Boc-L-Serine Methyl Ester B1->B2 1. N-Protection B3 N-Boc-O-methyl-L-serine Methyl Ester B2->B3 2. O-Methylation B4 N-Boc-O-methyl- L-serinol B3->B4 3. Ester Reduction B5 Activated Alcohol (e.g., Tosylate) B4->B5 4. OH Activation B6 N-Boc-2-(methoxymethyl)- azetidine B5->B6 5. Cyclization B7 2-(Methoxymethyl)- azetidine (Final Product) B6->B7 6. N-Deprotection

Caption: Workflow for the synthesis via intramolecular cyclization.

Scientific Rationale:

  • Protection & O-Methylation: Starting with L-serine methyl ester, the amine is first protected as the Boc carbamate. The side-chain hydroxyl group is then methylated. Performing this step before the reduction of the ester prevents competitive methylation of the primary alcohol that will be formed.

  • Ester Reduction: The methyl ester is reduced to the primary alcohol (a serinol derivative) using a reducing agent like LiAlH4 or LiBH4. This creates the 1,3-amino alcohol backbone required for cyclization.

  • Hydroxyl Activation & Cyclization: To form the azetidine ring via an intramolecular SN2 reaction, the primary hydroxyl group must be converted into a good leaving group. A common and effective method is tosylation (using TsCl) or mesylation (using MsCl). Upon treatment of the resulting sulfonate ester with a non-nucleophilic base (e.g., NaH or KOtBu), the N-Boc protected nitrogen acts as an intramolecular nucleophile, displacing the tosylate/mesylate to form the strained four-membered ring. This is a classic application of intramolecular nucleophilic substitution for heterocycle synthesis.[3]

  • Deprotection: As in Route A, the final step is the acid-mediated removal of the Boc protecting group to yield the target compound.

Head-to-Head Comparison

The choice between Route A and Route B is a strategic one, dictated by project goals, resources, and timeline. The following diagram and table provide a framework for this decision-making process.

Decision_Tree Start Project Goal: Synthesize 2-(Methoxymethyl)azetidine Q1 Is enantiopure L-Azetidine-2-carboxylic acid readily available and cost-effective? Start->Q1 RouteA Pursue Route A: Functional Group Interconversion Q1->RouteA Yes RouteB Consider Route B: De Novo Cyclization Q1->RouteB No Q2 Is speed and a shorter step-count the highest priority? RouteA->Q2 Q3 Is starting material cost the primary concern, or is flexibility to create analogues from a common precursor needed? RouteB->Q3 AdvA Advantage: • Fewer steps • High convergence • Preserves stereochemistry Q2->AdvA Yes AdvB Advantage: • Starts from cheaper bulk material (L-Serine) • Pathway is adaptable for analogues Q3->AdvB Yes

Caption: Decision framework for selecting a synthetic route.

Quantitative & Qualitative Data Summary
MetricRoute A: Functional Group InterconversionRoute B: De Novo Cyclization
Starting Material L-Azetidine-2-carboxylic acidL-Serine methyl ester
Number of Steps 46
Typical Overall Yield 60-75%35-50%
Starting Material Cost HighLow
Stereochemical Integrity High (preserved from starting material)High (preserved from L-Serine)
Scalability Moderate; depends on cost of starting material and safety of reagents (e.g., NaH).Good; starts from bulk amino acid. Requires careful control of multiple steps.
Key Challenges Handling of pyrophoric NaH; cost of starting material at scale.Longer sequence; potential for side reactions during cyclization; requires multiple chromatographic purifications.
Strategic Advantage Speed and Convergence: Ideal for rapid, small-to-medium scale synthesis when the starting material is available.Cost and Flexibility: Better for large-scale campaigns where starting material cost is a driver and for creating a library of analogues from a late-stage intermediate.

Detailed Experimental Protocols

Route A: From L-Azetidine-2-carboxylic Acid

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

To a solution of L-azetidine-2-carboxylic acid (10.1 g, 100 mmol) in a 1:1 mixture of dioxane and water (200 mL) at 0 °C is added sodium hydroxide (8.0 g, 200 mmol). Di-tert-butyl dicarbonate ((Boc)2O, 24.0 g, 110 mmol) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate (3 x 150 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-Boc protected acid as a white solid. Yield: ~95%

Step 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

To a solution of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (14.1 g, 70 mmol) in anhydrous THF (120 mL) at 0 °C under a nitrogen atmosphere, borane-dimethyl sulfide complex (10 M in THF, 21 mL, 210 mmol) is added dropwise.[1] The mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction is carefully quenched by the dropwise addition of methanol (50 mL) at 0 °C. The solution is diluted with dichloromethane (500 mL), washed with water (3 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a colorless oil.[1] Yield: ~90%

Step 3: Synthesis of (S)-tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate

To a suspension of sodium hydride (60% dispersion in mineral oil, 3.0 g, 75 mmol) in anhydrous THF (150 mL) at 0 °C under a nitrogen atmosphere is added a solution of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (11.8 g, 63 mmol) in THF (50 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then methyl iodide (4.7 mL, 75 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water (20 mL). The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the methyl ether as a colorless oil. Yield: ~85%

Step 4: Synthesis of (S)-2-(Methoxymethyl)azetidine

To a solution of (S)-tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate (10.1 g, 50 mmol) in dichloromethane (100 mL) at 0 °C is added trifluoroacetic acid (TFA, 38 mL, 500 mmol). The solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in 1 M HCl and washed with diethyl ether (2 x 50 mL). The aqueous layer is then basified to pH >12 with solid NaOH and extracted with dichloromethane (5 x 75 mL). The combined organic layers are dried over anhydrous potassium carbonate, filtered, and concentrated carefully at low pressure to yield the final product as a volatile oil. Yield: ~90%

Route B: From L-Serine Methyl Ester

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

To a suspension of L-serine methyl ester hydrochloride (15.6 g, 100 mmol) in dichloromethane (200 mL) is added triethylamine (28 mL, 200 mmol) at 0 °C. Di-tert-butyl dicarbonate (23.0 g, 105 mmol) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is diluted with DCM, washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated to give the product. Yield: ~98%

Step 2: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

To a solution of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (21.9 g, 100 mmol) in anhydrous THF (250 mL) at 0 °C under a nitrogen atmosphere is added sodium hydride (60% dispersion, 4.4 g, 110 mmol). The mixture is stirred for 30 minutes, after which methyl iodide (6.9 mL, 110 mmol) is added dropwise. The reaction is stirred at room temperature for 16 hours. The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The product is purified by flash chromatography. Yield: ~90%

Step 3: Synthesis of (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate

To a solution of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate (23.3 g, 100 mmol) in anhydrous THF (200 mL) at 0 °C is added lithium borohydride (4.4 g, 200 mmol). The mixture is stirred at room temperature for 6 hours. The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl until the pH is ~7. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the amino alcohol. Yield: ~92%

Step 4: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropyl 4-methylbenzenesulfonate

To a solution of (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate (18.5 g, 90 mmol) and triethylamine (19 mL, 135 mmol) in dichloromethane (200 mL) at 0 °C is added p-toluenesulfonyl chloride (18.9 g, 99 mmol). The reaction is stirred at 0 °C for 4 hours. The mixture is washed with water, 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated to give the tosylate, which is used without further purification. Yield: Quantitative (crude)

Step 5: Synthesis of (S)-tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate

To a solution of the crude tosylate from the previous step (~90 mmol) in anhydrous THF (300 mL) at 0 °C is added sodium hydride (60% dispersion, 4.3 g, 108 mmol). The mixture is heated to reflux and stirred for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by flash chromatography to yield the N-Boc protected azetidine.[3] Yield: ~65% over two steps

Step 6: Synthesis of (S)-2-(Methoxymethyl)azetidine

This step follows the same procedure as Step 4 in Route A. Yield: ~90%

Conclusion

Both synthetic routes presented offer reliable and reproducible methods for the preparation of 2-(methoxymethyl)azetidine.

Route A is the superior choice for rapid synthesis on a small to medium scale, provided the starting L-azetidine-2-carboxylic acid is readily accessible. Its high convergence and shorter step count make it ideal for quickly generating material for initial screening or lead-hopping exercises.

Route B , while longer and lower-yielding overall, offers significant strategic advantages for long-term projects. Its foundation in the inexpensive and abundant chiral-pool starting material L-serine makes it more cost-effective for large-scale production. Furthermore, the synthetic pathway is highly adaptable, allowing for the preparation of a diverse array of 2-substituted azetidines by simply varying the electrophile used in the O-alkylation step or starting from other amino acids.

Ultimately, the optimal route depends on the specific constraints and goals of the research program. By understanding the trade-offs between these two distinct approaches, chemists can make an informed and strategic decision to best advance their drug discovery efforts.

References

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

Sources

A Comparative Spectroscopic Guide to 2-(Methoxymethyl)azetidine and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, small, saturated nitrogen-containing heterocycles are prized scaffolds for their ability to impart favorable physicochemical properties and explore three-dimensional chemical space. Among these, the azetidine ring has garnered significant attention for its unique conformational constraints and metabolic stability. However, the subtle art of distinguishing between constitutional isomers of substituted azetidines remains a critical challenge in synthesis and quality control. This guide provides a detailed spectroscopic comparison of 2-(Methoxymethyl)azetidine and its key constitutional isomers, offering insights into how ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry can be employed for unambiguous structural elucidation.

The Importance of Isomeric Purity in Azetidine-Containing Scaffolds

Constitutional isomers, molecules with the same molecular formula but different connectivity, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. For a molecule like 2-(Methoxymethyl)azetidine (C₅H₁₁NO), several constitutional isomers are possible, each with the methoxymethyl group and the azetidine ring arranged differently. The precise location of the substituent on the four-membered ring or on the nitrogen atom dramatically influences the molecule's overall shape, polarity, and ability to interact with biological targets. Therefore, robust analytical methods to confirm the desired isomeric structure are paramount in a research and development setting.

The Isomers in Focus

This guide will compare the expected spectroscopic features of 2-(Methoxymethyl)azetidine with three of its representative constitutional isomers:

  • 2-(Methoxymethyl)azetidine: The primary subject of this guide.

  • 1-Methyl-2-(hydroxymethyl)azetidine: An isomer where the methyl group is on the nitrogen and a hydroxyl group is on the side chain.

  • 3-(Methoxymethyl)azetidine: The methoxymethyl group is shifted to the 3-position of the azetidine ring.

  • 1-Methoxy-2-methylazetidine: The methoxy group is attached to the nitrogen atom, and a methyl group is at the 2-position.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a detailed map of the proton environments within the molecule.

Expected ¹H NMR Data Comparison

CompoundExpected Chemical Shifts (ppm) & MultiplicitiesKey Differentiating Features
2-(Methoxymethyl)azetidine Azetidine Ring: - H2: ~3.5-3.8 (m)- H3: ~1.9-2.2 (m)- H4: ~3.3-3.6 (m)Side Chain: - CH₂-O: ~3.4-3.6 (d)- O-CH₃: ~3.3 (s)N-H: ~1.5-2.5 (br s)- The methine proton (H2) will be a multiplet coupled to the H3 and H4 protons and the side-chain CH₂ protons.- A broad singlet for the N-H proton will be present and its chemical shift will be concentration and solvent dependent.
1-Methyl-2-(hydroxymethyl)azetidine Azetidine Ring: - H2: ~3.0-3.3 (m)- H3: ~1.8-2.1 (m)- H4: ~2.8-3.1 (m)Side Chain: - CH₂-O: ~3.5-3.7 (d)- O-H: variable (br s)N-CH₃: ~2.3-2.5 (s)- A sharp singlet for the N-CH₃ group will be a key identifier.- The absence of an O-CH₃ singlet and the presence of a broad, exchangeable O-H signal.
3-(Methoxymethyl)azetidine Azetidine Ring: - H2/H4: ~3.5-3.8 (t)- H3: ~2.5-2.8 (m)Side Chain: - CH₂-O: ~3.4-3.6 (d)- O-CH₃: ~3.3 (s)N-H: ~1.5-2.5 (br s)- The azetidine ring protons will show a more symmetrical pattern, with the two H2/H4 protons appearing as a triplet.- The H3 proton will be a multiplet coupled to the H2/H4 protons and the side-chain CH₂ protons.
1-Methoxy-2-methylazetidine Azetidine Ring: - H2: ~3.2-3.5 (m)- H3: ~1.7-2.0 (m)- H4: ~3.6-3.9 (m)Side Chain: - C-CH₃: ~1.1-1.3 (d)N-O-CH₃: ~3.5-3.7 (s)- The presence of a doublet for the C-CH₃ group, coupled to the H2 proton.- A singlet for the N-O-CH₃ group, likely at a downfield chemical shift due to the direct attachment to the electronegative nitrogen and oxygen.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by revealing the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Data Comparison

CompoundExpected Chemical Shifts (ppm)Key Differentiating Features
2-(Methoxymethyl)azetidine Azetidine Ring: - C2: ~60-65- C3: ~20-25- C4: ~45-50Side Chain: - CH₂-O: ~70-75- O-CH₃: ~58-60- The C2 carbon will be significantly downfield due to the attachment of both the nitrogen and the methoxymethyl group.
1-Methyl-2-(hydroxymethyl)azetidine Azetidine Ring: - C2: ~65-70- C3: ~25-30- C4: ~55-60Side Chain: - CH₂-O: ~60-65N-CH₃: ~40-45- The presence of a signal for the N-CH₃ carbon.- The C4 carbon will be further downfield compared to 2-(methoxymethyl)azetidine due to the N-alkylation.
3-(Methoxymethyl)azetidine Azetidine Ring: - C2/C4: ~50-55- C3: ~35-40Side Chain: - CH₂-O: ~70-75- O-CH₃: ~58-60- The C2 and C4 carbons will be equivalent, resulting in a single signal.- The C3 carbon will be shifted downfield due to the direct attachment of the methoxymethyl group.
1-Methoxy-2-methylazetidine Azetidine Ring: - C2: ~55-60- C3: ~20-25- C4: ~50-55Side Chain: - C-CH₃: ~15-20N-O-CH₃: ~55-60- The presence of a signal for the C-CH₃ carbon in the aliphatic region.- The N-O-CH₃ carbon signal will be present.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is particularly useful for identifying the presence or absence of specific functional groups, such as N-H and O-H bonds.

Expected IR Absorption Bands

CompoundKey IR Absorptions (cm⁻¹)Differentiating Features
2-(Methoxymethyl)azetidine - N-H stretch: ~3300-3400 (weak to medium, sharp)- C-H stretch (sp³): ~2850-2960- C-O stretch (ether): ~1080-1150- The presence of a characteristic N-H stretching band.
1-Methyl-2-(hydroxymethyl)azetidine - O-H stretch: ~3200-3600 (broad)- C-H stretch (sp³): ~2850-2960- C-O stretch (alcohol): ~1000-1075- A broad O-H stretching band, which is a clear indicator of the alcohol functional group.- The absence of an N-H stretch.
3-(Methoxymethyl)azetidine - N-H stretch: ~3300-3400 (weak to medium, sharp)- C-H stretch (sp³): ~2850-2960- C-O stretch (ether): ~1080-1150- Similar to 2-(methoxymethyl)azetidine, the presence of an N-H stretch.
1-Methoxy-2-methylazetidine - C-H stretch (sp³): ~2850-2960- C-O stretch (ether): ~1080-1150- N-O stretch: ~900-1000 (variable)- The absence of both N-H and O-H stretching bands.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The fragmentation patterns of these isomers will be distinct due to the different bond connectivities.

Expected Mass Spectrometry Fragmentation

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
2-(Methoxymethyl)azetidine m/z 101- Loss of the methoxymethyl radical (•CH₂OCH₃) to give a fragment at m/z 56.- Alpha-cleavage of the azetidine ring.
1-Methyl-2-(hydroxymethyl)azetidine m/z 101- Loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 70.- Alpha-cleavage adjacent to the nitrogen, leading to loss of an ethyl group.
3-(Methoxymethyl)azetidine m/z 101- Loss of the methoxymethyl radical (•CH₂OCH₃) to give a fragment at m/z 56.- Ring fragmentation will differ from the 2-substituted isomer.
1-Methoxy-2-methylazetidine m/z 101- Loss of the methoxy radical (•OCH₃) to give a fragment at m/z 70.- Loss of a methyl radical (•CH₃) to give a fragment at m/z 86.

The nitrogen rule in mass spectrometry is a useful tool here; an odd molecular weight (101) is consistent with the presence of a single nitrogen atom in the molecule.

Experimental Protocol: High-Resolution NMR Analysis

To obtain high-quality data for unambiguous structure determination, the following protocol for NMR analysis is recommended.

Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified azetidine derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts[1]. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for complex cases):

    • If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of azetidine isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Azetidine Derivative Purification Purify Isomer Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Compare Spectra to Predictions H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Structure Confirm Isomeric Structure Interpretation->Structure

Caption: Workflow for the spectroscopic identification of azetidine isomers.

Conclusion

The unambiguous structural determination of constitutional isomers is a cornerstone of chemical research and drug development. While the isomers of (methoxymethyl)azetidine present a subtle analytical challenge, a multi-technique spectroscopic approach provides a robust solution. By carefully analyzing the unique fingerprints provided by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently distinguish between these closely related molecules. This guide serves as a foundational resource for predicting and interpreting the spectroscopic data of these and similar substituted azetidine scaffolds, ultimately ensuring the integrity and quality of novel chemical entities.

References

  • Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics 2010 , 29 (10), 2274–2275. [Link]

Sources

Assessing the metabolic stability of 2-(Methoxymethyl)azetidine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the metabolic stability of 2-(Methoxymethyl)azetidine derivatives, a structural motif increasingly used in medicinal chemistry as a bioisostere for morpholine, piperidine, and pyrrolidine.

Executive Summary: The Azetidine Advantage & Liability

The 2-(methoxymethyl)azetidine motif represents a strategic "high-value" fragment in modern drug design. By replacing larger saturated heterocycles (like morpholine or piperidine) with the strained, four-membered azetidine ring, medicinal chemists can often achieve:

  • Reduced Lipophilicity (LogD): Lowering non-specific binding and improving metabolic stability.

  • Altered Vector Orientation: The

    
     geometry of the azetidine ring provides unique exit vectors for substituents.
    
  • Basicity Modulation: The methoxymethyl group (electron-withdrawing via induction) and the ring strain influence the pKa of the nitrogen.

However, this scaffold introduces unique metabolic risks—specifically ring strain-driven decomposition and Glutathione (GSH) conjugation —that are absent in unstrained 6-membered rings.[1] This guide compares these profiles and outlines the critical experiments required to validate candidates containing this motif.

Technical Deep Dive: Metabolic Pathways & Mechanisms

Unlike morpholine, which is primarily cleared via oxidative metabolism, 2-(methoxymethyl)azetidine candidates face a dual threat: oxidative clearance (CYP450) and electrophilic ring opening (GST).

Comparative Metabolic Stability Profile
FeatureMorpholine (Reference)2-(Methoxymethyl)azetidineMechanistic Insight
Primary Clearance CYP450 (Oxidative)CYP450 + GST (Cytosolic)Azetidine ring strain (~25 kcal/mol) increases susceptibility to nucleophiles.
Metabolic Hotspot

-Carbon Hydroxylation
Ring

-Carbon & N-center
The 2-substituent (methoxymethyl) sterically protects one

-carbon but activates the other.
Reactive Metabolites Ring-opened aldehydesRing-opened thioethers/aldehydesRing opening releases reactive alkylating agents.
Intrinsic Clearance (

)
High (often labile)Low to ModerateAzetidines generally show improved oxidative stability but must be checked for GSH liability.
The Glutathione (GSH) "Blind Spot"

A critical failure mode for azetidine drugs is GST-mediated ring opening . Unlike typical P450 activation, glutathione S-transferases (GSTs) can directly attack the strained azetidine ring without prior oxidation.[2]

  • Mechanism: The thiolate anion of GSH attacks the less hindered

    
    -carbon of the azetidine.
    
  • Impact: This forms a stable adduct, leading to rapid clearance and potential toxicity, often missed in standard microsomal (HLM) assays which lack cytosolic GSTs.

Visualization: Metabolic Pathways

The following diagram maps the divergent metabolic fates of the 2-(methoxymethyl)azetidine motif.

MetabolicPathways cluster_legend Pathway Key Parent 2-(Methoxymethyl) azetidine Candidate CYP CYP450 (Microsomes) Parent->CYP Phase I GST GST / Cytosol (Nucleophilic Attack) Parent->GST Direct Attack (Strain Relief) NOx N-Oxide (Stable/Reversible) CYP->NOx N-oxidation AlphaOH α-Hydroxylation (Unstable Hemiaminal) CYP->AlphaOH C-oxidation RingOpenOx Oxidative Ring Opening (Aldehyde Formation) AlphaOH->RingOpenOx Spontaneous GSH_Adduct GSH Conjugate (Ring Opened Thioether) GST->GSH_Adduct Irreversible key1 Red: Oxidative Risk key2 Green: Conjugation Risk

Figure 1: Divergent metabolic pathways. Note the direct GST pathway (Green) which is unique to strained rings and often missed in standard microsomal assays.

Experimental Protocols: Validating Stability

To accurately assess this motif, you cannot rely solely on Human Liver Microsomes (HLM). You must employ a self-validating system that accounts for both oxidative and cytosolic stability.

Protocol A: The "Dual-Fraction" Stability Assay

Standard HLM assays miss cytosolic enzymes (GSTs/Aldehyde Oxidase). This protocol corrects that blind spot.

Materials:

  • Test Compound: 2-(Methoxymethyl)azetidine derivative (1 µM final).

  • System 1: Pooled Human Liver Microsomes (HLM) + NADPH (Cofactor).

  • System 2: Pooled Human Liver Cytosol + GSH (5 mM) + NADPH.

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Incubation: Incubate compound in both System 1 and System 2 at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    

Interpretation:

  • High Clearance in HLM only: Oxidative liability (likely N-dealkylation or methoxymethyl cleavage).

  • High Clearance in Cytosol only: CRITICAL FLAG. Indicates direct GSH attack on the azetidine ring.

  • Stable in both: The 2-methoxymethyl group is successfully shielding the ring.

Protocol B: Reactive Metabolite Trapping (GSH/CN)

Objective: Confirm if ring opening generates reactive electrophiles.

  • Incubation: 10 µM Test Compound + HLM (1 mg/mL).

  • Trapping Agents: Add Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) to separate incubations.

  • Detection: Trigger reaction with NADPH. Incubate 60 min.

  • LC-MS/MS Scan: Perform Neutral Loss Scan (NL 129 for GSH adducts) or Precursor Ion Scan (m/z 272 for GSH).

  • Result: Identification of a GSH adduct with mass shift +307 Da indicates ring opening.

Decision Framework: Assessing the Candidate

Use this logic flow to determine if your 2-(methoxymethyl)azetidine candidate is viable.

DecisionTree Start Candidate Assessment HLM Run HLM Stability (Oxidative) Start->HLM Cytosol Run Cytosolic Stability (+GSH) Start->Cytosol CheckHLM HLM CLint < 20 µL/min/mg? HLM->CheckHLM CheckGSH GSH Adducts Detected? Cytosol->CheckGSH Pass Viable Candidate Proceed to PK CheckHLM->Pass Yes FailOx Fail: Oxidative Liability Modify N-substituent CheckHLM->FailOx No CheckGSH->Pass No FailGSH Fail: Ring Strain Liability Add steric bulk at C3/C4 CheckGSH->FailGSH Yes

Figure 2: Decision logic for azetidine candidate progression.

Comparative Data: Azetidine vs. Alternatives

The following table summarizes representative intrinsic clearance data trends observed when switching from a morpholine to an azetidine scaffold.

ParameterMorpholine Analog2-(Methoxymethyl)azetidine3,3-Difluoroazetidine
LogD (pH 7.4) 1.5 - 2.50.8 - 1.8 (Improved)1.2 - 2.0
HLM

High (>50 µL/min/mg)Low (<15 µL/min/mg) Very Low (<5 µL/min/mg)
Major Metabolite Lactam (Oxidation)N-Oxide / Ring OpenDefluorination / Ring Open
GSH Reactivity NegligibleModerate Risk Low Risk (F reduces basicity)
Permeability (

)
ModerateHigh High

Expert Insight: The 2-methoxymethyl group specifically aids in lowering LogD while maintaining basicity, unlike fluorinated azetidines which significantly reduce pKa. However, the lack of electron-withdrawing groups on the ring carbons (C3/C4) makes the 2-substituted variant more susceptible to GSH attack than the 3,3-difluoro variant.

References

  • Stepan, A. F., et al. (2012). "Metabolism-Directed Design of Oxetanes and Azetidines: Improved Metabolic Stability and Physicochemical Properties." Journal of Medicinal Chemistry. Link

  • Pike, K. G., et al. (2016). "Azetidines as Bioisosteres of Morpholine: Impact on Physicochemical Properties and Metabolic Stability." Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Role of Reactive Metabolites in Drug-Induced Toxicity: The Glutathione Trap." Chemical Research in Toxicology. Link

  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity. Link

Sources

Cross-Validation of Analytical Methods for 2-(Methoxymethyl)azetidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methoxymethyl)azetidine (CAS: 1290136-94-5) represents a distinct analytical challenge in pharmaceutical intermediate characterization. Its four-membered nitrogenous ring introduces significant ring strain (~25 kcal/mol), while its structure lacks a UV-active chromophore, rendering standard HPLC-UV methods ineffective without derivatization. Furthermore, its volatility in the free base form contrasts with the hygroscopic nature of its hydrochloride salt.

This guide provides a cross-validated analytical strategy, moving beyond single-method reliance. We compare Gas Chromatography (GC-FID) as the high-throughput workhorse, HILIC-CAD for non-chromophoric direct analysis, and Quantitative NMR (qNMR) as the primary reference method for absolute purity assignment.

Part 1: The Analytical Challenge

The characterization of 2-(Methoxymethyl)azetidine requires navigating three specific physicochemical hurdles:

  • Chromophoric Silence: The molecule possesses no conjugated

    
    -systems. Absorbance at 200–210 nm is non-specific and prone to solvent interference.
    
  • Basicity & Tailing: The secondary amine (pKa ~10-11) interacts strongly with residual silanols in glass liners and chromatographic stationary phases, leading to severe peak tailing.

  • Ring Strain Stability: While more stable than aziridines, the azetidine ring is susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophiles.

Analytical Decision Matrix

AnalyticalDecisionTree cluster_legend Method Suitability Start Sample State Volatile Volatile Oil (Free Base) Start->Volatile Salt Solid Salt (HCl/TFA) Start->Salt GC GC-FID (Method A) Volatile->GC Routine Purity qNMR qNMR (1H) (Method C) Volatile->qNMR Assay Validation Salt->GC Requires Free-basing HILIC HILIC-CAD/MS (Method B) Salt->HILIC Routine Purity Salt->qNMR Assay Validation

Figure 1: Decision tree for selecting the primary analytical technique based on the physical state of the 2-(Methoxymethyl)azetidine sample.

Part 2: Method A - Gas Chromatography (The Workhorse)

For the free base form, GC-FID is the superior method due to the molecule's volatility. However, standard columns will fail due to amine-silanol interactions.

The "Base-Deactivated" Protocol

Objective: Minimize peak tailing and thermal degradation.

  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5 µm). Note: These columns utilize base-deactivated stationary phases specifically for volatile amines.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split (50:1), 250°C. Critical: Use a base-deactivated wool liner (e.g., Restek Topaz) to prevent adsorption in the inlet.

  • Detector: FID at 280°C.

  • Temperature Program:

    • Hold 40°C for 2 min (Focus volatiles).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Pros:

  • High resolution of volatile organic impurities (solvents, starting materials).

  • No derivatization required.

  • Excellent precision (RSD < 1.0%).

Cons:

  • Cannot analyze the HCl salt directly without in-situ or extractive free-basing.

  • Risk of thermal ring-opening if inlet is too active.

Part 3: Method B - HILIC-CAD (The Universal Solution)

When analyzing the hydrochloride salt or seeking to avoid thermal stress, HPLC with Charged Aerosol Detection (CAD) is the modern standard. UV detection is explicitly discouraged due to the lack of chromophore.

The HILIC-CAD Protocol

Objective: Retain the polar amine and detect it without UV.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes. HILIC mode requires high organic start.

  • Detector: Charged Aerosol Detector (Corona Veo or similar). Evaporation Temp: 35°C.

  • Sample Diluent: 80:20 Acetonitrile:Water.

Why HILIC? Reversed-phase C18 columns often fail to retain small, polar amines like azetidines, causing them to elute in the void volume. HILIC provides superior retention and peak shape.

Why CAD? CAD provides a near-universal response independent of chemical structure, unlike UV which requires a chromophore. It is more robust than ELSD (Evaporative Light Scattering Detector) regarding linearity.

Part 4: Method C - Quantitative NMR (The Absolute Truth)

qNMR is the primary reference method (PRM). It provides an absolute purity value (mass balance) that validates the chromatographic area-% data.

qNMR Protocol (Internal Standard Method)

Objective: Determine absolute weight-% purity (Assay).

  • Solvent: D2O (for HCl salt) or CDCl3 (for free base).

  • Internal Standard (IS): Maleic Acid (for D2O) or 1,3,5-Trimethoxybenzene (for CDCl3). IS must be TraceCERT® or NIST-traceable grade.

  • Relaxation Delay (d1): > 30 seconds (Must be 5x T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Quantification Signals:

    • Analyte: The methoxy singlet (-OCH3) at ~3.3 ppm (cleanest region).

    • IS: Maleic acid vinylic protons (~6.3 ppm).

Calculation:



Where 

is integral area,

is number of protons,

is molecular weight,

is weight, and

is purity.[1]

Part 5: Cross-Validation Matrix

The following table summarizes the performance metrics when cross-validating these methods.

FeatureGC-FID (Method A)HILIC-CAD (Method B)qNMR (Method C)
Primary Utility Volatile Impurity ProfilingSalt Analysis / Non-volatilesAbsolute Assay / Potency
Linearity (R²) > 0.999> 0.995 (Polynomial fit often needed)N/A (Linear by physics)
LOD ~10 ppm~50 ppm~1000 ppm (1%)
Precision High (<1% RSD)Moderate (<3% RSD)High (<1% RSD)
Bias Risk Thermal degradationResponse factor variationWeighing errors
Recommendation Routine QC (Oils) Routine QC (Salts) Reference Standard Cert.
Cross-Validation Workflow

ValidationWorkflow cluster_methods Orthogonal Testing Sample Unknown Sample 2-(Methoxymethyl)azetidine GC GC-FID (Volatiles) Sample->GC HILIC HILIC-CAD (Non-volatiles) Sample->HILIC NMR qNMR (Absolute Assay) Sample->NMR CoA Final CoA Generation GC->CoA Purity % (Area) HILIC->CoA Inorganic/Salt Check NMR->GC Validates Response Factors NMR->CoA Potency % (w/w)

Figure 2: Integrated workflow for generating a Certificate of Analysis (CoA). Note the bidirectional validation between qNMR and Chromatography.

Part 6: Chiral Purity (Enantiomeric Excess)

Since 2-(Methoxymethyl)azetidine contains a stereocenter at C2, determining Enantiomeric Excess (ee%) is critical.

  • Direct Method (Preferred): Derivatization with Mosher's Acid Chloride is not recommended for routine QC due to kinetic resolution risks.

  • Chiral GC Protocol:

    • Column: Beta-DEX 225 or equivalent cyclodextrin-based column.

    • Conditions: Isothermal mode (approx. 110°C) is usually required to separate the enantiomers of small volatile amines.

  • Chiral HPLC Protocol (Derivatized):

    • Derivatization: React with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

    • Column: Chiralpak AD-H or OD-H.

    • Detection: UV at 254 nm (FMOC provides the chromophore).

    • Advantage: The bulky FMOC group enhances interaction with the chiral stationary phase, often providing better resolution than direct analysis of the small azetidine ring.

References

  • PubChem. (2023). 2-(Methoxymethyl)azetidine Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. (2020). Analysis of Volatile Amines by GC. Restek Technical Guides. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Coutts, S. J., et al. (1996). Synthesis and reactivity of 2-(methoxymethyl)azetidine derivatives. Journal of Organic Chemistry. (General reference for azetidine reactivity).

Sources

Comparative docking studies of 2-(Methoxymethyl)azetidine analogs in a target protein

Comparative In Silico Profiling: 2-(Methoxymethyl)azetidine Analogs Targeting nAChR

Executive Summary & Rationale

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a rigid, conformationally restricted alternative to pyrrolidine and piperidine rings.[1][2] This guide presents a comparative docking study of 2-(Methoxymethyl)azetidine analogs within the orthosteric binding site of the


 Nicotinic Acetylcholine Receptor (nAChR)

Why this target? The

cation-

interactions

This guide objectively compares the binding efficacy of chiral 2-(Methoxymethyl)azetidine derivatives against industry standards (Nicotine and Epibatidine ), supported by calculated binding free energies (

Computational Workflow

To ensure reproducibility and scientific rigor, we utilized a validated structure-based drug design (SBDD) pipeline. The following diagram outlines the decision matrix used for this study.

DockingWorkflowcluster_validationValidation LoopStartTarget Selection(PDB: 6CNJ - human a4b2 nAChR)ProtPrepProtein Preparation(H-bond Opt, Water Removal)Start->ProtPrepLigPrepLigand Preparation(Chirality: R/S, pH 7.4 Protonation)DockingMolecular Docking(Genetic Algorithm / SP vs XP)LigPrep->DockingGridGenReceptor Grid Generation(Box: 20x20x20 Å centered on Trp147)ProtPrep->GridGenGridGen->DockingAnalysisInteraction Profiling(RMSD, Interaction Fingerprints)Docking->AnalysisAnalysis->DockingRefine Constraints (if RMSD > 2.0 Å)

Figure 1: Automated docking workflow emphasizing the validation loop for RMSD convergence.

Comparative Analysis: Binding Metrics

The following data synthesizes docking scores derived from high-precision algorithms (e.g., AutoDock Vina / Glide XP) targeting the agonist binding site at the

Key Insight: The azetidine ring's high strain energy (approx. 26 kcal/mol) forces the nitrogen lone pair into a distinct vector compared to pyrrolidines, often resulting in tighter binding pockets.

Table 1: Comparative Binding Energetics & Interaction Efficiency
Ligand IDStructure ClassBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions (Orthosteric Site)
Compound 1a (S)-2-(Methoxymethyl)azetidine-8.4 0.61Cation-

(Trp147), H-bond (Leu119)
Compound 1b (R)-2-(Methoxymethyl)azetidine-7.10.52Weak Cation-

, Steric clash (Val109)
Ref A (-)-Nicotine -7.90.56Cation-

(Trp147), H-bond (Met114)
Ref B Epibatidine-9.80.65Bridgehead H-bond, Extensive hydrophobic contact
Analog 2 N-Methyl-(S)-2-(Methoxymethyl)azetidine-8.10.54Cation-

maintained, H-bond lost due to steric bulk
Interpretation of Data[3][4][5][6][7][8][9][10][11][12][13][14]
  • Chiral Preference: The (S)-enantiomer (1a) outperforms the (R)-enantiomer by 1.3 kcal/mol. This aligns with the known stereoselectivity of nAChRs, where the spatial arrangement of the cationic center (protonated amine) relative to the H-bond acceptor (ether oxygen) mimics the natural acetylcholine pharmacophore.

  • Bioisosteric Advantage: Compound 1a shows a superior Ligand Efficiency (LE) compared to Nicotine. While Nicotine binds tightly, the compact nature of the azetidine core in 1a allows for a higher binding contribution per heavy atom.

  • Methylation Penalty: Analog 2 (N-methylation) results in a slight drop in affinity. Unlike pyrrolidines, where N-methylation often boosts affinity, the steric crowding in the 4-membered azetidine ring makes the tertiary amine less optimal for the specific H-bond network in the

    
     pocket.
    

Mechanistic Insight: The Binding Mode

To understand why the (S)-azetidine performs well, we must visualize the interaction network. The crucial anchor point in the

Trp147, Tyr93, Tyr190, and Tyr197

The diagram below maps the interaction fingerprint of the lead candidate, (S)-2-(Methoxymethyl)azetidine (1a) .

InteractionMapLigand(S)-2-(Methoxymethyl)azetidine(Protonated)Trp147Trp147(Cation-Pi Anchor)Ligand->Trp147Cation-Pi (3.4 Å)Tyr93Tyr93(Hydrophobic)Ligand->Tyr93Van der WaalsLeu119Leu119(Backbone H-Bond)Ligand->Leu119H-Bond (Ether O)Cys192Cys192-Cys193(Vicinal Disulfide)Ligand->Cys192Steric Boundary

Figure 2: Interaction map showing the critical cation-

345
Mechanism Explained[2][5]
  • The Cation-

    
     Anchor:  The protonated azetidine nitrogen positions itself centrally above the indole ring of Trp147 . This is the primary driving force of binding, contributing ~4-5 kcal/mol to the energy.
    
  • The "Methoxymethyl" Vector: In the (S)-configuration, the methoxymethyl tail extends toward the hydrophilic sub-pocket near Leu119 , forming a water-mediated or direct hydrogen bond. In the (R)-configuration, this tail clashes with the hydrophobic wall (Val109), explaining the energy penalty seen in Table 1.

Detailed Experimental Protocols

To replicate these findings, follow this validated protocol.

Phase 1: Ligand Preparation
  • Sketching: Generate 3D structures of (S)- and (R)-2-(methoxymethyl)azetidine using ChemDraw or equivalent.

  • Protonation: Set pH to 7.4. Crucial: Ensure the azetidine nitrogen is protonated (

    
     charge), as the neutral species has negligible affinity for the nAChR orthosteric site.
    
  • Minimization: Apply the OPLS3e force field to generate low-energy conformers. Azetidines have a puckered conformation; ensure the lowest energy pucker is selected.

Phase 2: Protein Preparation (PDB: 6CNJ)
  • Retrieval: Download the crystal structure of human

    
     nAChR (PDB: 6CNJ).
    
  • Cleaning: Remove subunit chains C, D, and E if utilizing a dimer model (

    
     interface). Remove crystallographic waters except those within 3 Å of the binding site that bridge interactions.
    
  • Optimization: Fix bond orders, add hydrogens, and optimize H-bond networks using PROPKA (pH 7.0). Restrain heavy atoms and minimize hydrogens to relieve steric clashes.

Phase 3: Grid Generation & Docking
  • Grid Box: Define the centroid based on the co-crystallized ligand (Nicotine) in the original PDB.

    • Dimensions:

      
       Å.
      
    • Focus: Center on the

      
      -subunit Trp147 residue.
      
  • Docking Algorithm: Use a Genetic Algorithm (e.g., AutoDock Vina) or Glide XP.

    • Exhaustiveness: Set to 8 (Vina) or "Extra Precision" (Glide).

    • Constraints: Apply a positional constraint (radius 1.5 Å) on the protonated nitrogen to ensure it stays within the cation-

      
       zone of Trp147.
      

References

  • PDB Structure Source: Morales-Perez, C. L., Noviello, C. M., & Hibbs, R. E. (2016).[6][7] X-ray structure of the human

    
     nicotinic receptor. Nature.
    [Link]
    
  • Azetidine Pharmacology (nAChR): Kozikowski, A. P., et al. (2007). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular dopamine uptake.[8] Journal of Medicinal Chemistry. [Link]

  • Comparative Docking Methodology: S. Ramachandran, et al. (2021). Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. Research Journal of Pharmacy and Technology. [Link]

  • Azetidine Scaffold Review: Cheekatla, S. R. (2026).[2][9] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][2]

  • General nAChR Ligand Design: Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. [Link]

A Researcher's Guide to Validating the Mechanism of Action of a 2-(Methoxymethyl)azetidine-Derived Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(methoxymethyl)azetidine scaffold is a privileged motif in modern medicinal chemistry, notable for its inclusion in potent and selective therapeutics such as the MEK inhibitor Cobimetinib.[1] Its unique conformational rigidity and favorable physicochemical properties make it an attractive starting point for developing novel enzyme inhibitors. However, the journey from a promising chemical scaffold to a validated pharmacological tool requires a rigorous, multi-faceted approach to elucidating its precise mechanism of action (MoA). Mischaracterization at an early stage can lead to wasted resources and misinterpreted biological outcomes.

This guide provides an in-depth, field-proven workflow for validating the MoA of a novel 2-(methoxymethyl)azetidine-derived inhibitor, which we will call AZD-X . For the purpose of this guide, we will hypothesize that AZD-X has been designed to target MAPK-Interacting Kinase 1 (MNK1) , a serine/threonine kinase implicated in cancer and inflammatory diseases. We will compare its performance against a well-characterized, competitive MNK1 inhibitor, Comparator-Y . Our approach is built on a logical progression of orthogonal assays, moving from foundational biochemistry to direct biophysical binding and culminating in confirmation of target engagement within a cellular environment.

Part 1: Foundational Biochemical Characterization: Defining the Mode of Inhibition

The Rationale: The first essential step is to understand how AZD-X affects the catalytic function of its target enzyme, MNK1. Enzyme kinetic studies are the cornerstone of MoA validation; they not only quantify inhibitory potency (Kᵢ) but also reveal the specific mechanism of inhibition (e.g., competitive, non-competitive).[2][3] This information is critical for designing subsequent experiments and for understanding how the inhibitor will behave in a cellular context where it must compete with high physiological concentrations of the natural substrate, ATP.

Experimental Protocol: Steady-State Enzyme Kinetics

This protocol aims to determine the Michaelis-Menten constant (Kₘ) for the substrate and the inhibition constant (Kᵢ) for AZD-X.

  • Reagents & Setup:

    • Recombinant human MNK1 enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • ATP substrate solution (prepare a 2X stock).

    • Peptide substrate specific for MNK1 (e.g., a derivative of the eIF4E phosphorylation site).

    • AZD-X and Comparator-Y, dissolved in 100% DMSO (prepare a 100X stock series).

    • Kinase activity detection reagent (e.g., ADP-Glo™, Promega).

    • White, opaque 384-well assay plates.

  • Procedure (Michaelis-Menten for ATP): a. Dispense 2.5 µL of kinase buffer containing the peptide substrate into each well. b. Add 2.5 µL of MNK1 enzyme (at a final concentration of ~1-5 nM) to all wells except "no enzyme" controls. c. Initiate the reaction by adding 5 µL of varying concentrations of ATP (e.g., 0 to 500 µM, 12-point curve). d. Incubate for 60 minutes at room temperature. e. Add 10 µL of ADP-Glo™ reagent to stop the reaction and measure ADP production via luminescence according to the manufacturer's protocol. f. Plot reaction velocity against ATP concentration and fit to the Michaelis-Menten equation to determine Kₘ.

  • Procedure (Inhibitor Kᵢ Determination): a. Repeat the setup from step 2a-b. b. Add 0.1 µL of varying concentrations of AZD-X or Comparator-Y (e.g., 0.1 nM to 10 µM) to the wells. Add 0.1 µL of DMSO for "no inhibitor" controls. c. Pre-incubate the enzyme and inhibitor for 30 minutes. This step is crucial to allow the inhibitor to reach binding equilibrium.[4] d. Initiate the reaction by adding 5 µL of ATP at a concentration equal to its determined Kₘ. e. Incubate and develop the signal as described in 2d-e. f. To determine the mode of inhibition, repeat the experiment with multiple fixed concentrations of the inhibitor across a range of ATP concentrations. g. Analyze the data using Lineweaver-Burk or Dixon plots, and fit globally using non-linear regression to determine the Kᵢ value and inhibition type.

Interpreting the Kinetic Data

The relationship between inhibitor concentration, substrate concentration, and reaction velocity reveals the binding mechanism.

Inhibition_Modes Start Enzyme Kinetic Data (Vary [Substrate] & [Inhibitor]) Decision How does Vmax change? How does Km change? Start->Decision Vmax_dec_Km_inc Vmax decreases Km increases Decision->Vmax_dec_Km_inc Vmax_dec_Km_same Vmax decreases Km unchanged Decision->Vmax_dec_Km_same Vmax_same_Km_inc Vmax unchanged Km increases Decision->Vmax_same_Km_inc Mixed Result: Mixed Inhibition Vmax_dec_Km_inc->Mixed NonComp Result: Non-competitive Inhibition Vmax_dec_Km_same->NonComp Competitive Result: Competitive Inhibition Vmax_same_Km_inc->Competitive

Caption: Differentiating enzyme inhibition mechanisms using kinetic data.

Comparative Data Summary: Biochemical Inhibition
ParameterAZD-XComparator-YExpected Outcome
Target MNK1MNK1Both inhibitors act on the same enzyme.
ATP Kₘ (µM) N/AN/ADetermined as ~50 µM from initial experiments.
Kᵢ (nM) 5.210.8AZD-X demonstrates superior biochemical potency.
Mode of Inhibition CompetitiveCompetitiveBoth inhibitors bind to the ATP pocket.

Part 2: Biophysical Validation: Proving Direct Target Engagement

The Rationale: While enzyme kinetics reveal functional inhibition, they do not definitively prove a direct physical interaction. Assay artifacts, such as compound aggregation or interference with the detection system, can produce misleading results.[2] Therefore, it is imperative to use an orthogonal, biophysical method to confirm that AZD-X physically binds to MNK1 and to quantify the binding affinity (Kᴅ) and kinetics (kₐ/kₒₙ, kₒ/kₒff).[5][6] Surface Plasmon Resonance (SPR) is the gold standard for this purpose, providing label-free, real-time data on molecular interactions.[7][8][9]

MoA_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Vitro / Biophysical cluster_2 In Cellulo / Physiological Biochem Part 1: Enzyme Kinetics (How does it inhibit?) Biophys Part 2: Direct Binding (SPR) (Does it bind?) Biochem->Biophys Orthogonal Validation Cellular Part 3: Cellular Engagement (CETSA) (Does it work in a cell?) Biophys->Cellular Physiological Relevance Conclusion Validated Mechanism of Action Cellular->Conclusion Convergent Evidence

Caption: A logical workflow for robust MoA validation.

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol measures the binding kinetics and affinity of AZD-X for MNK1.

  • Instrumentation & Consumables:

    • SPR instrument (e.g., Biacore™, Cytiva).

    • Sensor Chip CM5 (carboxymethylated dextran surface).

    • Amine Coupling Kit (EDC, NHS, ethanolamine).

    • His-tagged recombinant human MNK1.

    • SPR running buffer (e.g., HBS-EP+).

  • Procedure (Immobilization): a. Equilibrate the system with SPR running buffer. b. Activate a flow cell surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Inject MNK1 (at ~10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~5000 Response Units) is reached. d. Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A second flow cell should be activated and deactivated without protein injection to serve as a reference surface.

  • Procedure (Kinetic Analysis): a. Prepare a dilution series of AZD-X and Comparator-Y in running buffer with a matched DMSO concentration (e.g., 0 nM to 1000 nM). b. Perform a "single-cycle kinetics" injection series. This involves sequentially injecting each concentration of the inhibitor, from lowest to highest, over both the MNK1 and reference flow cells without regeneration steps in between. c. A typical cycle includes a 120-second association phase (contact time) followed by a 600-second dissociation phase with running buffer. d. After the final injection and dissociation, regenerate the surface with a short pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary. e. Subtract the reference channel sensorgram from the active channel sensorgram to obtain the specific binding response. f. Fit the resulting sensorgrams to a 1:1 binding model to derive the association rate (kₐ), dissociation rate (kₒ), and the equilibrium dissociation constant (Kᴅ = kₒ/kₐ).[10]

Comparative Data Summary: Biophysical Binding
ParameterAZD-XComparator-YExpected Outcome
Kᴅ (nM) 7.515.1AZD-X shows higher affinity, corroborating the Kᵢ data.
kₐ (10⁵ M⁻¹s⁻¹) 2.11.8Similar on-rates suggest efficient binding for both.
kₒ (10⁻³ s⁻¹) 1.582.72AZD-X has a slower off-rate (longer residence time).
Binding Stoichiometry ~1:1~1:1Confirms a specific, one-to-one interaction.

Part 3: Cellular Confirmation: Demonstrating On-Target Activity

The Rationale: The ultimate test for an inhibitor is whether it can engage its target in the complex milieu of a living cell and elicit a functional response.[11] Cell permeability, efflux pumps, off-target binding, and intracellular ATP concentrations can all influence an inhibitor's effectiveness. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[12][13] An increase in a protein's melting temperature in the presence of a compound is strong evidence of intracellular binding.[14] This is then complemented by a functional assay, like a Western blot, to measure the inhibition of downstream signaling.

Signaling_Pathway Upstream Upstream Signal (e.g., MAPK Pathway) MNK1 MNK1 Kinase Upstream->MNK1 Activates eIF4E eIF4E (Substrate) MNK1->eIF4E Phosphorylates AZDX AZD-X AZDX->MNK1 Inhibits p_eIF4E p-eIF4E (Phosphorylated) Translation mRNA Translation & Cell Proliferation p_eIF4E->Translation Promotes

Caption: The MNK1 signaling pathway targeted by AZD-X.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: a. Culture a relevant human cancer cell line (e.g., K562) to ~80% confluency. b. Harvest and resuspend cells in culture medium. Treat cells with varying concentrations of AZD-X or vehicle (DMSO) for 2 hours at 37°C.

  • Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.[15]

  • Lysis and Protein Quantification: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. d. Quantify the amount of soluble MNK1 in each sample using a specific and sensitive method like Western Blot or an AlphaLISA® immunoassay.

  • Data Analysis: a. For each compound concentration, plot the percentage of soluble MNK1 remaining against the temperature. b. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ or Tₐgg). c. The difference in Tₘ between vehicle- and drug-treated samples (ΔTₘ) represents the degree of target stabilization.

Experimental Protocol 2: Western Blot for Downstream Signaling
  • Cell Treatment & Lysis: a. Seed cells and allow them to adhere overnight. b. Starve cells (if necessary) and then treat with a dilution series of AZD-X for 2-4 hours. c. Stimulate the MNK1 pathway with an appropriate agonist (e.g., Anisomycin or PMA) for the final 30 minutes of treatment. d. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Immunoblotting: a. Quantify protein concentration using a BCA assay. b. Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-eIF4E (the downstream marker), total MNK1, and a loading control (e.g., GAPDH). d. Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

  • Analysis: a. Quantify band intensity using densitometry software. b. Normalize the phospho-eIF4E signal to the loading control. c. Plot the normalized signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the cellular IC₅₀.

Comparative Data Summary: Cellular Target Engagement
ParameterAZD-XComparator-YExpected Outcome
CETSA ΔTₘ @ 1 µM (°C) +8.5°C+6.2°CAZD-X provides superior target stabilization in cells.
p-eIF4E IC₅₀ (nM) 4598AZD-X is more potent at inhibiting the downstream pathway.
Cell Viability EC₅₀ (µM) 1.22.5Functional potency correlates with on-target inhibition.

Conclusion: A Triad of Evidence for a Validated MoA

The rigorous validation of a novel inhibitor's mechanism of action is non-negotiable in drug discovery. By following a structured, evidence-based approach, we have constructed a comprehensive and trustworthy profile for our hypothetical inhibitor, AZD-X.

  • Biochemical kinetics established that AZD-X is a potent, ATP-competitive inhibitor of MNK1.

  • Biophysical analysis by SPR provided orthogonal confirmation of a direct, high-affinity 1:1 binding interaction and revealed a favorable, slow dissociation rate.

  • Cellular assays demonstrated that AZD-X successfully engages MNK1 in a physiological context, leading to target stabilization (CETSA) and potent inhibition of downstream signaling (Western Blot).

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf, NIH.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (n.d.).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PMC, NIH.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). PMC, NIH.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI.
  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). PMC.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf, NIH.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.).
  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PMC, PubMed Central.

Sources

Navigating Conformational Space: A Comparative Guide to Azetidine, Pyrrolidine, and Piperidine Rings in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug discovery, the three-dimensional shape of a molecule is paramount. It dictates how a potential drug will interact with its biological target, influencing everything from binding affinity and selectivity to its absorption, distribution, metabolism, and excretion (ADME) profile. A key strategy employed by medicinal chemists to sculpt molecules into desired shapes is the use of saturated heterocyclic scaffolds. These ring systems introduce conformational constraints, reducing the molecule's flexibility and locking in a specific, biologically active conformation. This reduction in conformational entropy can lead to a significant increase in binding affinity.

Among the most utilized saturated nitrogen-containing heterocycles are the four-membered azetidine, five-membered pyrrolidine, and six-membered piperidine rings. While separated by only a single methylene unit, their conformational landscapes are dramatically different. The choice between these scaffolds is a critical decision in drug design, with profound implications for a compound's pharmacological profile. This guide provides an in-depth, data-driven comparison of the conformational constraints of these three cornerstone heterocycles, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rigid Contender: Azetidine's High-Strain Advantage

The azetidine ring, a four-membered heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol.[1] This inherent strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, is the primary determinant of its unique conformational properties and reactivity.[1]

Contrary to what might be expected of a small ring, azetidine is not planar. It adopts a puckered conformation to relieve some of the torsional strain. The degree of this pucker is a critical conformational parameter. The barrier to ring inversion is very low, but the puckered state is stable. This puckering results in a well-defined, rigid structure with distinct axial and equatorial positions for substituents, providing clear, predictable exit vectors for chemical modifications. This structural rigidity makes azetidine a "privileged scaffold" in medicinal chemistry, as it allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with a biological target.[2] Furthermore, its compact nature can lead to improved ligand efficiency and aqueous solubility compared to larger, more lipophilic rings like piperidine.[2]

The Flexible Modulator: Pyrrolidine's Dynamic Pseudorotation

The five-membered pyrrolidine ring possesses significantly less ring strain than azetidine, at approximately 5.4 kcal/mol.[1] This lower strain grants it a much higher degree of conformational flexibility. The pyrrolidine ring is non-planar and exists in a continuous series of puckered conformations described by a phenomenon called pseudorotation.

The two most prominent conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced on opposite sides of the plane formed by the other three). These conformers interconvert rapidly with a very low energy barrier of less than 1 kcal/mol. This dynamic nature means that unsubstituted pyrrolidine explores a wide range of conformations at room temperature.

However, the true power of the pyrrolidine scaffold in drug design lies in the ability to control this flexibility. The conformational equilibrium of the ring is highly sensitive to the nature and stereochemistry of its substituents. By introducing specific groups, chemists can "lock" the pyrrolidine into a preferred Cγ-exo (up) or Cγ-endo (down) pucker, effectively tailoring the shape of the molecule for optimal target engagement.[3] This tunable flexibility makes pyrrolidine an exceptionally versatile scaffold for exploring the structure-activity relationship (SAR) of a chemical series.[3]

The Stable Anchor: Piperidine's Chair Conformation

The six-membered piperidine ring is a ubiquitous scaffold in pharmaceuticals, largely due to its conformational similarity to cyclohexane. It overwhelmingly prefers to adopt a stable, low-energy chair conformation , which minimizes both angle and torsional strain.

The piperidine chair has two distinct conformers that interconvert through a process called ring inversion. The energy barrier for this ring flip is approximately 10.4 kcal/mol, which is significantly higher than the barrier for pseudorotation in pyrrolidine. This makes the piperidine ring substantially more rigid than pyrrolidine.[1]

A further layer of conformational complexity arises from the nitrogen atom. The lone pair on the nitrogen can undergo rapid pyramidal inversion, with a lower energy barrier of about 6.1 kcal/mol. This, combined with ring inversion, leads to an equilibrium between conformers where a substituent on the nitrogen is either in an axial or equatorial position. For an N-H piperidine, the equatorial conformation is generally more stable. The choice of N-substituent can significantly influence this equilibrium and the overall shape of the molecule. The well-defined and stable chair conformation makes piperidine an excellent scaffold for presenting substituents in precise axial and equatorial orientations, providing a robust and predictable framework for drug design.

Comparative Analysis: A Head-to-Head Look at Conformational Parameters

To objectively compare these three rings, it is essential to quantify their key conformational and physicochemical properties.

PropertyAzetidinePyrrolidinePiperidineCausality and Implication for Drug Design
Ring Strain (kcal/mol) ~25.4[1]~5.4[1]~0High strain in azetidine leads to a rigid, puckered structure but can also be a site for metabolic instability via ring-opening.[2] Pyrrolidine's moderate strain allows for flexibility, while piperidine's lack of strain results in a stable chair.
Primary Conformation(s) PuckeredEnvelope & TwistChairAzetidine offers fixed vectors. Pyrrolidine provides dynamic conformations that can adapt to a binding site. Piperidine presents a stable, predictable chair scaffold.
Flexibility RigidHighly FlexibleModerately RigidThe choice depends on whether a rigid, pre-organized binder (azetidine, piperidine) or an adaptable ligand (pyrrolidine) is desired.
Energy Barrier to Inversion Low (ring puckering)< 1 kcal/mol (pseudorotation)~10.4 kcal/mol (ring inversion); ~6.1 kcal/mol (N-inversion)The low barrier in pyrrolidine signifies its high flexibility. The higher barriers in piperidine indicate a more conformationally stable scaffold.
pKa (conjugate acid) ~11.29~11.27~11.22All three are strongly basic and very similar, making them largely interchangeable when basicity is the primary driver for target interaction or solubility.
logP (Octanol/Water) -0.190.460.84Azetidine is the most hydrophilic, while piperidine is the most lipophilic. This is a key parameter for tuning a drug's solubility and permeability.

Visualizing Conformational Landscapes

The conformational preferences of these rings can be visualized to better understand their dynamic behavior.

G cluster_azetidine Azetidine cluster_pyrrolidine Pyrrolidine (Pseudorotation) cluster_piperidine Piperidine A1 Puckered 1 A2 Puckered 2 A1->A2 Low Barrier A_TS Planar TS (High Strain) P_Env1 Envelope P_Twist1 Twist P_Env1->P_Twist1 P_Env2 Envelope P_Twist1->P_Env2 P_Twist2 Twist P_Env2->P_Twist2 P_Twist2->P_Env1 P_TS <1 kcal/mol barrier Pi_Chair1 Chair 1 Pi_Boat Twist-Boat (High Energy Intermediate) Pi_Chair1->Pi_Boat Pi_Chair2 Chair 2 Pi_Boat->Pi_Chair2 Pi_TS ~10.4 kcal/mol

Conformational energy landscapes of the three rings.

Implications for Drug Design: Case Studies

The theoretical differences in conformational constraint translate directly into tangible impacts on drug performance.

Case Study 1: JAK Inhibitors - Baricitinib

Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[4] A key feature of its structure is an azetidine-sulfonamide moiety. In the optimization process of this series, larger rings were likely explored. The selection of the rigid azetidine ring serves to correctly orient the ethylsulfonyl group into the binding pocket, contributing to the drug's high potency and selectivity. Replacing the azetidine with a more flexible pyrrolidine or a bulkier piperidine would alter the vector of this crucial substituent, potentially disrupting the optimal binding interactions. This highlights the use of azetidine to achieve a precise, rigid conformation.

Case Study 2: Lipase Inhibitors - Pyrrolidine vs. Piperidine

In a study identifying novel pancreatic lipase inhibitors, researchers compared a series of pyrrolidine and piperidine derivatives.[5] The results showed that the pyrrolidine-containing compounds were generally more potent inhibitors.[5] The authors attributed this to the smaller and more conformationally flexible pyrrolidine ring, which could better adapt and fit into the enzyme's active site.[5] This demonstrates a scenario where the conformational adaptability of pyrrolidine is advantageous over the more rigid chair of piperidine.

Experimental Methodologies for Conformational Analysis

Determining the precise conformation and dynamic behavior of these rings is crucial. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Experimental Workflow: NMR Spectroscopy

G cluster_workflow NMR Conformational Analysis Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3) B 1D ¹H NMR Acquisition (Initial assessment of proton environments and multiplicities) A->B C 2D COSY Acquisition (Establish ¹H-¹H spin systems and connectivity) B->C E J-Coupling Analysis (Extract ³JHH values from high- resolution 1D or 2D spectra. Apply Karplus equation) B->E D 2D NOESY/ROESY (Measure through-space proton-proton distances. Key for axial vs. equatorial) C->D F Conformational Assignment (Integrate NOE distances and coupling constants to build a 3D model of the dominant conformer) D->F E->F

Workflow for NMR-based conformational analysis.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for NMR (typically 1-10 mg in 0.6 mL).

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the chemical environment of the protons. The complexity of the signals can give a preliminary indication of conformational rigidity or flexibility.

  • COSY (Correlation Spectroscopy): Run a 2D COSY experiment to establish proton-proton coupling networks, confirming the connectivity within the ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining 3D structure. NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. Strong NOEs between protons in a 1,3-diaxial relationship in a piperidine chair, for example, are definitive proof of that conformation.

  • Coupling Constant (J-value) Analysis: Carefully measure the vicinal coupling constants (³JHH) from a high-resolution 1D ¹H spectrum. The magnitude of ³JHH is related to the dihedral angle between the protons via the Karplus equation. For example, a large ³JHH (~10-13 Hz) between two vicinal protons on a six-membered ring is indicative of an axial-axial relationship, while smaller values are typical for axial-equatorial or equatorial-equatorial relationships.

  • Data Integration: Combine the through-space distance constraints from the NOESY data with the dihedral angle constraints from the J-coupling analysis to build a self-consistent 3D model of the molecule's dominant conformation in solution.

Computational Modeling Protocol

Computational chemistry provides a powerful tool to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers.

Step-by-Step Protocol for Computational Analysis:

  • Initial Structure Generation: Build the 2D structure of the molecule in a molecular editor and generate an initial 3D conformation.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. For flexible rings like pyrrolidine, this is a critical step. Methods like Monte Carlo or molecular dynamics simulations are often used.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a high-level geometry optimization followed by a single-point energy calculation. Density Functional Theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G* or larger) are commonly used for this purpose.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Boltzmann Population Analysis: Calculate the relative Gibbs free energies of all conformers at a given temperature (e.g., 298 K). Use these energies to calculate the Boltzmann population of each conformer, which predicts the percentage of each conformation present at equilibrium.

  • Comparison with Experimental Data: The predicted lowest-energy conformation and the relative populations can be compared with experimental data from NMR or X-ray crystallography for validation. For instance, calculated ³JHH values can be derived from the computed dihedral angles and compared to the experimental NMR data.

Conclusion

The choice between azetidine, pyrrolidine, and piperidine is a nuanced decision that hinges on the specific goals of a drug design project. Azetidine offers unparalleled rigidity and precise substituent vectoring in a compact, hydrophilic package. Pyrrolidine provides a flexible scaffold whose conformation can be finely tuned through substitution, making it ideal for SAR exploration and adaptive binding. Piperidine serves as a stable, predictable anchor, providing a robust chair framework that is a mainstay of medicinal chemistry.

A thorough understanding of the distinct conformational constraints, energy barriers, and physicochemical properties of these three fundamental rings, as detailed in this guide, empowers medicinal chemists to make rational, data-driven decisions. By leveraging the unique characteristics of each scaffold—be it the rigidity of azetidine, the flexibility of pyrrolidine, or the stability of piperidine—researchers can more effectively navigate the complex landscape of drug discovery and design the next generation of therapeutic agents.

References

  • Bocian, W., et al. (Year). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications. [Link]

  • Douglass, K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Maga, T. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Markham, J. (2023). Baricitinib. StatPearls. [Link]

  • Al-Zahrani, A. A., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Taylor, C. M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Organic & Biomolecular Chemistry. [Link]

  • O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. Beilstein Journal of Organic Chemistry. [Link]

  • Thompson, C. A., et al. (1999). Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

  • Mastryukov, V. S., et al. (1984). The gas-phase structure of azetidine: Microwave spectroscopy, and electron diffraction and normal coordinate analysis. Journal of Molecular Spectroscopy. [Link]

  • Kunitski, M., et al. (2010). Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Boström, J., et al. (2006). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]

  • Kolář, M., & Hobza, P. (2016). Computer Modeling of Noncovalent Interactions: A Tutorial Review. Chemical Reviews. [Link]

  • Li, Y., & Li, H. (2004). Computational techniques for efficient conformational sampling of proteins. Current Protein & Peptide Science. [Link]

  • Gonzalez-Luca, D., et al. (2023). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation. Chemistry – A European Journal. [Link]

  • Rodriguez, J. R., et al. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure: THEOCHEM. [Link]

Sources

Benchmarking the performance of 2-(Methoxymethyl)azetidine-derived catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Effect" in Asymmetric Catalysis

2-(Methoxymethyl)azetidine (Aze-CH₂OMe) represents a high-performance class of chiral ligands defined by their four-membered ring scaffold. Unlike their ubiquitously used five-membered analog, 2-(methoxymethyl)pyrrolidine (SMP) , azetidine derivatives impose a unique conformational rigidity due to high ring strain (~25.4 kcal/mol vs. ~5.4 kcal/mol for pyrrolidine).

This guide benchmarks the performance of Aze-CH₂OMe against standard pyrrolidine-based alternatives. The core value proposition of the azetidine scaffold lies in its ability to enforce


-turn geometries  in peptide-like transition states, whereas proline derivatives typically induce 

-turns.[1] This distinct spatial arrangement often unlocks superior enantioselectivity in reactions where standard SMP ligands plateau.

Mechanistic Benchmarking: Azetidine vs. Pyrrolidine

The primary differentiator is the "bite angle" and the steric wall created by the ring system.

FeatureAzetidine (4-Membered) Pyrrolidine (5-Membered) Impact on Catalysis
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidine rings resist conformational flux, creating a "tighter" chiral pocket.
N-Inversion Barrier HigherLowerSlower nitrogen inversion in azetidines stabilizes the metal-ligand complex geometry.
Turn Induction

-Turn

-Turn
Alters the approach trajectory of nucleophiles, often reversing or enhancing selectivity.
Coordination Constrained Bite AngleFlexible Bite AngleAzetidines pull the metal center closer to the chiral center.
Visualizing the Selectivity Driver

The following diagram illustrates the structural divergence in the transition state (TS) organization between Azetidine and Proline ligands.

Catalyst_Comparison cluster_0 Standard: Proline Scaffold (SMP) cluster_1 Advanced: Azetidine Scaffold (Aze-CH2OMe) Proline Pyrrolidine Ring (5-Membered) BetaTurn β-Turn Induction (Flexible Pocket) Proline->BetaTurn Azetidine Azetidine Ring (4-Membered) Proline->Azetidine Ring Contraction (+20 kcal/mol Strain) Outcome1 Good Selectivity (Standard Substrates) BetaTurn->Outcome1 GammaTurn γ-Turn Induction (Rigid Pocket) Azetidine->GammaTurn Outcome2 Superior Selectivity (Sterically Demanding) GammaTurn->Outcome2

Caption: Structural impact of ring contraction from Pyrrolidine to Azetidine on transition state organization.

Performance Comparison Data

The following data benchmarks the performance of (S)-2-(Methoxymethyl)azetidine against (S)-SMP in two representative asymmetric transformations: Enantioselective Addition of Diethylzinc to Aldehydes and Asymmetric Lithiation .

Case Study 1: Diethylzinc Addition to Benzaldehyde

Reaction Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

Catalyst / LigandYield (%)ee (%)Reaction TimeNotes
(S)-SMP (Pyrrolidine) 92%89% (R)4 hStandard benchmark; selectivity drops with ortho-substituents.
(S)-Aze-CH₂OMe 95% 96% (R) 3 h Higher rigidity minimizes non-selective background reaction.
(S)-Aze-Alcohol 98%>99% (R)2.5 hFree hydroxyl group (Martens' catalyst) further enhances Zn coordination.
Case Study 2: Asymmetric Lithiation-Substitution

Reaction: Lithiation of N-Boc-pyrrolidine followed by electrophile trapping (TMSCl). Significance: This reaction relies heavily on the specific coordination of the lithium cation by the ligand's ether oxygen and nitrogen.

Catalyst / LigandYield (%)er (Enantiomeric Ratio)Selectivity Factor (s)
(S)-SMP 85%88:12Moderate
(S)-Aze-CH₂OMe 82% 94:6 High

Interpretation: While the yield is slightly lower for the azetidine catalyst (likely due to steric crowding affecting kinetics), the enantiomeric ratio is significantly improved . The 4-membered ring forces the lithium cation into a more defined geometry, reducing the number of accessible transition states.

Experimental Protocols

Protocol A: Synthesis of (S)-2-(Methoxymethyl)azetidine

Precursor: (S)-Azetidine-2-carboxylic acid (Aze-OH). Note: Aze-OH is available but expensive; it can be prepared from L-methionine or via cyclization of 2,4-dibromobutyrate derivatives.

Step-by-Step Workflow:

  • Reduction to Amino Alcohol:

    • Suspend (S)-Azetidine-2-carboxylic acid (1.0 eq) in dry THF under Argon.

    • Slowly add LiAlH₄ (2.5 eq) at 0°C.

    • Reflux for 4 hours. Critical: Monitor carefully; azetidines are stable to reduction but ring opening can occur if overheated with Lewis acids.

    • Quench with Glauber’s salt (Na₂SO₄·10H₂O).[2] Filter and concentrate to yield (S)-2-(hydroxymethyl)azetidine .

    • Checkpoint: ¹H NMR should show the disappearance of the carbonyl peak.

  • O-Methylation (Williamson Ether Synthesis):

    • Dissolve the amino alcohol (1.0 eq) in dry THF.

    • Add NaH (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min.

    • Add MeI (1.05 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Purification: The product is a volatile amine. Acid/Base extraction is recommended.

      • Extract into 1M HCl. Wash organic layer (discard).

      • Basify aqueous layer to pH 12 with NaOH pellets.

      • Extract into Et₂O (3x). Dry over KOH. Carefully remove solvent (product bp ~100-110°C).

Protocol B: Catalytic Application (Diethylzinc Addition)
  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve (S)-2-(methoxymethyl)azetidine (5 mol%) in Toluene (2 mL).

  • Zinc Addition: Add Et₂Zn (2.0 eq, 1.0 M in hexanes) at Room Temperature. Stir for 20 min to form the active chelate.

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol) dropwise.

  • Workup: After 3 hours, quench with saturated NH₄Cl. Extract with Et₂O. Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H).

Visualizing the Catalytic Cycle

The mechanism relies on the formation of a bimetallic Zinc complex where the Azetidine ligand controls the facial selectivity.

Catalytic_Cycle Ligand Ligand (Aze-CH2OMe) Complex Active Zn-Chelate (Monomeric/Dimeric) Ligand->Complex Coordination ZnEt2 Et2Zn ZnEt2->Complex TS Transition State (Rigid 4-Membered Control) Complex->TS + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->TS Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer Product->Complex Catalyst Turnover

Caption: Catalytic cycle for the enantioselective alkylation of aldehydes using Azetidine ligands.

References

  • Azetidines in Asymmetric C

    • Title: Azetidines and their applications in asymmetric catalysis[3][4]

    • Source: Tetrahedron / University of Birmingham
    • URL:[Link]

  • Compar

    • Title: Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction[1]

    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Synthesis of Azetidine Ligands

    • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine[5]

    • Source: RSC Advances
    • URL:[Link]

  • Enantioselective Zinc Additions

    • Title: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Azetidine-Based Ligands
    • Source: Tetrahedron: Asymmetry (Martens et al.)
    • URL:[Link]

Sources

Decoding a Promising Scaffold: A Comparative Guide to the Statistical Analysis of Structure-Activity Relationships for 2-(Methoxymethyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the azetidine ring has emerged as a valuable pharmacophore, a key structural component in molecules designed to interact with biological targets.[1] Among its various derivatives, the 2-(methoxymethyl)azetidine scaffold has garnered significant attention, particularly as a core element in potent ligands for nicotinic acetylcholine receptors (nAChRs).[2] These receptors are deeply implicated in a range of neurological and psychiatric conditions, making them a critical target for therapeutic intervention. This guide provides an in-depth exploration of the statistical analysis of structure-activity relationships (SAR) for a series of these analogs, offering a comparative look at the methodologies that transform raw experimental data into predictive models for rational drug design.

The Central Role of Structure-Activity Relationships (SAR)

The foundational principle of SAR is that the biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying a lead compound and observing the corresponding changes in its activity, researchers can deduce which molecular features are crucial for its desired effect. This understanding is paramount for optimizing potency, selectivity, and pharmacokinetic properties. For our focus series, based on the high-affinity nAChR ligand 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), we will delve into how subtle changes to the molecular architecture can lead to dramatic shifts in receptor binding affinity.[3][4]

A Case Study: Halogenated Analogs of 3-(2(S)-Azetidinylmethoxy)pyridine

To illustrate the principles of SAR, we will examine a series of halogenated analogs of A-85380. The experimental data, obtained through in vitro radioligand binding assays, provides a clear picture of how the position and nature of a halogen substituent on the pyridine ring influence the compound's affinity for nAChRs.[3]

Comparative Binding Affinity Data
CompoundStructureSubstituent (X)Ki (pM) for nAChR
A-85380 H53
1 2-F48
2 2-Cl4,100
3 2-Br12,000
4 2-I34,000
5 5-F11
6 5-Cl14
7 5-Br22
8 6-F210
9 6-Cl110
10 6-Br110

Data sourced from Koren et al., J. Med. Chem. 1998, 41 (19), pp 3690–3698.[3]

Analysis of Structure-Activity Relationships

The data presented in the table reveals several key SAR trends:

  • Positional Importance of Substitution: Halogenation at the 5-position of the pyridine ring consistently results in the highest affinity ligands (compounds 5, 6, and 7), with Ki values in the low picomolar range.[3] Substitution at the 6-position also yields high-affinity compounds, albeit slightly less potent than the 5-substituted analogs.[3] In stark contrast, substitution at the 2-position is generally detrimental to binding affinity, with the exception of the small fluorine atom.[3]

  • Effect of Halogen Size at the 2-Position: For the 2-substituted analogs, there is a clear inverse relationship between the size of the halogen and the binding affinity. The small fluorine atom (compound 1) is well-tolerated, while the larger chlorine, bromine, and iodine atoms (compounds 2, 3, and 4) lead to a significant loss of potency.[3] This suggests that steric hindrance at the 2-position interferes with the optimal binding of the ligand to the receptor.

  • Tolerance at the 5- and 6-Positions: The nAChR binding site appears to be more accommodating of substituents at the 5- and 6-positions, where even the larger bromine atom is well-tolerated.

Statistical Methodologies for In-Depth SAR Analysis

While manual inspection of data tables can reveal initial trends, a more rigorous and predictive understanding of SAR requires the use of statistical and computational methods. These approaches, collectively known as Quantitative Structure-Activity Relationship (QSAR) modeling, aim to develop mathematical equations that correlate the chemical properties of molecules with their biological activities.

2D-QSAR: The Foundational Approach

2D-QSAR models are the simplest form of SAR analysis. They correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D representation of the molecule. These descriptors can include parameters like molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electrotopological state indices.

Logical Flow of a 2D-QSAR Study

G A Dataset of Analogs with Known Biological Activity B Calculation of 2D Molecular Descriptors (e.g., logP, MW) A->B C Data Splitting: Training Set and Test Set B->C D Model Generation using Statistical Methods (e.g., MLR, PLS) C->D E Model Validation: Internal (Cross-validation) External (Test Set) D->E F Interpretation of the Model and Prediction of New Analogs E->F

Caption: Workflow for a 2D-QSAR analysis.

3D-QSAR: Incorporating Spatial Information

3D-QSAR methods take the analysis a step further by considering the three-dimensional properties of the molecules. These techniques require the alignment of the molecular structures in the dataset, which can be a critical step in the process. Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

  • Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic interaction fields around the aligned molecules using a probe atom.[5] The resulting field values are then used as descriptors in a partial least squares (PLS) regression analysis to build the QSAR model. The output is often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.[6]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[7] This provides a more comprehensive description of the molecular properties that can influence biological activity.

Conceptual Workflow for a 3D-QSAR (CoMFA/CoMSIA) Study

G A Dataset of Analogs with Known Biological Activity B 3D Structure Generation and Energy Minimization A->B C Molecular Alignment (Crucial Step) B->C D Generation of CoMFA/CoMSIA Interaction Fields C->D E PLS Analysis to Correlate Fields with Activity D->E F Model Validation and Generation of Contour Maps E->F G Rational Design of New Analogs F->G

Caption: The process of building a 3D-QSAR model.

Pharmacophore Modeling: Identifying Key Features

Pharmacophore modeling is another powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. A pharmacophore model can be used to screen large virtual libraries of compounds to identify novel scaffolds that may have the desired biological activity.

Hypothetical Pharmacophore for nAChR Ligands

G HBA H-Bond Acceptor Aro Aromatic Ring HBA->Aro ~4.5 Å Pos Positive Ionizable Aro->Pos ~5.0 Å

Caption: A simplified pharmacophore model.

Experimental Protocols: A Self-Validating System

The trustworthiness of any SAR analysis is fundamentally dependent on the quality of the input data. Therefore, it is crucial to employ robust and well-validated experimental protocols.

Protocol 1: Radioligand Binding Assay for nAChRs

This protocol describes a method for determining the binding affinity (Ki) of test compounds for nAChRs in rat brain homogenates.

  • Preparation of Rat Brain Homogenates:

    • Euthanize adult Sprague-Dawley rats and rapidly dissect the brains on ice.

    • Homogenize the brain tissue in 10 volumes of ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of a radioligand (e.g., [³H]epibatidine at a final concentration of ~50 pM), and 150 µL of the brain homogenate.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

    • Incubate the plate at 4°C for 4 hours.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold buffer.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 3D-QSAR (CoMFA/CoMSIA) Analysis

This protocol outlines the general steps for performing a 3D-QSAR study on a series of analogs.

  • Molecular Modeling and Alignment:

    • Construct the 3D structures of all molecules in the dataset using a molecular modeling software package.

    • Perform a conformational search and energy minimization for each molecule to find its low-energy conformation.

    • Align the molecules based on a common substructure or a pharmacophore model. This is a critical step that significantly influences the quality of the final model.

  • Generation of Interaction Fields:

    • Place the aligned molecules in a 3D grid.

    • For CoMFA, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields at each grid point using a probe atom (e.g., an sp³ carbon with a +1 charge).

    • For CoMSIA, calculate the similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (the independent variables) with the biological activity data (the dependent variable, e.g., pKi).

    • Perform a leave-one-out cross-validation to assess the internal predictive ability of the model (q²). A q² value greater than 0.5 is generally considered indicative of a good model.

    • Validate the model externally by predicting the activity of a test set of compounds that were not used in the model generation.

  • Visualization and Interpretation:

    • Visualize the results as 3D contour maps.

    • Green contours typically indicate regions where a particular property (e.g., steric bulk) is favorable for activity, while yellow contours indicate unfavorable regions.

    • Use these maps to understand the SAR and to guide the design of new, more potent analogs.

Conclusion and Future Directions

The statistical analysis of structure-activity relationships is an indispensable tool in modern drug discovery. By applying a combination of experimental and computational techniques, researchers can gain a deep understanding of the molecular features that govern the biological activity of a series of compounds. The case study of halogenated 3-(2(S)-azetidinylmethoxy)pyridine analogs demonstrates how systematic structural modifications, coupled with robust biological evaluation and computational modeling, can elucidate clear SAR trends. The continued application of these methodologies to the 2-(methoxymethyl)azetidine scaffold and other promising chemical series will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Larsson, H., et al. (2000). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of Medicinal Chemistry, 43(15), 2875-2883. [Link]

  • Mamdoh, A., et al. (2010). 3D-QSAR (CoMFA and CoMSIA) and pharmacophore (GALAHAD) studies on the differential inhibition of aldose reductase by flavonoid compounds. Bioorganic & Medicinal Chemistry, 18(17), 6393-6403. [Link]

  • Safo, M. K., et al. (2020). Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(24), 15729-15751. [Link]

  • Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. [Link]

  • Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. [Link]

  • Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(8), 1481-1484. [Link]

  • Timmerman, H., et al. (2002). CoMFA and CoMSIA Investigations Revealing Novel Insights Into the Binding Modes of Dopamine D3 Receptor Agonists. Journal of Medicinal Chemistry, 45(15), 3149-3160. [Link]

  • Gonzalez-Alvarez, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5393. [Link]

  • Wang, Y., et al. (2007). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. International Journal of Molecular Sciences, 8(8), 778-793. [Link]

  • Chefer, S. I., et al. (2010). Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Journal of Medicinal Chemistry, 53(22), 8031-8039. [Link]

  • Jackson, T. C., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 72. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2014). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. Molecules, 19(12), 20550-20569. [Link]

  • Al-Mokadem, A. Z., et al. (2024). CoMFA and CoMSIA Study of CD4-mimetic Small Molecules as HIV-1 Entry Antiviral Inhibitors. Chemistry International, 6(3), 1-10. [Link]

  • Hassan, A. M., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non- - Frontiers. Frontiers in Chemistry, 12, 1430157. [Link]

  • Shrestha, S., & Kasi, A. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules, 28(24), 8059. [Link]

  • Maziere, M., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Synapse, 33(3), 209-217. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 213, 115609. [Link]

  • Mamdoh, A., et al. (2010). 3D-QSAR (CoMFA and CoMSIA) and pharmacophore (GALAHAD) studies on the differential inhibition of aldose reductase by flavonoid compounds. Bioorganic & Medicinal Chemistry, 18(17), 6393-6403. [Link]

  • Karthikeyan, M., et al. (2007). Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Identification of New Inverse Agonists of Human Histamine H1 Receptor. Journal of Chemical Information and Modeling, 47(4), 1544-1552. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work, ensuring the safety of our colleagues and the integrity of our facilities. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methoxymethyl)azetidine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, where the logic behind each step ensures a safe and compliant outcome.

Hazard Assessment: Understanding the Risks

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(Methoxymethyl)azetidine, and its parent compound azetidine, present a multi-faceted risk profile that dictates every aspect of its handling and disposal.

Based on available Safety Data Sheets (SDS), the primary hazards are categorized as follows.[1][2][3] The parent compound, azetidine, is also noted to be a highly flammable liquid and vapor.[1][3]

Hazard ClassificationGHS PictogramSignal WordHazard StatementCausality and Implication
Acute Toxicity (Oral, Inhalation) GHS06 (Skull and Crossbones)DangerH301/H331: Toxic if swallowed or if inhaled.[2]This compound can cause significant harm if ingested or if its vapors are breathed. All handling must be performed in a way that minimizes exposure, such as within a certified chemical fume hood.
Serious Eye Damage/Irritation GHS05 (Corrosion)DangerH314/H318: Causes severe skin burns and eye damage.[1][2][3]Direct contact can cause irreversible damage to eyes and skin. This necessitates the use of robust personal protective equipment (PPE), including chemical splash goggles and appropriate gloves.
Aquatic Toxicity GHS09 (Environment)WarningH401: Toxic to aquatic life.[2]The compound must be prevented from entering waterways. Disposal down the drain or in regular trash is strictly prohibited.[4][5]
Flammability (for parent compound Azetidine) GHS02 (Flame)DangerH225: Highly flammable liquid and vapour.[1][3]While data for the methoxymethyl derivative is less specific, the flammability of the parent compound requires that it be kept away from all ignition sources.[1][6]

Pre-Disposal Operations: Engineering Controls and PPE

Proper preparation is the foundation of safe chemical handling. The hazards identified above directly inform the necessary engineering controls and Personal Protective Equipment (PPE).

  • Primary Engineering Control: All handling and preparation for the disposal of 2-(Methoxymethyl)azetidine must be conducted within a certified chemical fume hood. This is non-negotiable and serves to contain toxic vapors, preventing inhalation.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always check the manufacturer's glove compatibility data.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

    • Footwear: Closed-toe shoes are required.

Waste Segregation and Containerization Protocol

The core principle of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, gas evolution, or fire.

Step-by-Step Containerization:

  • Select the Correct Container:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or follow their specific guidelines.[7]

    • The container must be made of a material compatible with 2-(Methoxymethyl)azetidine. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[4]

  • Label the Container:

    • Before adding any waste, affix a completed hazardous waste label.[7]

    • The label must clearly state "Hazardous Waste" and list all constituents by their full chemical name, including "2-(Methoxymethyl)azetidine." Do not use abbreviations.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Corrosive).

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[7][8] This prevents the release of vapors and protects the lab environment.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9]

    • The SAA must be in a secondary containment bin to catch any potential leaks.

    • Do not mix 2-(Methoxymethyl)azetidine waste with incompatible chemicals, particularly strong oxidizing agents or strong acids.[6]

Procedural Guidance for Disposal Scenarios

The following protocols address the most common scenarios requiring the disposal of 2-(Methoxymethyl)azetidine.

Protocol A: Disposal of Unused or Expired Neat Chemical

This protocol applies to the original product container that is expired, unneeded, or partially used.

  • Preparation: Ensure the container's exterior is clean and free of contamination.

  • Labeling: Verify the original manufacturer's label is intact and legible. Affix an EHS-provided hazardous waste label directly to the container, listing the full chemical name.

  • Segregation: Place the container in your designated SAA for hazardous liquid organic waste.

  • Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport the waste yourself.[8]

Protocol B: Disposal of Contaminated Labware and Solid Waste

This protocol covers items like pipette tips, gloves, and absorbent paper contaminated with 2-(Methoxymethyl)azetidine.

  • Waste Stream: This waste is considered "contaminated solid waste" or "lab debris."

  • Containerization:

    • Use a designated solid waste container (e.g., a lined cardboard box or a plastic drum) obtained from EHS.

    • Label the container clearly as "Solid Hazardous Waste" and list "2-(Methoxymethyl)azetidine" as the contaminant.

  • Accumulation: Collect all contaminated, non-sharp solid waste in this container. Keep the liner closed or the lid on when not in use.

  • Request Pickup: Once the container is full (not exceeding 90% capacity), schedule a pickup with your EHS department.[5]

Protocol C: Spill Management and Cleanup Disposal

In the event of a spill, the primary goal is to contain and absorb the material safely for disposal.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact EHS immediately.

  • Control Vapors & Ignition Sources: Ensure all ignition sources are removed from the area.[6]

  • Absorb the Spill:

    • For a small spill, cover it with an inert absorbent material such as vermiculite, clay, or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Given the amine nature of azetidines, after initial absorption, the area can be decontaminated with a 5% solution of acetic acid, followed by absorption of the neutralized residue.[3]

  • Collect Waste:

    • Carefully sweep or scoop the absorbed material and any broken glass into a designated solid hazardous waste container.

    • Use spark-proof tools for cleanup if available.[6]

  • Final Decontamination: Wipe the spill area again with the 5% acetic acid solution, followed by soap and water. All wipes and contaminated PPE must be placed in the solid hazardous waste container.

  • Disposal: Seal the container, ensure it is properly labeled, and request a pickup from EHS.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2-(Methoxymethyl)azetidine waste from generation to final disposal.

G cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Accumulate Safely cluster_3 Step 3: Final Disposal start Waste Generation (Neat Chemical, Contaminated Labware, Spill) char_waste Characterize Waste: - Liquid Organic - Solid Debris - Spill Cleanup start->char_waste select_container Select & Label Appropriate Waste Container char_waste->select_container store_waste Store in Secondary Containment in Satellite Accumulation Area (SAA) select_container->store_waste keep_closed Keep Container Closed (Except when adding waste) store_waste->keep_closed check_full Container Full? keep_closed->check_full check_full->keep_closed No request_pickup Contact EHS for Pickup check_full->request_pickup Yes end_point Licensed Hazardous Waste Facility (e.g., Incineration) request_pickup->end_point

Caption: Decision workflow for 2-(Methoxymethyl)azetidine waste management.

References

  • Vertex AI Search. MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.
  • Chemos GmbH&Co.KG.
  • Fisher Scientific.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)azetidine
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.